molecular formula C8H14N3O6P B1669016 Cidofovir CAS No. 113852-37-2

Cidofovir

Cat. No.: B1669016
CAS No.: 113852-37-2
M. Wt: 279.19 g/mol
InChI Key: VWFCHDSQECPREK-LURJTMIESA-N
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Description

Cidofovir, chemically known as (S)-1-[3-Hydroxy-2-(phosphonomethoxy)propyl]cytosine, is a nucleotide analogue with potent antiviral research applications . Its primary, well-documented mechanism of action is the selective inhibition of viral DNA synthesis. The compound's active intracellular metabolite, this compound diphosphate, acts as a competitive inhibitor and alternative substrate for viral DNA polymerases. This action incorporates this compound into the viral DNA chain, leading to reduced rates of DNA synthesis and suppression of viral replication . Originally developed and approved for the treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, this compound has demonstrated research activity against a broad spectrum of DNA viruses . These include other herpesviruses (such as herpes simplex virus), adenoviruses, polyomaviruses (like BK virus), and poxviruses (including smallpox and monkeypox) . Its robust and prolonged antiviral effect makes it a valuable tool for in vitro studies of viral life cycles and host-pathogen interactions. Beyond its established virological applications, ongoing research explores other potential uses. For instance, a 2024 study indicates its investigation as an agent that induces antiviral immunity in non-mammalian models, highlighting its potential as a broad-spectrum research compound . Furthermore, its ability to suppress specific growth factors like FGF2 has prompted investigation into its potential antitumour properties . Researchers can utilize this high-quality compound to advance scientific understanding in virology and related fields.

Properties

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid
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InChI

InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
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InChI Key

VWFCHDSQECPREK-LURJTMIESA-N
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Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
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Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O
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Molecular Formula

C8H14N3O6P
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Related CAS

120362-37-0 (hydrochloride salt)
Record name Cidofovir [INN]
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DSSTOX Substance ID

DTXSID3043734
Record name Cidofovir
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Molecular Weight

279.19 g/mol
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Physical Description

Solid
Record name Cidofovir
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Solubility

=170 mg/mL at pH 6-8, Aqueous solubility >=170 mg/ml @ pH 6-8, 1.15e+01 g/L
Record name Cidofovir
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Color/Form

Fluffy white powder, White crystalline powder

CAS No.

113852-37-2, 149394-66-1
Record name Cidofovir
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Melting Point

260 °C (dec), 480 °C
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Foundational & Exploratory

The Broad-Spectrum Antiviral Activity of Cidofovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir is a nucleotide analog with potent and broad-spectrum activity against a wide range of DNA viruses.[1] This technical guide provides an in-depth overview of the antiviral properties of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to evaluate its efficacy. Detailed protocols for key virological assays are provided, along with a summary of its quantitative antiviral activity against various viral families. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction

This compound, chemically known as (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), is an acyclic nucleoside phosphonate.[1] It is recognized for its broad-spectrum efficacy against numerous DNA viruses, including members of the Herpesviridae, Adenoviridae, Poxviridae, Papillomaviridae, and Polyomaviridae families.[1] Its unique mechanism of action, which involves bypassing the initial viral-encoded phosphorylation step required by many other nucleoside analogs, contributes to its wide range of activity.[2] This guide delves into the technical aspects of this compound's antiviral profile, presenting key data and experimental frameworks relevant to its study.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Name: (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine Molecular Formula: C₈H₁₄N₃O₆P Molecular Weight: 279.19 g/mol

Mechanism of Action

This compound's antiviral effect is mediated through its active metabolite, this compound diphosphate (B83284). The mechanism can be broken down into several key steps:

  • Cellular Uptake: this compound enters host cells.

  • Phosphorylation: Unlike many nucleoside analogs that require an initial phosphorylation step by viral kinases, this compound is phosphorylated to its active diphosphate form by host cell enzymes. This two-step process is a critical aspect of its broad-spectrum activity, as it does not depend on the presence of a specific viral enzyme.

  • Inhibition of Viral DNA Polymerase: this compound diphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral DNA polymerase.[2]

  • Incorporation and Chain Termination: this compound diphosphate can be incorporated into the growing viral DNA chain. Upon incorporation, it significantly slows down or terminates DNA synthesis, thereby preventing viral replication.

Signaling Pathway of this compound Activation

The activation of this compound is a two-step phosphorylation process catalyzed by host cellular enzymes.

Cidofovir_Activation_Pathway This compound This compound CDV_MP This compound Monophosphate This compound->CDV_MP CDV_DP This compound Diphosphate (Active Metabolite) CDV_MP->CDV_DP ATP -> ADP Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition of Viral Replication Viral_DNA_Polymerase->Inhibition UMP_CMP_Kinase UMP-CMP Kinase NDP_Kinase Nucleoside Diphosphate Kinase

Caption: Intracellular activation pathway of this compound.

Spectrum of Antiviral Activity: Quantitative Data

The broad-spectrum antiviral activity of this compound has been quantified against a variety of DNA viruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from various in vitro studies. These values represent the concentration of this compound required to inhibit viral replication or activity by 50%.

Table 1: Antiviral Activity against Herpesviridae
VirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Reference
Herpes Simplex Virus-1 (HSV-1)MRC-5DNA Reduction3.3[3]
Herpes Simplex Virus-1 (HSV-1)-Plaque Reduction18.0[3]
Herpes Simplex Virus-2 (HSV-2)-Antigen Reduction13.06 (resistant isolate)[4]
Human Cytomegalovirus (HCMV)MRC-5DNA Reduction0.47[3]
Table 2: Antiviral Activity against Poxviridae
VirusCell LineEC₅₀ (µM)Reference
Cowpox VirusHuman Foreskin Fibroblast42[5]
Vaccinia Virus (WR strain)HeLa-S330.85 ± 8.78[6]
Vaccinia Virus (IHD-J strain)HeLa-S318.74 ± 6.02[6]
Vaccinia Virus (IHD-W strain)HeLa-S320.61 ± 4.21[6]
Table 3: Antiviral Activity against Adenoviridae
Virus (Serotype/Species)Cell LineIC₅₀ (µM)Reference
Adenovirus 5 (ATCC VR-5)A5496.2 µg/ml (~22.2 µM)[7]
Adenovirus 5 (Resistant Isolate)A54936.7 µg/ml (~131.5 µM)[7]
Adenovirus (Various Species)HEp-217 - 81[8]
Table 4: Antiproliferative Activity against Human Papillomavirus (HPV)-Positive Cell Lines
Cell Line (HPV Type)Assay TypeIC₅₀ (Day 9)Reference
UPCI:SCC090 (HPV-16)MTT Assay~50 µg/ml (~179 µM)[9]
SiHa (HPV-16)Cell Growth InhibitionVaries with duration[10]
HeLa (HPV-18)Cell Growth InhibitionVaries with duration[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying infectious virus and determining the antiviral efficacy of a compound.

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, A549, MRC-5) in 6-well or 12-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • This compound stock solution.

  • Cell culture medium (e.g., DMEM, MEM).

  • Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Overlay medium (e.g., containing 0.5% methylcellulose (B11928114) or agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well.

  • Adsorption: Incubate at 37°C for 1-2 hours to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing the various concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay, fix the cells with fixing solution, and then stain with crystal violet.

  • Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.[11]

Quantitative PCR (qPCR) for Viral Load Determination

This assay measures the amount of viral DNA in a sample, providing a quantitative measure of viral replication.

Objective: To quantify the reduction in viral DNA in the presence of this compound.

Materials:

  • DNA extraction kit.

  • qPCR instrument.

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe).

  • Primers and probe specific to a conserved region of the viral genome.

  • Standard curve of known viral DNA concentrations.

  • Nuclease-free water.

Procedure:

  • Sample Preparation: Infect cell cultures with the virus in the presence of varying concentrations of this compound. After a suitable incubation period, harvest the cells or supernatant.

  • DNA Extraction: Extract total DNA from the samples using a commercial DNA extraction kit.

  • qPCR Reaction Setup: Prepare a reaction mix containing the qPCR master mix, specific primers, and probe. Aliquot the mix into a qPCR plate.

  • Template Addition: Add the extracted DNA from each sample to the respective wells. Include a standard curve, a no-template control, and a positive control.

  • qPCR Amplification: Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).[12]

  • Data Analysis: The instrument software will generate amplification plots and cycle threshold (Ct) values. Use the standard curve to quantify the amount of viral DNA in each sample. Calculate the percentage of viral load reduction for each this compound concentration compared to the untreated control.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active form of this compound on the activity of viral DNA polymerase.

Objective: To determine the concentration of this compound diphosphate that inhibits the activity of viral DNA polymerase by 50% (IC₅₀).

Materials:

  • Purified viral DNA polymerase.

  • This compound diphosphate.

  • Primer-template DNA substrate.

  • Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP), one of which is radiolabeled (e.g., [α-³²P]dCTP) or fluorescently labeled.

  • Reaction buffer containing MgCl₂, DTT, and other necessary components.

  • Stop solution (e.g., EDTA).

  • Method for separating and quantifying the product (e.g., gel electrophoresis and autoradiography, or filter binding assay).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, primer-template DNA, and varying concentrations of this compound diphosphate.

  • Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding the stop solution.

  • Product Analysis: Separate the elongated, labeled DNA product from the unincorporated labeled dNTPs. Quantify the amount of product formed in each reaction.

  • Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each concentration of this compound diphosphate relative to the no-drug control. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Experimental and Logical Workflows

In Vitro Antiviral Drug Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of antiviral compounds like this compound.

Antiviral_Screening_Workflow cluster_initial_screening Initial Screening cluster_secondary_assays Secondary Assays cluster_mechanism_of_action Mechanism of Action Studies High_Throughput_Screening High-Throughput Screening (e.g., CPE Assay) Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response Curve (EC₅₀ Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀ Determination) Hit_Identification->Cytotoxicity_Assay Lead_Candidate Lead Candidate for In Vivo Studies Dose_Response->Lead_Candidate High Selectivity Index (CC₅₀/EC₅₀) Cytotoxicity_Assay->Lead_Candidate Time_of_Addition Time-of-Addition Assay Polymerase_Assay Viral DNA Polymerase Inhibition Assay Resistance_Studies Resistance Selection and Characterization Lead_Candidate->Time_of_Addition Lead_Candidate->Polymerase_Assay Lead_Candidate->Resistance_Studies

Caption: A generalized workflow for in vitro antiviral drug screening.

Conclusion

This compound stands out as a potent broad-spectrum antiviral agent against a multitude of clinically relevant DNA viruses. Its unique mechanism of action, independent of viral kinases for activation, provides a distinct advantage, particularly against viruses that have developed resistance to other nucleoside analogs. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community engaged in antiviral research and development. Further exploration of this compound's therapeutic potential, especially in combination therapies and against emerging viral threats, is warranted.

References

The Inhibitory Effect of Cidofovir on Viral DNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the mechanism by which cidofovir inhibits viral DNA polymerase, intended for researchers, scientists, and professionals in drug development. It covers the molecular interactions, quantitative inhibitory data, and the experimental protocols used to characterize this antiviral agent.

Introduction

This compound is a potent, broad-spectrum antiviral agent effective against a range of DNA viruses.[1][2] As an acyclic nucleoside phosphonate (B1237965) analog of deoxycytidine monophosphate (dCMP), its primary mechanism of action is the targeted inhibition of viral DNA synthesis.[3] Unlike nucleoside analogs that require initial phosphorylation by viral kinases, this compound's activation to its pharmacologically active form is dependent on host cell enzymes. This renders it effective against certain viral strains that have developed resistance to other antivirals through mutations in viral kinase genes. This document delves into the specifics of its inhibitory action on viral DNA polymerases.

Mechanism of Action

The antiviral activity of this compound is contingent upon its intracellular conversion to this compound diphosphate (B83284), which then acts as both a competitive inhibitor and an alternative substrate for viral DNA polymerases.

Intracellular Activation

This compound enters host cells and undergoes a two-step phosphorylation process catalyzed by cellular enzymes to form its active metabolite, this compound diphosphate.[2] This bypasses the need for viral-specific enzymes for the initial phosphorylation step, a key advantage in overcoming certain forms of antiviral resistance.

Cidofovir_Activation cluster_cell Host Cell This compound This compound CDV_P This compound Monophosphate This compound->CDV_P  Host Cell  Kinases   CDV_PP This compound Diphosphate (Active Metabolite) CDV_P->CDV_PP  Host Cell  Kinases  

Intracellular activation of this compound.
Inhibition of Viral DNA Polymerase

This compound diphosphate mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of viral DNA polymerase.[2] The affinity of this compound diphosphate for some viral DNA polymerases is significantly higher than for human DNA polymerases, which contributes to its selective antiviral activity.[1]

Upon binding, this compound diphosphate can be incorporated into the nascent viral DNA chain.[4] This incorporation can lead to two main inhibitory outcomes:

  • Chain Termination: In some viruses, such as human cytomegalovirus (HCMV), the incorporation of two consecutive this compound molecules results in the complete cessation of DNA chain elongation.[2]

  • Slowing of DNA Synthesis: The incorporation of a single this compound molecule can significantly reduce the rate of subsequent nucleotide addition.[2] Furthermore, the presence of this compound within the DNA template can also impede the progression of the DNA polymerase.

The phosphonate group of the incorporated this compound also makes the DNA chain resistant to excision by the 3'-5' proofreading exonuclease activity of the viral DNA polymerase, thus ensuring the persistence of the chain-terminating event.[1][4]

Inhibition_Mechanism cluster_polymerase Viral DNA Polymerase cluster_dna Viral DNA Replication dCTP dCTP Polymerase Active Site dCTP->Polymerase Competitive Binding CDVpp This compound-PP CDVpp->Polymerase Competitive Binding Incorporation Primer Strand:   5'-...C-CDV Polymerase->Incorporation Incorporation of This compound-MP Template Template Strand: 3'-...G...-5' Primer Primer Strand:   5'-...C Termination Primer Strand:   5'-...C-CDV-X (Elongation Slowed/Halted) Incorporation->Termination

Inhibition of viral DNA polymerase by this compound diphosphate.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its active metabolite, this compound diphosphate, has been quantified against various viral DNA polymerases and in cell-based assays. The following tables summarize key quantitative data.

Target Enzyme/VirusParameterValue (µM)Reference
Inhibition Constant (Ki) of this compound Diphosphate
Human Cytomegalovirus (HCMV) DNA PolymeraseKi6.6[1]
Human DNA Polymerase αKi51[1]
Human DNA Polymerase βKi520[1]
Human DNA Polymerase γKi299[1]
50% Effective/Inhibitory Concentration (EC50/IC50) of this compound
Human Cytomegalovirus (HCMV)EC50~0.4 (0.1 µg/ml)[4]
Human Cytomegalovirus (HCMV) DNA SynthesisIC50~0.4 (0.1 µg/ml)
Parvovirus B19EC507.45 - 41.27[5]
Adenovirus Genotype 8 (in A549 cells)IC50Not explicitly stated, but determined in the study.[6]

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to evaluate the inhibitory effect of this compound on viral DNA polymerase.

Purification of Viral DNA Polymerase

A highly purified and active viral DNA polymerase is essential for in vitro inhibition assays.

  • Viral Infection and Cell Lysis: Host cells permissive to the virus of interest are infected. At the peak of viral replication, cells are harvested and lysed using a hypotonic buffer containing protease inhibitors to release the cytoplasmic contents.

  • Clarification of Lysate: The cell lysate is centrifuged at high speed to pellet cellular debris and nuclei, yielding a clarified cytoplasmic extract.

  • Chromatographic Purification: The viral DNA polymerase is purified from the clarified extract using a series of chromatographic steps. This typically includes:

    • Ion-exchange chromatography: To separate proteins based on their net charge.

    • Affinity chromatography: Using a column with a ligand that specifically binds the polymerase (e.g., heparin-agarose or a substrate analog).

    • Size-exclusion chromatography: To separate the polymerase from remaining protein contaminants based on size.

  • Purity and Activity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE and silver staining. The enzymatic activity is confirmed using a standard DNA polymerase activity assay.

In Vitro DNA Polymerase Inhibition Assay (Primer Extension Assay)

This assay directly measures the effect of this compound diphosphate on the catalytic activity of the purified viral DNA polymerase.

  • Primer-Template Preparation: A synthetic oligonucleotide primer is radioactively or fluorescently labeled at its 5' end. This labeled primer is then annealed to a complementary longer oligonucleotide template.

  • Reaction Mixture Assembly: The reaction is set up in a buffer containing the purified viral DNA polymerase, the primer-template duplex, a mixture of dNTPs (dATP, dGTP, dTTP, and varying concentrations of dCTP), and varying concentrations of this compound diphosphate.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the polymerase (typically 37°C). Aliquots are taken at different time points.

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., EDTA and formamide).

  • Product Analysis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: The gel is imaged to visualize the labeled DNA fragments. The intensity of the bands corresponding to the full-length product and any truncated products is quantified. The IC50 value for this compound diphosphate is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Purify_Enzyme Purify Viral DNA Polymerase Setup_Rxn Assemble Reaction Mixtures (Enzyme, P/T, dNTPs, +/- CDVpp) Purify_Enzyme->Setup_Rxn Prep_PT Prepare Labeled Primer-Template Prep_PT->Setup_Rxn Incubate Incubate at Optimal Temperature Setup_Rxn->Incubate Quench Quench Reaction at Time Points Incubate->Quench PAGE Separate Products by Denaturing PAGE Quench->PAGE Image Image Gel and Quantify Bands PAGE->Image Calculate Calculate IC50 Image->Calculate

General workflow for a viral DNA polymerase inhibition assay.

Conclusion

This compound, through its active metabolite this compound diphosphate, is a potent inhibitor of viral DNA polymerases. Its mechanism of action, involving both competitive inhibition and incorporation into the growing DNA chain, leads to a significant disruption of viral replication. The selectivity of this compound for viral polymerases over host cell enzymes provides a therapeutic window for the treatment of various DNA virus infections. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antiviral agents targeting viral DNA synthesis.

References

An In-depth Technical Guide to the Intracellular Phosphorylation of Cidofovir to its Active Diphosphate Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular activation of the antiviral agent Cidofovir (CDV). The core focus is on the two-step phosphorylation process that converts this compound into its pharmacologically active diphosphate (B83284) form, this compound diphosphate (CDVpp). This document details the enzymatic machinery responsible for this bioactivation, presents key quantitative data, outlines experimental protocols for studying this process, and provides visual representations of the metabolic pathway and associated workflows.

Introduction

This compound is a potent acyclic nucleoside phosphonate (B1237965) antiviral agent with broad-spectrum activity against a variety of DNA viruses.[1][2][3][4] Unlike nucleoside analogs that require an initial phosphorylation step catalyzed by viral kinases, this compound's phosphonate group bypasses this requirement, making it active against viruses that lack a specific thymidine (B127349) kinase or have developed resistance through mutations in this enzyme.[2][4] However, to exert its inhibitory effect on viral DNA polymerase, this compound must be intracellularly phosphorylated to its active diphosphate metabolite. This activation is carried out entirely by host cell enzymes.[1][2][3][4] Understanding the kinetics and mechanisms of this phosphorylation is critical for optimizing its therapeutic efficacy and for the development of novel this compound prodrugs.

The Two-Step Phosphorylation Pathway of this compound

The intracellular conversion of this compound to its active form, this compound diphosphate, is a sequential two-step phosphorylation process.

Step 1: Phosphorylation of this compound to this compound Monophosphate

The initial phosphorylation of this compound (CDV) to this compound monophosphate (CDVp) is catalyzed by the cellular enzyme pyrimidine nucleoside monophosphate kinase (PNMP kinase) (EC 2.7.4.14).[1] This enzyme transfers a phosphate (B84403) group from ATP to this compound.

Step 2: Phosphorylation of this compound Monophosphate to this compound Diphosphate

The second and final phosphorylation step, the conversion of CDVp to the active this compound diphosphate (CDVpp), is catalyzed by several cellular kinases. The most efficient of these is pyruvate (B1213749) kinase (EC 2.7.1.40), followed by creatine kinase (EC 2.7.3.2) and nucleoside diphosphate kinase (NDP kinase) (EC 2.7.4.6).[1] These enzymes utilize ATP to phosphorylate CDVp.

Once formed, this compound diphosphate acts as a competitive inhibitor of viral DNA polymerase, and can also be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[3][5] Additionally, a portion of intracellular this compound can be converted to this compound-phosphocholine, which is thought to serve as an intracellular reservoir of the drug.[3][4]

Quantitative Data on this compound Phosphorylation

The efficiency of the enzymatic reactions involved in this compound phosphorylation has been characterized by determining their kinetic parameters.

Table 1: Kinetic Parameters for the Phosphorylation of this compound to this compound Monophosphate

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Phosphorylation Efficiency (Vmax/Km)
Pyrimidine Nucleoside Monophosphate KinaseThis compound2.10 ± 0.18[1]1.10 ± 0.05[1]0.52

Table 2: Enzymes Catalyzing the Phosphorylation of this compound Monophosphate to this compound Diphosphate

EnzymeRelative Phosphorylation Efficiency
Pyruvate KinaseMost Efficient[1]
Creatine KinaseModerate[1]
Nucleoside Diphosphate KinaseLeast Efficient[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound phosphorylation.

Analysis of Intracellular this compound and its Phosphorylated Metabolites by HPLC-MS/MS

This protocol describes the quantification of this compound, this compound monophosphate, and this compound diphosphate in cell lysates.

Materials:

  • Cultured cells (e.g., human foreskin fibroblasts)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • HPLC-grade water and acetonitrile

  • Ammonium (B1175870) acetate (B1210297)

  • C8 or C18 reverse-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in culture plates or flasks and allow them to adhere and grow to the desired confluency.

    • Treat the cells with the desired concentration of this compound for the specified duration. Include untreated control wells.

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a defined volume of ice-cold 60% methanol to each well/flask to quench metabolic activity.

    • Scrape the cells from the surface and transfer the cell suspension to a microcentrifuge tube.

    • Add the internal standard to each sample.

    • Lyse the cells by sonication or three freeze-thaw cycles.

    • Precipitate proteins by adding an equal volume of ice-cold 10% TCA.

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis by HPLC-MS/MS:

    • Set up the HPLC system with a C8 or C18 column.

    • Prepare the mobile phases. A common mobile phase system consists of:

      • Mobile Phase A: Aqueous ammonium acetate buffer (e.g., 10 mM, pH adjusted).

      • Mobile Phase B: Acetonitrile.

    • Establish a gradient elution program to separate this compound and its phosphorylated metabolites.

    • Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound, this compound monophosphate, this compound diphosphate, and the internal standard.

    • Inject the prepared samples and standards.

    • Quantify the analytes by comparing the peak areas of the analytes to those of the standard curve.

In Vitro Enzyme Assays

4.2.1. Pyrimidine Nucleoside Monophosphate (PNMP) Kinase Assay

This assay measures the conversion of this compound to this compound monophosphate.

Materials:

  • Purified PNMP kinase

  • This compound

  • ATP

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • HPLC system as described in section 4.1.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a range of this compound concentrations, and ATP.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified PNMP kinase.

  • Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Centrifuge to pellet the precipitated enzyme.

  • Analyze the supernatant for the formation of this compound monophosphate using the HPLC-MS/MS method described above.

  • Calculate the reaction velocity and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

4.2.2. Pyruvate Kinase Coupled Enzyme Assay

This assay measures the phosphorylation of this compound monophosphate to this compound diphosphate by pyruvate kinase in a coupled reaction.

Materials:

  • Purified pyruvate kinase

  • This compound monophosphate (can be synthesized enzymatically using PNMP kinase)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Lactate (B86563) dehydrogenase (LDH)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and KCl)

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, this compound monophosphate, ATP, PEP, and NADH.

  • Add a sufficient amount of lactate dehydrogenase to the mixture.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a known amount of purified pyruvate kinase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • The rate of NADH oxidation is directly proportional to the rate of pyruvate formation, which in turn is coupled to the phosphorylation of this compound monophosphate.

  • Calculate the reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters by varying the concentration of this compound monophosphate.

Visualizations

Signaling Pathway Diagram

Cidofovir_Phosphorylation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cidofovir_ext This compound Cidofovir_int This compound Cidofovir_ext->Cidofovir_int Cellular Uptake CDVp This compound Monophosphate Cidofovir_int->CDVp ATP -> ADP CDV_PC This compound- phosphocholine (Reservoir) Cidofovir_int->CDV_PC Metabolism CDVpp This compound Diphosphate (Active) CDVp->CDVpp ATP -> ADP PNMP_Kinase Pyrimidine Nucleoside Monophosphate Kinase PNMP_Kinase->Cidofovir_int PK_CK_NDPK Pyruvate Kinase Creatine Kinase NDP Kinase PK_CK_NDPK->CDVp Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis HPLC-MS/MS Analysis Cell_Seeding Seed Cells Cidofovir_Treatment Treat with this compound Cell_Seeding->Cidofovir_Treatment Harvesting Harvest & Wash Cells Cidofovir_Treatment->Harvesting Quenching Quench Metabolism (Cold Methanol) Harvesting->Quenching Lysis Cell Lysis Quenching->Lysis Protein_Precipitation Protein Precipitation (TCA) Lysis->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection HPLC_Separation HPLC Separation Supernatant_Collection->HPLC_Separation MS_Detection MS/MS Detection (MRM) HPLC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

References

Cidofovir's Antiviral Activity: A Technical Guide to its Action Against Herpesviruses, Adenoviruses, and Poxviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir is a potent acyclic nucleoside phosphonate (B1237965) with a broad spectrum of activity against a wide range of DNA viruses.[1][2][3] This technical guide provides an in-depth overview of this compound's antiviral activity against three clinically significant virus families: Herpesviridae, Adenoviridae, and Poxviridae. The document details the compound's mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug development and virology research.

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral DNA polymerase, a critical enzyme for viral replication.[1][4] Unlike many nucleoside analogs, this compound is a nucleotide analog, meaning it already possesses a phosphonate group. This structural feature allows it to bypass the initial virus-specific phosphorylation step required for the activation of many other antiviral nucleosides, making it effective against certain drug-resistant viral strains.[5]

The activation of this compound to its pharmacologically active form, this compound diphosphate (B83284) (CDV-pp), is mediated by host cell enzymes.[4] Once inside the cell, this compound is first phosphorylated to this compound monophosphate (CDV-p) and subsequently to the active diphosphate form. CDV-pp then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[4] Incorporation of this compound into the growing viral DNA chain leads to a reduction in the rate of viral DNA synthesis and, in some cases, premature chain termination.[1]

Cidofovir_Mechanism_of_Action CDV_pp CDV_pp Viral_DNA_Polymerase Viral_DNA_Polymerase CDV_pp->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition CDV_pp->Inhibition Viral_DNA Viral_DNA Viral_DNA_Polymerase->Viral_DNA Incorporation dCTP dCTP dCTP->Viral_DNA_Polymerase

Caption: Experimental workflow for a plaque reduction assay.

Quantitative PCR (qPCR)-Based Antiviral Assay

This assay quantifies the amount of viral DNA in infected cells treated with an antiviral compound.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates.

  • Virus stock.

  • This compound stock solution.

  • DNA extraction kit.

  • qPCR primers and probe specific for a viral gene.

  • qPCR master mix.

  • Real-time PCR instrument.

Procedure:

  • Cell Culture and Infection: Seed cells and infect with the virus in the presence of different concentrations of this compound as described for the plaque reduction assay.

  • Incubation: Incubate the plates for a defined period (e.g., 24-72 hours).

  • DNA Extraction: Harvest the cells and extract total DNA using a commercial DNA extraction kit.

  • qPCR Setup: Prepare a qPCR reaction mix containing the extracted DNA, specific primers and probe for the target viral gene, and qPCR master mix. Include a standard curve of known viral DNA concentrations.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the primers and polymerase used.

  • Data Analysis: Quantify the viral DNA in each sample by comparing the cycle threshold (Ct) values to the standard curve. The EC₅₀ is the concentration of this compound that reduces the viral DNA copy number by 50% compared to the untreated virus control. [6][7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of a compound.

Materials:

  • Host cells in a 96-well plate.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no drug).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-7 days).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the drug concentration. [8][9][10] dot

Antiviral_Screening_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Assessment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Determine_CC50->Selectivity_Index Antiviral_Assay Perform Antiviral Assay (e.g., Plaque Reduction, qPCR) Determine_EC50 Determine EC50/IC50 Antiviral_Assay->Determine_EC50 Determine_EC50->Selectivity_Index Start Start: Compound of Interest (this compound) Start->Cytotoxicity_Assay Start->Antiviral_Assay Lead_Optimization Lead Optimization / Further Studies Selectivity_Index->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for in vitro antiviral drug screening.

Conclusion

This compound remains a critical antiviral agent with proven efficacy against a range of DNA viruses, including herpesviruses, adenoviruses, and poxviruses. Its unique mechanism of action, which circumvents the need for viral-specific activation, makes it a valuable tool, particularly in the context of drug resistance. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of this compound and other antiviral therapies. The provided methodologies for in vitro evaluation are fundamental for the preclinical assessment of antiviral candidates, enabling the generation of robust and reproducible data to inform further drug development efforts.

References

The Cornerstone of Antiviral Therapy: A Technical Guide to the Chemical Synthesis and Derivatives of Cidofovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir, a potent acyclic nucleoside phosphonate (B1237965), stands as a critical agent in the arsenal (B13267) against a broad spectrum of DNA viruses.[1][2] Its therapeutic efficacy, particularly against cytomegalovirus (CMV) retinitis in immunocompromised individuals, has cemented its role in antiviral chemotherapy.[1][2] However, the clinical utility of this compound is hampered by its poor oral bioavailability and potential for nephrotoxicity, necessitating intravenous administration and careful patient monitoring.[1][3] These limitations have spurred extensive research into the development of this compound derivatives and prodrugs aimed at improving its pharmacokinetic profile and therapeutic index. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of this compound and its key derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual representations of synthetic and mechanistic pathways.

Core Chemical Synthesis of this compound

The synthesis of this compound, chemically known as ({[(S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid, has been approached through various synthetic routes. A prevalent and efficient method involves the reaction of a protected cytosine derivative with a chiral glycidol-derived side chain, followed by the introduction of the phosphonate moiety and subsequent deprotection steps.

Key Synthetic Strategies

Several methods for the synthesis of this compound have been reported, often starting from cytosine and a chiral side-chain precursor. One common approach involves the following key transformations:

  • Preparation of the Chiral Side Chain: A crucial step is the synthesis of a suitable chiral C3-acyclic side chain. This is often derived from (S)-glycidol or its derivatives.

  • Coupling with Cytosine: The chiral side chain is then coupled to the N1 position of cytosine. This reaction can be influenced by the choice of protecting groups on both the cytosine and the side chain.

  • Introduction of the Phosphonate Group: The phosphonate moiety is introduced via reaction with a phosphonylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate.

  • Deprotection: The final step involves the removal of all protecting groups to yield this compound.

A variety of patents and publications describe modifications to this general strategy, aiming to improve yield, reduce costs, and enhance safety for industrial-scale production.[4][5]

Experimental Protocol: A Representative Synthesis of this compound

The following protocol is a composite representation of synthetic methods described in the literature.[4][5]

Step 1: Synthesis of (S)-1-trityloxy-2,3-epoxypropane

To a solution of (S)-(+)-glycidol (1 equivalent) in anhydrous dichloromethane (B109758) at 0°C is added triethylamine (B128534) (1.2 equivalents) followed by the portion-wise addition of trityl chloride (1.1 equivalents). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Coupling of (S)-1-trityloxy-2,3-epoxypropane with Cytosine

A mixture of cytosine (1 equivalent), (S)-1-trityloxy-2,3-epoxypropane (1.1 equivalents), and a base such as sodium hydride in a high-boiling solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by HPLC. Upon completion, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent. The solid is collected by filtration and washed to yield (S)-N1-[(2-hydroxy-3-trityloxy)propyl]cytosine.

Step 3: Phosphonylation

To a solution of (S)-N1-[(2-hydroxy-3-trityloxy)propyl]cytosine (1 equivalent) in an anhydrous solvent is added a strong base, such as sodium hexamethyldisilazane, at low temperature. Diethyl p-toluenesulfonyloxymethylphosphonate (1.2 equivalents) is then added, and the reaction is allowed to proceed until completion. The reaction is quenched, and the product, a protected this compound diethyl ester, is extracted and purified.

Step 4: Deprotection

The protected this compound diethyl ester is treated with a strong acid, such as trimethylsilyl (B98337) bromide followed by aqueous workup, to cleave both the trityl protecting group and the ethyl esters of the phosphonate. The crude this compound is then purified by recrystallization to yield the final product.

Key Derivatives of this compound: Enhancing Therapeutic Potential

To overcome the limitations of this compound, numerous derivatives have been synthesized and evaluated. These modifications primarily focus on masking the phosphonate group to increase lipophilicity and facilitate oral absorption.

Alkoxyalkyl Ester Prodrugs: Brinthis compound (HDP-CDV)

Among the most successful derivatives is Brinthis compound (Hexadecyloxypropyl-cidofovir or HDP-CDV), an orally available prodrug.[6][7][8] The hexadecyloxypropyl chain enhances cell membrane permeability, leading to increased intracellular concentrations of the active this compound diphosphate.[6][8]

Step 1: Synthesis of Cyclic this compound (cCDV)

This compound is treated with a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a suitable solvent like pyridine (B92270) to induce intramolecular cyclization, forming the cyclic phosphonate ester, cyclic this compound (cCDV).[6]

Step 2: Esterification with 3-hexadecyloxy-1-propanol

Cyclic this compound is coupled with 3-hexadecyloxy-1-propanol via a Mitsunobu reaction using triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD).[7][9] This reaction esterifies the phosphonate with the alkoxyalkyl chain.

Step 3: Hydrolysis of the Cyclic Ester

The resulting cyclic diester is then hydrolyzed under basic conditions (e.g., 0.5 N NaOH) to open the cyclic phosphonate ring, yielding HDP-CDV.[6]

Peptide and Peptidomimetic Prodrugs

Another promising approach involves the conjugation of amino acids or dipeptides to this compound, often through the phosphonate group. These prodrugs can leverage peptide transporters in the gastrointestinal tract to enhance oral absorption.[1][2]

Step 1: Dipeptide Synthesis

A Boc-protected amino acid (e.g., Boc-L-Valine) is coupled with L-serine methyl ester hydrochloride using a peptide coupling agent such as EDC·HCl or DCC in the presence of HOBt and a base like triethylamine.

Step 2: Coupling of Dipeptide to Cyclic this compound

The synthesized dipeptide is then coupled to cyclic this compound. This is typically achieved by activating the phosphonate of cCDV and reacting it with the hydroxyl group of the serine residue in the dipeptide.

Step 3: Deprotection

The Boc protecting group on the dipeptide is removed using an acid such as trifluoroacetic acid (TFA) to yield the final dipeptide prodrug of cyclic this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its key derivatives against various DNA viruses.

Table 1: In Vitro Antiviral Activity (EC₅₀, µM) of this compound and Derivatives

CompoundHCMVHSV-1Vaccinia VirusAdenovirus
This compound0.1 - 100.1 - 1020 - 400.1 - 10
Brinthis compound (HDP-CDV)0.001 - 0.270.001 - 0.270.001 - 0.270.001 - 0.27
ODE-CDV0.2---
Val-Ser-cCDV Prodrug0.1 - 0.5-10-
Ala-Ser-cCDV Prodrug0.1 - 0.5-10-

Data compiled from multiple sources.[1][6][10][11] EC₅₀ values can vary depending on the cell line and assay conditions.

Table 2: In Vitro Cytotoxicity (CC₅₀, µM) of this compound and Derivatives

CompoundHFF CellsKB CellsVero CellsA549 Cells
This compound>100>100--
Brinthis compound (HDP-CDV)--2.5788.689
Val-Ser-cCDV Prodrug>100>100--
Ala-Ser-cCDV Prodrug>100>100--
Disulfide-Lipid Conjugate 1c--6.53014.73

Data compiled from multiple sources.[1][2][11][12][13] CC₅₀ values can vary depending on the cell line and assay conditions.

Table 3: Pharmacokinetic Parameters of this compound and its Prodrugs

CompoundAdministrationBioavailabilityTerminal Half-life
This compoundIntravenous-2.6 ± 1.2 h
This compoundOral< 5%-
Cyclic this compoundOral3.5 ± 1.07%0.53 ± 0.05 h
Val-Ser-cCDV ProdrugOralIncreased 6-fold vs. This compound-
Brinthis compound (HDP-CDV)OralSignificantly increased vs. This compound-

Data compiled from multiple sources.[1][3][14][15]

Visualizing Synthesis and Mechanism

This compound Synthesis Workflow

Cidofovir_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps Cytosine Cytosine Coupling Coupling Reaction Cytosine->Coupling S-Glycidol_derivative (S)-Glycidol derivative S-Glycidol_derivative->Coupling Phosphonylation Phosphonylation Coupling->Phosphonylation Protected Intermediate Deprotection Deprotection Phosphonylation->Deprotection Phosphonylated Intermediate This compound This compound Deprotection->this compound

Caption: Generalized synthetic workflow for this compound.

Brinthis compound (HDP-CDV) Synthesis Workflow

HDP_CDV_Synthesis This compound This compound Cyclization Intramolecular Cyclization This compound->Cyclization cCDV Cyclic this compound (cCDV) Cyclization->cCDV Esterification Mitsunobu Reaction cCDV->Esterification HDP_cCDV HDP-cCDV Esterification->HDP_cCDV HDP_alcohol 3-Hexadecyloxy- 1-propanol HDP_alcohol->Esterification Hydrolysis Hydrolysis HDP_cCDV->Hydrolysis HDP_CDV Brinthis compound (HDP-CDV) Hydrolysis->HDP_CDV

Caption: Synthetic pathway for Brinthis compound (HDP-CDV).

Mechanism of Action of this compound

Cidofovir_MoA cluster_cell Host Cell Cidofovir_in This compound CDV_MP This compound Monophosphate Cidofovir_in->CDV_MP Cellular Kinases CDV_DP This compound Diphosphate (Active Metabolite) CDV_MP->CDV_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation CDV_DP->DNA_Elongation Incorporation & Chain Termination Viral_DNA_Polymerase->DNA_Elongation Inhibition Inhibition of Replication Viral_DNA_Polymerase->Inhibition DNA_Elongation->Inhibition

Caption: Intracellular activation and mechanism of action of this compound.

Conclusion

This compound remains a cornerstone of antiviral therapy against DNA viruses. While its inherent limitations have posed clinical challenges, the development of innovative derivatives, particularly prodrugs like Brinthis compound, has significantly expanded its therapeutic potential. The synthetic strategies and detailed protocols outlined in this guide, along with the compiled quantitative data, offer a valuable resource for researchers and professionals in the field of drug development. Continued exploration of novel this compound analogues holds the promise of even safer and more effective treatments for a wide range of viral diseases.

References

The Evolution of a Potent Antiviral: A Technical Guide to the Development of Cidofovir Prodrugs, Including Brincidofovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development of prodrugs for the antiviral agent Cidofovir, with a primary focus on the clinically successful Brinthis compound (B1667797) (BCV). This compound, a potent nucleotide analog, exhibits broad-spectrum activity against a range of double-stranded DNA (dsDNA) viruses. However, its clinical utility has been hampered by significant nephrotoxicity and poor oral bioavailability. The development of lipid-based prodrugs, such as Brinthis compound, represents a pivotal advancement in overcoming these limitations, enhancing therapeutic potential and improving patient outcomes. This document delves into the quantitative data, detailed experimental methodologies, and the underlying scientific rationale that guided this successful drug development journey.

The Rationale for Prodrug Development: Overcoming the Limitations of this compound

This compound (CDV) is an acyclic nucleotide phosphonate (B1237965) that mimics deoxycytidine monophosphate.[1] Its pre-existing phosphonate group bypasses the initial, often rate-limiting, viral-dependent phosphorylation step required by many nucleoside analogs, conferring activity against certain resistant viral strains.[2] However, the charged phosphonate group contributes to its poor cell permeability and reliance on intravenous administration. Furthermore, this compound is actively taken up by organic anion transporters in the proximal renal tubules, leading to high intracellular concentrations and dose-limiting kidney damage.[3][4]

The development of Brinthis compound, a lipid conjugate of this compound, was a strategic approach to address these shortcomings.[5][6] By masking the phosphonate with a lipid moiety, the following objectives were achieved:

  • Enhanced Oral Bioavailability: The lipophilic nature of the prodrug facilitates absorption from the gastrointestinal tract.[7][8]

  • Increased Intracellular Delivery: The lipid tail is designed to mimic naturally occurring lipids, such as lysophosphatidylcholine, allowing the molecule to utilize endogenous lipid uptake pathways for efficient entry into cells.[6][9]

  • Reduced Nephrotoxicity: By altering the molecule's interaction with renal transporters, the prodrug strategy minimizes accumulation in the kidneys, thereby reducing the risk of nephrotoxicity.[10]

  • Improved Potency: Enhanced intracellular delivery leads to higher concentrations of the active metabolite, this compound diphosphate (B83284), within target cells, resulting in greater antiviral potency.[11]

Quantitative Data: A Comparative Analysis of this compound and Brinthis compound

The following tables summarize the key quantitative data that underscore the improved therapeutic profile of Brinthis compound compared to its parent drug, this compound.

Table 1: In Vitro Antiviral Activity (EC₅₀ Values in µM)
VirusThis compound (EC₅₀, µM)Brinthis compound (EC₅₀, µM)Reference(s)
Orthopoxviruses
Variola virus (Smallpox)1.37 - 28.450.05 - 0.21[11]
Monkeypox virus27 - 780.07 - 1.2[6]
Vaccinia virus-0.17 (median)[12]
Rabbitpox virus-1.10 (median)[12]
Ectromelia virus-0.33 (median)[12]
Adenoviruses
Adenovirus Type 51.9 (fold increase for resistant strain)2.1 (fold increase for resistant strain)[13]
Herpesviruses
Cytomegalovirus (CMV)0.250.0015 - 0.004[5][14]

EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. Lower values indicate greater potency.

Table 2: Human Pharmacokinetic Parameters
ParameterIntravenous this compoundOral Brinthis compoundReference(s)
Bioavailability N/A (intravenous)13.4% (tablet), 16.8% (suspension)[7][8]
Terminal Half-life (t½) 2.6 ± 1.2 hours19.3 hours (Brinthis compound), 113 hours (this compound diphosphate)[1][15][16]
Volume of Distribution (Vd) ~500 ml/kg1230 L[1][7]
Renal Clearance 129 ± 42 ml/h/kgNot a major route of elimination for the prodrug[1][15]
Protein Binding < 10%> 99%[16]
Metabolism Not significantly metabolizedIntracellular cleavage to this compound, then phosphorylation[7]
Primary Route of Elimination Renal excretion of unchanged drugMetabolites excreted in urine and feces[1][8]

Experimental Protocols: Methodologies for Evaluation

This section outlines the key experimental protocols employed in the development and evaluation of this compound and its prodrugs.

Synthesis of Brinthis compound (Hexadecyloxypropyl-Cidofovir)

The synthesis of Brinthis compound involves the coupling of the lipid side chain, 3-(hexadecyloxy)propan-1-ol, to the phosphonate group of this compound. A general synthetic approach is described below, based on procedures reported in the literature.[17]

Materials:

  • This compound

  • 3-(Hexadecyloxy)propan-1-ol

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Silica (B1680970) gel for column chromatography

  • Appropriate deuterated solvents for NMR analysis

Procedure:

  • Activation of the Phosphonate: this compound is dissolved in anhydrous pyridine. A coupling agent, such as DCC, and a catalyst, like DMAP, are added to the solution to activate the phosphonate group for esterification.

  • Coupling Reaction: 3-(Hexadecyloxy)propan-1-ol, dissolved in anhydrous pyridine, is added dropwise to the activated this compound solution. The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Chromatographic Purification: The crude product is purified by silica gel column chromatography using a gradient of solvents (e.g., dichloromethane (B109758) and methanol) to yield pure Brinthis compound.

  • Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (MS).

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation in a cell monolayer.[18][19][20][21][22]

Materials:

  • Susceptible host cell line (e.g., Vero cells for orthopoxviruses)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound and Brinthis compound) at various concentrations

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin for cell fixation

Procedure:

  • Cell Seeding: Host cells are seeded in 6-well or 12-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: A series of dilutions of the test compounds are prepared in cell culture medium.

  • Infection: The cell culture medium is removed from the plates, and the cell monolayers are washed with PBS. The cells are then infected with a predetermined amount of virus (multiplicity of infection, MOI) to produce a countable number of plaques.

  • Compound Addition: After a viral adsorption period (e.g., 1 hour), the virus inoculum is removed, and the cell monolayers are washed. Medium containing the various concentrations of the test compounds is added to the wells. Control wells with no drug (virus control) and no virus (cell control) are included.

  • Overlay and Incubation: After a short incubation period with the compound, the medium is removed, and an overlay medium is added to restrict the spread of the virus to adjacent cells, leading to the formation of discrete plaques. The plates are incubated for a period sufficient for plaque development (e.g., 2-5 days).

  • Plaque Visualization: The overlay is removed, and the cell monolayers are fixed with formalin and stained with crystal violet. The stain is taken up by living cells, leaving clear areas (plaques) where cells have been killed by the virus.

  • Data Analysis: The number of plaques in each well is counted. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

In Vivo Efficacy Evaluation: Rabbitpox Animal Model

Animal models are crucial for evaluating the in vivo efficacy of antiviral candidates, especially for diseases like smallpox where human efficacy trials are not feasible. The rabbitpox virus infection in New Zealand White rabbits is a well-established surrogate model for smallpox.[23][24][25][26][27]

Materials:

  • New Zealand White rabbits

  • Rabbitpox virus stock

  • Brinthis compound formulation for oral administration

  • Placebo control

  • Equipment for clinical monitoring (e.g., thermometers, scales)

  • Materials for sample collection (e.g., blood collection tubes)

Procedure:

  • Animal Acclimation and Baseline Measurements: Animals are acclimated to the facility, and baseline clinical parameters (e.g., weight, temperature) are recorded.

  • Viral Challenge: Animals are challenged with a lethal dose of rabbitpox virus via an appropriate route (e.g., intradermal or intranasal).

  • Treatment Administration: At a predetermined time post-infection (e.g., upon the appearance of clinical signs such as fever or lesions), animals are randomized to receive either Brinthis compound or a placebo. The drug is typically administered orally at a specified dose and frequency.

  • Clinical Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, fever, lesion development, and mortality.

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints may include reduction in viral load in various tissues (measured by qPCR or plaque assay) and amelioration of clinical signs.

  • Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis) to determine the efficacy of the treatment compared to the placebo.

Quantification of Intracellular Metabolites: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug and metabolite concentrations in biological matrices, including intracellular compartments.[28][29][30][31][32]

Materials:

  • Cell cultures treated with Brinthis compound

  • Internal standards (stable isotope-labeled versions of the analytes)

  • Reagents for cell lysis and protein precipitation (e.g., methanol, acetonitrile)

  • LC-MS/MS system with a suitable column (e.g., C18 for Brinthis compound, anion exchange for this compound diphosphate)

  • Solvents for mobile phases

Procedure:

  • Sample Preparation: After treatment with Brinthis compound, cells are harvested and washed to remove extracellular drug. The cells are then lysed, and an internal standard is added. Proteins are precipitated using a cold organic solvent.

  • Extraction: The sample is centrifuged, and the supernatant containing the analytes is collected and dried.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analytes are separated on the chromatographic column and then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analytes.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in the development of Brinthis compound.

Signaling Pathway: Mechanism of Action of Brinthis compound

Brinthis compound Mechanism of Action Mechanism of Action of Brinthis compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_key Key Brinthis compound Brinthis compound (Oral Administration) Brincidofovir_inside Brinthis compound Brinthis compound->Brincidofovir_inside Lipid-mediated Uptake This compound This compound Brincidofovir_inside->this compound Cleavage of Lipid Moiety Cidofovir_MP This compound Monophosphate This compound->Cidofovir_MP Cellular Kinases Cidofovir_DP This compound Diphosphate (Active Metabolite) Cidofovir_MP->Cidofovir_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Cidofovir_DP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Cidofovir_DP->Viral_DNA_Synthesis Incorporation Inhibition Inhibition Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Incorporation Incorporation & Chain Termination k1 Prodrug k2 Metabolites k3 Active Drug k4 Viral Target/Process

Caption: Intracellular activation and mechanism of action of Brinthis compound.

Experimental Workflow: Antiviral Prodrug Development

Antiviral Prodrug Development Workflow General Workflow for Antiviral Prodrug Development cluster_discovery Discovery & Design cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_regulatory Regulatory Approval Identify_Lead Identify Lead Compound (e.g., this compound) Prodrug_Design Prodrug Design & Synthesis (e.g., Lipid Conjugation) Identify_Lead->Prodrug_Design In_Vitro_Screening In Vitro Screening (Antiviral Activity & Cytotoxicity) Prodrug_Design->In_Vitro_Screening ADME_Tox ADME/Tox Studies (Pharmacokinetics & Safety) In_Vitro_Screening->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo_Efficacy Phase_I Phase I Clinical Trials (Safety & PK in Humans) In_Vivo_Efficacy->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission FDA_Review FDA Review & Approval NDA_Submission->FDA_Review

Caption: A generalized workflow for the development of an antiviral prodrug.

Conclusion

The development of Brinthis compound from its parent compound, this compound, serves as a paradigm for successful prodrug design in antiviral therapy. By rationally addressing the pharmacokinetic and safety limitations of this compound, researchers were able to create a more potent, orally bioavailable, and less toxic therapeutic agent. The comprehensive in vitro and in vivo studies, culminating in rigorous clinical trials, have validated this approach and provided a critical medical countermeasure for smallpox and a promising treatment for other dsDNA viral infections. This technical guide has provided an in-depth look at the data, methodologies, and strategic thinking that underpinned this important advancement in antiviral drug development.

References

Cidofovir's Potential as an Anti-Smallpox Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cidofovir as a potential therapeutic agent against smallpox. It delves into the mechanism of action, presents in vitro and in vivo efficacy data, and outlines detailed experimental protocols for the evaluation of anti-poxvirus compounds. Particular emphasis is placed on the quantitative aspects of this compound's antiviral activity and its performance in relevant animal models. This document is intended to serve as a resource for researchers and professionals involved in the development of medical countermeasures for orthopoxvirus infections.

Introduction

The eradication of smallpox, a devastating disease caused by the variola virus, stands as a monumental achievement in public health.[1] However, the cessation of routine vaccination has led to a global population that is largely susceptible to this pathogen.[1] The potential re-emergence of smallpox, either through accidental release or deliberate use as a biological weapon, necessitates the development of effective antiviral therapies.[1] this compound, an acyclic nucleoside phosphonate, has emerged as a promising candidate for the treatment and prophylaxis of smallpox and other orthopoxvirus infections.[1][2] This guide provides a detailed technical examination of the data supporting the potential use of this compound as an anti-smallpox agent.

Mechanism of Action

This compound is a nucleotide analog that exerts its antiviral effect by targeting the viral DNA polymerase.[3][4] Once inside the host cell, this compound is phosphorylated by cellular enzymes to its active diphosphate (B83284) form, this compound diphosphate (CDV-pp).[5][6] This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[3][5] Incorporation of this compound into the growing viral DNA chain leads to a reduction in the rate of DNA synthesis and, in some cases, chain termination.[4][5][7] A key feature of this compound's action is its long intracellular half-life, which allows for infrequent dosing.[8]

This compound Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication Cidofovir_ext This compound Cidofovir_int This compound Cidofovir_ext->Cidofovir_int Cellular Uptake CDV_p This compound monophosphate Cidofovir_int->CDV_p Cellular Kinases CDV_pp This compound diphosphate (Active Form) CDV_p->CDV_pp Cellular Kinases vDNA_poly Viral DNA Polymerase CDV_pp->vDNA_poly Competitive Inhibition vDNA Viral DNA Synthesis vDNA_poly->vDNA Inhibition Inhibition of DNA Synthesis vDNA->Inhibition dCTP dCTP dCTP->vDNA_poly

Caption: Intracellular activation and mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a broad range of orthopoxviruses, including variola virus.[7][9][10] Its lipid-soluble prodrug, Brinthis compound (HDP-CDV), exhibits significantly enhanced potency, often by one to three orders of magnitude.[1][11]

VirusCompoundCell LineIC50 (µM)Selectivity IndexReference
Variola Virus This compoundVero6-8-[9]
Brinthis compound-0.11 (average)-[11]
Vaccinia Virus This compoundVero74-[9]
This compoundBSC22-[9]
This compoundPrimary Rabbit Kidney~14.3 (4 µg/ml)-[9]
Cowpox Virus This compoundVero62-[9]
This compoundBSC31-[9]
Monkeypox Virus This compoundVero78-[9]
This compoundBSC47-[9]
Camelpox Virus This compoundVero22-[9]
This compoundBSC28-[9]

In Vivo Efficacy in Animal Models

The efficacy of this compound has been evaluated in various animal models, which are crucial for predicting its potential effectiveness in humans, as human efficacy trials for smallpox are not feasible.[12][13][14][15]

Mouse Models

Mouse models, typically using cowpox or vaccinia virus, have been instrumental in demonstrating the in vivo activity of this compound.[2][3][4][8][16]

Animal ModelChallenge VirusThis compound Dose & RouteTreatment ScheduleOutcomeReference
BALB/c MiceCowpox (aerosol)100 mg/kg (s.c.)Single dose on day 0, 2, or 4 post-infection90-100% survival[2][4]
BALB/c MiceCowpox (intranasal)100 mg/kg (s.c.)Single dose between day -6 and +2 post-infection80-100% survival[3][4]
BALB/c MiceCowpox (intranasal)5-40 mg/kg (intranasal)Single dose 24h post-infectionDose-dependent protection[16]
BALB/c MiceVaccinia (intranasal)40, 80, 160 mg/kg (i.p.)Single dose 24h post-infectionSignificant reduction in mortality[16]
Primate Models

Non-human primate models of monkeypox and smallpox provide a more analogous system to human disease.[14][17][18]

Animal ModelChallenge VirusThis compound TreatmentOutcomeReference
Cynomolgus MonkeysMonkeypox (aerosol)ProphylacticSuccessful treatment[17]
Cynomolgus MonkeysVariola (intravenous)ProphylacticSuccessful prophylaxis in hemorrhagic model[17]
Cynomolgus MonkeysMonkeypox (intravenous)ProphylacticComplete protection[17]

Pharmacokinetics and Bioavailability

A significant limitation of this compound is its poor oral bioavailability and the risk of nephrotoxicity with intravenous administration.[1][19] To address these challenges, lipid-soluble prodrugs, such as Brinthis compound (HDP-CDV), have been developed.[1][19][20][21] These modifications enhance oral absorption and reduce accumulation in the kidneys.[19][21]

CompoundOral Bioavailability (Mice)Key AdvantageReference
This compound< 5%-[19]
Brinthis compound (HDP-CDV)88-97%High oral bioavailability, reduced nephrotoxicity[19][21]

Resistance

Resistance to this compound can develop through mutations in the viral DNA polymerase gene.[22] However, studies have shown that this compound-resistant viruses may exhibit reduced virulence.[22]

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the in vitro antiviral activity of a compound.[23][24][25][26][27][28][29]

  • Cell Culture: Seed confluent monolayers of a suitable cell line (e.g., Vero cells) in 12-well plates.[26]

  • Virus Adsorption: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) and incubate for 1-2 hours to allow for viral attachment.[29]

  • Compound Addition: Remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-6 days for orthopoxviruses).[29]

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to untreated controls.

Plaque Reduction Assay Workflow start Start cell_seeding Seed confluent cell monolayer start->cell_seeding virus_infection Infect with virus cell_seeding->virus_infection compound_addition Add overlay with serial dilutions of this compound virus_infection->compound_addition incubation Incubate for plaque formation compound_addition->incubation staining Fix and stain cells incubation->staining counting Count plaques staining->counting calculation Calculate IC50 counting->calculation end End calculation->end

Caption: Workflow for a plaque reduction assay.

Animal Model Protocol (Intranasal Cowpox Challenge in Mice)

This protocol describes a commonly used model to assess the in vivo efficacy of antiviral compounds against orthopoxviruses.[4]

  • Animal Acclimatization: Acclimate BALB/c mice for a minimum of 3 days before the experiment.

  • Virus Challenge: Anesthetize the mice and intranasally inoculate them with a lethal dose of cowpox virus.[4]

  • Treatment: Administer the test compound (e.g., this compound) or a placebo at predetermined time points before or after the virus challenge.[4]

  • Monitoring: Monitor the animals daily for signs of illness, weight loss, and mortality for at least 21 days.[4]

  • Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include viral titers in tissues (e.g., lungs) and histopathological analysis.[4]

Viral DNA Polymerase Inhibition Assay

This assay directly measures the effect of the active form of the drug on the viral enzyme.[22][30][31]

  • Enzyme and Substrate Preparation: Purify recombinant viral DNA polymerase. Prepare a primer-template DNA substrate.

  • Reaction Mixture: Set up reaction mixtures containing the DNA polymerase, primer-template, deoxynucleotide triphosphates (dNTPs), and varying concentrations of this compound diphosphate.[22]

  • Reaction and Termination: Initiate the reaction and stop it at specific time points.[22]

  • Analysis: Analyze the reaction products using gel electrophoresis to determine the extent of DNA synthesis inhibition.[22]

  • Kinetic Analysis: Determine kinetic parameters such as the inhibition constant (Ki) to quantify the inhibitory potency.

Safety and Tolerability

The primary dose-limiting toxicity of intravenously administered this compound is nephrotoxicity.[19] Co-administration with probenecid (B1678239) and hydration is necessary to mitigate this risk. Other reported side effects include nausea, vomiting, and neutropenia. The development of Brinthis compound was aimed at improving the safety profile, particularly reducing the risk of kidney damage.[19][20]

Conclusion

This compound demonstrates potent and broad-spectrum activity against orthopoxviruses, including the causative agent of smallpox. Its efficacy has been confirmed in multiple in vitro and in vivo models. While the intravenous formulation presents challenges related to toxicity and administration, the development of orally bioavailable prodrugs like Brinthis compound represents a significant advancement. Continued research and development of this compound and its derivatives are crucial for enhancing our preparedness against the threat of smallpox.

References

Physicochemical properties and aqueous solubility of Cidofovir

Author: BenchChem Technical Support Team. Date: December 2025

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The Structural Elucidation of Cidofovir and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Cidofovir, a potent antiviral agent, and its diverse analogues. By examining the molecular architecture of these compounds, researchers can better understand their mechanisms of action, structure-activity relationships (SAR), and potential for further therapeutic development. This document details the key experimental methodologies used for their characterization, presents quantitative data in a comparative format, and visualizes the critical cellular pathways influenced by these antiviral agents.

Core Structure of this compound and its Analogues

This compound, chemically known as (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), is an acyclic nucleoside phosphonate (B1237965).[1][2] This fundamental structure, consisting of a cytosine base linked to an acyclic side chain bearing a phosphonate group, is the cornerstone of its antiviral activity. The phosphonate moiety is crucial as it mimics a nucleoside monophosphate, allowing it to bypass the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside analogue drugs.[3]

Numerous analogues have been synthesized to improve this compound's oral bioavailability, reduce its nephrotoxicity, and enhance its antiviral potency. These modifications primarily involve esterification of the phosphonate group with various lipophilic moieties, such as alkoxyalkyl and alkyl chains.[4] These lipid-conjugated prodrugs exhibit enhanced cell membrane permeability and intracellular drug delivery.

Quantitative Data Summary

The antiviral activity of this compound and its analogues is typically quantified by determining their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The therapeutic potential is often expressed as the Selectivity Index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Below are tables summarizing the reported antiviral activities of selected this compound analogues against various DNA viruses.

Table 1: Antiviral Activity of Alkoxyalkyl and Alkyl Esters of this compound against Human Cytomegalovirus (HCMV)

CompoundAnalogue TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compoundParent Drug0.5 - 1.0>100>100-200
HDP-CDVHexadecyloxypropyl ester0.001 - 0.004>100>25,000
ODE-CDVOctadecyloxyethyl ester0.002 - 0.005>100>20,000
ODP-CDVOctadecylpropyl ester0.003 - 0.006>100>16,000
EC-CDVEicosyl ester0.0007Not ReportedNot Reported

Table 2: Antiviral Activity of this compound Analogues against Other DNA Viruses

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compoundVaccinia Virus20>100>5
HDP-CDVVaccinia Virus0.04>100>2500
ODE-CDVVaccinia Virus0.07>100>1400
This compoundCowpox Virus40>100>2.5
HDP-CDVCowpox Virus0.09>100>1100
ODE-CDVCowpox Virus0.15>100>667

Experimental Protocols

The structural characterization and quantification of this compound and its analogues rely on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in confirming the chemical structure of newly synthesized this compound analogues. Both ¹H and ³¹P NMR are routinely employed.

Protocol for ¹H and ³¹P NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound analogue.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).[4][5] The choice of solvent depends on the solubility of the analogue.

    • For quantitative ¹H NMR, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

    • For ³¹P NMR, an external standard of 85% H₃PO₄ in D₂O is commonly used.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[6]

  • ¹H NMR Acquisition Parameters (General):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (for quantitative measurements, D1 should be at least 5 times the longest T₁ of the protons of interest).

    • Number of Scans (NS): 16-64, depending on the sample concentration.

    • Spectral Width (SW): 12-16 ppm.

  • ³¹P NMR Acquisition Parameters (General):

    • Spectrometer: Operating at the corresponding frequency for ³¹P at the given field strength (e.g., 162 MHz on a 400 MHz spectrometer).

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30). Inverse-gated decoupling should be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[7]

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 5-10 seconds (³¹P nuclei can have long relaxation times).

    • Number of Scans (NS): 128-1024, depending on concentration.

    • Spectral Width (SW): 100-200 ppm, centered around the expected chemical shift of the phosphonate group.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the ¹H spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

    • Reference the ³¹P spectrum to the external standard (85% H₃PO₄ at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons or for quantitative analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its analogues, confirming their identity and purity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantification of these compounds in biological matrices.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Alternatively, for cleaner samples, use solid-phase extraction (SPE). Condition an appropriate SPE cartridge (e.g., a mixed-mode or ion-exchange cartridge) with methanol and water. Load the diluted plasma sample, wash with water, and elute the analyte with a suitable solvent mixture (e.g., 5% acetic acid in methanol).

    • Evaporate the supernatant or eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or a polar-modified C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry (MS) Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for many this compound analogues.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Ion Source Parameters:

      • Capillary Voltage: 3.0-4.5 kV.

      • Source Temperature: 120-150 °C.

      • Desolvation Temperature: 350-500 °C.

      • Nebulizer Gas Flow: Adjusted to optimize spray stability.

      • Drying Gas Flow: Adjusted for efficient solvent evaporation.

    • MRM Transitions: Determine the precursor ion (typically [M+H]⁺) and the most abundant and specific product ions for the analyte and the internal standard by infusing a standard solution into the mass spectrometer.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and conformational details. While crystal structures of this compound analogues are not widely available in public databases, the structure of this compound itself has been determined in a complex with a human protein (PDB ID: 5KM8).[8]

General Workflow for X-ray Crystallography:

  • Crystallization:

    • Prepare a highly pure sample of the this compound analogue.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, buffers, pH, and temperatures) using techniques like hanging drop or sitting drop vapor diffusion.

    • Optimize the conditions that produce single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source.

    • Rotate the crystal and collect a series of diffraction images.

  • Data Processing:

    • Index the diffraction pattern to determine the unit cell parameters and crystal system.

    • Integrate the intensities of the diffraction spots.

    • Scale and merge the data from multiple images to create a unique set of reflection data.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods such as molecular replacement (if a similar structure is known) or direct methods.

    • Build an initial model of the molecule into the resulting electron density map.

    • Refine the atomic coordinates, temperature factors, and other parameters against the experimental data to improve the agreement between the model and the observed diffraction pattern.

  • Validation:

    • Assess the quality of the final model using various crystallographic and geometric criteria (e.g., R-factor, R-free, Ramachandran plot for proteins).

Signaling Pathways and Experimental Workflows

The antiviral effect of this compound is initiated by its intracellular phosphorylation, a process that is independent of viral enzymes and relies on host cell kinases. This is a key advantage over many other nucleoside analogues.

Intracellular Activation Pathway of this compound

The following diagram illustrates the two-step phosphorylation of this compound to its active diphosphate (B83284) form, which then inhibits the viral DNA polymerase.

Cidofovir_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cidofovir_ext This compound Cidofovir_int This compound Cidofovir_ext->Cidofovir_int Cellular Uptake CDV-P This compound Monophosphate (CDV-P) Cidofovir_int->CDV-P Pyrimidine Nucleoside Monophosphate Kinase CDV-PP This compound Diphosphate (CDV-PP) [Active Metabolite] CDV-P->CDV-PP Nucleoside Diphosphate Kinase Viral_DNA_Polymerase Viral DNA Polymerase CDV-PP->Viral_DNA_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation CDV-PP->DNA_Elongation Incorporation & Chain Termination Viral_DNA_Polymerase->DNA_Elongation Incorporation dCTP dCTP dCTP->Viral_DNA_Polymerase

Caption: Intracellular activation pathway of this compound.

General Experimental Workflow for Structural Analysis

The logical flow for the comprehensive structural analysis of a novel this compound analogue is depicted in the following diagram.

Structural_Analysis_Workflow Start Synthesis of This compound Analogue Purification Purification (e.g., HPLC) Start->Purification Initial_Characterization Initial Structural Confirmation (¹H NMR, ³¹P NMR, MS) Purification->Initial_Characterization Purity_Analysis Purity Assessment (HPLC, LC-MS) Initial_Characterization->Purity_Analysis Detailed_Structure Detailed Structural Elucidation Purity_Analysis->Detailed_Structure X-ray X-ray Crystallography (if crystals obtained) Detailed_Structure->X-ray Crystallization Successful Advanced_NMR Advanced NMR Studies (2D NMR: COSY, HSQC) Detailed_Structure->Advanced_NMR Crystallization Unsuccessful Final_Structure Final Structure Confirmation & Stereochemistry X-ray->Final_Structure Advanced_NMR->Final_Structure

Caption: Experimental workflow for structural analysis.

This guide provides a foundational understanding of the structural analysis of this compound and its analogues. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the development of novel antiviral therapeutics. The continued exploration of the structure-activity relationships of these compounds holds significant promise for addressing the challenges posed by viral diseases.

References

In Vitro Spectrum of Activity Against Emerging DNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of DNA viruses pose a significant and ongoing threat to global public health. Pathogens such as monkeypox virus, adenoviruses, and various herpesviruses can cause severe disease, particularly in immunocompromised individuals. The development of effective antiviral therapeutics is paramount to mitigating the impact of these viruses. This technical guide provides an in-depth overview of the in vitro spectrum of activity of key antiviral compounds against several emerging DNA viruses. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of molecular pathways to support ongoing research and development efforts.

Antiviral Agents and Their Mechanisms of Action

A number of antiviral agents have been developed that target various stages of the DNA virus replication cycle. This guide focuses on three prominent drugs: tecovirimat (B1682736), cidofovir (and its lipid-conjugate prodrug, brinthis compound), and maribavir (B1676074).

  • Tecovirimat (TPOXX®) : This antiviral agent is a potent inhibitor of the orthopoxvirus VP37 protein, which is essential for the formation of the extracellular enveloped virus (EEV). By targeting VP37, tecovirimat prevents the virus from efficiently spreading from cell to cell.[1][2]

  • This compound and Brinthis compound (B1667797) : this compound is a nucleotide analog that, in its active diphosphate (B83284) form, selectively inhibits viral DNA polymerases.[3] This inhibition leads to the termination of viral DNA chain elongation. Brinthis compound is an orally bioavailable lipid conjugate of this compound that exhibits enhanced intracellular delivery of the active compound.[4]

  • Maribavir (LIVTENCITY®) : Maribavir is a benzimidazole (B57391) riboside that specifically inhibits the UL97 protein kinase of human cytomegalovirus (CMV).[5] This inhibition disrupts viral DNA replication and encapsidation.

Quantitative In Vitro Activity

The in vitro efficacy of antiviral compounds is typically quantified by determining the concentration of the drug that inhibits viral replication by 50% (EC50). The following tables summarize the EC50 values for tecovirimat, this compound/brinthis compound, and maribavir against a range of emerging DNA viruses.

Table 1: In Vitro Activity of Tecovirimat Against Orthopoxviruses
VirusStrainCell LineEC50 (µM)Reference
Monkeypox VirusZaire 79 (V79-I-005)Vero0.014 - 0.039[1]
Monkeypox VirusClade IIb (2022 isolate)Vero0.0127 (IC50)[6]
Variola VirusMultiple strainsVarious0.01 - 0.07[7]
Vaccinia VirusNot specifiedNot specified0.009[1]
Rabbitpox VirusNot specifiedNot specified0.015[1]
Table 2: In Vitro Activity of this compound and Brinthis compound
AntiviralVirusStrain(s)Cell Line(s)EC50 Range (µM)Reference(s)
This compoundAdenovirusMultiple clinical isolatesVarious0.1 - >10
Brinthis compoundAdenovirusType 2 and 21VariousMore potent than this compound[8]
This compoundCytomegalovirusVariousVarious0.1 - >10
Brinthis compoundCytomegalovirusVariousVarious0.001 - 0.27
This compoundHerpes Simplex VirusVariousVarious0.1 - >10
Brinthis compoundHerpes Simplex VirusType 1VariousLess potent than against other DNA viruses[8]
This compoundMonkeypox VirusLineage B.1Vero30[6]
Brinthis compoundMonkeypox VirusNot specifiedVariousLower EC50 than this compound[8]
Table 3: In Vitro Activity of Maribavir Against Cytomegalovirus (CMV)
VirusStrain(s)Cell Line(s)EC50 Range (µM)Reference(s)
CytomegalovirusGanciclovir-sensitiveVarious1 - 5[5]
CytomegalovirusGanciclovir-resistantVarious1 - 5[5]
CytomegalovirusThis compound-resistantVarious1 - 5[5]
CytomegalovirusFoscarnet-resistantVarious1 - 5[5]

Experimental Protocols

Accurate and reproducible in vitro testing is critical for the evaluation of antiviral compounds. The following are detailed protocols for two standard assays used to determine antiviral efficacy.

Plaque Reduction Neutralization Test (PRNT)

This assay is a widely accepted method for quantifying the infectivity of a lytic virus and determining the antiviral efficacy of a compound.[9]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 24-well plates

  • Virus stock of known titer

  • Antiviral compound to be tested

  • Serum-free cell culture medium

  • Overlay medium (e.g., containing 0.4% agarose (B213101) or methylcellulose)[10]

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 10% formalin in PBS)[10]

  • Staining solution (e.g., 0.8% crystal violet in 50% ethanol)[10]

  • CO2 incubator at 37°C

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the assay.

  • Virus Titration (preliminary step): Perform a plaque assay with serial dilutions of the virus stock to determine the appropriate multiplicity of infection (MOI) that yields a countable number of plaques (typically 50-100 per well).[9]

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in serum-free medium. The concentration range should encompass the expected EC50 value.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers and wash once with PBS.

    • Add the diluted antiviral compound to the wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

    • Infect the cells (excluding the cell control wells) with the predetermined MOI of the virus.

    • Incubate for 1-2 hours at 37°C to allow for virus adsorption.[9]

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the antiviral compound.[9]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).[9][10]

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.[9]

    • Remove the fixing solution and stain the cells with the crystal violet solution for 15-20 minutes.[9]

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[10]

Quantitative PCR (qPCR)-Based Antiviral Assay

This method quantifies the amount of viral DNA in infected cells to determine the inhibitory effect of an antiviral compound.[11]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock

  • Antiviral compound

  • Cell culture medium

  • DNA extraction kit

  • qPCR primers and probe specific to a viral gene

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Infection:

    • Seed host cells in multi-well plates and allow them to adhere.

    • Infect the cells with the virus at a known MOI.

  • Compound Treatment: Add serial dilutions of the antiviral compound to the infected cells. Include appropriate controls (virus only, cells only).

  • Incubation: Incubate the plates for a predetermined period to allow for viral replication (e.g., 24-72 hours).

  • DNA Extraction:

    • Harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, specific primers, probe, and the extracted DNA from each sample.

    • Include a standard curve using known quantities of viral DNA to enable absolute quantification of viral copy numbers.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.

  • Data Analysis:

    • Determine the viral DNA copy number in each sample by comparing the cycle threshold (Ct) values to the standard curve.

    • Calculate the percentage of inhibition of viral DNA replication for each drug concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways of viral replication and the mechanisms of drug action is crucial for the development of novel antiviral strategies. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex processes.

Viral Replication and Antiviral Inhibition Pathways

Viral_Replication_and_Inhibition cluster_virus Emerging DNA Virus cluster_cell Host Cell cluster_drugs Antiviral Intervention Virus Virus Particle Receptor Cellular Receptor Virus->Receptor Attachment Entry Entry & Uncoating Receptor->Entry DNA_Release Viral DNA Release (Nucleus/Cytoplasm) Entry->DNA_Release Replication Viral DNA Replication DNA_Release->Replication Transcription Transcription & Translation Replication->Transcription Assembly Virion Assembly Transcription->Assembly Egress Egress & Release Assembly->Egress Egress->Virus Progeny Virions Tecovirimat Tecovirimat Tecovirimat->Egress Inhibits VP37 & EEV Formation (Orthopoxviruses) This compound This compound/ Brinthis compound This compound->Replication Inhibits Viral DNA Polymerase Maribavir Maribavir (CMV) Maribavir->Replication Inhibits UL97 Kinase (CMV)

Caption: General overview of DNA virus replication and points of antiviral intervention.

Experimental Workflow for In Vitro Antiviral Susceptibility Testing

Antiviral_Assay_Workflow cluster_assay Select Assay Type start Start cell_prep Prepare Confluent Host Cell Monolayer start->cell_prep compound_prep Prepare Serial Dilutions of Antiviral Compound cell_prep->compound_prep infection Infect Cells with Virus (Predetermined MOI) compound_prep->infection treatment Add Antiviral Dilutions to Infected Cells infection->treatment incubation Incubate for Viral Replication (2-7 days) treatment->incubation plaque_assay Plaque Reduction Assay incubation->plaque_assay qpcr_assay qPCR-Based Assay incubation->qpcr_assay fix_stain Fix and Stain Cells plaque_assay->fix_stain dna_extraction Extract Viral DNA qpcr_assay->dna_extraction count_plaques Count Plaques fix_stain->count_plaques analyze_data Analyze Data & Calculate EC50 count_plaques->analyze_data run_qpcr Perform qPCR dna_extraction->run_qpcr run_qpcr->analyze_data end End analyze_data->end

Caption: Workflow for determining in vitro antiviral efficacy.

Monkeypox Virus Replication and Tecovirimat's Mechanism of Action

Monkeypox_Tecovirimat cluster_mpox Monkeypox Virus Replication Cycle entry Virus Entry & Core Release (Cytoplasm) early_exp Early Gene Expression entry->early_exp dna_rep Viral DNA Replication early_exp->dna_rep late_exp Late Gene Expression dna_rep->late_exp imv_assembly Intracellular Mature Virion (IMV) Assembly late_exp->imv_assembly wrapping IMV Wrapping (Golgi-derived membranes) imv_assembly->wrapping eev_formation Extracellular Enveloped Virion (EEV) Formation wrapping->eev_formation release EEV Release & Cell-to-Cell Spread eev_formation->release tecovirimat Tecovirimat tecovirimat->wrapping Inhibits vp37 VP37 Protein tecovirimat->vp37 Binds to

Caption: Tecovirimat inhibits monkeypox virus egress by targeting the VP37 protein.

Conclusion

The in vitro evaluation of antiviral compounds is a cornerstone of drug development, providing essential data on potency and spectrum of activity. This guide has summarized the in vitro efficacy of tecovirimat, this compound/brinthis compound, and maribavir against key emerging DNA viruses. The detailed experimental protocols and visual representations of molecular pathways are intended to facilitate further research in this critical area. As new viral threats continue to emerge, a robust and well-resourced antiviral development pipeline, supported by standardized and rigorous in vitro testing, will be indispensable for safeguarding public health.

References

Cidofovir's Effect on Viral Replication and Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir (CDV) is a potent, broad-spectrum antiviral agent effective against a wide range of DNA viruses.[1][2] As an acyclic nucleoside phosphonate, its mechanism of action is centered on the disruption of viral DNA synthesis. This guide provides an in-depth technical overview of this compound's molecular mechanism, its quantitative efficacy against various viral families, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanism of Action: Inhibition of Viral DNA Synthesis

This compound's antiviral activity is a multi-step process that occurs within the host cell. Unlike many nucleoside analogs, it does not require an initial phosphorylation step by viral enzymes, which allows it to be effective against viruses that lack a specific thymidine (B127349) kinase or have developed resistance through mutations in this enzyme.[3]

Intracellular Activation Pathway

Once inside the cell, this compound, which is a nucleotide analog, must be phosphorylated by host cell enzymes to its active diphosphate (B83284) form.[4][5][6]

  • First Phosphorylation: Cellular enzymes, specifically pyrimidine (B1678525) nucleoside monophosphate kinase, convert this compound (CDV) to this compound monophosphate (CDVp).[4][5][7]

  • Second Phosphorylation: Other cellular kinases, such as pyruvate (B1213749) kinase or nucleoside diphosphate kinase, further phosphorylate CDVp to its active form, this compound diphosphate (CDVpp).[4][5][7]

The active metabolite, CDVpp, has a long intracellular half-life, which allows for infrequent dosing schedules.[2][8]

Cidofovir_Activation_Pathway cluster_cell Host Cell CDV This compound (CDV) CDVp This compound Monophosphate (CDVp) CDV->CDVp PNMP Kinase CDVpp This compound Diphosphate (CDVpp) (Active Metabolite) CDVp->CDVpp NDP Kinase / Pyruvate Kinase

Caption: Intracellular phosphorylation cascade of this compound.

Interaction with Viral DNA Polymerase

The active metabolite, CDVpp, is the key effector molecule that disrupts viral replication. It acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[6]

The mechanism involves two primary actions:

  • Competitive Inhibition: CDVpp binds to the active site of the viral DNA polymerase with a higher affinity than the natural dCTP, thereby directly inhibiting the enzyme's function.[9]

  • Chain Termination/Slowing: If incorporated into a nascent viral DNA strand, CDVpp acts as a nonobligate chain terminator.[10][11] Its structure is incompatible with the efficient addition of the next nucleotide, which drastically slows or halts further elongation of the DNA chain.[3][12] For some viruses like adenovirus, it promotes a "nonobligate" form of chain termination, where the polymerase can inefficiently extend the chain after incorporation.[10][11]

This disruption of DNA synthesis is the primary mechanism behind this compound's effect on viral replication. While it doesn't directly target transcription, the inhibition of genome replication subsequently prevents the transcription of late viral genes, which are dependent on newly synthesized DNA templates.[12]

DNA_Polymerase_Inhibition Viral_Polymerase Viral DNA Polymerase Replication Successful DNA Replication Viral_Polymerase->Replication Elongation Inhibition Inhibition of Replication (Chain Slowing/Termination) Viral_Polymerase->Inhibition Incorporation of CDVpp DNA_Template Viral DNA Template-Primer DNA_Template->Viral_Polymerase dCTP dCTP (Natural Substrate) dCTP->Viral_Polymerase Normal Substrate CDVpp This compound-PP (Active Drug) CDVpp->Viral_Polymerase Competitive Inhibitor

Caption: this compound's competitive inhibition of viral DNA polymerase.

Activity Against Viruses Lacking Viral DNA Polymerase

For viruses like human papillomavirus (HPV) and polyomavirus (BKPyV), which utilize the host cell's DNA polymerase for replication, this compound's mechanism is slightly different.[13][14][15] In these cases, CDVpp is incorporated into the cellular DNA during replication.[16][17] This incorporation leads to DNA damage, triggering cellular DNA damage response pathways and inducing antiproliferative effects in the infected, rapidly dividing cells.[9][16][17]

Quantitative Data: Antiviral Spectrum and Efficacy

This compound demonstrates a broad spectrum of activity against numerous DNA viruses. The following tables summarize its in vitro efficacy, typically expressed as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit viral replication by 50%.

Table 1: Efficacy of this compound Against Poxviruses

Virus Cell Line Assay Type EC₅₀ / IC₅₀ (µM) Reference
Vaccinia Virus (VV) HFF Plaque Reduction 46.2 [18]
Vaccinia Virus (VV) - In Vitro ~14.3 (4 µg/mL) [1]
Cowpox Virus (CV) HFF Plaque Reduction 35.8 [18]
Variola Virus (Smallpox) - In Vitro ~7 (≈2 µg/mL) [2]

| Molluscum Contagiosum | - | DNA Polymerase Assay | - |[1] |

Note: HFF = Human Foreskin Fibroblast. EC₅₀ and IC₅₀ values can vary based on the viral strain, cell line, and specific assay conditions.

Table 2: Efficacy of this compound and its Analogs Against Herpesviruses

Virus Drug EC₅₀ (µM) Key Finding Reference
Multiple Herpesviruses Lipid Esters of CDV As low as 0.001 Lipid esters are at least 100-fold more active than unmodified CDV. [19]
Genital Herpes (HSV) 1-5% CDV Gel - Single topical dose significantly decreased viral shedding time. [20]

| Human Herpesvirus 8 (HHV-8) | this compound | - | Inhibits the lytic phase of the virus. |[21] |

Table 3: Efficacy of this compound and its Analogs Against Adenovirus (AdV) & Polyomavirus (BKPyV)

Virus Drug/Compound Cell Line EC₅₀ (µM) Key Finding Reference
Adenovirus 5 (AdV5) Brinthis compound (BCV) - - A 2.1-fold elevated EC₅₀ was seen in resistant mutants. [10][22]
Adenovirus 5 (AdV5) This compound (CDV) - - A 1.9-fold elevated EC₅₀ was seen in resistant mutants. [10][22]
Polyomavirus BK (BKV) This compound (CDV) RPTECs ~143 (40 µg/mL) Caused a >90% reduction in intracellular BKV DNA. [13]

| Polyomavirus BK (BKV) | Ether Lipid Esters | WI-38 | - | Resulted in up to a 3-log lowering of the EC₅₀. |[23][24] |

Note: RPTECs = Renal Proximal Tubule Epithelial Cells. Brinthis compound (BCV) is a lipid-conjugate prodrug of this compound with higher oral bioavailability.[22]

Detailed Experimental Protocols

The evaluation of this compound's antiviral properties relies on standardized in vitro and biochemical assays.

Protocol: Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Human Foreskin Fibroblasts) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units per well).

  • Drug Application: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agar) with serial dilutions of this compound or a placebo control.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 3-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a dye (e.g., crystal violet) that stains living cells but leaves the plaques (areas of dead/lysed cells) unstained.

  • Quantification: Count the number of plaques in each well. The EC₅₀ is calculated as the drug concentration that reduces the number of plaques by 50% compared to the placebo control.

Plaque_Reduction_Assay_Workflow A 1. Seed Host Cells in Multi-well Plate B 2. Infect Cells with Known Titer of Virus A->B C 3. Add Overlay Medium with Dilutions of this compound B->C D 4. Incubate to Allow Plaque Formation C->D E 5. Fix and Stain Cell Monolayer D->E F 6. Count Plaques and Calculate EC50 E->F

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Cidofovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir, a potent acyclic nucleoside phosphonate (B1237965), is a broad-spectrum antiviral agent effective against a variety of DNA viruses. Its therapeutic efficacy is critically dependent on its entry into host cells, a process governed by distinct and cell-type-specific mechanisms. This technical guide provides a comprehensive overview of the cellular uptake pathways of this compound, with a focus on transporter-mediated uptake and fluid-phase endocytosis. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to equip researchers with the necessary information to investigate and understand this compound's cellular pharmacology.

Introduction

This compound's structure, a phosphonate analog of cytosine, confers upon it a hydrophilic nature, which inherently limits its passive diffusion across the lipophilic cell membrane. Consequently, its cellular entry relies on specialized transport systems. In renal proximal tubular cells, the primary route of uptake is through active transport mediated by organic anion transporters (OATs), a mechanism closely linked to the drug's dose-limiting nephrotoxicity. In other cell types, a slower, less efficient process of fluid-phase endocytosis is believed to be the main entry pathway. Understanding these mechanisms is paramount for optimizing therapeutic strategies, designing novel drug delivery systems, and mitigating adverse effects.

Transporter-Mediated Uptake of this compound

The active transport of this compound into specific cells is predominantly mediated by members of the solute carrier (SLC) family of transporters, particularly the organic anion transporters.

The Role of Organic Anion Transporters (OATs)

Human Organic Anion Transporter 1 (hOAT1), and to a lesser extent hOAT3, are the principal transporters responsible for the uptake of this compound from the bloodstream into the proximal tubular cells of the kidneys.[1][2][3] This active transport is a key factor in the high intracellular concentrations of this compound achieved in these cells, which is both essential for its antiviral activity against renal-tropic viruses and the primary cause of its nephrotoxic side effects.[4][5][6]

The interaction of this compound with hOAT1 has been characterized by its transport kinetics. Probenecid (B1678239), a classic inhibitor of OATs, competitively blocks the uptake of this compound, a strategy employed clinically to reduce renal toxicity.[1][6][7]

Quantitative Data on this compound Transport via hOAT1

The following table summarizes the kinetic parameters for this compound uptake mediated by hOAT1 in a well-established in vitro model.

Cell LineTransporterSubstrateK_m (μM)V_max (pmol/10⁶ cells/min)Reference
Chinese Hamster Ovary (CHO)hOAT1This compound58.0103[4]
Chinese Hamster Ovary (CHO)hOAT1p-aminohippurate (PAH)15.420.6[4]

Fluid-Phase Endocytosis

In cell types lacking significant expression of OATs, this compound is thought to enter via fluid-phase endocytosis, a non-specific process of bulk fluid and solute uptake.[8] This mechanism is generally less efficient than transporter-mediated uptake, resulting in lower intracellular concentrations of the drug.

Signaling Pathway Regulating this compound Uptake

The activity of hOAT1, and consequently the uptake of this compound, can be modulated by intracellular signaling cascades. Activation of Protein Kinase C (PKC) has been shown to downregulate hOAT1 activity by promoting its internalization from the plasma membrane.[9][10] This process involves the ubiquitination of the transporter, marking it for endocytosis.[9] For instance, angiotensin II can trigger this PKC-mediated inhibition of hOAT1.[10]

G AngII Angiotensin II PKC Protein Kinase C (PKC) Activation AngII->PKC hOAT1_surface hOAT1 (at cell surface) PKC->hOAT1_surface promotes internalization of hOAT1_internal hOAT1 (internalized) hOAT1_surface->hOAT1_internal Endocytosis Cidofovir_int Intracellular This compound Ub Ubiquitination hOAT1_surface->Ub Cidofovir_ext Extracellular This compound Cidofovir_ext->Cidofovir_int Transport Ub->hOAT1_internal tags for internalization

Caption: Signaling pathway for PKC-mediated regulation of hOAT1 and this compound uptake.

Experimental Protocols

Transporter-Mediated Uptake Assay Using [³H]-Cidofovir in hOAT1-Transfected Cells

This protocol describes a method to quantify the uptake of radiolabeled this compound in a cell line stably expressing hOAT1.

Materials:

  • hOAT1-transfected cells (e.g., CHO-hOAT1 or HEK293-hOAT1)

  • Parental control cells (not expressing hOAT1)

  • 24-well cell culture plates

  • [³H]-Cidofovir

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Stop Solution (ice-cold Uptake Buffer)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Probenecid (for inhibition control)

Procedure:

  • Seed hOAT1-transfected and parental cells in 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cell monolayers twice with pre-warmed Uptake Buffer.

  • Pre-incubate the cells in Uptake Buffer for 10-15 minutes at 37°C.

  • To initiate uptake, replace the buffer with Uptake Buffer containing a known concentration of [³H]-Cidofovir (and inhibitors like probenecid for control wells).

  • Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

  • To terminate uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold Stop Solution.

  • Lyse the cells by adding Cell Lysis Buffer to each well and incubating for at least 30 minutes.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein).

G cluster_0 Cell Preparation cluster_1 Uptake Assay cluster_2 Quantification Seed Seed cells in 24-well plates Grow Grow to confluence Seed->Grow Wash1 Wash with Uptake Buffer Grow->Wash1 Preincubate Pre-incubate at 37°C Wash1->Preincubate Add_this compound Add [³H]-Cidofovir (± inhibitors) Preincubate->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Wash Stop with ice-cold buffer & wash Incubate->Stop_Wash Lyse Lyse cells Stop_Wash->Lyse Measure Measure radioactivity Lyse->Measure Normalize Normalize to protein content Measure->Normalize

Caption: Experimental workflow for a transporter-mediated uptake assay.

Fluid-Phase Endocytosis Assay Using Lucifer Yellow

This protocol provides a general method to assess fluid-phase endocytosis, which can be adapted to study this compound uptake in cells lacking specific transporters.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Glass coverslips or chamber slides

  • Lucifer Yellow CH, lithium salt

  • Endocytosis Medium (e.g., serum-free cell culture medium)

  • Wash Buffer (e.g., ice-cold PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips or chamber slides and allow them to adhere and grow.

  • On the day of the experiment, wash the cells with pre-warmed Endocytosis Medium.

  • Incubate the cells with Endocytosis Medium containing Lucifer Yellow (e.g., 1 mg/mL) for various time points (e.g., 30 min, 1h, 2h) at 37°C. A control at 4°C should be included to inhibit active transport.

  • To stop the uptake, aspirate the Lucifer Yellow solution and wash the cells extensively with ice-cold Wash Buffer.

  • Fix the cells with the fixative for 15-20 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Visualize the intracellular accumulation of Lucifer Yellow using a fluorescence microscope. The dye will appear as fluorescent puncta within the cytoplasm.

Quantification of Intracellular this compound and its Metabolites by HPLC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of this compound and its phosphorylated forms within cells.

Materials:

  • Cell pellets from uptake or metabolism studies

  • Methanol

  • Water (HPLC-grade)

  • Formic acid

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Solid-phase extraction (SPE) cartridges (e.g., strong anion exchange)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 HPLC column

Procedure:

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold methanol/water (e.g., 80:20 v/v) to lyse the cells and precipitate proteins.

    • Add the internal standard.

    • Vortex vigorously and centrifuge at high speed to pellet the cellular debris.

  • Sample Clean-up (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the cell extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound and its metabolites using an appropriate elution solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Inject the sample into the HPLC-MS/MS system.

    • Separate this compound and its metabolites on the C18 column using a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

    • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound and its phosphorylated metabolites.

    • Calculate the intracellular concentrations based on the peak area ratios of the analytes to the internal standard and normalize to the number of cells or protein content.

Conclusion

The cellular uptake of this compound is a multifaceted process involving both highly efficient, transporter-mediated pathways in specific cell types and a more general, less efficient mechanism of fluid-phase endocytosis. The dominant role of hOAT1 in the renal accumulation of this compound is a critical determinant of both its therapeutic window and its primary toxicity. A thorough understanding of these uptake mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of new this compound-based therapies with improved safety profiles and expanded clinical applications. Future research should continue to explore the regulation of these transport processes and investigate strategies to selectively target this compound to infected cells while minimizing its accumulation in non-target tissues.

References

Methodological & Application

In Vitro Antiviral Activity of Cidofovir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir is a potent antiviral agent with a broad spectrum of activity against many DNA viruses. An acyclic nucleoside phosphonate (B1237965) analog of deoxycytidine monophosphate, this compound's mechanism of action involves its conversion by host cell enzymes into the active diphosphate (B83284) metabolite. This active form then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the disruption of viral DNA synthesis and termination of the elongating DNA chain.[1][2][3] This document provides detailed application notes and protocols for assessing the in vitro antiviral activity of this compound against several key human pathogens: Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), Adenovirus, and Poxviruses.

Mechanism of Action

This compound exerts its antiviral effect through a multi-step process that ultimately targets viral DNA replication.

This compound Mechanism of Action This compound Mechanism of Action This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Cidofovir_MP This compound Monophosphate Cellular_Uptake->Cidofovir_MP Phosphorylation (Cellular Kinases) Cidofovir_DP This compound Diphosphate (Active Metabolite) Cidofovir_MP->Cidofovir_DP Phosphorylation (Cellular Kinases) Viral_DNA_Polymerase Viral DNA Polymerase Cidofovir_DP->Viral_DNA_Polymerase Competitive Inhibition Incorporation Incorporation into Viral DNA Viral_DNA_Polymerase->Incorporation dCTP dCTP dCTP->Viral_DNA_Polymerase Natural Substrate Chain_Termination Chain Termination & Inhibition of DNA Synthesis Incorporation->Chain_Termination

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The following tables summarize the in vitro EC50 values of this compound against various DNA viruses.

Table 1: Antiviral Activity of this compound against Cytomegalovirus (CMV)

Virus StrainCell LineAssay TypeEC50 (µM)Reference(s)
AD169MRC-5DNA Reduction0.46 - 0.47[1]
Ganciclovir-Susceptible--0.2 - 2.6[4]
Ganciclovir-Resistant (low level)--≤ 3[4]
Ganciclovir-Resistant (high level)--≥ 6[4]
K513N Mutant--13-fold increase vs WT[5]

Table 2: Antiviral Activity of this compound against Herpes Simplex Virus (HSV)

Virus StrainCell LineAssay TypeEC50 (µM)Reference(s)
HSV-1MRC-5DNA Reduction3.3[1]
HSV-1 (Clinical Isolates)VeroYield Reduction~8.2[6]
HSV-2 (this compound-Resistant)-Antigen Reduction13.06 µg/mL[7]

Table 3: Antiviral Activity of this compound against Adenovirus

Virus SerotypeCell LineAssay TypeEC50 (µM)Reference(s)
Ad5--1.9-fold increase in resistant mutant[8]
Clinical Isolates (All Species)--In the same range as Ad5 reference strain[9]

Table 4: Antiviral Activity of this compound against Poxviruses

Virus StrainCell LineAssay TypeEC50 (µM)Reference(s)
Vaccinia virus (WR)HeLa-S3-30.85 ± 8.78[10]
Vaccinia virus (IHD-J)HeLa-S3-18.74 ± 6.02[10]
Vaccinia virus (IHD-W)HeLa-S3-20.61 ± 4.21[10]
Cowpox virus--Similar to stock virus pool[2]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific virus strain and cell line used.

Plaque Reduction Assay (PRA)

The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.[11]

Plaque Reduction Assay Workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed susceptible cells in multi-well plates Start->Seed_Cells Confluent_Monolayer Incubate to form a confluent monolayer Seed_Cells->Confluent_Monolayer Infect_Cells Infect cell monolayers with virus Confluent_Monolayer->Infect_Cells Prepare_Dilutions Prepare serial dilutions of this compound Add_Drug_Overlay Add semi-solid overlay containing this compound dilutions Prepare_Dilutions->Add_Drug_Overlay Infect_Cells->Add_Drug_Overlay Incubate_Plaques Incubate to allow plaque formation Add_Drug_Overlay->Incubate_Plaques Fix_and_Stain Fix and stain cells (e.g., with crystal violet) Incubate_Plaques->Fix_and_Stain Count_Plaques Count plaques and calculate % inhibition Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 value Count_Plaques->Calculate_EC50

Figure 2: Workflow for a Plaque Reduction Assay.

Materials:

  • Susceptible host cells (e.g., MRC-5 for CMV, Vero for HSV)

  • Complete growth medium

  • This compound stock solution

  • Virus stock of known titer

  • Multi-well plates (e.g., 6- or 24-well)

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in a suitable medium.

  • Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (multiplicity of infection, MOI, typically 0.01 PFU/cell) for 1-2 hours at 37°C.[10]

  • Remove the virus inoculum and wash the monolayers with PBS.

  • Overlay the cell monolayers with the semi-solid medium containing the various concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 3-5 days for VV, 7 days for CMV).[10][12]

  • After incubation, fix the cells with the fixing solution.

  • Remove the overlay and stain the cell monolayers with crystal violet solution.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Yield Reduction Assay

A yield reduction assay measures the amount of infectious virus produced in the presence of an antiviral compound.[13]

Materials:

  • Susceptible host cells

  • Complete growth medium

  • This compound stock solution

  • Virus stock

  • Multi-well plates or tissue culture flasks

  • Apparatus for determining virus titer (e.g., for plaque assay or TCID50 assay)

Protocol:

  • Seed host cells in multi-well plates or flasks and incubate to form a confluent monolayer.

  • Prepare serial dilutions of this compound in growth medium.

  • Infect the cell cultures with the virus at a defined MOI in the presence of the different concentrations of this compound.

  • Incubate the cultures for a single replication cycle (e.g., 24-48 hours).

  • After incubation, harvest the virus from the cell culture supernatant and/or by lysing the cells (e.g., through freeze-thaw cycles).

  • Determine the titer of the harvested virus from each drug concentration using a standard titration method such as a plaque assay or a TCID50 assay.

  • Calculate the reduction in virus yield for each drug concentration compared to the virus control (no drug).

  • Determine the EC50 value, which is the concentration of this compound that reduces the virus yield by 50%.

Quantitative PCR (qPCR)-Based Assay

This assay quantifies the amount of viral DNA to determine the inhibitory effect of an antiviral compound.

qPCR Assay Workflow qPCR-Based Antiviral Assay Workflow Start Start Infect_and_Treat Infect cells with virus and treat with this compound dilutions Start->Infect_and_Treat Incubate Incubate for a defined period Infect_and_Treat->Incubate Extract_DNA Extract total DNA from cells and/or supernatant Incubate->Extract_DNA qPCR Perform quantitative PCR using virus-specific primers and probes Extract_DNA->qPCR Quantify_DNA Quantify viral DNA levels qPCR->Quantify_DNA Calculate_Inhibition Calculate % inhibition of viral DNA replication Quantify_DNA->Calculate_Inhibition Determine_EC50 Determine EC50 value Calculate_Inhibition->Determine_EC50

Figure 3: Workflow for a qPCR-Based Antiviral Assay.

Materials:

  • Susceptible host cells

  • Complete growth medium

  • This compound stock solution

  • Virus stock

  • Multi-well plates

  • DNA extraction kit

  • qPCR instrument

  • Primers and probes specific for the target viral DNA

  • qPCR master mix

Protocol:

  • Seed host cells in multi-well plates and allow them to adhere.

  • Prepare serial dilutions of this compound.

  • Infect the cells with the virus in the presence of the different concentrations of this compound.

  • Incubate the plates for a predetermined time to allow for viral replication.

  • After incubation, harvest the cells and/or supernatant and extract the total DNA.

  • Perform qPCR using primers and a probe that specifically target a conserved region of the viral genome.

  • Quantify the amount of viral DNA in each sample relative to a standard curve.

  • Calculate the percentage of inhibition of viral DNA replication for each drug concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Conclusion

The in vitro assays described in this document are essential tools for evaluating the antiviral activity of this compound. The choice of assay depends on the specific research question, the virus being studied, and the available resources. The provided protocols and quantitative data serve as a comprehensive guide for researchers and scientists in the field of antiviral drug development. Consistent and standardized application of these methods will facilitate the comparison of results across different studies and contribute to a deeper understanding of this compound's therapeutic potential.

References

Application Notes and Protocols: Plaque Reduction Assay for Determining Cidofovir Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir is a potent antiviral agent with a broad spectrum of activity against numerous DNA viruses. It is an acyclic nucleoside phosphonate (B1237965) analogue of deoxycytidine monophosphate. Its efficacy stems from its ability to selectively inhibit viral DNA polymerase, making it a critical tool in the management of viral infections, particularly in immunocompromised individuals.[1][2] This document provides a detailed protocol for assessing the antiviral efficacy of this compound using the plaque reduction assay, a gold-standard method for quantifying viral infectivity and evaluating antiviral compounds.

The plaque reduction assay is based on the principle that infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of susceptible host cells, forming visible zones known as plaques.[3] The number of plaques is directly proportional to the concentration of infectious virus. In the presence of an effective antiviral agent like this compound, viral replication is inhibited, leading to a dose-dependent reduction in plaque formation. By quantifying this reduction across a range of drug concentrations, the 50% effective concentration (EC50) can be determined, providing a robust measure of the drug's potency.

Mechanism of Action of this compound

This compound exerts its antiviral effect by targeting the viral DNA polymerase.[1] As a nucleotide analog, it must be phosphorylated to its active diphosphate (B83284) form. This conversion is mediated by host cell enzymes and is independent of viral kinases, a key advantage in treating viruses resistant to drugs that require viral enzyme activation. The active metabolite, this compound diphosphate, acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1] Once incorporated, it can lead to chain termination, thereby halting viral DNA synthesis and replication.

Cidofovir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound CDV_MP This compound Monophosphate This compound->CDV_MP Host Cell Kinases CDV_DP This compound Diphosphate (Active Metabolite) CDV_MP->CDV_DP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Elongation Viral_DNA_Polymerase->Viral_DNA_Synthesis Progeny_Virions Progeny Virions Viral_DNA_Synthesis->Progeny_Virions Replication Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding Seed susceptible cells in multi-well plates Drug_Dilution Prepare serial dilutions of this compound Infection Infect cell monolayers with virus Cell_Seeding->Infection Virus_Dilution Prepare appropriate virus dilution Adsorption Allow virus adsorption (e.g., 1-2 hours) Infection->Adsorption Overlay Add semi-solid overlay containing this compound dilutions Adsorption->Overlay Incubate Incubate plates for plaque formation (2-10 days) Overlay->Incubate Fixation Fix the cell monolayer Incubate->Fixation Staining Stain with Crystal Violet Fixation->Staining Counting Count plaques Staining->Counting Calculation Calculate % plaque reduction and EC50 value Counting->Calculation

References

Application Note: Quantifying the Antiviral Efficacy of Cidofovir Using Quantitative PCR (qPCR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cidofovir is a potent, broad-spectrum antiviral agent effective against a range of DNA viruses.[1] It is an acyclic nucleoside phosphonate (B1237965) analogue of deoxycytidine monophosphate.[2][3] Originally approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients, its utility has expanded to include other serious viral infections caused by herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1][4][5] Accurate quantification of an antiviral drug's effect is crucial for both preclinical drug development and clinical patient management. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific molecular technique used to measure the amount of viral DNA in a sample.[6][7] This application note provides detailed protocols for using qPCR to quantify the antiviral activity of this compound, both in vitro for potency determination and for monitoring therapeutic efficacy in clinical settings.

Mechanism of Action

This compound exerts its antiviral effect by targeting viral DNA synthesis.[8] As a nucleotide analog, it requires activation through phosphorylation, a process carried out by host cellular enzymes, not viral kinases.[9][10] This is a key advantage, as it allows the drug to be effective against viruses that do not encode their own thymidine (B127349) kinase or in cases of resistance developed through viral kinase mutations.

Once inside a host cell, this compound is converted first to this compound monophosphate and then to its active form, this compound diphosphate (B83284) (CDVpp).[2][10] CDVpp acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[2] The incorporation of CDVpp into the growing viral DNA chain results in the termination of DNA elongation, thereby halting viral replication.[4][11]

Cidofovir_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Host Cell cluster_virus Viral Replication CDV This compound CDV_MP This compound Monophosphate CDV->CDV_MP Host Cell Kinases CDV_PP This compound Diphosphate (Active Form) CDV_MP->CDV_PP Host Cell Kinases vDNA_Polymerase Viral DNA Polymerase CDV_PP->vDNA_Polymerase Competitively Inhibits vDNA_synthesis Viral DNA Synthesis CDV_PP->vDNA_synthesis vDNA_Polymerase->vDNA_synthesis Inhibition Replication Inhibited vDNA_synthesis->Inhibition Incorporation & Chain Termination

Caption: Intracellular activation and mechanism of action of this compound.

Protocols for Quantifying this compound's Antiviral Effect

Protocol 1: In Vitro IC₅₀ Determination using qPCR

This protocol details the steps to determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific virus in a cell culture system.

1. Materials and Reagents:

  • Susceptible host cell line (e.g., A549 for Adenovirus, Vero for Poxviruses).

  • Virus stock with a known titer (Plaque-Forming Units/mL or TCID₅₀/mL).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • This compound stock solution.

  • 96-well cell culture plates.

  • DNA extraction kit (for viral DNA).

  • qPCR master mix, primers, and probe specific to the target virus.

  • qPCR instrument.

2. Experimental Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of this compound in cell culture medium. Include a "no-drug" control.

  • Virus Infection: When cells are confluent, remove the medium and infect the cells with the virus at a predetermined Multiplicity of Infection (MOI). Allow the virus to adsorb for 1-2 hours.

  • Drug Treatment: After adsorption, remove the viral inoculum and add the prepared this compound dilutions to the respective wells. Also include a virus-free, no-drug control for cytotoxicity assessment.

  • Incubation: Incubate the plate for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Sample Collection: After incubation, collect the cell supernatant or the cells themselves, depending on whether the virus is primarily cell-associated or released.

  • DNA Extraction: Extract viral DNA from the collected samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis:

    • Set up the qPCR reaction using a master mix, virus-specific primers/probe, and the extracted DNA.

    • Include a standard curve using a plasmid containing the target viral sequence to allow for absolute quantification of viral copy numbers.

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Quantify the viral DNA copy number in each well using the standard curve.

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the "no-drug" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Clinical Monitoring of Viral Load during this compound Therapy

This protocol outlines the procedure for quantifying viral load in patient samples to monitor the effectiveness of this compound treatment. This is particularly relevant for managing infections like BK virus in transplant recipients or adenovirus in immunocompromised patients.[12][13]

1. Materials and Reagents:

  • Sample collection tubes (e.g., EDTA tubes for plasma, sterile containers for urine).

  • DNA extraction kit validated for clinical samples (e.g., blood, plasma, urine).

  • qPCR reagents as described in Protocol 1.

  • Internal control DNA for extraction and amplification efficiency monitoring.

2. Experimental Procedure:

  • Sample Collection:

    • Collect a baseline sample (e.g., plasma, urine) before initiating this compound therapy.

    • Collect subsequent samples at regular intervals during the treatment course (e.g., weekly).[12]

  • Sample Processing:

    • Process the samples promptly. For example, centrifuge blood to separate plasma.

    • Store samples at -80°C if not processed immediately.

  • DNA Extraction: Extract DNA from a fixed volume of the patient sample (e.g., 200 µL of plasma or urine) using a validated extraction kit. Include an internal control.

  • qPCR Analysis: Perform qPCR as described in Protocol 1 for absolute quantification of the viral load, typically reported as viral copies/mL.

  • Data Analysis:

    • Compare the viral load at each time point to the baseline measurement.

    • A significant decrease (e.g., >1-log₁₀ reduction) in viral copy number indicates a positive response to this compound therapy.[13]

Experimental Workflow and Data Presentation

The general workflow for assessing the antiviral efficacy of this compound using qPCR is a multi-step process from sample preparation to data interpretation.

Experimental_Workflow Workflow for Quantifying this compound Effect by qPCR cluster_invitro In Vitro IC50 Determination cluster_clinical Clinical Monitoring cluster_common Common qPCR Workflow cluster_analysis Data Analysis A1 Cell Culture Seeding A2 Virus Infection (Defined MOI) A1->A2 A3 Treatment with this compound (Serial Dilutions) A2->A3 A4 Incubation (48-72h) A3->A4 C1 Viral DNA Extraction A4->C1 B1 Patient Sample Collection (Plasma, Urine, etc.) B2 Baseline (Pre-Treatment) B1->B2 B3 Follow-up (During Treatment) B1->B3 B2->C1 B3->C1 C2 qPCR Setup (Primers, Probe, Master Mix) C1->C2 C3 Real-Time PCR Amplification C2->C3 D1 Quantify Viral Load (Copies/mL) C3->D1 D2 Calculate % Inhibition and Determine IC50 D1->D2 D3 Monitor Viral Load Fold-Change from Baseline D1->D3

Caption: General workflow for in vitro and clinical quantification of this compound's antiviral effect.
Quantitative Data Summary

The efficacy of this compound varies depending on the virus. The tables below summarize quantitative data from various studies.

Table 1: In Vitro Efficacy (IC₅₀) of this compound against Various DNA Viruses

Virus FamilyVirusCell LineIC₅₀ (µg/mL)Reference
Poxviridae Vaccinia VirusVero4[1]
Cowpox VirusVero62 µM (~17.3 µg/mL)[14]
Variola VirusVero7 µM (~2 µg/mL)[14]
Monkeypox VirusVero22 µM (~6.1 µg/mL)[14]
Adenoviridae Adenovirus Type 5A5494.7 - 9.5[15]
Adenovirus Type 8A5494.7 - 9.5[15]
Adenovirus Type 14A5494.7 - 9.5[15]
Polyomaviridae BK VirusWI-380.26 µM (~0.07 µg/mL)[16]

Table 2: Clinical Efficacy of this compound as Measured by Viral Load Reduction

VirusPatient PopulationSample TypeBaseline Viral LoadPost-Treatment OutcomeReference
BK Virus Renal Transplant RecipientsUrine>100,000 copies/µLViruria resolved within 4-12 weeks[12][17]
Adenovirus Pediatric Liver Transplant RecipientSerumIncrease up to 1.3 x 10⁹ copies/mLViral suppression and clinical improvement[18]
Adenovirus Hematopoietic Stem Cell Transplant RecipientsPlasmaVariableIn patients without T-cell reconstitution, 7/20 showed load reduction, 8/20 showed stabilization[13]

References

Application Notes & Protocols: Evaluating the Anti-CMV Activity of Cidofovir Using In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Cytomegalovirus (HCMV), a member of the Betaherpesvirinae subfamily, is a widespread pathogen that can cause severe, life-threatening diseases in immunocompromised individuals, such as organ transplant recipients and those with HIV/AIDS.[1] It is also the leading infectious cause of congenital abnormalities. Cidofovir is a potent antiviral nucleotide analog that has demonstrated efficacy against HCMV.[2][3] It works by selectively inhibiting viral DNA synthesis.[3] Unlike some other antiviral agents, this compound's activation to its pharmacologically active diphosphate (B83284) form is carried out by host cell enzymes, making it effective against certain drug-resistant viral strains.[2][4] Robust and reproducible in vitro cell culture models are essential for elucidating the mechanisms of action of antiviral compounds like this compound and for preclinical assessment of their efficacy and toxicity. This document provides detailed protocols for culturing CMV-permissive cell lines and performing key assays to quantify the antiviral effects of this compound.

1. Recommended Cell Culture Models for CMV Infection

The selection of an appropriate cell line is critical for studying CMV replication and the effects of antiviral agents. CMV exhibits a broad cellular tropism in vivo, but its replication in vitro is most robust in specific cell types, primarily human fibroblasts.

  • Human Foreskin Fibroblasts (HFF): HFF cells are considered the "gold standard" for CMV isolation and propagation.[5][6] They are highly permissive to CMV infection, support high viral titers, and exhibit a characteristic cytopathic effect (CPE), which involves the formation of foci of enlarged, rounded, and refractile cells.[5][7] Both primary HFF cells and immortalized HFF cell lines are available and support the full lytic replication cycle of CMV.[8][9][10]

  • MRC-5 Cells: MRC-5 is a human embryonic lung fibroblast cell line that is also highly susceptible to CMV infection.[5][11][12] It is widely used for virus isolation, vaccine production, and antiviral testing.[12][13][14] Studies have shown MRC-5 cells to be comparable or, in some cases, superior to other lines for the rapid detection of CMV in clinical samples.[11][13][15]

  • ARPE-19 Cells: This cell line, derived from human retinal pigment epithelium, is a relevant model for studying CMV retinitis, a common manifestation in AIDS patients.[16][17] While ARPE-19 cells are permissive to CMV infection, they are considered semi-permissive, and viral replication kinetics can differ from that in fibroblasts.[17][18][19] The cellular phenotype (mesenchymal vs. epithelial) of ARPE-19 cells can be influenced by culture confluency, which may impact experimental outcomes.[20][21]

2. Mechanism of Action of this compound

This compound is a monophosphate nucleotide analog.[22] After cellular uptake, it is phosphorylated by host cell enzymes into its active metabolite, this compound diphosphate.[3][16] This active form acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[22] Incorporation of this compound diphosphate into the growing viral DNA chain terminates DNA elongation, thereby halting viral replication.[16] A key advantage of this compound is that it does not require phosphorylation by viral-encoded enzymes, allowing it to maintain activity against some virus strains that have developed resistance to other antivirals like ganciclovir (B1264) through mutations in viral kinases.[4]

Cidofovir_Mechanism cluster_cell Host Cell CDV This compound CDV_P This compound Monophosphate CDV->CDV_P Host Kinases CDV_PP This compound Diphosphate (Active) CDV_P->CDV_PP Host Kinases Polymerase CMV DNA Polymerase CDV_PP->Polymerase Competitive Inhibition dCTP dCTP (Natural Substrate) dCTP->Polymerase DNA_synthesis Viral DNA Elongation Polymerase->DNA_synthesis Termination Chain Termination (Replication Blocked) Polymerase->Termination Incorporation of CDV-PP DNA_synthesis->Termination

Caption: Mechanism of action of this compound in a CMV-infected host cell.

3. Experimental Protocols

The following protocols outline standard assays to determine the efficacy and cytotoxicity of this compound.

Plaque Reduction Assay (PRA)

The PRA is a functional assay considered the gold standard for measuring the ability of an antiviral compound to inhibit the production of infectious virus particles.

Workflow:

PRA_Workflow A 1. Seed Permissive Cells (e.g., HFF, MRC-5) in 24-well plates B 2. Infect confluent monolayers with CMV (40-80 PFU/well) A->B C 3. Adsorb virus (90 min at 37°C) B->C D 4. Remove inoculum and overlay with semi-solid medium (e.g., 0.4% Agarose) containing serial dilutions of this compound C->D E 5. Incubate (7-10 days) until plaques are visible D->E F 6. Fix and Stain cells (e.g., Crystal Violet) E->F G 7. Count Plaques microscopically F->G H 8. Calculate EC50 Value (% Inhibition vs. Drug Concentration) G->H

Caption: Experimental workflow for the Plaque Reduction Assay (PRA).

Materials & Reagents:

  • Confluent monolayers of HFF or MRC-5 cells in 24-well plates.

  • CMV stock of known titer (PFU/mL).

  • Growth Medium: Minimum Essential Medium (MEM) with 5-10% Fetal Bovine Serum (FBS).

  • This compound stock solution.

  • Overlay Medium: 2x MEM with 10% FBS mixed 1:1 with 0.8% SeaPlaque Agarose.[23]

  • Fixative: 10% formalin in phosphate-buffered saline (PBS).

  • Stain: 0.8% crystal violet in 50% ethanol.[23]

Procedure:

  • Seed HFF or MRC-5 cells in 24-well plates and grow until just confluent.

  • Prepare serial dilutions of CMV stock in growth medium to yield 40-80 plaque-forming units (PFU) per 0.2 mL.[23]

  • Aspirate the growth medium from the cell monolayers.

  • Inoculate each well with 0.2 mL of the virus suspension. Include "no-virus" control wells.

  • Allow the virus to adsorb for 90 minutes at 37°C in a 5% CO₂ incubator, gently rocking the plates every 15-20 minutes.[23]

  • During adsorption, prepare serial dilutions of this compound in molten (42°C) overlay medium. Include "no-drug" virus controls.

  • After adsorption, carefully aspirate the inoculum.

  • Overlay each well with 1.5 mL of the appropriate this compound-containing or control overlay medium.[23]

  • Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator.

  • Incubate for 7-10 days, or until distinct plaques are visible in the virus control wells.[23]

  • To terminate the assay, fix the monolayers with 10% formalin for at least 30 minutes.

  • Aspirate the fixative and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Count the plaques in each well using a light microscope.

  • Calculate the percent inhibition for each this compound concentration relative to the "no-drug" control and determine the 50% effective concentration (EC₅₀) using dose-response curve analysis.

Virus Yield Reduction Assay (VYRA)

This assay quantifies the amount of infectious virus produced after a single replication cycle in the presence of an antiviral compound. It is a powerful technique for evaluating antiviral efficacy.[24][25]

Materials & Reagents:

  • Confluent monolayers of HFF or MRC-5 cells in 96-well or 24-well plates.

  • High-titer CMV stock.

  • Growth Medium (MEM + 5-10% FBS).

  • This compound stock solution.

Procedure:

  • Seed cells in 96-well plates and grow to confluence.

  • Infect cell monolayers with CMV at a high multiplicity of infection (MOI) (e.g., MOI = 1-3) to ensure nearly all cells are infected.

  • After a 90-minute adsorption period, wash the cells with PBS to remove unadsorbed virus.

  • Add growth medium containing serial dilutions of this compound to the wells. Include "no-drug" virus controls.

  • Incubate for a period equivalent to one full replication cycle (typically 72-96 hours for CMV).

  • After incubation, harvest the entire culture (cells and supernatant) from each well.

  • Subject the harvested samples to three cycles of freeze-thawing to lyse the cells and release intracellular virions.

  • Clarify the lysates by low-speed centrifugation.

  • Determine the viral titer of the resulting lysates by performing a standard plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[25]

  • Calculate the reduction in virus yield for each this compound concentration compared to the control and determine the EC₅₀ or EC₉₀.

Quantitative PCR (qPCR) for Viral Load

qPCR is a highly sensitive method to quantify the amount of viral DNA, providing a direct measure of viral replication.

Materials & Reagents:

  • Infected cell cultures treated with this compound (as in the VYRA protocol).

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • qPCR master mix (e.g., SYBR Green or TaqMan-based).[1]

  • Primers and probe specific to a conserved region of the CMV genome (e.g., UL55 gene encoding gB or the DNA polymerase gene).[1][26][27]

  • Plasmid DNA standard containing the target CMV sequence for absolute quantification.[27][28]

  • Real-time PCR instrument.

Procedure:

  • Prepare samples from this compound-treated and control-infected cells at a set time point post-infection (e.g., 72 or 96 hours).

  • Extract total DNA from both the cell lysate and the supernatant.

  • Set up the qPCR reaction including a standard curve of the CMV plasmid DNA of known copy number.[26]

  • The reaction mixture typically includes master mix, forward and reverse primers, probe (for TaqMan), and the extracted DNA template.[27]

  • Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation and annealing/extension).[28]

  • Quantify the CMV DNA copy number in each sample by interpolating its quantification cycle (Cq) value against the standard curve.

  • Results can be normalized to cell number by quantifying a host housekeeping gene (e.g., RNase P, β-actin) in parallel.[27]

  • Determine the percent reduction in viral DNA copies for each this compound concentration relative to the "no-drug" control to calculate the EC₅₀.

Cytotoxicity Assay (e.g., MTT or LDH Assay)

It is crucial to assess the toxicity of the antiviral compound to the host cells to determine its therapeutic index.

Materials & Reagents:

  • Confluent monolayers of cells (e.g., HFF, MRC-5) in 96-well plates.

  • This compound stock solution.

  • Commercially available cytotoxicity assay kit (e.g., MTT, MTS, or LDH release assay).[29][30]

  • Multi-well spectrophotometer (plate reader).

Procedure (MTT Assay Example):

  • Seed cells in a 96-well plate and grow to confluence.

  • Aspirate the medium and add fresh medium containing serial dilutions of this compound. Use the same concentration range as in the efficacy assays. Include "cells-only" (no drug) controls.

  • Incubate for the same duration as the antiviral assays (e.g., 7-10 days for PRA equivalent).

  • At the end of the incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the "no-drug" control.

  • Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

4. Data Presentation

Quantitative data from efficacy and cytotoxicity assays should be summarized to facilitate comparison and calculate the Selectivity Index (SI), a measure of a drug's therapeutic window (SI = CC₅₀ / EC₅₀).

Table 1: Summary of this compound Activity Against HCMV in Different Cell Lines

Cell LineCMV StrainAssay TypeThis compound EC₅₀ (µM)This compound CC₅₀ (µM)Selectivity Index (SI)Reference
Human FibroblastsAD169Plaque Reduction0.38>100>263[31][32]
Human FibroblastsTownePlaque Reduction0.46>100>217[31]
Human FibroblastsMultiple StrainsDNA Hybridization0.47>400>851[31]
MRC-5VariousVisual Examination->100-[33]
HFFVariousVisual Examination-~100-[33]
CHO-hOAT1N/ACytotoxicityN/A~10N/A[34]

Note: EC₅₀ and CC₅₀ values can vary based on the specific CMV strain, cell line, assay conditions, and incubation time. The data presented are illustrative examples from published literature.

References

Application Notes and Protocols for Vaccinia Virus Infection Studies in HeLa-S3 Cells with Cidofovir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HeLa-S3 cells, a clonal derivative of the original HeLa cell line, are a valuable tool for virological research due to their robust growth in suspension and adherent cultures and their susceptibility to a wide range of viruses, including vaccinia virus.[1][2][3] Vaccinia virus, a member of the Poxviridae family, has been extensively studied as a model for DNA virus replication and as a vector for vaccine development.[4][5] Cidofovir is a broad-spectrum antiviral agent with activity against various DNA viruses, including poxviruses.[6][7] This document provides detailed protocols for utilizing HeLa-S3 cells in the study of vaccinia virus infection and the antiviral effects of this compound.

Key Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
HeLa-S3 cellsATCCCCL-2.2
Vaccinia Virus (e.g., WR strain)ATCCVR-1354
This compoundSigma-AldrichSML0449
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Crystal Violet Solution (0.1%)Sigma-AldrichC0775
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418

Experimental Protocols

Culture of HeLa-S3 Cells

HeLa-S3 cells can be cultured as adherent monolayers or in suspension.[1][8][9]

Adherent Culture:

  • Culture HeLa-S3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[10]

  • For subculturing, wash the confluent monolayer with PBS and detach the cells using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and split at a ratio of 1:4 to 1:10 as needed.[9]

Suspension Culture:

  • Adapt HeLa-S3 cells to a spinner medium (e.g., S-MEM) supplemented with 5% calf serum and 1% Penicillin-Streptomycin.[11]

  • Maintain the cell density between 3-9 x 10^5 cells/mL in a spinner flask with gentle agitation.[1][11]

Propagation and Titration of Vaccinia Virus

Virus Propagation:

  • Seed HeLa-S3 cells in T-150 flasks to achieve a confluent monolayer.[4]

  • Infect the cells with vaccinia virus at a low multiplicity of infection (MOI) of 0.1-0.5 in a minimal volume of serum-free DMEM.[4]

  • Incubate for 1.5-2 hours at 37°C, gently rocking the flasks every 30 minutes to ensure even distribution of the virus.[4]

  • Add complete culture medium and incubate for 48-72 hours.[4]

  • Harvest the infected cells and release the virus by three cycles of freeze-thawing.[12][13]

  • Clarify the viral lysate by low-speed centrifugation and store the supernatant containing the virus stock at -80°C.

Viral Titration (Plaque Assay):

  • Seed a suitable cell line for plaque formation (e.g., BS-C-1 or Vero cells) in 6-well plates to form a confluent monolayer.[8][10]

  • Prepare ten-fold serial dilutions of the virus stock in serum-free medium.

  • Infect the cell monolayers with 500 µL of each virus dilution in duplicate.[4]

  • Incubate for 2 hours, rocking the plates every 20-30 minutes.[4][14]

  • Aspirate the inoculum and overlay the cells with a medium containing 0.5% methylcellulose (B11928114) to restrict virus spread to adjacent cells.[8]

  • Incubate for 48-72 hours at 37°C.[4]

  • Aspirate the overlay and stain the cells with 0.1% crystal violet solution for 5-20 minutes.[8][12]

  • Wash the wells with water and allow them to dry.

  • Count the plaques (clear zones in the stained monolayer) and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).[8]

Vaccinia Virus Infection of HeLa-S3 Cells and this compound Treatment
  • Seed HeLa-S3 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for virus yield reduction assays).

  • Infect the cells with vaccinia virus at a desired MOI (e.g., 1-3 pfu/cell for single-cycle replication studies).[12]

  • After a 2-hour adsorption period, remove the viral inoculum and add fresh culture medium containing various concentrations of this compound.

  • Incubate the plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

Assessment of Antiviral Activity

Virus Yield Reduction Assay:

  • At the end of the incubation period, harvest the cells and supernatant from each well.

  • Subject the samples to three cycles of freeze-thawing to release intracellular virus particles.

  • Determine the virus titer in the lysate from each treatment group using the plaque assay protocol described above.

  • Calculate the percentage of virus yield reduction compared to the untreated virus-infected control.

Plaque Reduction Assay:

  • Perform a plaque assay as described above, but in the overlay medium, include different concentrations of this compound.

  • After incubation and staining, count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[15]

Cytotoxicity Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

  • Seed HeLa-S3 cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound (in the absence of virus) for the same duration as the antiviral assays.

  • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16][18]

  • Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[16]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][19]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

Data Presentation

Quantitative Analysis of this compound Efficacy against Vaccinia Virus in HeLa-S3 Cells
Vaccinia Virus StrainThis compound EC50 (µM)Reference
WR30.85 ± 8.78[15]
IHD-J18.74 ± 6.02[15]
IHD-W20.61 ± 4.21[15]

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data are presented as mean ± standard deviation.

Effect of this compound on Vaccinia Virus Progeny Production
This compound Concentration (µM)Inhibition of Virus Progeny (%)Reference
65~90[20]

Data from a study using CTGV-infected cells, showing a significant reduction in infectious particles.

Mechanism of Action of this compound

This compound is an acyclic nucleoside phosphonate (B1237965) analog of deoxycytidine monophosphate.[5] Once inside the cell, it is phosphorylated by cellular enzymes to its active diphosphate (B83284) metabolite, this compound diphosphate (CDVpp).[6][7] CDVpp acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate dCTP.[5][7] It can also be incorporated into the growing viral DNA chain.[5][6] While not an obligate chain terminator, the incorporation of this compound slows down the rate of DNA synthesis.[5] Furthermore, DNA containing incorporated this compound is a poor substrate for further elongation and is resistant to excision by the viral DNA polymerase's 3'-5' proofreading exonuclease activity.[5] This ultimately leads to the inhibition of viral DNA replication.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HeLa_S3 Culture HeLa-S3 Cells Infection Infect HeLa-S3 with Vaccinia Virus HeLa_S3->Infection MTT Cytotoxicity (MTT) Assay HeLa_S3->MTT Vaccinia Propagate & Titrate Vaccinia Virus Vaccinia->Infection Treatment Treat with this compound Infection->Treatment VRA Virus Yield Reduction Assay Treatment->VRA PRA Plaque Reduction Assay Treatment->PRA

Caption: Workflow for assessing this compound's antiviral activity.

Cidofovir_Mechanism Mechanism of Action of this compound This compound This compound Cell Host Cell This compound->Cell CDV_P This compound monophosphate Cell->CDV_P Cellular Kinases CDV_PP This compound diphosphate (Active) CDV_P->CDV_PP Cellular Kinases Viral_Polymerase Vaccinia Virus DNA Polymerase CDV_PP->Viral_Polymerase Competitive Inhibition Viral_DNA Viral DNA Replication Viral_Polymerase->Viral_DNA dCTP Inhibition Inhibition Viral_Polymerase->Inhibition

Caption: this compound's intracellular activation and viral target.

References

Application Notes and Protocols for Cidofovir Testing in Primary Human Keratinocyte 3D Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organotypic cultures of primary human keratinocytes provide a physiologically relevant in vitro model that mimics the stratified epithelium of human skin. This advanced cell culture system is invaluable for studying viral infections that target epithelial tissues, such as Human Papillomavirus (HPV), and for the preclinical evaluation of antiviral compounds. Cidofovir, a nucleotide analog of deoxycytidine, has demonstrated broad-spectrum activity against DNA viruses and is a compound of significant interest for treating HPV-associated lesions.[1] Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, particularly in HPV-positive cells.[1][2]

These application notes provide detailed protocols for establishing primary human keratinocyte 3D raft cultures, treating them with this compound, and assessing the drug's efficacy through various quantitative assays.

Data Presentation

The following tables present a summary of expected quantitative data from this compound testing in a 3D primary human keratinocyte model. The data is illustrative and serves as a template for presenting experimental results.

Table 1: Cytotoxicity of this compound in 3D Keratinocyte Cultures

This compound Concentration (µg/mL)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.3
5052.4 ± 7.1
10035.8 ± 5.9

Table 2: Efficacy of this compound on Viral Load in HPV-Positive 3D Keratinocyte Cultures

TreatmentViral DNA Copies/µg Total DNA (Mean ± SD)Log Reduction in Viral Load
Untreated Control1.5 x 10^6 ± 0.3 x 10^6-
This compound (10 µg/mL)7.2 x 10^5 ± 0.2 x 10^50.32
This compound (50 µg/mL)1.1 x 10^5 ± 0.4 x 10^51.13
This compound (100 µg/mL)2.5 x 10^4 ± 0.1 x 10^41.78

Table 3: Induction of Apoptosis by this compound in HPV-Positive 3D Keratinocyte Cultures

This compound Concentration (µg/mL)Apoptotic Cells (%) (Mean ± SD)
0 (Control)3.2 ± 1.1
1015.7 ± 2.5
5038.9 ± 4.2
10062.1 ± 5.8

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in HPV-Positive Keratinocytes

This compound treatment in HPV-positive keratinocytes has been shown to reduce the expression of viral oncoproteins E6 and E7.[3][4] This leads to the accumulation of active tumor suppressor proteins p53 and pRb, which in turn induces the cyclin-dependent kinase inhibitor p21/WAF1.[3][4] This cascade results in cell cycle arrest and apoptosis.

Cidofovir_Pathway This compound This compound E6_E7 HPV E6/E7 Oncoproteins This compound->E6_E7 inhibits p53 p53 E6_E7->p53 degrades pRb pRb E6_E7->pRb inactivates p21 p21/WAF1 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest pRb->CellCycleArrest regulates p21->CellCycleArrest induces

Caption: this compound signaling pathway in HPV-positive keratinocytes.

Experimental Workflow for this compound Testing in 3D Keratinocyte Cultures

The following diagram outlines the major steps involved in the generation of 3D keratinocyte cultures and subsequent testing of this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture 3D Culture cluster_treatment Treatment & Analysis PHK_isolation Isolate Primary Human Keratinocytes (PHKs) Seed_keratinocytes Seed PHKs on Collagen Matrix PHK_isolation->Seed_keratinocytes Fibroblast_prep Prepare Fibroblast Feeder Layer Seed_fibroblasts Seed Fibroblasts in Collagen Matrix Fibroblast_prep->Seed_fibroblasts Collagen_matrix Prepare Collagen Matrix Collagen_matrix->Seed_fibroblasts Seed_fibroblasts->Seed_keratinocytes Airlift Lift to Air-Liquid Interface (Raft Culture) Seed_keratinocytes->Airlift Differentiation Allow for Stratification and Differentiation (10-14 days) Airlift->Differentiation Cidofovir_treatment Treat with this compound Differentiation->Cidofovir_treatment MTT_assay MTT Assay (Cell Viability) Cidofovir_treatment->MTT_assay Apoptosis_assay Apoptosis Assay (e.g., TUNEL, Caspase) Cidofovir_treatment->Apoptosis_assay qPCR qPCR for Viral DNA Quantification Cidofovir_treatment->qPCR Histology Histological Analysis Cidofovir_treatment->Histology

Caption: Experimental workflow for this compound testing.

Experimental Protocols

Protocol 1: Establishment of 3D Organotypic Raft Cultures

This protocol is adapted from established methods for generating organotypic raft cultures of primary human keratinocytes.

Materials:

  • Primary Human Keratinocytes (PHKs)

  • J2-3T3 fibroblasts (irradiated or treated with Mitomycin C)

  • Rat tail collagen, type I

  • 10x Ham's F12 medium

  • 10x Reconstitution buffer (2.2g NaHCO3, 4.8g HEPES in 100ml 0.05M NaOH)

  • Fetal Bovine Serum (FBS)

  • Keratinocyte growth medium (e.g., EpiLife with supplements)

  • 24-well plates

  • Stainless steel grids

Procedure:

  • Prepare Collagen Gels:

    • On ice, mix rat tail collagen, 10x F12 medium, and 10x reconstitution buffer.

    • Add J2-3T3 fibroblasts to the collagen mixture.

    • Dispense 1 ml of the collagen-fibroblast mixture into each well of a 24-well plate and allow it to solidify at 37°C.

  • Seed Keratinocytes:

    • Once the collagen gels have solidified, equilibrate them with keratinocyte growth medium.

    • Trypsinize and count PHKs.

    • Seed approximately 2.5 x 10^5 PHKs onto each collagen gel.

    • Culture the cells submerged in keratinocyte growth medium for 24-48 hours until they reach confluence.

  • Airlift (Raft Culture):

    • Place a sterile stainless steel grid in a petri dish.

    • Carefully lift the collagen raft with the confluent keratinocyte layer and place it on the grid.

    • Add raft culture medium to the petri dish, ensuring the medium reaches the bottom of the raft but does not cover the epithelial surface.

    • Incubate at 37°C in a 5% CO2 incubator for 10-14 days to allow for stratification and differentiation of the keratinocytes. Change the medium every 2-3 days.

Protocol 2: this compound Treatment of 3D Raft Cultures

Materials:

  • Established 3D organotypic raft cultures

  • This compound stock solution

  • Raft culture medium

Procedure:

  • Prepare serial dilutions of this compound in the raft culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).

  • After the 10-14 day differentiation period, replace the medium in the petri dishes with the medium containing the different concentrations of this compound.

  • Include a vehicle-only control group.

  • Incubate the treated raft cultures for the desired experimental duration (e.g., 48-72 hours).

Protocol 3: MTT Assay for Cell Viability

Materials:

  • 3D raft cultures (treated and control)

  • MTT solution (5 mg/mL in PBS)

  • Isopropanol (B130326) with 0.04 N HCl

Procedure:

  • At the end of the treatment period, carefully remove the raft cultures from the stainless steel grids and place each in a new well of a 24-well plate.

  • Add MTT solution to each well, ensuring the raft is submerged.

  • Incubate for 3-4 hours at 37°C.

  • Carefully aspirate the MTT solution and add isopropanol to each well to dissolve the formazan (B1609692) crystals.

  • Incubate on a shaker for 15-30 minutes to ensure complete dissolution.

  • Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Quantification of Viral DNA by qPCR

Materials:

  • 3D raft cultures (infected, treated, and control)

  • DNA extraction kit suitable for tissues

  • Primers and probe specific for the viral target DNA

  • qPCR master mix

  • qPCR instrument

Procedure:

  • Harvest the epithelial layer from the collagen raft.

  • Extract total DNA from the epithelial tissue using a suitable kit.

  • Quantify the extracted DNA.

  • Set up the qPCR reaction with a standardized amount of total DNA, viral-specific primers/probe, and qPCR master mix.

  • Run the qPCR reaction using an appropriate thermal cycling protocol.

  • Determine the viral DNA copy number by comparing the Ct values to a standard curve of known viral DNA concentrations.

  • Normalize the viral DNA copy number to the amount of total DNA.

Protocol 5: Apoptosis Assay (TUNEL Staining)

Materials:

  • 3D raft cultures (treated and control)

  • Formalin

  • Paraffin embedding reagents

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Fix the raft cultures in 10% neutral buffered formalin.

  • Process and embed the fixed tissues in paraffin.

  • Section the paraffin-embedded tissues.

  • Perform TUNEL staining on the tissue sections according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Visualize the stained sections using a fluorescence microscope.

  • Quantify the percentage of apoptotic (TUNEL-positive) cells relative to the total number of cells.

References

Animal Models for In Vivo Efficacy Testing of Cidofovir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir is a potent antiviral agent with broad-spectrum activity against a variety of DNA viruses. Its efficacy has been demonstrated in numerous preclinical studies utilizing various animal models. These models are crucial for evaluating the in vivo therapeutic potential of this compound, understanding its pharmacokinetic and pharmacodynamic properties, and establishing safe and effective dosing regimens for potential clinical applications. This document provides detailed application notes and protocols for several well-established animal models used in the in vivo efficacy testing of this compound against poxviruses, papillomaviruses, adenoviruses, and herpesviruses.

Mechanism of Action

This compound is an acyclic nucleoside phosphonate (B1237965) analog of deoxycytidine. It exerts its antiviral effect by selectively inhibiting viral DNA polymerase. Unlike nucleoside analogs that require initial phosphorylation by viral kinases, this compound already contains a phosphonate group, allowing it to bypass this step and be directly phosphorylated by cellular enzymes to its active diphosphate (B83284) form. This active metabolite then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation and subsequent inhibition of viral replication.

Cidofovir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound CMP_kinase CMP/dCMP Kinase This compound->CMP_kinase Phosphorylation Cidofovir_MP This compound Monophosphate CMP_kinase->Cidofovir_MP NDP_kinase NDP Kinase Cidofovir_DP This compound Diphosphate (Active Metabolite) NDP_kinase->Cidofovir_DP Cidofovir_MP->NDP_kinase Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Cidofovir_DP->Viral_DNA_Polymerase Competitive Inhibition & Alternative Substrate Viral_DNA_Elongation Viral DNA Elongation Inhibition Inhibition of Viral Replication Viral_DNA_Elongation->Inhibition Termination

Figure 1: Mechanism of action of this compound.

Animal Models for Poxvirus Infections

Mouse models are extensively used to evaluate the efficacy of this compound against orthopoxviruses like vaccinia virus (VV) and cowpox virus (CV), which serve as surrogates for the variola virus (the causative agent of smallpox).

Efficacy Data of this compound in Mouse Models of Poxvirus Infection
Animal ModelVirusRoute of InfectionTreatment RegimenKey Efficacy EndpointsReference(s)
BALB/c MiceCowpox Virus (CV-BR)Intranasal (i.n.)6.7 mg/kg/day IP for 7 days, initiated 72h post-infectionSignificant reduction in mortality[1]
BALB/c MiceVaccinia Virus (VV-WR)Intranasal (i.n.)0.7-6.7 mg/kg/day IP for 7 days, initiated up to 96h post-infectionSignificant protection against mortality[1]
SCID MiceCowpox Virus (CV-BR) or Vaccinia Virus (VV-WR)Intraperitoneal (i.p.)20 mg/kg IP three times weekly for up to 30 daysSignificant delay in time to death and reduction of virus replication in organs[1][2]
Hairless Mice (Immunocompromised)Vaccinia VirusCutaneous (wounded skin)1% topical cream twice daily for 7 daysMore effective in reducing primary and satellite lesions and delaying death compared to parenteral treatment[3][4][5]
BALB/c MiceCowpox VirusAerosolSingle 100 mg/kg SC dose on day 0, 2, or 4 post-infection90-100% survival, reduced pulmonary virus titers and pathology[6][7]
Experimental Protocol: Intranasal Cowpox Virus Infection in BALB/c Mice

This protocol describes a model for evaluating the therapeutic efficacy of this compound against a lethal respiratory poxvirus infection.

Poxvirus_Protocol cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Efficacy Endpoints Animal_Model BALB/c Mice (3-week-old) Infection Intranasal Inoculation (~5 x 10^5 PFU) Animal_Model->Infection Virus_Strain Cowpox Virus (e.g., CV-BR) Virus_Strain->Infection Drug This compound Solution Treatment_Regimen Intraperitoneal Injection (e.g., 6.7 mg/kg/day for 7 days) Drug->Treatment_Regimen Treatment_Initiation Initiate Treatment (e.g., 24, 48, or 72h post-infection) Infection->Treatment_Initiation Treatment_Initiation->Treatment_Regimen Monitoring Daily Monitoring for Mortality and Morbidity Treatment_Regimen->Monitoring Mortality Survival Rate Monitoring->Mortality Viral_Load Viral Titers in Tissues (e.g., Lungs) Monitoring->Viral_Load

Figure 2: Workflow for Poxvirus Efficacy Study.

Materials:

  • 3-week-old BALB/c mice

  • Cowpox virus stock (e.g., Brighton strain)

  • This compound for injection

  • Sterile saline or phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Calibrated micropipettes and sterile tips

  • Animal housing facilities (BSL-2)

Procedure:

  • Acclimatization: Acclimatize mice to the housing facility for at least 72 hours before the experiment.

  • Virus Inoculation:

    • Anesthetize mice lightly.

    • Inoculate mice intranasally with approximately 5 x 10^5 Plaque Forming Units (PFU) of cowpox virus in a small volume (e.g., 20 µL).

  • Treatment Groups:

    • Randomly assign mice to treatment and control groups.

    • Prepare this compound solution in sterile saline.

    • Treatment can be initiated at various time points post-infection (e.g., 24, 48, 72, or 96 hours) to assess the therapeutic window.[1]

  • Drug Administration:

    • Administer this compound or placebo (saline) via intraperitoneal (IP) injection once daily for the specified duration (e.g., 7 days).[1] Doses can range from 0.7 to 60 mg/kg.[1]

  • Monitoring:

    • Monitor animals daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for at least 21 days.

  • Endpoint Analysis:

    • Calculate and compare survival rates between treated and control groups.

    • At specific time points, a subset of animals can be euthanized to collect tissues (e.g., lungs, spleen, liver) for virological analysis (e.g., plaque assay to determine viral titers).[1]

Animal Models for Papillomavirus Infections

The cottontail rabbit papillomavirus (CRPV) model in New Zealand White rabbits is a well-established system for studying papillomavirus-induced lesions and evaluating antiviral therapies.[8][9]

Efficacy Data of this compound in the Rabbit Papillomavirus Model
Animal ModelVirusRoute of InfectionTreatment RegimenKey Efficacy EndpointsReference(s)
New Zealand White RabbitsCottontail Rabbit Papillomavirus (CRPV)Cutaneous inoculation1% topical this compound twice daily for 18 days, initiated 7 days post-inoculationSignificantly delayed onset and growth rate of papillomas; complete prevention with low viral titer[10]
New Zealand White RabbitsCottontail Rabbit Papillomavirus (CRPV)Cutaneous inoculation1% intralesional this compoundElimination ("cure") of papillomas over a 6-8 week treatment period[8][9]
New Zealand White RabbitsCottontail Rabbit Papillomavirus (CRPV)Cutaneous inoculation1% topical this compound in various formulations (saline, DMSO, Carbomer 940, cremophor)Enhanced efficacy with formulation; complete cures with <0.3% formulated this compound[11][12]
Experimental Protocol: Topical this compound Treatment of Cutaneous Papillomas in Rabbits

This protocol details the evaluation of topical this compound for the treatment of CRPV-induced warts.

Materials:

  • New Zealand White rabbits

  • Cottontail rabbit papillomavirus (CRPV) extract

  • This compound (1% w/v) formulated in a suitable vehicle (e.g., cream, gel, or saline)[11][12]

  • Vehicle control

  • Tools for scarification (e.g., 25-gauge needle)

  • Calipers for measuring papilloma size

  • Animal housing facilities

Procedure:

  • Animal Preparation: Anesthetize the rabbits and shave the dorsal-lateral areas.

  • Virus Inoculation:

    • Create superficial scarifications on the shaved skin.

    • Apply a defined titer of CRPV extract to the scarified sites.[10]

  • Papilloma Development: Allow papillomas to develop to a predetermined size.

  • Treatment Groups:

    • Randomly assign rabbits to treatment and control groups.

  • Drug Administration:

    • Apply 1% topical this compound or vehicle control directly to the papillomas.

    • The treatment can be administered daily or twice daily for a specified period (e.g., 18 days).[10]

  • Monitoring and Measurements:

    • Measure the dimensions of the papillomas (e.g., using calipers) at regular intervals (e.g., weekly) to calculate the geometric mean diameter or volume.[8]

    • Record any local side effects such as erythema, necrosis, or flaking.[10]

  • Endpoint Analysis:

    • Compare the change in papilloma size over time between the this compound-treated and control groups.

    • Determine the rate of complete regression and the recurrence rate after treatment cessation.[8]

Animal Models for Adenovirus Infections

The New Zealand rabbit ocular model is commonly used to assess the efficacy of topical antiviral agents against adenovirus-induced keratoconjunctivitis.[13][14]

Efficacy Data of this compound in the Rabbit Ocular Adenovirus Model
Animal ModelVirus Serotype(s)Route of InfectionTreatment RegimenKey Efficacy EndpointsReference(s)
New Zealand RabbitsAdenovirus Type 5 (Ad5)Intrastromal inoculation and topical application0.5% or 1% topical this compound twice daily for 20 days, initiated 16h post-inoculationSignificantly reduced ocular viral titers, duration of viral shedding, and severity of subepithelial opacities[14]
New Zealand RabbitsAdenovirus Types 1, 5, and 6 (Ad1, Ad5, Ad6)Topical inoculation0.5% topical this compound twice daily for 7 days, initiated 24h post-inoculationSignificantly reduced mean viral titer, number of virus-positive eyes, and duration of viral shedding for all serotypes[13]
Experimental Protocol: Topical this compound for Adenovirus Keratoconjunctivitis in Rabbits

This protocol outlines the procedure for evaluating topical this compound in a rabbit model of ocular adenovirus infection.

Materials:

  • New Zealand White rabbits

  • Human adenovirus stock (e.g., Ad5)

  • This compound ophthalmic solution (e.g., 0.5%)

  • Vehicle control (e.g., sterile saline)

  • Slit-lamp biomicroscope

  • Dacron swabs for sample collection

  • Viral transport medium

  • Cell culture supplies for plaque assays

Procedure:

  • Virus Inoculation:

    • Inoculate both eyes of each rabbit topically with a defined titer of adenovirus (e.g., 1.5 x 10^6 PFU/eye).[13]

  • Treatment Groups:

    • Twenty-four hours post-inoculation, randomly divide the rabbits into a treatment group (0.5% this compound) and a control group (vehicle).[13]

  • Drug Administration:

    • Administer one drop of the assigned treatment to each eye twice daily for 7 days.[13]

  • Ocular Examination and Sample Collection:

    • Examine all eyes daily using a slit-lamp biomicroscope to score clinical signs of infection (e.g., conjunctivitis, corneal opacities).

    • Collect ocular swabs on specified days (e.g., 0, 1, 3, 4, 5, 7, 9, 11, and 14) and place them in viral transport medium.[13]

  • Endpoint Analysis:

    • Determine viral titers in the ocular swabs using a plaque assay.

    • Compare the mean viral titers, the number of virus-positive eyes, and the duration of viral shedding between the treated and control groups.[13]

Animal Models for Herpesvirus Infections

Various mouse and guinea pig models are utilized to test the efficacy of this compound and its derivatives against herpes simplex virus (HSV) and cytomegalovirus (CMV).

Efficacy Data of this compound in Rodent Models of Herpesvirus Infection
Animal ModelVirusRoute of InfectionTreatment RegimenKey Efficacy EndpointsReference(s)
BALB/c MiceHerpes Simplex Virus Type 1 or 2 (HSV-1, HSV-2)Intranasal (i.n.)CMX001 (oral prodrug of this compound) at 1.25-5 mg/kg orally once dailyReduced mortality, even with treatment delayed 48-72h post-inoculation[15]
BALB/c MiceMurine Cytomegalovirus (MCMV)Intraperitoneal (i.p.)5-10 mg/kg/day IPSignificant reduction in myocarditis and viral titers in organs[16]
Pregnant Hartley Guinea PigsGuinea Pig Cytomegalovirus (GPCMV)Subcutaneous (s.c.)HDP-CDV (oral prodrug) at 20 mg/kg orally at 24h and 7 days post-infectionSignificantly improved pup survival and reduced viral load in pup tissues[17]
Experimental Protocol: Oral this compound Prodrug for Systemic HSV Infection in Mice

This protocol describes the evaluation of an oral prodrug of this compound in a lethal intranasal HSV infection model.

HSV_Protocol cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Efficacy Endpoints Animal_Model BALB/c Mice Infection Intranasal Inoculation Animal_Model->Infection Virus_Strain Herpes Simplex Virus (HSV-1 or HSV-2) Virus_Strain->Infection Drug Oral this compound Prodrug (e.g., CMX001) Treatment_Regimen Oral Gavage (e.g., 5 mg/kg/day) Drug->Treatment_Regimen Treatment_Initiation Initiate Treatment (e.g., up to 72h post-infection) Infection->Treatment_Initiation Treatment_Initiation->Treatment_Regimen Monitoring Daily Monitoring for Mortality and Neurological Signs Treatment_Regimen->Monitoring Mortality Survival Rate Monitoring->Mortality Morbidity Clinical Score Monitoring->Morbidity

Figure 3: Workflow for Herpesvirus Efficacy Study.

Materials:

  • BALB/c mice

  • HSV-1 or HSV-2 stock

  • Oral this compound prodrug (e.g., CMX001/HDP-CDV)

  • Vehicle for oral administration

  • Anesthetic

  • Oral gavage needles

  • Animal housing facilities (BSL-2)

Procedure:

  • Virus Inoculation: Anesthetize mice and inoculate them intranasally with a lethal dose of HSV.

  • Treatment Groups:

    • Randomly assign mice to treatment and placebo groups.

    • Prepare a suspension of the oral this compound prodrug in the appropriate vehicle.

  • Drug Administration:

    • Administer the drug or placebo orally via gavage once daily for the specified duration. Doses can range from 1.25 to 5 mg/kg.[15]

    • Treatment can be initiated at different time points post-infection to evaluate its therapeutic efficacy.[15]

  • Monitoring:

    • Monitor the animals daily for survival and signs of neurological disease (e.g., paralysis).

  • Endpoint Analysis:

    • Compare the survival rates and mean time to death between the treated and control groups.

Conclusion

The animal models described in these application notes are invaluable tools for the preclinical evaluation of this compound and its derivatives against a range of DNA viruses. The provided protocols offer a framework for conducting robust in vivo efficacy studies. Researchers should adapt these protocols to their specific research questions, ensuring adherence to ethical guidelines for animal experimentation. The quantitative data summarized in the tables highlight the significant antiviral activity of this compound across different models, routes of administration, and treatment regimens, supporting its continued investigation and development as a broad-spectrum antiviral agent.

References

Application Notes and Protocols for Murine Models of Disseminated Progressive Vaccinia for Cidofovir Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing murine models to evaluate the efficacy of Cidofovir against disseminated progressive vaccinia. The methodologies described are based on established and peer-reviewed studies, offering robust frameworks for preclinical drug development and research into orthopoxvirus pathogenesis.

Introduction

Progressive vaccinia is a severe and often fatal adverse event following smallpox vaccination, particularly in immunocompromised individuals. It is characterized by uncontrolled viral replication and dissemination from the initial inoculation site. The development of effective antiviral therapies is crucial for managing such complications. This compound, a nucleotide analog, has demonstrated potent activity against a broad spectrum of DNA viruses, including vaccinia virus. Murine models are indispensable tools for the preclinical evaluation of antiviral agents like this compound, allowing for the study of disease progression and therapeutic intervention in a controlled setting.

This document outlines several established murine models that mimic disseminated progressive vaccinia and provides detailed protocols for their use in the evaluation of this compound.

Murine Models of Disseminated Progressive Vaccinia

Several immunocompromised mouse strains are utilized to model disseminated progressive vaccinia, as immunocompetent mice typically resolve vaccinia virus infections. The choice of model often depends on the specific research question and the desired level of immunodeficiency.

  • Athymic Nude Mice: These mice lack a functional thymus and therefore have a deficient T-cell-mediated immune response.[1][2] They are highly susceptible to vaccinia virus infection, which results in a disseminated disease course that mimics progressive vaccinia in humans.[1]

  • Severe Combined Immunodeficient (SCID) Mice: SCID mice lack both functional T cells and B cells, representing a more severe immunodeficiency.[3] They are also highly susceptible to progressive vaccinia and are a valuable model for testing therapies in the context of profound immunosuppression.[3]

  • Cyclophosphamide-Induced Immunosuppressed Mice: Pharmacological immunosuppression with agents like cyclophosphamide (B585) can be used to render otherwise immunocompetent mice susceptible to progressive vaccinia.[4][5][6] This model is useful for studying the effects of a specific type of immunosuppression on disease progression and treatment efficacy.[4][5]

Experimental Protocols

The following protocols provide detailed methodologies for establishing murine models of disseminated progressive vaccinia and for the evaluation of this compound.

Protocol 1: Intracutaneous Vaccinia Virus Infection in Athymic Nude Mice

This model results in localized lesions followed by systemic viral spread, mimicking the progression of cutaneous vaccinia.[1]

Materials:

  • Athymic nude (nu/nu) mice

  • Vaccinia virus (e.g., WR strain)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle control (e.g., PBS or dimethyl sulfoxide (B87167) [DMSO])

  • Insulin syringes with 28-30 gauge needles

  • Calipers

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation: Acclimatize athymic nude mice for at least one week before the experiment.

  • Virus Inoculation:

    • Anesthetize the mice.

    • Inoculate mice intracutaneously in the lumbosacral area with an appropriate dose of vaccinia virus suspended in sterile PBS. A typical inoculum volume is 20-50 µl.

    • The scarification should be performed in a way that the skin does not bleed.[1]

  • This compound Administration (Systemic):

    • Prepare this compound solution in sterile PBS.

    • Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Dosing regimens can vary, for example, 25, 50, or 100 mg/kg of body weight per day for a specified duration (e.g., two periods of 5 consecutive days).[1]

    • Administer vehicle control to the control group.

  • This compound Administration (Topical):

    • Prepare a 1% this compound solution in DMSO.[1]

    • Apply 50 µl of the solution topically to the inoculation site. Treatment can be initiated at various time points post-infection.[1]

  • Monitoring and Data Collection:

    • Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy) and mortality.

    • Measure the size of the primary lesion daily using calipers.

    • At predetermined time points, euthanize a subset of mice and collect tissues (skin, spleen, lung, liver, brain) for viral load determination (e.g., plaque assay or qPCR).[1]

Protocol 2: Intranasal Vaccinia Virus Infection in BALB/c Mice

This model is relevant for studying respiratory orthopoxvirus infections and subsequent systemic dissemination.[7]

Materials:

  • BALB/c mice

  • Vaccinia virus (e.g., WR strain)

  • Sterile PBS

  • This compound

  • Vehicle control

  • Micropipette

Procedure:

  • Animal Preparation: Acclimatize BALB/c mice for at least one week.

  • Virus Inoculation:

    • Anesthetize the mice.

    • Instill a low volume (e.g., 10-20 µl) of vaccinia virus suspension intranasally.

  • This compound Administration:

    • Administer this compound systemically (s.c. or i.p.) at desired dosages (e.g., 30 or 100 mg/kg/day) and schedules (e.g., on days 1 and 4 post-infection).[7]

  • Monitoring and Data Collection:

    • Monitor mice daily for weight loss and mortality.

    • At specific time points, collect organs (lungs, nose/sinus, spleen, blood) to determine viral titers.[7]

Protocol 3: Cutaneous Vaccinia Virus Infection in Cyclophosphamide-Immunosuppressed Hairless Mice

This model allows for the study of progressive vaccinia in a pharmacologically immunocompromised host.[4][5]

Materials:

  • Hairless mice (e.g., SKH-1)

  • Cyclophosphamide

  • Vaccinia virus (e.g., WR strain)

  • This compound (topical cream and/or parenteral solution)

  • Placebo control

  • Scarification tool (e.g., bifurcated needle)

Procedure:

  • Immunosuppression:

    • Administer cyclophosphamide (e.g., 100 mg/kg/day) every 4 days, starting one day before virus exposure.[4][5]

  • Virus Inoculation:

    • Anesthetize the mice.

    • Apply vaccinia virus to wounded skin (e.g., via scarification on the back).[4][5][8]

  • This compound Administration:

    • Topical: Apply 1% this compound cream to the lesion site twice daily for a specified period (e.g., 7 days).[4][5]

    • Parenteral: Administer this compound (e.g., 100 mg/kg/day) intraperitoneally every 3 days.[4]

    • A combination of topical and parenteral administration can also be evaluated.[4]

  • Monitoring and Data Collection:

    • Monitor mice for mortality.

    • Score the severity of primary lesions and count the number of satellite lesions.

    • Collect skin and other organs to determine viral titers.[4]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison of treatment groups.

Table 1: Effect of Systemic this compound on Survival of Athymic Nude Mice with Disseminated Vaccinia

Treatment GroupDose (mg/kg/day)Mean Day of Death ± SDPercent Survival
Mock-Treated-4.5 ± 0.80
This compound25Delayed-
This compound50Delayed-
This compound100Delayed by 27 days-

Data presented is illustrative and based on findings from cited literature.[1]

Table 2: Effect of this compound on Mortality in BALB/c Mice with Lethal Vaccinia Virus Respiratory Infection

Treatment GroupDose (mg/kg/day)SchedulePercent Mortality Reduction
This compound30Days 1 & 4 post-infection60-100%
This compound100Days 1 & 4 post-infection60-100%

Data based on findings from Smee et al.[7]

Table 3: Comparison of Topical and Parenteral this compound in Immunosuppressed Hairless Mice

Treatment GroupMean Survival (days)
Placebo-
Topical this compound (1%)19.8
Parenteral this compound (100 mg/kg)21.4
Combination (Topical + Parenteral)28.3

Data based on findings from Smee et al.[8]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and the mechanism of action of this compound.

Experimental_Workflow_Athymic_Nude_Mice cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Endpoints A Athymic Nude Mice B Intracutaneous Vaccinia Virus Inoculation (Lumbosacral Area) A->B C Systemic this compound (s.c. or i.p.) B->C D Topical this compound (1% in DMSO) B->D E Vehicle Control B->E F Daily Monitoring: - Clinical Signs - Lesion Size - Mortality C->F D->F E->F G Tissue Collection: - Skin, Spleen, Lung, Brain F->G H Viral Load Quantification (Plaque Assay / qPCR) G->H Cidofovir_Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Vaccinia Virus Replication This compound This compound CDV_MP This compound Monophosphate This compound->CDV_MP Cellular Kinases CDV_DP This compound Diphosphate (Active Form) CDV_MP->CDV_DP Cellular Kinases DNA_Polymerase Viral DNA Polymerase CDV_DP->DNA_Polymerase Inhibits & Incorporates Viral_DNA_Synth Viral DNA Synthesis DNA_Polymerase->Viral_DNA_Synth

References

Application Notes and Protocols: Pharmacokinetic Studies of Cidofovir in Rats and Monkeys

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the pharmacokinetic properties of Cidofovir in preclinical animal models, specifically rats and monkeys. The following sections detail the experimental protocols and summarize the key pharmacokinetic parameters derived from various studies. This information is intended for researchers, scientists, and drug development professionals working on antiviral therapies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound following administration in rats and monkeys are summarized below. These tables provide a comparative view of the drug's disposition in these two species.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (IV) AdministrationSubcutaneous (SC) AdministrationOral AdministrationReference
Dose 3 or 5 mg/kg5 mg/kg-[1]
Clearance (CL) 0.60 - 0.79 L/hr/kg--[1]
Volume of Distribution (Vd) 0.9 - 3.0 L/kg--[1]
Terminal Half-life (t½) 7 - 11 hours (total radioactivity)> 12 hours (in most tissues)-[1]
Bioavailability (F) -91.5%~3%[1][2]

Note: The terminal half-life after IV administration was determined for total radioactivity, and tissue half-lives were observed to be longer, likely due to intracellular phosphorylation of the drug.

Table 2: Pharmacokinetic Parameters of this compound in Monkeys
ParameterIntravenous (IV) AdministrationSubcutaneous (SC) AdministrationOral AdministrationReference
Species African Green & CynomolgusAfrican GreenAfrican Green & other[3][4]
Dose 10 or 43 mg/kg--[3]
Clearance (CL) 211 ± 16.6 mL/hr/kg (dose-dependent)--[3]
Alpha Half-life (t½α) 0.67 hours--[3]
Beta Half-life (t½β) 3.02 hours--[3]
Gamma Half-life (t½γ) 24.4 - 36.0 hours--[2][3]
Bioavailability (F) -98.5 ± 15.8%21.8 ± 9.44% to 23%[2][3]
Urinary Excretion 91.4 ± 11.3% (unchanged drug: 98%)--[3]

Note: The pharmacokinetics in monkeys were described by a three-compartment model, with the prolonged gamma half-life believed to represent the slow efflux of this compound from cells following dephosphorylation of its active metabolites.[3]

Experimental Protocols

Detailed methodologies for conducting pharmacokinetic studies of this compound in rats and monkeys are outlined below. These protocols are based on published research and provide a framework for designing similar experiments.

Animal Models
  • Rats: Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.[1]

  • Monkeys: African green monkeys and cynomolgus monkeys have been utilized in pharmacokinetic evaluations.[3][4]

Drug Administration
  • Formulation: this compound is typically formulated as a sterile solution for parenteral administration. For studies involving radiolabeled compounds, [14C]this compound is used.[1][3]

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection or infusion, typically into a peripheral vein.[1][3] Doses have ranged from 3 to 43 mg/kg.[1][3]

    • Subcutaneous (SC): Injected into the subcutaneous tissue.[1][3]

    • Oral (PO): Administered via oral gavage.[1][3]

  • Concomitant Medication: In some studies, especially those investigating nephrotoxicity, probenecid (B1678239) is co-administered orally to block the active tubular secretion of this compound in the kidneys.[4]

Sample Collection
  • Blood/Plasma: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -80 °C) until analysis.[5]

  • Urine: Animals are housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-24 hours).[2]

  • Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., kidneys, liver, lungs) are collected, weighed, and homogenized for analysis.[1]

Analytical Methodology
  • Sample Preparation: Plasma samples may require a protein precipitation step or solid-phase extraction (SPE) to remove interfering substances before analysis.[5] Tissue homogenates are typically centrifuged, and the supernatant is analyzed.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for quantifying this compound in biological matrices.[6][7]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the determination of this compound in plasma, especially for low-dose studies.[5]

    • Radiometric Analysis: For studies using radiolabeled this compound, radioactivity in samples is quantified using liquid scintillation counting.[1]

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Selection Animal Selection (Rats or Monkeys) Acclimatization Acclimatization Animal_Selection->Acclimatization Fasting Fasting (if required) Acclimatization->Fasting Drug_Admin This compound Administration (IV, SC, or PO) Fasting->Drug_Admin Blood_Collection Serial Blood Collection Drug_Admin->Blood_Collection Urine_Collection Urine Collection (Metabolic Cages) Drug_Admin->Urine_Collection Sample_Processing Sample Processing (Centrifugation, Extraction) Blood_Collection->Sample_Processing Urine_Collection->Sample_Processing Tissue_Harvesting Tissue Harvesting (at study termination) Tissue_Harvesting->Sample_Processing Quantification Quantification (HPLC, LC-MS/MS) Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow of a preclinical pharmacokinetic study of this compound.

Intracellular Activation Pathway of this compound

This compound is a nucleotide analog that requires intracellular phosphorylation to become pharmacologically active. Unlike many other nucleoside analogs, its initial phosphorylation is independent of viral enzymes.[2]

G This compound This compound Cidofovir_P This compound Phosphate This compound->Cidofovir_P Host Cellular Kinases Cidofovir_PP This compound Diphosphate (Active) Cidofovir_P->Cidofovir_PP Host Cellular Kinases Inhibition Inhibition Cidofovir_PP->Inhibition DNA_Polymerase Viral DNA Polymerase Inhibition->DNA_Polymerase

Caption: Intracellular metabolic activation of this compound.

References

Topical Cidofovir Formulations for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and in vivo application of topical Cidofovir formulations. This compound is a potent antiviral agent with a broad spectrum of activity against DNA viruses.[1] Topical administration is a key area of investigation to minimize systemic toxicity while maximizing efficacy at the site of infection.

I. Overview of Topical this compound Formulations

Topical formulations of this compound have been investigated in various animal models to treat cutaneous viral infections. The choice of formulation can significantly impact drug delivery, bioavailability, and therapeutic outcome. Commonly used formulations range from simple solutions to more complex creams, gels, and emulsions. Concentrations typically range from 0.3% to 3%.[1][2][3][4]

II. Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of topical this compound formulations.

Table 1: Bioavailability of Topical this compound Formulations in Rabbits

Formulation (1% w/w this compound)Skin ConditionAbsolute Bioavailability (%)Reference
Hydroxyethylcellulose (HEC) GelIntact0.2[5]
HEC with Propylene Glycol (PG) GelIntact2.1[5]
HEC with Propylene Glycol (PG) GelAbraded41[2][5]

Table 2: Efficacy of Topical this compound in Animal Models

Animal ModelVirusFormulation (1% this compound)Treatment RegimenKey OutcomesReference
Immunocompromised Hairless MiceVaccinia VirusDermovan™ CreamTwice daily for 7 daysSignificantly reduced primary lesion severity and number of satellite lesions; delayed death.[6][7]
Cottontail Rabbit Papillomavirus (CRPV)/Rabbit ModelPapillomavirusCremophor EmulsionDailyComplete cure of papillomas.[8][9]
Cottontail Rabbit Papillomavirus (CRPV)/Rabbit ModelPapillomavirusCarbomer 940 GelDailyEnhanced anti-papilloma activity compared to unformulated this compound.[8][9]
Cottontail Rabbit Papillomavirus (CRPV)/Rabbit ModelPapillomavirus10% DMSO SolutionDailyImproved efficacy over unformulated this compound.[8][9]
Beagle DogsCanine Herpesvirus-1 (Ocular)0.5% Ophthalmic SolutionTwice daily for 14 daysReduced duration of viral shedding but associated with local ocular toxicity.[10][11]

III. Experimental Protocols

A. Preparation of 1% this compound Cream (Dermovan™ Base)

This protocol is adapted from studies on progressive vaccinia in immunocompromised mice.[6]

Materials:

  • This compound powder

  • Sterile water for injection

  • Dermovan™ cream (or a similar oil-in-water emulsion base)

  • Sterile spatulas and weighing paper

  • Ointment mill or mortar and pestle

Protocol:

  • Calculate the required amount of this compound for the final desired volume of 1% cream (e.g., for 50 g of cream, use 0.5 g of this compound).

  • Dissolve the this compound powder in a minimal amount of sterile water. A common concentration for the stock solution is 25 mg/mL.[6]

  • Weigh the appropriate amount of Dermovan™ cream.

  • Gradually incorporate the aqueous this compound solution into the Dermovan™ base using geometric trituration with a spatula on an ointment slab or in a mortar.

  • For a homogenous mixture, pass the cream through an ointment mill if available.

  • Store the final formulation in an airtight, light-resistant container at 2-8°C.

  • Prepare a placebo control by combining the Dermovan™ base with the same volume of sterile water used to dissolve the this compound.[6]

B. Preparation of 1% this compound Gel (Carbomer 940 Base)

This protocol is based on studies in the CRPV/rabbit model.[8]

Materials:

  • This compound powder

  • Carbomer 940 powder

  • Saline solution (0.9% NaCl)

  • Triethanolamine (B1662121) (or other neutralizing agent)

  • Magnetic stirrer and stir bar

  • pH meter

Protocol:

  • Prepare a 2% stock solution of Carbomer 940 by slowly dispersing the powder in saline while stirring continuously until a uniform, lump-free dispersion is achieved.

  • Prepare a 2% stock solution of this compound by dissolving the powder in saline.

  • To create the final 1% this compound gel, mix equal volumes of the 2% this compound stock solution and the 2% Carbomer 940 stock dispersion.

  • While stirring, slowly add triethanolamine dropwise to neutralize the Carbomer 940 and form the gel. Monitor the pH and adjust to a neutral range (pH ~7.0).

  • Continue stirring until a clear, homogenous gel is formed.

  • Store in a well-closed container.

C. In Vivo Application Protocol: Murine Model of Progressive Vaccinia

This protocol describes the topical treatment of cutaneous vaccinia virus infection in immunocompromised hairless mice.[6][7]

Materials:

  • Immunocompromised hairless mice (e.g., treated with cyclophosphamide)

  • Vaccinia virus (WR strain)

  • 1% this compound cream and placebo cream

  • Cotton-tipped applicators

  • Calipers for lesion measurement

Protocol:

  • Anesthetize the mice (e.g., with ketamine).

  • Create a superficial skin abrasion on the flank of the mice.

  • Inoculate the abraded site with a defined titer of vaccinia virus.

  • Initiate treatment at a predetermined time post-infection (e.g., 24 hours).

  • Apply a thin layer of 1% this compound cream or placebo cream to the lesion and surrounding area using a cotton-tipped applicator.

  • Repeat the application as per the study design (e.g., twice daily for 7 days).[6]

  • Monitor the animals daily for lesion size (measure with calipers), development of satellite lesions, body weight, and survival.

  • At selected time points, tissue samples (e.g., skin, snout) can be collected for viral titer determination.

IV. Visualizations

Signaling Pathway: Mechanism of this compound Action

Cidofovir_Mechanism cluster_cell Host Cell This compound This compound This compound-MP This compound-MP This compound->this compound-MP  Cellular  Enzymes This compound-DP This compound-DP This compound-MP->this compound-DP  Cellular  Enzymes Viral_DNA_Polymerase Viral_DNA_Polymerase This compound-DP->Viral_DNA_Polymerase Inhibition Inhibition Viral_DNA_Synthesis Viral_DNA_Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Synthesis

Caption: Intracellular activation of this compound and inhibition of viral DNA synthesis.

Experimental Workflow: In Vivo Efficacy Study

Efficacy_Workflow Animal_Model Select Animal Model (e.g., Immunocompromised Mouse) Infection Viral Inoculation (e.g., Cutaneous Vaccinia) Animal_Model->Infection Grouping Randomize into Groups (Treatment vs. Placebo) Infection->Grouping Treatment Topical Application (e.g., 1% this compound Cream) Grouping->Treatment Monitoring Daily Monitoring (Lesion size, Survival) Treatment->Monitoring Endpoint Endpoint Analysis (Viral Titers, Histopathology) Monitoring->Endpoint Bioavailability_Factors Formulation Topical Formulation Vehicle Vehicle/Excipients (e.g., Propylene Glycol) Formulation->Vehicle Penetration Skin Penetration Vehicle->Penetration Skin_Condition Skin Integrity (Intact vs. Abraded) Skin_Condition->Penetration Bioavailability Systemic Bioavailability Penetration->Bioavailability

References

Application Notes and Protocols: Developing Lipophilic Esters to Improve Cidofovir Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cidofovir (CDV) is a potent acyclic nucleoside phosphonate (B1237965) with broad-spectrum activity against numerous double-stranded DNA (dsDNA) viruses, including human cytomegalovirus (HCMV), herpesviruses, orthopoxviruses, adenoviruses, and polyomaviruses[1][2]. Despite its efficacy, the clinical utility of this compound is hampered by significant limitations. Its phosphonate group is negatively charged at physiological pH, leading to poor cell membrane permeability and consequently, low oral bioavailability (<5%)[3][4][5]. This necessitates intravenous administration, which is associated with dose-limiting nephrotoxicity due to drug accumulation in renal tubular cells[2][6][7].

To overcome these challenges, a prodrug strategy involving the esterification of the phosphonate group with lipophilic moieties has been developed.[6][8] This approach masks the negative charge, enhancing gastrointestinal absorption and cellular uptake.[4][6] These lipophilic esters, particularly alkoxyalkyl esters, are designed to mimic natural lysophospholipids, facilitating their transport into cells.[4][6] Once inside the cell, the ester linkage is cleaved by intracellular enzymes to release the parent this compound, which is then phosphorylated to its active diphosphate (B83284) form.[4][7] This strategy has been shown to dramatically increase antiviral potency, improve oral bioavailability, and reduce nephrotoxicity.[6][7]

This document provides a summary of key data and detailed protocols for the synthesis and evaluation of lipophilic this compound esters.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The addition of lipophilic side chains, particularly alkoxyalkyl esters, has been shown to enhance the antiviral activity of this compound by several orders of magnitude. The structure-activity relationship indicates that the length of the alkyl or alkoxyalkyl chain is a critical determinant of antiviral potency, with optimal activity often observed with chains containing 16 to 20 atoms.[1][9]

Table 1: Comparative In Vitro Antiviral Activity (EC₅₀) of this compound and its Lipophilic Esters against Various dsDNA Viruses

CompoundVirusCell LineEC₅₀ (μM)Fold Increase in Activity vs. CDVReference
This compound (CDV) HCMV (AD169)MRC-50.46-[10]
HDP-CDVHCMV (AD169)MRC-50.00003~15,333x[10]
ODE-CDVHCMV (AD169)MRC-50.00002~23,000x[10]
ODP-CDVHCMV (AD169)MRC-50.000002~230,000x[10]
This compound (CDV) HSV-1MRC-53.3-[10]
HDP-CDVHSV-1MRC-50.003~1,100x[10]
ODE-CDVHSV-1MRC-50.001~3,300x[10]
ODP-CDVHSV-1MRC-50.0001~33,000x[10]
This compound (CDV) Vaccinia Virus (VV)HFF46.2-[11]
HDP-CDVVaccinia Virus (VV)HFF0.84~55x[11]
ODE-CDVVaccinia Virus (VV)HFF0.20~231x[11]
This compound (CDV) Polyomavirus BKWI-381.6-[12]
HDP-CDVPolyomavirus BKWI-380.005~320x[12]
ODE-CDVPolyomavirus BKWI-380.002~800x[12]
OLE-CDVPolyomavirus BKWI-380.002~800x[12]

HDP-CDV: Hexadecyloxypropyl-Cidofovir; ODE-CDV: Octadecyloxyethyl-Cidofovir; ODP-CDV: Octadecyloxypropyl-Cidofovir; OLE-CDV: Oleyloxyethyl-Cidofovir; HCMV: Human Cytomegalovirus; HSV-1: Herpes Simplex Virus 1; HFF: Human Foreskin Fibroblast.

Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI) of this compound and its Lipophilic Esters

CompoundCell LineCC₅₀ (μM)Selectivity Index (SI = CC₅₀/EC₅₀) vs. HCMVSelectivity Index (SI = CC₅₀/EC₅₀) vs. VVReference
This compound (CDV) MRC-5>100>217-[10]
HDP-CDVMRC-5>100>3,333,333-[10]
ODE-CDVMRC-51.575,000-[10]
ODP-CDVMRC-50.5250,000-[10]
This compound (CDV) HFF>1000->21[11]
HDP-CDVHFF75-89[11]
ODE-CDVHFF25-125[11]

While the cytotoxicity of some alkoxyalkyl esters is greater than that of the parent CDV, the selectivity indices are substantially increased due to the marked enhancement in antiviral activity.[10][11]

Table 3: Oral Bioavailability of Alkoxyalkyl Esters of this compound in Mice

CompoundDose (mg/kg)RouteBioavailability (%)Reference
HDP-CDV5Oral93[9]
ODE-CDV5Oral88[9]
OLP-CDV5Oral91[9]

OLP-CDV: Oleyloxypropyl-Cidofovir. The high oral bioavailability of these esters is a significant advantage over parenteral CDV.[7]

Experimental Protocols

Protocol 1: General Synthesis of Alkoxyalkyl Esters of this compound

This protocol describes a common two-step method for synthesizing alkoxyalkyl esters of this compound, such as HDP-CDV, involving the formation of cyclic this compound followed by esterification.[13]

Materials:

Step 1: Synthesis of Cyclic this compound (cCDV)

  • Dissolve this compound in an appropriate anhydrous solvent.

  • Add dicyclohexylcarbodiimide (DCC) to the solution to facilitate intramolecular cyclization.

  • Stir the reaction at room temperature until completion, monitoring by TLC or NMR.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the resulting cyclic this compound (cCDV) from the filtrate, typically by crystallization or chromatography.

Step 2: Esterification of cCDV via Mitsunobu Reaction

  • Dissolve cyclic this compound (cCDV), the desired alkoxyalkanol (e.g., 3-hexadecyloxy-1-propanol), and triphenylphosphine (PPh₃) in an anhydrous solvent like dioxane.[13]

  • Cool the mixture in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction for the formation of the cyclic ester intermediate (e.g., HDP-cCDV).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

Step 3: Hydrolysis to Acyclic Prodrug

  • Dissolve the crude cyclic ester intermediate in a suitable solvent.

  • Add aqueous sodium hydroxide (e.g., 2 M NaOH) and heat the mixture (e.g., to 80°C) to hydrolyze the cyclic phosphonate ring.[3]

  • Monitor the hydrolysis until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with an appropriate acid.

  • Purify the final alkoxyalkyl ester of this compound (e.g., HDP-CDV) using silica gel chromatography.

  • Characterize the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

G General Synthesis Workflow for Alkoxyalkyl-CDV Esters cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification (Mitsunobu) cluster_2 Step 3: Hydrolysis CDV This compound (CDV) cCDV Cyclic CDV (cCDV) CDV->cCDV Intramolecular Cyclization DCC DCC cCDV_ester Cyclic CDV Ester (e.g., HDP-cCDV) cCDV->cCDV_ester Coupling Alkoxyalkanol Alkoxyalkanol (e.g., HDP-OH) Reagents PPh3, DIAD Final_Prodrug Final Prodrug (e.g., HDP-CDV) cCDV_ester->Final_Prodrug Ring Opening NaOH NaOH (aq)

Caption: A simplified workflow for the synthesis of alkoxyalkyl this compound esters.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay

This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound required to inhibit viral plaque formation.

Materials:

  • Confluent monolayers of susceptible host cells (e.g., MRC-5, HFF) in 6-well or 12-well plates.

  • Virus stock of known titer (e.g., HCMV, VV).

  • Test compounds (this compound and esters) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Growth medium (e.g., DMEM) with low fetal bovine serum (FBS).

  • Overlay medium (e.g., growth medium containing methylcellulose (B11928114) or agarose).

  • Staining solution (e.g., Crystal Violet in methanol/formaldehyde).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Seed host cells in multi-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in growth medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

  • After the adsorption period, remove the virus inoculum.

  • Add the medium containing the different concentrations of the test compounds to the respective wells. Include a "no drug" virus control and a "no virus" cell control.

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (e.g., 5-10 days for HCMV).

  • Once plaques are visible in the virus control wells, remove the medium.

  • Fix and stain the cell monolayers. For example, add a crystal violet solution to each well for 15-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.

  • Determine the EC₅₀ value, the concentration of the drug that reduces the number of plaques by 50%, using regression analysis.

Protocol 3: Cytotoxicity Assay (Neutral Red Uptake)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound, which is the concentration that reduces the viability of uninfected cells by 50%.

Materials:

  • Confluent monolayers of host cells in 96-well plates.

  • Test compounds serially diluted in growth medium.

  • Neutral Red solution (e.g., 50 µg/mL in PBS).

  • Destain solution (e.g., 1% acetic acid in 50% ethanol).

  • Microplate reader.

Procedure:

  • Seed host cells in a 96-well plate and incubate until confluent.

  • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a "no drug" cell control.

  • Incubate the plate for the same duration as the antiviral assay.

  • After incubation, remove the medium and add the Neutral Red solution to each well. Incubate for 2-3 hours to allow viable cells to take up the dye into their lysosomes.

  • Remove the Neutral Red solution, wash the cells gently with PBS, and add the destain solution to each well to lyse the cells and release the dye.

  • Agitate the plate for 10-15 minutes to ensure complete solubilization of the dye.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

  • Determine the CC₅₀ value, the concentration of the drug that reduces cell viability by 50%, using regression analysis.

Mechanism of Action and Cellular Processing

The enhanced efficacy of lipophilic this compound esters is attributed to an improved mechanism of cellular entry and subsequent intracellular activation. Unlike the parent drug, which enters cells inefficiently, the lipid conjugates are readily taken up, likely through fusion with the plasma membrane or endocytosis.[4][7]

G Intracellular Activation Pathway of Lipophilic this compound Esters cluster_cell Host Cell cluster_virus Viral Process CDV_Ester Lipophilic CDV Ester (e.g., HDP-CDV) CDV This compound (CDV) CDV_Ester->CDV Cleavage of Ester Linkage CDV_MP CDV Monophosphate CDV->CDV_MP Phosphorylation CDV_DP CDV Diphosphate (Active Metabolite) CDV_MP->CDV_DP Phosphorylation Viral_Polymerase Viral DNA Polymerase CDV_DP->Viral_Polymerase Competitive Inhibitor Enzymes1 Intracellular Esterases/ Phospholipases Enzymes2 Cellular Kinases Inhibition Inhibition of Viral DNA Synthesis Viral_Polymerase->Inhibition Outside->CDV_Ester Cellular Uptake

Caption: Intracellular conversion of a lipophilic ester to active this compound diphosphate.

References

Application Notes and Protocols for Genotypic Analysis of Cidofovir Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genotypic analysis of Cidofovir (CDV) resistance mutations, primarily focusing on Human Cytomegalovirus (HCMV). Understanding the genetic basis of antiviral resistance is crucial for clinical management, surveillance, and the development of new therapeutic strategies.

Introduction to this compound Resistance

This compound is an acyclic nucleoside phosphonate (B1237965) analogue that acts as a potent antiviral agent against a broad spectrum of DNA viruses. Its active form, this compound diphosphate, competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1] Resistance to this compound in HCMV is primarily associated with mutations in the viral DNA polymerase gene, UL54.[2][3] Unlike ganciclovir (B1264), this compound does not require initial phosphorylation by the viral UL97 kinase, meaning UL97 mutations typically do not confer resistance to this compound.[3] Genotypic testing, through sequencing of the UL54 gene, is the most practical method for the rapid detection of resistance-conferring mutations.[4][5]

Key Concepts in this compound Resistance Analysis

  • Genotypic vs. Phenotypic Testing: Genotypic assays detect specific mutations in the viral genome associated with drug resistance.[5] Phenotypic assays measure the concentration of a drug required to inhibit viral replication in cell culture.[5][6] While phenotypic assays provide a direct measure of resistance, they are time-consuming.[6] Genotypic testing offers a more rapid turnaround time for clinical decision-making.[7]

  • UL54 Gene: This gene encodes the viral DNA polymerase, the direct target of this compound diphosphate.[2][3] Mutations in conserved regions of the UL54 gene can alter the enzyme's structure, reducing its affinity for the drug.

  • Cross-Resistance: Some mutations in the UL54 gene can confer resistance to multiple antiviral drugs, such as ganciclovir and foscarnet, in addition to this compound.[2][3]

Quantitative Data on this compound Resistance Mutations in HCMV UL54

The following table summarizes key mutations in the HCMV UL54 gene and their associated fold-resistance to this compound. This data is compiled from studies involving recombinant viruses and clinical isolates.

MutationAmino Acid ChangeFold Increase in this compound IC50Cross-Resistance ProfileReference
K513NLysine to Asparagine13-foldGanciclovir (6.5-fold)[8]
D301NAspartic Acid to AsparagineVariableGanciclovir[4][9]
N410KAsparagine to LysineVariableGanciclovir[4][9]
D413EAspartic Acid to Glutamic AcidVariableGanciclovir[4][9]
T503IThreonine to IsoleucineVariableGanciclovir[4][9]
L516RLeucine to ArginineVariableGanciclovir[4][9]
I521TIsoleucine to Threonine3 to 4-foldGanciclovir[2]
P522AProline to Alanine3 to 4-foldGanciclovir[2]
A543VAlanine to Valine10-foldNone reported[10][11]
D542EAspartic Acid to Glutamic Acid>10-foldNone to Foscarnet or Ganciclovir[1]
A987GAlanine to GlycineVariableGanciclovir[4]

Experimental Protocols

Protocol 1: Genotypic Analysis of HCMV UL54 Gene by Sanger Sequencing

This protocol outlines the standard method for identifying mutations in the UL54 gene from clinical samples.

1. Sample Collection and DNA Extraction:

  • Collect patient samples such as plasma, whole blood, or tissue.[12]

  • Extract total nucleic acid using a commercially available DNA extraction kit according to the manufacturer's instructions.

2. PCR Amplification of the UL54 Gene:

  • The UL54 gene is approximately 3.7 kb long, often requiring amplification in multiple overlapping fragments.[13][14]

  • Design primers to amplify conserved regions of the UL54 gene known to harbor resistance mutations (typically codons 300 to 1000).[13]

  • Perform PCR using a high-fidelity DNA polymerase to minimize amplification errors.[15]

  • Example PCR Reaction Mix:

    • 5 µL of extracted DNA

    • 25 µL of 2x High-Fidelity PCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • Nuclease-free water to a final volume of 50 µL

  • Example Thermocycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for primer pair)

      • Extension: 72°C for 1-2 minutes (dependent on amplicon size)

    • Final Extension: 72°C for 5 minutes

  • Verify PCR products by agarose (B213101) gel electrophoresis.

3. PCR Product Purification:

  • Purify the amplified PCR products to remove primers, dNTPs, and other reaction components using a PCR purification kit or enzymatic cleanup.

4. Sanger Sequencing:

  • Perform cycle sequencing reactions for both the forward and reverse strands using the purified PCR products as a template and the same primers used for amplification.

  • Analyze the sequencing products on an automated DNA sequencer.

5. Sequence Analysis:

  • Assemble the forward and reverse sequence reads to generate a consensus sequence for each amplicon.

  • Align the patient's UL54 consensus sequence with a wild-type reference sequence (e.g., HCMV strain AD169, GenBank accession no. X17403.1).[16]

  • Identify any nucleotide and corresponding amino acid substitutions.

  • Compare identified mutations against a curated database of known resistance mutations to interpret the results.

Genotypic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing & Analysis Sample Clinical Sample (Plasma, Blood, Tissue) DNA_Extraction Viral DNA Extraction Sample->DNA_Extraction PCR PCR Amplification of UL54 Gene DNA_Extraction->PCR Gel Agarose Gel Electrophoresis PCR->Gel Purification PCR Product Purification Gel->Purification Sequencing Sanger Sequencing Purification->Sequencing Analysis Sequence Analysis & Mutation Calling Sequencing->Analysis Result Resistance Profile Analysis->Result

Workflow for Sanger-based genotypic analysis of this compound resistance.
Protocol 2: Genotypic Analysis of HCMV UL54 Gene by Next-Generation Sequencing (NGS)

NGS offers higher sensitivity for detecting minor viral populations, which may be important for early detection of resistance.[12]

1. Sample Collection and DNA Extraction:

  • Follow the same procedure as for Sanger sequencing.

2. Library Preparation:

  • Amplify the target regions of the UL54 gene using primers with adapter sequences compatible with the chosen NGS platform.

  • Alternatively, use a target-enrichment approach (e.g., hybrid capture) for whole-genome sequencing if broader analysis is desired.

  • Attach unique barcodes to each sample for multiplexing.

  • Purify and quantify the prepared library.

3. Next-Generation Sequencing:

  • Pool the barcoded libraries.

  • Sequence the pooled library on an NGS platform (e.g., Illumina, Oxford Nanopore).[16]

4. Bioinformatic Analysis:

  • Data Quality Control: Trim adapter sequences and filter out low-quality reads.

  • Alignment: Align the sequencing reads to a wild-type HCMV reference genome.

  • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) compared to the reference sequence.

  • Annotation and Interpretation: Annotate the identified variants to determine their effect on the amino acid sequence of the UL54 protein. Compare the mutations to known resistance databases. The prevalence of a mutation within the viral population can be quantified. A threshold of ≥15% is often considered significant for reporting.[12]

NGS_Workflow Sample Viral DNA Library_Prep Library Preparation (Targeted Amplification & Barcoding) Sample->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Data Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Variant_Calling Variant Calling Alignment->Variant_Calling Interpretation Interpretation & Resistance Report Variant_Calling->Interpretation

Bioinformatic workflow for NGS-based genotypic resistance analysis.
Protocol 3: Recombinant Phenotyping of UL54 Mutations

This research protocol is essential for confirming that a novel or uncharacterized UL54 mutation confers this compound resistance.[1][8]

1. Generation of Recombinant Virus:

  • Introduce the specific UL54 mutation of interest into a wild-type HCMV strain using techniques such as bacterial artificial chromosome (BAC)-mediated mutagenesis or marker transfer.[1][8]

  • Propagate the recombinant virus in a suitable cell line (e.g., human foreskin fibroblasts).

  • Confirm the presence of the desired mutation and the absence of other mutations by sequencing the entire UL54 gene.

2. Phenotypic Susceptibility Assay (Plaque Reduction Assay):

  • Seed 24-well plates with human foreskin fibroblasts and grow to confluence.

  • Infect the cell monolayers with a standardized inoculum of the recombinant virus and a wild-type control virus.

  • After a viral adsorption period, remove the inoculum and add a growth medium containing serial dilutions of this compound.

  • Incubate the plates until plaques are clearly visible in the no-drug control wells (typically 7-14 days).

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques at each drug concentration.

3. Data Analysis:

  • Calculate the drug concentration that inhibits plaque formation by 50% (IC50) for both the recombinant and wild-type viruses.

  • The fold-resistance is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Interpretation and Clinical Relevance

The detection of a known this compound resistance mutation through genotypic analysis can guide clinical decisions, potentially indicating a need to modify antiviral therapy.[17] However, the interpretation of results should consider the following:

  • The level of resistance conferred by different mutations can vary significantly.[2]

  • The presence of a mutation does not always correlate with clinical treatment failure, as other factors such as host immunity and drug exposure play a role.

  • The detection of low-frequency variants by NGS may indicate the early emergence of resistance, but the clinical significance is still an area of active research.[12]

These application notes and protocols provide a framework for the reliable genotypic analysis of this compound resistance mutations. Adherence to standardized procedures and careful interpretation of results are essential for both clinical diagnostics and antiviral drug development research.

References

Intralesional Cidofovir Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of intralesional cidofovir in various animal models for the study of papillomavirus-induced lesions. The following sections detail the mechanism of action, experimental protocols, and quantitative outcomes observed in preclinical studies.

Mechanism of Action

This compound is a cytosine nucleotide analog with potent antiviral activity against a broad spectrum of DNA viruses, including papillomaviruses.[1] Its mechanism of action involves several key steps within the host cell, ultimately leading to the inhibition of viral DNA synthesis.

Upon entering the cell via fluid-phase endocytosis, this compound is phosphorylated by host cellular enzymes to its active metabolite, this compound diphosphate.[2] This active form then acts as a competitive inhibitor of viral DNA polymerase, becoming incorporated into the growing viral DNA chain and causing premature chain termination.[1][2] This disruption of viral DNA replication is the primary basis for its therapeutic effect against papillomavirus-induced lesions.

Cidofovir_Mechanism_of_Action cluster_cell Host Cell Cidofovir_in This compound Cidofovir_MP This compound Monophosphate Cidofovir_in->Cidofovir_MP Cellular Kinases Cidofovir_DP This compound Diphosphate (Active Metabolite) Cidofovir_MP->Cidofovir_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Cidofovir_DP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition Cidofovir_DP->Inhibition Incorporation & Chain Termination Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Inhibition->Viral_DNA_Synthesis Blocks Extracellular Extracellular Space Extracellular->Cidofovir_in Fluid-Phase Endocytosis caption This compound's mechanism of action.

This compound's mechanism of action.

Quantitative Data Summary

The efficacy of intralesional this compound has been evaluated in several animal models. The data below summarizes the key quantitative findings from these studies.

Table 1: Efficacy of Intralesional this compound in the Cottontail Rabbit Papillomavirus (CRPV) Model
ParameterThis compound Treatment GroupControl Group (Vehicle)Reference
Cure Rate
1% this compound Solution83% - 97%0%[3][4]
Recurrence Rate (at cured sites)
1% this compound alone~50%N/A[3][4]
1% this compound + DNA Vaccination15%53%[3]
Regression of Recurrent Lesions
With DNA Vaccination38% - 40%0%[3][4]
Table 2: Histopathological Findings in a Canine Model Following Intralaryngeal this compound Injections (Safety Study)
This compound Dose (in 0.5 mL)Key Histopathological FindingsOnset of Atrophy & ScarringRecovery after 6-month ObservationReference
0 mg (Saline)No significant abnormalitiesN/AComplete[5]
2.5 mgMinimal to mild inflammationNot observedComplete[5]
5 mgMild to moderate inflammation, focal atrophyAfter 11 injectionsNear complete[5]
10 mgModerate inflammation, multifocal atrophyAfter 11 injectionsNear complete[5]
20 mgModerate to severe inflammation, diffuse atrophyAfter 7 injectionsNo apparent recovery[5]
37.5 mgSevere inflammation, marked atrophy and scarringAfter 3 injectionsNo apparent recovery[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these studies.

Protocol 1: Intralesional this compound Treatment of Papillomas in the Cottontail Rabbit Papillomavirus (CRPV) Model

This protocol is based on studies demonstrating the efficacy of intralesional this compound in treating CRPV-induced papillomas.[3][4]

1. Animal Model and Papilloma Induction:

  • Animal: New Zealand White rabbits.

  • Virus: Cottontail Rabbit Papillomavirus (CRPV).

  • Induction:

    • Anesthetize the rabbits.

    • Shave and clean the dorsal skin.

    • Create small scarifications on the skin using a sterile needle or blade.

    • Apply a suspension of CRPV to the scarified areas.

    • Monitor for papilloma development over 4-6 weeks.

    • Measure papilloma volume regularly using calipers (Volume = 0.5 x length x width x height).[6]

2. Preparation of this compound Solution:

  • Stock Solution: this compound is typically available as a 75 mg/mL solution for intravenous infusion.

  • Working Solution (1% wt/vol):

    • Dilute the stock solution with sterile 0.9% saline to a final concentration of 10 mg/mL (1%).

    • Ensure the final solution is clear and free of particulate matter before use.

3. Intralesional Administration:

  • Timing: Begin treatment once papillomas are well-established (e.g., >100 mm³).

  • Frequency: Three times per week for 6-8 weeks.

  • Injection Technique:

    • Use a 27- to 30-gauge needle.

    • Inject the 1% this compound solution directly into the base and body of the papilloma.

    • The injection volume should be sufficient to infiltrate the entire lesion, typically 0.1 to 0.5 mL depending on the size of the papilloma.

    • Employ a superficial crosshatching or serial puncture technique to ensure even distribution of the drug.[2]

4. Monitoring and Endpoint Assessment:

  • Lesion Measurement: Measure papilloma volume at least once a week.

  • Endpoint Criteria:

    • Complete Cure: Complete regression of the papilloma with no visible or palpable lesion.

    • Recurrence: Reappearance of a papilloma at a previously cured site.

  • Follow-up: Monitor cured sites for recurrence for at least 8 weeks after the cessation of treatment.

CRPV_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment Animal_Prep Animal Preparation (NZ White Rabbit) Scarification Skin Scarification Animal_Prep->Scarification Virus_Prep CRPV Preparation Inoculation CRPV Inoculation Virus_Prep->Inoculation Scarification->Inoculation Papilloma_Growth Papilloma Growth (4-6 weeks) Inoculation->Papilloma_Growth Intralesional_Injection Intralesional Injection (3x/week for 6-8 weeks) Papilloma_Growth->Intralesional_Injection Cidofovir_Prep Prepare 1% this compound Solution Cidofovir_Prep->Intralesional_Injection Volume_Measurement Weekly Papilloma Volume Measurement Intralesional_Injection->Volume_Measurement Endpoint_Assessment Assess Cure & Recurrence Volume_Measurement->Endpoint_Assessment Follow_up Post-Treatment Follow-up (8 weeks) Endpoint_Assessment->Follow_up caption CRPV experimental workflow.

CRPV experimental workflow.
Protocol 2: Intralesional this compound in Equine Sarcoids (Investigational)

The use of intralesional this compound for equine sarcoids is less documented than in the rabbit model. The following is a general guideline based on available literature, which often describes its use in combination with other therapies.[7]

1. Animal and Lesion Characterization:

  • Animal: Horses with clinically diagnosed and, if possible, histopathologically confirmed sarcoids.

  • Lesion Assessment: Document the type, size, and location of the sarcoid.[8]

2. This compound Formulation:

  • A 1% (w/w) this compound preparation has been anecdotally reported.[7] This can be prepared by diluting the 75 mg/mL injectable solution.

3. Administration:

  • Frequency and Duration: Not well-established for monotherapy. Often used as an adjunct to other treatments.

  • Injection Technique: Infiltrate the base and body of the sarcoid. The volume will depend on the size of the lesion.

4. Monitoring:

  • Regularly measure and photograph the sarcoid to track changes in size and appearance.

  • Monitor for local and systemic adverse reactions.

5. Viral Load Quantification (Optional):

  • Collect biopsies before and after treatment for the quantification of bovine papillomavirus (BPV) DNA using quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess the impact on viral load.[5][9]

Protocol 3: Intralesional this compound in Canine Papillomatosis (Investigational)

There is a paucity of data on the use of intralesional this compound for canine papillomas. A safety study in a canine model for intralaryngeal injections provides some dosing information that may be cautiously extrapolated.[5]

1. Animal and Lesion Characterization:

  • Animal: Dogs with oral or cutaneous papillomas.

  • Lesion Assessment: Document the number, size, and location of papillomas.

2. This compound Concentration:

  • Concentrations ranging from 5 mg/mL to 15 mg/mL have been used in human clinical reports for warts, which may serve as a starting point for canine studies.[10][11]

3. Administration:

  • Volume: In a canine safety study, volumes of 0.5 mL per injection site were used.[5] For papilloma treatment, the volume should be adjusted based on lesion size.

  • Frequency: This would need to be determined empirically, but a bi-weekly to monthly schedule could be considered.

4. Monitoring:

  • Monitor for the resolution of papillomas and any local adverse effects such as inflammation or tissue damage.

  • Systemic safety should also be monitored, although systemic side effects from local administration are reported to be rare.[1]

Logical_Relationship cluster_models Animal Models cluster_protocols Protocols cluster_outcomes Outcomes Rabbit Rabbit (CRPV) - Well-established efficacy data Rabbit_Protocol Detailed Protocol Available Rabbit->Rabbit_Protocol Equine Equine (Sarcoid) - Limited data on intralesional this compound Equine_Protocol General/Investigational Protocol Equine->Equine_Protocol Canine Canine (Papilloma) - Primarily safety data available Canine_Protocol Extrapolated/Investigational Protocol Canine->Canine_Protocol Rabbit_Outcomes High Cure Rate, Known Recurrence Rabbit_Protocol->Rabbit_Outcomes Equine_Outcomes Efficacy Not Well-Defined Equine_Protocol->Equine_Outcomes Canine_Outcomes Dose-Dependent Histological Changes Canine_Protocol->Canine_Outcomes caption Animal model data availability.

Animal model data availability.

Safety and Considerations

  • Local Reactions: Intralesional this compound can cause local inflammatory reactions, and at higher doses, may lead to tissue atrophy and scarring.[5]

  • Systemic Toxicity: While systemic side effects like nephrotoxicity are a concern with intravenous administration of this compound, they have not been significantly reported with local intralesional administration in the reviewed animal studies.[1][5]

  • Carcinogenicity: A theoretical concern for carcinogenicity with long-term use exists based on some animal studies with systemic administration, though studies in the context of recurrent respiratory papillomatosis have not shown an increased risk of malignant transformation with intralesional use.[1]

Conclusion

Intralesional administration of this compound is a promising therapeutic strategy for papillomavirus-induced lesions, with the most robust evidence of efficacy derived from the CRPV rabbit model. This model provides a reliable platform for evaluating treatment protocols and adjunct therapies. While the application of intralesional this compound in equine and canine models is still in a more nascent stage of investigation, the existing data suggest potential therapeutic benefit and highlight the need for further dose-finding and efficacy studies in these species. Researchers should adhere to detailed protocols, such as those outlined for the rabbit model, and carefully consider safety aspects when designing new preclinical trials.

References

Application Notes and Protocols: Hollow-Fiber Infection Model for Cidofovir Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hollow-Fiber Infection Model (HFIM) is a dynamic in vitro system that simulates in vivo pharmacokinetic and pharmacodynamic (PK/PD) relationships of antimicrobial and antiviral drugs.[1][2] This model is particularly valuable for studying the efficacy of antiviral agents like Cidofovir, allowing for the evaluation of different dosing regimens and their impact on viral replication and the emergence of resistance.[3][4] this compound is a nucleotide analogue that, in its active diphosphate (B83284) form, selectively inhibits viral DNA polymerase, making it effective against a range of DNA viruses, including cytomegalovirus (CMV), herpesviruses, and poxviruses.[5][6][7]

These application notes provide a detailed overview and protocols for utilizing the HFIM to assess the pharmacodynamics of this compound against viral pathogens.

Key Advantages of the Hollow-Fiber Infection Model

  • Simulates Human Pharmacokinetics: The HFIM can mimic the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs in humans, allowing for the testing of various dosing schedules.[1][8]

  • Long-Duration Experiments: The continuous supply of fresh media and removal of waste products enables long-term cell culture and virus replication studies, crucial for observing the emergence of drug resistance.[2][3]

  • High Cell Densities: The high surface-area-to-volume ratio of the hollow fibers supports the growth of cells to high densities, mimicking in vivo tissue environments.[2]

  • Safe Containment of Pathogens: The closed-loop system provides a high level of biocontainment for working with pathogenic viruses.[2][9]

  • Reduced Animal Use: The HFIM provides a robust in vitro alternative to animal models for PK/PD studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).[8]

Data Presentation

Table 1: Pharmacodynamic Parameters of this compound against Vaccinia Virus in a Hollow-Fiber Infection Model
This compound Concentration (µM)Dosing ScheduleArea Under the Curve (AUC₀₋₇₂) (µM·h)Viral Load Reduction (log₁₀ PFU/mL)Percent Inhibition (%)
3Continuous Infusion~216No significant reduction<10
3Intermittent Infusion~216No significant reduction<10
30Continuous Infusion~2160~0.5~30
30Intermittent Infusion~2160~0.5~30
100Bolus~2800Not specified~50
100Continuous Infusion~7200Significant reduction>50
250Continuous Infusion~18000>2.0>99
250Intermittent Infusion~18000>2.0>99

Data summarized from a study by McSharry et al. using HeLa-S3 cells infected with vaccinia virus.[10][11] The antiviral effect was found to be dependent on the area under the concentration-time curve (AUC) and independent of the schedule of drug administration.[11][12]

Experimental Protocols

Preparation and Setup of the Hollow-Fiber Infection Model
  • Cartridge Selection and Preparation:

    • Select a hollow-fiber cartridge with a suitable polymer (e.g., polysulfone, cellulose) and molecular weight cut-off (MWCO) that allows for the free diffusion of this compound while retaining cells and virus particles.[2][13]

    • Prepare the cartridge according to the manufacturer's instructions, which typically involves flushing with sterile water and then equilibrating with culture medium.

  • Cell Seeding and Growth:

    • Select a permissive cell line for the virus of interest (e.g., HeLa-S3 cells for vaccinia virus).[10]

    • Prepare a single-cell suspension of the host cells at a high concentration (e.g., 1 x 10⁸ cells).[10]

    • Inoculate the cell suspension into the extracapillary space (ECS) of the hollow-fiber cartridge through the sampling ports.[3]

    • Connect the cartridge to a central reservoir containing the appropriate culture medium.

    • Incubate the system under standard cell culture conditions (e.g., 37°C, 5% CO₂) and allow the cells to grow to a high density over several days. The medium is continuously circulated from the central reservoir through the intracapillary space (ICS) of the fibers.[1]

  • Viral Infection:

    • Prepare a known titer of the virus stock.

    • Infect the cells in the ECS by injecting the viral inoculum through a sampling port. For example, introduce 10⁶ plaque-forming units (PFU) of vaccinia virus-infected HeLa-S3 cells mixed with uninfected cells.[10]

    • Allow the infection to establish for a predetermined period before initiating drug treatment.

This compound Administration and Pharmacokinetic Simulation
  • Preparation of this compound Solutions:

    • Prepare sterile stock solutions of this compound at the desired concentrations.

    • Prepare separate media reservoirs for the drug-containing medium and drug-free medium (diluent).

  • Simulation of Dosing Regimens:

    • Continuous Infusion: The drug is added to the diluent reservoir and continuously pumped into the central reservoir at a rate that maintains a constant concentration.[3]

    • Bolus or Intermittent Dosing: A single or repeated high-concentration dose of this compound is injected directly into the central reservoir. The drug concentration is then allowed to decline over time by the continuous infusion of drug-free medium from the diluent reservoir, simulating drug clearance.[3][13]

    • The rates of drug infusion and clearance are controlled by programmable syringe pumps to mimic the desired human pharmacokinetic profile.[13]

Sampling and Analysis
  • Sampling:

    • At regular intervals, collect samples from the ECS through the sampling ports to measure:

      • Viral load (e.g., PFU assay, qPCR).[10]

      • Cell viability (e.g., Trypan blue exclusion).

    • Collect samples from the central reservoir to measure the this compound concentration (e.g., LC-MS) to confirm the simulated pharmacokinetic profile.[10]

  • Data Analysis:

    • Determine the viral titer in each sample to generate a viral growth/decay curve for each treatment condition.

    • Calculate the pharmacodynamic parameters, such as the EC₅₀ (the concentration of drug that causes 50% of the maximum effect) and the relationship between the AUC/EC₅₀ ratio and the antiviral effect.[11]

    • Analyze the emergence of any drug-resistant viral variants by sequencing viral DNA from late-stage samples.

Visualizations

This compound Mechanism of Action

Cidofovir_Mechanism cluster_Cell Host Cell Cidofovir_in This compound Cidofovir_MP This compound Monophosphate Cidofovir_in->Cidofovir_MP Cellular Kinases Cidofovir_DP This compound Diphosphate (Active Metabolite) Cidofovir_MP->Cidofovir_DP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Cidofovir_DP->Viral_DNA_Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Elongation Inhibition Inhibition Cidofovir_ext Extracellular this compound Cidofovir_ext->Cidofovir_in

Caption: Mechanism of action of this compound in a host cell.

Hollow-Fiber Infection Model Experimental Workflow

HFIM_Workflow cluster_Setup Model Setup cluster_Experiment Experimental Phase cluster_Analysis Data Analysis Cartridge_Prep 1. Prepare Hollow-Fiber Cartridge Cell_Seeding 2. Seed Host Cells into ECS Cartridge_Prep->Cell_Seeding Cell_Growth 3. Incubate for Cell Growth Cell_Seeding->Cell_Growth Viral_Infection 4. Infect Cells with Virus Cell_Growth->Viral_Infection Drug_Admin 5. Administer this compound (Simulate PK) Viral_Infection->Drug_Admin Sampling 6. Collect Samples (ECS & Reservoir) Drug_Admin->Sampling Over Time Viral_Load 7a. Quantify Viral Load Sampling->Viral_Load Drug_Conc 7b. Measure this compound Concentration Sampling->Drug_Conc PD_Analysis 8. Pharmacodynamic Analysis Viral_Load->PD_Analysis Drug_Conc->PD_Analysis

Caption: Experimental workflow for this compound pharmacodynamics in the HFIM.

Conclusion

The hollow-fiber infection model is a powerful tool for the preclinical evaluation of antiviral drugs like this compound.[4] By providing a more accurate in vitro simulation of human pharmacokinetics, the HFIM can generate crucial data to inform optimal dosing strategies, predict clinical efficacy, and assess the potential for drug resistance.[1][3] The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively utilize this technology in the fight against viral diseases.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Cidofovir-Induced Nephrotoxicity in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating cidofovir-induced nephrotoxicity in preclinical research models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: this compound-induced nephrotoxicity is primarily caused by its accumulation in the proximal tubular epithelial cells of the kidneys.[1][2] this compound is actively taken up from the blood into these cells by the human organic anion transporter 1 (hOAT1).[2] Due to its anionic charge at physiological pH, its subsequent secretion into the tubular lumen is slow, leading to high intracellular concentrations and a long intracellular half-life.[1][3] This accumulation induces cellular injury, including apoptosis (programmed cell death), ultimately resulting in acute tubular necrosis, renal failure, and proteinuria.[4][5]

Q2: What are the standard strategies to mitigate this compound-induced nephrotoxicity in research models?

A2: The two primary strategies, often used in combination, are:

  • Probenecid (B1678239) Co-administration: Probenecid is a competitive inhibitor of organic anion transporters, including OAT1.[1] By blocking this transporter, probenecid reduces the uptake of this compound into renal proximal tubular cells, thereby preventing its toxic accumulation.[1][3]

  • Saline Hydration: Intravenous saline hydration is used to increase urine volume and flow, which helps to dilute the concentration of this compound in the renal tubules and facilitate its excretion.[6]

Q3: Are there alternative or emerging strategies for mitigating this toxicity?

A3: Research into alternative strategies is ongoing. One approach involves the development of lipid-ester derivatives of this compound, such as brinthis compound (B1667797) (CMX001). These prodrugs are designed to have increased oral bioavailability and reduced kidney exposure, thereby decreasing the risk of nephrotoxicity.

Troubleshooting Guide

Issue 1: High incidence of animal mortality not directly attributable to renal failure.

  • Possible Cause: Probenecid-related toxicity. Probenecid itself can have side effects, and the dosage must be carefully optimized for the specific animal model.

  • Troubleshooting Steps:

    • Review Probenecid Dosage: Ensure the probenecid dose is within the recommended range for the species being used. Dose adjustments may be necessary based on the specific strain and health status of the animals.

    • Vehicle and Route of Administration: Confirm that the vehicle used to dissolve or suspend probenecid is non-toxic and that the administration route (e.g., oral gavage, intraperitoneal injection) is being performed correctly to avoid injury or stress.

    • Monitor for Probenecid-Specific Adverse Effects: Observe animals for signs of distress or adverse reactions immediately following probenecid administration.

Issue 2: Inconsistent or highly variable levels of nephrotoxicity observed between animals in the same experimental group.

  • Possible Cause 1: Variability in drug administration. Inaccurate dosing or inconsistent administration technique can lead to significant differences in drug exposure.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all personnel involved in dosing are using the same, well-defined procedure for intravenous injection of this compound and administration of probenecid.

    • Verify Drug Concentrations: Periodically verify the concentration of the this compound and probenecid solutions to ensure accuracy.

  • Possible Cause 2: Differences in animal hydration status. Dehydration can exacerbate this compound-induced nephrotoxicity.

  • Troubleshooting Steps:

    • Ensure Ad Libitum Access to Water: Confirm that all animals have unrestricted access to drinking water throughout the study.

    • Standardize Saline Hydration Protocol: If saline hydration is part of the protocol, ensure the volume and rate of administration are consistent for all animals, relative to their body weight.

Issue 3: Lack of significant nephrotoxicity even in the control group (this compound only).

  • Possible Cause: The dose of this compound is too low for the specific animal model or strain.

  • Troubleshooting Steps:

    • Literature Review: Consult the literature for established nephrotoxic doses of this compound in the specific species and strain being used. Sensitivity to this compound can vary.

    • Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for inducing a consistent and measurable level of nephrotoxicity in your model.

Experimental Protocols

Key Experimental Methodologies

1. This compound-Induced Nephrotoxicity Model in Cynomolgus Monkeys

  • Animal Model: Cynomolgus monkeys.

  • This compound Administration:

    • Dose: 2.5 mg/kg.

    • Route: Intravenous bolus injection.

    • Frequency: Once weekly for 52 consecutive weeks.[3]

  • Mitigation Strategy (Probenecid):

    • Dose: 30 mg/kg.[3]

    • Route: Oral gavage.[3]

    • Timing: 1 hour prior to each this compound administration.[3]

  • Assessment of Nephrotoxicity:

    • Serum Chemistry: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

    • Urinalysis: Measure urinary protein and glucose semi-quantitatively using dipstick methods.[3]

    • Histopathology: At the end of the study, euthanize animals and collect kidney tissue. Tissues are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin. A board-certified veterinary pathologist should perform a blinded microscopic examination of the renal cortex for signs of tubular epithelial cell injury (e.g., karyomegaly, tubular dilation, basement membrane thickening).

2. Saline Hydration Protocol (Adapted from Clinical Guidelines for Animal Models)

  • Objective: To provide a standardized hydration protocol for rodent models to minimize variability.

  • Protocol:

    • Hydration Fluid: 0.9% sterile saline solution.

    • Pre-hydration: Administer 10 mL/kg of body weight via intraperitoneal or subcutaneous injection 1-2 hours before this compound administration.

    • Post-hydration: For animals that can tolerate the additional fluid load, a second dose of 10 mL/kg of body weight can be administered immediately following this compound administration over a 1-3 hour period (if infused) or as a single injection.

  • Rationale: This protocol is adapted from clinical recommendations and pediatric studies, scaling the volume to the animal's body weight to ensure adequate hydration.[6][7]

Quantitative Data Summary

Table 1: Effect of Probenecid on this compound-Induced Histopathological Changes in the Kidney Cortex of Cynomolgus Monkeys

Treatment GroupHistopathological FindingsIncidenceSeverity
This compound (2.5 mg/kg) aloneCortical tubular epithelial cell karyomegaly, tubular dilation, basement membrane thickeningPresent in treated animalsMild to Moderate
This compound (2.5 mg/kg) + Probenecid (30 mg/kg)Normal renal appearanceAbsentN/A

Data from a 52-week study in cynomolgus monkeys.

Table 2: Effect of Probenecid on the Pharmacokinetics of this compound in Cynomolgus Monkeys

ParameterThis compound AloneThis compound + Probenecid
Change in Systemic Exposure (AUC) from Week 1 to Week 52
Male312% increase32% increase
Female98% increase3% increase
Renal Clearance Decreased between Week 1 and Week 52Maintained

AUC: Area Under the Curve. An increase in AUC indicates higher systemic exposure to the drug. Data reflects changes over a 52-week treatment period.

Visualizations

Signaling Pathways and Experimental Workflows

cidofovir_nephrotoxicity_pathway cluster_blood Bloodstream cluster_cell Renal Proximal Tubular Cell cluster_mitigation Mitigation Strategy cidofovir_blood This compound OAT1 OAT-1 Transporter cidofovir_blood->OAT1 Uptake cidofovir_cell Intracellular This compound OAT1->cidofovir_cell caspase3 Caspase-3 Activation cidofovir_cell->caspase3 Induces apoptosis Apoptosis caspase3->apoptosis probenecid Probenecid probenecid->OAT1 Inhibits

Caption: Mechanism of this compound Nephrotoxicity and Probenecid Action.

experimental_workflow start Start of Weekly Cycle probenecid_admin Administer Probenecid (30 mg/kg, oral gavage) start->probenecid_admin wait1 Wait 1 Hour probenecid_admin->wait1 cidofovir_admin Administer this compound (2.5 mg/kg, IV) wait1->cidofovir_admin monitoring Monitor Animal Health, Collect Blood & Urine Samples cidofovir_admin->monitoring histopathology End of Study: Kidney Histopathology monitoring->histopathology repeat Repeat for 52 Weeks monitoring->repeat repeat->probenecid_admin

Caption: Experimental Workflow for a Long-term this compound Study.

logical_relationship This compound This compound Administration renal_uptake Increased Renal Proximal Tubule Uptake (via OAT-1) This compound->renal_uptake intracellular_accumulation High Intracellular This compound Concentration renal_uptake->intracellular_accumulation cellular_injury Proximal Tubular Cell Injury/Apoptosis intracellular_accumulation->cellular_injury nephrotoxicity Nephrotoxicity (Elevated SCr/BUN, Proteinuria) cellular_injury->nephrotoxicity probenecid Probenecid Co-administration probenecid->renal_uptake Blocks hydration Saline Hydration hydration->intracellular_accumulation Reduces Concentration

Caption: Logical Flow of this compound-Induced Nephrotoxicity and Mitigation.

References

Technical Support Center: Co-administration of Probenecid for Renal Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the co-administration of probenecid (B1678239) to mitigate renal injury in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which probenecid protects against renal injury?

A1: Probenecid's primary protective mechanism involves the competitive inhibition of organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), located on the basolateral membrane of renal proximal tubule cells.[1][2][3] By blocking these transporters, probenecid prevents or reduces the uptake of certain nephrotoxic substances from the blood into the kidney cells, thereby mitigating cellular injury.[4][5][6] Additionally, it inhibits the apical urate transporter 1 (URAT1), which is primarily associated with its uricosuric effect in gout treatment.[1][3]

Q2: In which models of renal injury has probenecid demonstrated a protective effect?

A2: Probenecid has been shown to be effective in various preclinical models of kidney injury, including:

  • Cisplatin-induced nephrotoxicity: Probenecid can reduce the renal accumulation of cisplatin (B142131), a common side effect of this chemotherapeutic agent.[7][8]

  • Aristolochic acid nephropathy: It prevents the uptake of aristolochic acid into proximal tubular cells, reducing DNA adduct formation and subsequent necrosis and fibrosis.[4][5][6]

  • Renal ischemia/reperfusion (I/R) injury: Probenecid has been shown to offer protection by blocking the Pannexin 1 (Panx1)/P2X7 receptor axis, which in turn downregulates the NLRP3 inflammasome signaling pathway.[9]

  • Acetaminophen-induced nephrotoxicity: It is suggested that probenecid inhibits the renal uptake of nephrotoxic acetaminophen (B1664979) metabolites.[10]

  • Contrast-induced nephropathy (CIN): Probenecid may offer protection by modulating small Rho GTPases and Pannexin 1 channels.[11]

Q3: What is a typical starting dose of probenecid for renal protection in animal models?

A3: The effective dose of probenecid can vary depending on the animal model and the specific nephrotoxic agent being studied. However, a common starting point for rodents is in the range of 100-250 mg/kg body weight administered intraperitoneally (i.p.) or orally.[10][12] It is crucial to perform dose-response studies to determine the optimal protective dose for your specific experimental conditions.

Q4: When should probenecid be administered in relation to the nephrotoxic agent?

A4: For optimal protection, probenecid is typically administered prior to the insult. A common pre-treatment time is 30 minutes before the administration of the nephrotoxic agent.[10] This allows probenecid to occupy the organic anion transporters and effectively block the uptake of the injurious substance. The exact timing may need to be optimized for different nephrotoxins and experimental setups.

Q5: Can probenecid interfere with the therapeutic efficacy of co-administered drugs?

A5: Yes, this is a critical consideration. Probenecid's mechanism of action is to alter the pharmacokinetics of other drugs by inhibiting their renal excretion.[13][14] While this is beneficial for reducing the nephrotoxicity of drugs like cisplatin, it can also increase their systemic exposure and potentially lead to other dose-limiting toxicities, such as ototoxicity in the case of cisplatin.[7] It is essential to monitor for both renal protection and any potentiation of systemic toxicity.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No significant reduction in renal injury markers (e.g., plasma creatinine (B1669602), BUN) with probenecid co-administration. 1. Suboptimal Probenecid Dose: The dose may be too low to effectively inhibit the target transporters. 2. Inappropriate Timing of Administration: Probenecid may be administered too late to prevent the initial uptake of the nephrotoxin. 3. Nephrotoxin transport is not primarily mediated by OATs: The renal injury may be caused by a mechanism independent of the transporters blocked by probenecid. 4. Severity of the insult: The dose of the nephrotoxic agent may be too high, overwhelming the protective capacity of probenecid.1. Perform a dose-response study with probenecid to determine the optimal protective dose. 2. Optimize the pre-treatment interval. Try administering probenecid 30-60 minutes before the nephrotoxin. 3. Research the known transport mechanisms of your specific nephrotoxin. If it is not an OAT substrate, probenecid may not be effective. 4. Consider reducing the dose of the nephrotoxic agent to a level where protection by probenecid can be more readily observed.
Increased systemic toxicity of the co-administered drug. Inhibition of Renal Clearance: Probenecid is effectively increasing the plasma concentration and half-life of the co-administered drug by blocking its renal excretion.[13][14]1. Reduce the dose of the co-administered drug to compensate for the increased systemic exposure. 2. Monitor for signs of systemic toxicity relevant to the co-administered drug (e.g., ototoxicity with cisplatin, myelosuppression with certain chemotherapeutics).[7] 3. Conduct pharmacokinetic studies to quantify the change in drug exposure with and without probenecid.
Unexpected changes in animal behavior or physiology (e.g., altered urination). 1. Diuretic Effect: Probenecid itself can have a mild diuretic effect.[12][15] 2. Interaction with other pathways: Probenecid can have off-target effects, such as interacting with Pannexin 1 channels or cellular metabolism.[9][16]1. Monitor urine output and ensure adequate hydration for the animals. Include a probenecid-only control group to isolate its effects. 2. Be aware of the broader pharmacological profile of probenecid and consider its potential impact on your experimental endpoints beyond OAT inhibition.
Difficulty dissolving probenecid for administration. Poor water solubility: Probenecid is practically insoluble in water and dilute acids.Probenecid is soluble in dilute alkali, alcohol, chloroform, and acetone.[13] For in vivo use, it can often be dissolved in a vehicle such as a dilute solution of sodium bicarbonate or prepared as a suspension. Always check vehicle compatibility and potential toxicity in your animal model.

Data Presentation

Table 1: Effects of Probenecid on Renal Function Markers in a Rat Model of Acetaminophen (APAP)-Induced Nephrotoxicity
Parameter Control APAP (1000 mg/kg) Probenecid (200 mg/kg) + APAP (1000 mg/kg)
Glomerular Filtration Rate (GFR) NormalDecreasedProtected against alterations
Plasma Urea (B33335) NormalIncreasedProtected against alterations
Plasma Creatinine NormalIncreasedProtected against alterations
Urine Flow Rate NormalAlteredImproved
Source: Adapted from experimental findings in male Wistar rats.[10]
Table 2: Effects of Probenecid in a Mouse Model of Aristolochic Acid (AA) Nephropathy
Parameter AA Alone Probenecid + AA
Plasma Creatinine IncreasedPrevented increase
Tubulointerstitial Injuries SeverePrevented
AA-DNA Adducts HighSignificantly reduced
Proliferating Cell Nuclear Antigen (PCNA)-positive cells HighSignificantly reduced
Source: Adapted from experimental findings in a mouse model.[4]

Experimental Protocols

Protocol 1: Co-administration of Probenecid in a Cisplatin-Induced Nephrotoxicity Mouse Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals under standard conditions for at least one week prior to the experiment.

  • Grouping:

    • Group 1: Vehicle control (Saline).

    • Group 2: Probenecid alone (e.g., 100 mg/kg, i.p.).

    • Group 3: Cisplatin alone (e.g., 20 mg/kg, i.p.).

    • Group 4: Probenecid (100 mg/kg, i.p.) + Cisplatin (20 mg/kg, i.p.).

  • Administration:

    • Administer probenecid or its vehicle (e.g., saline with slight alkalization) intraperitoneally.

    • 30 minutes after the probenecid/vehicle injection, administer cisplatin or its vehicle (saline) intraperitoneally.

  • Monitoring and Sample Collection:

    • Monitor animal weight and general health daily.

    • At 72 hours post-cisplatin administration, collect blood via cardiac puncture for measurement of plasma creatinine and blood urea nitrogen (BUN).

    • Harvest kidneys. One kidney should be fixed in 10% neutral buffered formalin for histological analysis (H&E and PAS staining), and the other should be snap-frozen in liquid nitrogen for molecular or biochemical analyses.

  • Endpoints:

    • Primary: Plasma creatinine and BUN levels.

    • Secondary: Histological scoring of tubular injury (e.g., necrosis, cast formation, brush border loss), and analysis of markers for apoptosis (e.g., TUNEL staining) and inflammation.

Protocol 2: Co-administration of Probenecid in a Renal Ischemia/Reperfusion (I/R) Injury Rat Model
  • Animal Model: Male Sprague-Dawley rats, 250-300g.

  • Acclimatization: As described in Protocol 1.

  • Grouping:

    • Group 1: Sham-operated control.

    • Group 2: I/R + Vehicle.

    • Group 3: I/R + Probenecid (e.g., 50 mg/kg, i.p.).

  • Surgical Procedure and Administration:

    • Anesthetize the animals.

    • Perform a midline laparotomy to expose the renal pedicles.

    • In the I/R groups, administer probenecid or vehicle 30 minutes prior to ischemia.

    • Induce ischemia by clamping both renal pedicles with non-traumatic vascular clamps for a specified period (e.g., 45 minutes).

    • Remove the clamps to allow reperfusion.

    • In the sham group, perform the surgery without clamping the renal pedicles.

    • Suture the incision.

  • Sample Collection:

    • At 24 hours post-reperfusion, collect blood and kidney tissues as described in Protocol 1.

  • Endpoints:

    • Primary: Serum creatinine and BUN.

    • Secondary: Histological evaluation of acute tubular necrosis.

    • Mechanistic: Western blot or qPCR analysis of kidney tissue for markers such as Pannexin 1, P2X7R, NLRP3, and caspase-1, as suggested by recent studies.[9]

Visualizations

G cluster_blood Bloodstream cluster_cell Proximal Tubule Cell Nephrotoxin Nephrotoxin (e.g., Cisplatin, AA) OAT OAT1/3 Nephrotoxin->OAT Uptake Probenecid Probenecid Probenecid->OAT Blocks Injury Cellular Injury (DNA Damage, Necrosis) OAT->Injury Accumulation Leads to G cluster_workflow Experimental Workflow start Acclimatize Animals grouping Randomize into Treatment Groups start->grouping pretreatment Administer Probenecid or Vehicle grouping->pretreatment insult Administer Nephrotoxin or Induce I/R pretreatment->insult 30 min pre-treatment monitoring Monitor Animal Health (e.g., weight) insult->monitoring collection Collect Blood and Kidney Tissues monitoring->collection e.g., 24-72h post-insult analysis Analyze Endpoints (Biochemical, Histological) collection->analysis G cluster_pathway Renal Ischemia/Reperfusion Injury Pathway IR Ischemia/ Reperfusion Panx1 Pannexin 1 (Panx1) Channel Activation IR->Panx1 P2X7R P2X7 Receptor (P2X7R) Activation Panx1->P2X7R ATP Release NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Pro-inflammatory Cytokines (IL-1β) Casp1->Cytokines Injury Renal Injury Cytokines->Injury Probenecid Probenecid Probenecid->Panx1 Inhibits Probenecid->P2X7R Inhibits

References

Technical Support Center: Optimizing Cidofovir Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cidofovir dosage to minimize cytotoxicity during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in cell culture?

A1: this compound-induced cytotoxicity is primarily linked to its active transport into cells by the human organic anion transporter 1 (hOAT1).[1][2] This transporter is highly expressed in renal proximal tubular cells, leading to the accumulation of this compound to toxic intracellular concentrations.[1][2][3] This accumulation can result in DNA damage, cell cycle arrest, and apoptosis.[4][5][6]

Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the reason?

A2: If you observe high cytotoxicity at low this compound concentrations, it is crucial to consider the cell line you are using. Cells that endogenously express or have been engineered to express organic anion transporters (OATs), particularly OAT1, will exhibit significantly higher sensitivity to this compound.[1][2] For instance, Chinese hamster ovary (CHO) cells stably transfected with hOAT1 were approximately 400-fold more sensitive to this compound than the parental CHO cells.[2]

Q3: How can I reduce this compound-induced cytotoxicity in my cell culture experiments?

A3: A well-established method to mitigate this compound cytotoxicity is the co-administration of probenecid (B1678239).[3][4] Probenecid is an inhibitor of organic anion transporters and can block the uptake of this compound into cells, thereby reducing intracellular accumulation and subsequent toxicity.[3][7] The protective effect of probenecid has been demonstrated in various in vitro and in vivo models.[3][4][8]

Q4: What are the typical signs of this compound-induced cytotoxicity in cell culture?

A4: Common indicators of this compound cytotoxicity include:

  • Reduced cell viability and proliferation.[5][9]

  • Induction of apoptosis, which can be identified by the presence of hypodiploid cells, exposure of annexin (B1180172) V binding sites, and morphological changes.[4]

  • Activation of the DNA damage response pathway, including the phosphorylation of proteins like BRCA-1, Chk-1, Chk-2, and p53.[5]

  • Cell cycle arrest, often in the S and G2/M phases.[5][6]

  • In some cases, cells may undergo mitotic catastrophe.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity results between experiments. Inconsistent cell health or passage number.Ensure cells are healthy and within a consistent passage number range for all experiments.
Fluctuations in virus titer (if applicable).Use a well-characterized and aliquoted virus stock with a known titer.
Unexpectedly high cell death. Cell line expresses high levels of organic anion transporters (OATs).Consider using a cell line with lower OAT expression or co-administer probenecid to block this compound uptake.
Incorrect this compound concentration or prolonged exposure time.Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
Difficulty in reproducing published IC50 values. Differences in experimental conditions (e.g., cell density, media components, assay type).Standardize your experimental protocol and ensure it aligns with the conditions reported in the literature.
No observed antiviral effect at non-toxic concentrations. The chosen this compound concentration is too low.Carefully determine the maximum non-toxic concentration and test a range of concentrations below this to find the effective dose.
The viral strain is resistant to this compound.Confirm the sensitivity of your viral strain to this compound.

Quantitative Data Summary

Table 1: this compound Cytotoxicity (IC50) in Various Cell Lines

Cell LineAssayExposure TimeIC50 (µM)Reference
HPV-positive HNSCCMTT9 daysVaries by cell line[5]
HPV-negative HNSCCMTT9 daysVaries by cell line[5]
Feline Corneal Epithelial (FCE) cellsViable cell count48 hours> 50 µg/mL (approx. 179 µM)[9]
CHO-hOAT1Cytotoxicity AssayNot specifiedSignificantly lower than parental CHO[2]
HeLa-S3Continuous InfusionNot specified~38 µM[10]
Chick Embryo Fibroblasts (CEF)CPE InhibitionNot specified7.1 - 26.5 µM (virus dose-dependent)[11]

Table 2: Protective Effect of Probenecid on this compound Cytotoxicity

Cell LineObservationReference
Human proximal tubular epithelial cell line (HK-2)Probenecid prevented this compound-induced cell death.[4]
CHO-hOAT1Cytotoxicity of this compound was markedly reduced in the presence of hOATI inhibitors.[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound for the desired duration (e.g., 3, 6, or 9 days).[5] Include untreated control wells.

  • MTT Addition: Following treatment, add MTT solution ((3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide)) to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that causes 50% growth inhibition).[5]

Apoptosis Detection using Annexin V Staining
  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentration and duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Wash the cells with a suitable binding buffer and then stain with Annexin V-FITC and a viability dye (e.g., Propidium Iodide or Hoechst 33342) according to the manufacturer's protocol.[5]

  • Analysis: Analyze the stained cells using flow cytometry or high-content imaging.[5] Annexin V-positive cells are undergoing apoptosis.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed cells in multi-well plates treatment Treat with varying concentrations of this compound (with and without Probenecid) cell_culture->treatment incubation Incubate for a defined period (e.g., 48-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, LDH) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis dna_damage DNA Damage/Cell Cycle Analysis (e.g., Flow Cytometry) incubation->dna_damage ic50 Determine IC50 values viability->ic50 pathway Analyze signaling pathway activation apoptosis->pathway dna_damage->pathway optimization Optimize this compound dosage ic50->optimization pathway->optimization

Caption: Workflow for optimizing this compound dosage.

Signaling_Pathway This compound-Induced DNA Damage Response Pathway cluster_entry Cellular Uptake cluster_damage DNA Damage & Response cluster_outcome Cellular Outcome This compound This compound (extracellular) oat1 Organic Anion Transporter 1 (OAT1) This compound->oat1 cidofovir_intra This compound (intracellular) oat1->cidofovir_intra dna_damage DNA Damage (Double-Strand Breaks) cidofovir_intra->dna_damage probenecid Probenecid probenecid->oat1 inhibits damage_response Activation of DNA Damage Response (p-BRCA-1, p-Chk-1/2, p-p53) dna_damage->damage_response cell_cycle_arrest S and G2/M Phase Arrest damage_response->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis mitotic_catastrophe Mitotic Catastrophe cell_cycle_arrest->mitotic_catastrophe

Caption: this compound's mechanism of cytotoxicity.

References

Addressing Cidofovir solubility and stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Cidofovir in experimental settings. Addressing common challenges with solubility and stability, this guide offers practical, evidence-based solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory buffers?

A1: this compound is a white crystalline powder with good aqueous solubility, especially at neutral to alkaline pH.[1] Its solubility in common buffers is summarized below.

BufferpHConcentrationTemperatureNotes
Aqueous Solution 6.0 - 8.0≥ 170 mg/mLNot SpecifiedHighly soluble.[1]
0.9% Sodium Chloride ~5.5Stable in solution4°C, 8°C, Room TempStable for at least 5 days.[2]
5% Dextrose ~4.0 - 5.0Stable in solution4°C, 8°C, Room TempStable for at least 24 hours.[3]
PBS 7.22 mg/mLNot SpecifiedData from a commercial supplier.

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: A common method for preparing a concentrated stock solution of this compound for in vitro studies involves dissolving the powder in sterile water and adjusting the pH. For example, a stock solution of 83.3 mg/mL can be prepared by reconstituting 1,000 mg of this compound in 10 mL of sterile water and adjusting the pH to 7.0 with 10M NaOH.

Q3: What are the optimal storage conditions for this compound stock solutions and working dilutions?

A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C.[2][4] Aliquoting the stock solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles. Diluted working solutions in buffers like 0.9% saline have been shown to be stable for up to 6 months when stored at 4°C, -20°C, or -80°C in both glass and plastic vials.[2][4]

Q4: What are the main factors that affect the stability of this compound in solution?

A4: The primary factors affecting this compound stability are pH and temperature. This compound is most stable at a neutral pH.[2] Degradation is more likely to occur at acidic pH and elevated temperatures (above 70°C).[2] The main degradation product is 1-[(S)-3-hydroxy-2-phosphono-methoxy]propyluracil, which is formed through deamination.[2]

Q5: Are there any known issues with this compound stability in cell culture media like DMEM?

Troubleshooting Guide

Issue: I've diluted my this compound stock solution into my experimental buffer and I observe a precipitate.

  • Potential Cause 1: Buffer pH. this compound's solubility is pH-dependent. If your buffer has an acidic pH, the solubility of this compound may be reduced, leading to precipitation.

    • Solution: Check the pH of your final working solution. If it is acidic, consider adjusting the pH to neutral or slightly alkaline, if your experimental conditions permit.

  • Potential Cause 2: High Concentration. You may be exceeding the solubility limit of this compound in that specific buffer.

    • Solution: Try preparing a more dilute working solution. Refer to the solubility table above for guidance.

  • Potential Cause 3: Interaction with Buffer Components. High concentrations of certain salts, such as phosphates, in your buffer could potentially lead to precipitation, especially at lower temperatures.

    • Solution: If you suspect an interaction with your buffer, try dissolving this compound in a simpler, low-salt buffer or sterile water first before adding it to your final experimental medium. Always add the this compound solution to the buffer while gently vortexing to ensure rapid and even dispersion.

Issue: My experimental results are inconsistent, and I suspect my this compound may have degraded.

  • Potential Cause 1: Improper Storage. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.

    • Solution: Always store stock solutions in single-use aliquots at -20°C. Prepare fresh working dilutions for each experiment.

  • Potential Cause 2: Visual Signs of Degradation. Look for any visual cues of degradation in your solutions.

    • Solution: Visually inspect your stock and working solutions before use. Any appearance of cloudiness, particulate matter, or discoloration is an indication of potential degradation or precipitation, and the solution should be discarded.[3]

  • Potential Cause 3: Impact of Degradation on Activity. The primary degradation product of this compound has been identified, and its formation will lead to a decrease in the concentration of the active compound.

    • Solution: If you suspect degradation, it is best to prepare a fresh stock solution from a new vial of this compound powder to ensure the integrity of your experimental results.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
  • Weigh out 100 mg of this compound powder.

  • Add 9 mL of sterile, nuclease-free water.

  • Gently vortex to dissolve the powder.

  • Adjust the pH of the solution to 7.0 using 1M NaOH, adding it dropwise while monitoring the pH.

  • Bring the final volume to 10 mL with sterile, nuclease-free water.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Aliquot into single-use tubes and store at -20°C.

Protocol 2: Stability Assessment of this compound in an Experimental Buffer
  • Prepare a working solution of this compound in your experimental buffer at the desired concentration.

  • Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours).

  • Store the aliquots under the conditions of your experiment (e.g., 37°C in a cell culture incubator).

  • At each time point, analyze the concentration and purity of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Concurrently, you can perform a bioassay (e.g., a viral plaque reduction assay) to assess the antiviral activity of the stored solutions and correlate it with the chemical stability data.

Visualizations

Cidofovir_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Host Cell cluster_virus Viral Replication Cidofovir_ext This compound Cidofovir_int This compound Cidofovir_ext->Cidofovir_int Cellular Uptake CDV_P This compound Monophosphate Cidofovir_int->CDV_P Phosphorylation (Cellular Kinases) CDV_PP This compound Diphosphate (Active Form) CDV_P->CDV_PP Phosphorylation (Cellular Kinases) Viral_DNA_Polymerase Viral DNA Polymerase CDV_PP->Viral_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes

Caption: Mechanism of action of this compound.

Troubleshooting_Precipitation Start Precipitation Observed in this compound Solution Check_pH Is the buffer pH acidic? Start->Check_pH Check_Conc Is the concentration too high? Check_pH->Check_Conc No Adjust_pH Adjust pH to neutral (if possible) Check_pH->Adjust_pH Yes Buffer_Interaction Suspect buffer interaction? Check_Conc->Buffer_Interaction No Lower_Conc Prepare a more dilute solution Check_Conc->Lower_Conc Yes Change_Buffer Dissolve in water first, then add to buffer Buffer_Interaction->Change_Buffer Yes Resolved Issue Resolved Buffer_Interaction->Resolved No, consult further resources Adjust_pH->Resolved Lower_Conc->Resolved Change_Buffer->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cidofovir Plaque Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Cidofovir plaque assays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound plaque reduction assay, and what is its primary purpose?

A this compound plaque reduction assay is a specialized type of plaque assay used to determine the antiviral activity of this compound. It measures the ability of different concentrations of the drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection. The primary purpose is to quantify the concentration of this compound required to reduce the number of plaques by 50% (EC50), a key measure of the drug's potency against a specific virus.

Q2: How does this compound work to reduce viral plaques?

This compound is a nucleotide analog that, once inside a cell, is converted to its active diphosphate (B83284) form by cellular enzymes. This active form mimics a natural nucleotide and is incorporated into the growing viral DNA chain by viral DNA polymerase. The incorporation of this compound disrupts the normal DNA synthesis process, leading to chain termination and the inhibition of viral replication. This reduction in viral replication directly results in a decrease in the formation and size of plaques.

Q3: Is this compound toxic to the cells used in the assay?

Yes, this compound can exhibit cytotoxicity, which is an important consideration when interpreting plaque assay results. The cytotoxic effects can vary significantly depending on the cell line used and the concentration of this compound.[1] It is crucial to determine the 50% cytotoxic concentration (CC50) of this compound for the specific cell line being used in your experiments to ensure that plaque reduction is due to antiviral activity and not cell death caused by the drug itself.

Troubleshooting Guide

Problem 1: No Plaques Observed in Any Wells (Including Virus Control)
Possible Cause Suggested Solution
Inactive Virus Stock Ensure the virus stock has been stored correctly and has not undergone excessive freeze-thaw cycles. Titer the virus stock to confirm its infectivity before performing the assay.
Incorrect Cell Line Confirm that the cell line used is susceptible to infection by the virus.
Suboptimal Cell Health Ensure cells are healthy, within a low passage number, and free from contamination. Seed cells to achieve a confluent monolayer (90-100%) on the day of infection.
Incorrect Incubation Conditions Verify that the incubator temperature, CO2 levels, and humidity are optimal for both the virus and the host cells.
Issues with Overlay Medium The concentration of the overlay medium (e.g., agarose (B213101), methylcellulose) may be too high, inhibiting plaque formation. Optimize the overlay concentration.
Problem 2: Too Many Plaques to Count or Confluent Lysis
Possible Cause Suggested Solution
Virus Titer Too High The initial virus concentration is too high, leading to overlapping plaques. Perform further serial dilutions of the virus stock to obtain a countable number of plaques (typically 30-100 per well).
Incorrect Dilution Series Double-check the calculations and execution of the serial dilutions.
Incubation Time Too Long Over-incubation can lead to the plaques merging. Optimize the incubation time to allow for distinct plaque formation.
Problem 3: Inconsistent Plaque Size and Morphology
Possible Cause Suggested Solution
Inconsistent Technique Ensure consistent pipetting, proper mixing of virus and cells, and even distribution of the inoculum across the cell monolayer.
Cell Monolayer Not Uniform Seed cells evenly to create a uniform monolayer. Uneven cell density can affect plaque size and shape.
Overlay Not Solidified Properly Allow the overlay to solidify completely at room temperature before moving the plates to the incubator to prevent smearing of plaques.
Mixed Virus Population The virus stock may contain a mixture of variants with different growth characteristics. Consider plaque purifying the virus stock to obtain a clonal population.
Problem 4: High Variability in Results Between Replicate Wells
Possible Cause Suggested Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of virus, cells, and this compound solutions.
Edge Effects To minimize evaporation and temperature fluctuations in the outer wells of the plate, consider not using the outermost wells for critical samples or fill them with sterile PBS.
Incomplete Mixing Thoroughly but gently mix all solutions before application to the wells.
Problem 5: Apparent Plaque Reduction at Non-toxic this compound Concentrations, but Plaques Look "Fuzzy" or Ill-defined
Possible Cause Suggested Solution
Sub-optimal Overlay Concentration A low-viscosity overlay might allow for limited diffusion of progeny virions, resulting in diffuse plaques. Experiment with slightly higher concentrations of agarose or methylcellulose.
Cell Monolayer Disturbance When adding or removing media and overlays, do so gently to avoid disturbing the cell monolayer.
This compound-Induced Changes in Cell Morphology At certain concentrations, this compound may alter cell morphology without causing overt cytotoxicity, which could affect the appearance of plaques. Correlate plaque morphology with cell viability data.

Quantitative Data

Table 1: 50% Effective Concentration (EC50) of this compound Against Various Viruses
VirusCell LineEC50 (µM)Reference
Herpes Simplex Virus 1 (HSV-1)Human Embryonic Lung (HEL)~1.0[2]
Herpes Simplex Virus 2 (HSV-2)HEL~0.5[2]
Human Cytomegalovirus (HCMV)HEL0.5 - 1.0[2][3]
Varicella-Zoster Virus (VZV)HEL~0.5[2]
Equid Alphaherpesvirus 3 (EHV-3)Equine Dermal (EDerm)~0.1[1]
Polyomavirus BK-~0.13[4]

Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.

Table 2: Recommended Cell Seeding Densities for Plaque Assays
Plate FormatSurface Area (cm²)Recommended Seeding Density (cells/well)
6-well plate9.65 x 10⁵ - 1 x 10⁶
12-well plate3.82.5 x 10⁵ - 5 x 10⁵
24-well plate1.91 x 10⁵ - 2 x 10⁵

Note: Optimal seeding density should be determined empirically for each cell line to achieve a confluent monolayer.[5]

Experimental Protocols

Detailed Protocol: this compound Plaque Reduction Assay

This protocol is a general guideline and may require optimization for specific viruses and cell lines.

1. Cell Seeding:

  • One day prior to the assay, seed susceptible cells into 6-well or 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection.

  • Incubate overnight under optimal conditions (e.g., 37°C, 5% CO₂).

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

  • On the day of the experiment, prepare a series of 2-fold or 10-fold serial dilutions of this compound in a serum-free cell culture medium. The concentration range should bracket the expected EC50 value.

3. Virus Dilution and Infection:

  • Prepare a dilution of the virus stock in a serum-free medium that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Remove the growth medium from the cell monolayers and wash once with sterile PBS.

  • Infect the cells by adding a small volume (e.g., 200 µL for a 12-well plate) of the diluted virus to each well, except for the cell control wells.

  • Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.

4. This compound Treatment and Overlay:

  • During the virus adsorption period, prepare the overlay medium. A common overlay consists of a 1:1 mixture of 2X growth medium and a solidifying agent like 1.2% Avicel or 1% methylcellulose.[6] The 2X medium should contain the desired final concentrations of the this compound dilutions.

  • After the 1-hour incubation, aspirate the virus inoculum.

  • Immediately add the overlay medium containing the respective concentrations of this compound to each well. Also, include a "virus control" (overlay with no drug) and a "cell control" (overlay with no virus and no drug).

  • Allow the overlay to solidify at room temperature for about 20-30 minutes.

5. Incubation:

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to become visible (typically 2-10 days, depending on the virus).

6. Plaque Visualization and Counting:

  • Once plaques are visible, fix the cells by adding a fixing solution (e.g., 10% formaldehyde) directly to the overlay and incubating for at least 1 hour.

  • Carefully remove the overlay and fixing solution.

  • Stain the cells with a staining solution (e.g., 0.1% crystal violet) for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

7. Data Analysis:

  • Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control.

  • Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Visualizations

Troubleshooting_Workflow cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Plaque Assay Results issue issue start->issue Identify the primary issue No Plaques No Plaques start->No Plaques Too Many Plaques Too Many Plaques start->Too Many Plaques Inconsistent Plaque Size Inconsistent Plaque Size start->Inconsistent Plaque Size High Replicate Variability High Replicate Variability start->High Replicate Variability cause cause issue->cause Investigate potential causes solution solution cause->solution Implement corrective actions Virus Inactivity Virus Inactivity No Plaques->Virus Inactivity Cell Health Issues Cell Health Issues No Plaques->Cell Health Issues High Virus Titer High Virus Titer Too Many Plaques->High Virus Titer Inconsistent Plaque Size->Cell Health Issues Technique Variability Technique Variability Inconsistent Plaque Size->Technique Variability High Replicate Variability->Technique Variability This compound Cytotoxicity This compound Cytotoxicity High Replicate Variability->this compound Cytotoxicity Titer Virus Stock Titer Virus Stock Virus Inactivity->Titer Virus Stock Optimize Cell Culture Optimize Cell Culture Cell Health Issues->Optimize Cell Culture Adjust Virus Dilution Adjust Virus Dilution High Virus Titer->Adjust Virus Dilution Standardize Technique Standardize Technique Technique Variability->Standardize Technique Perform Cytotoxicity Assay Perform Cytotoxicity Assay This compound Cytotoxicity->Perform Cytotoxicity Assay

Caption: Troubleshooting workflow for inconsistent this compound plaque assay results.

Cidofovir_Mechanism drug drug process process molecule molecule outcome outcome This compound This compound (CDV) Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake CDV_p CDV-monophosphate Cellular_Uptake->CDV_p Phosphorylation (Cellular Kinases) CDV_pp CDV-diphosphate (Active Form) CDV_p->CDV_pp Phosphorylation (Cellular Kinases) Viral_DNA_Polymerase Viral DNA Polymerase CDV_pp->Viral_DNA_Polymerase Competitive Inhibitor Viral_DNA_Synthesis Viral DNA Synthesis CDV_pp->Viral_DNA_Synthesis Incorporation into a growing DNA chain Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Inhibition_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_Replication Plaque_Reduction Plaque Reduction Inhibition_Replication->Plaque_Reduction

Caption: Mechanism of action of this compound leading to plaque reduction.

References

Technical Support Center: Identifying and Managing Off-Target Effects of Cidofovir In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and managing the off-target effects of Cidofovir in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

A1: this compound is an acyclic nucleoside phosphonate (B1237965) that acts as a broad-spectrum antiviral agent against DNA viruses.[1] Its on-target mechanism involves selective inhibition of viral DNA polymerase. After cellular uptake, this compound is phosphorylated to its active metabolite, this compound diphosphate, by cellular enzymes.[2] This active form competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA chain, leading to the termination of viral DNA replication.[2]

Q2: What are the most commonly observed off-target effects of this compound in vitro?

A2: The most significant off-target effect of this compound observed both in vivo and in vitro is nephrotoxicity, specifically targeting renal proximal tubular epithelial cells.[3][4][5] Other prominent off-target effects include the induction of apoptosis in certain cell types (e.g., renal cells, HPV-positive cells), cell cycle arrest, and in some cases, mitotic catastrophe.[1][6][7]

Q3: At what concentrations are off-target effects of this compound typically observed in vitro?

A3: The concentration at which off-target effects occur is highly cell-type dependent. For instance, in primary human proximal tubular cells, apoptosis can be induced at concentrations between 10-40 µg/mL.[4] In cancer cell lines, the 50% inhibitory concentration (IC50) can range from micromolar to high micromolar concentrations depending on the cell line and the duration of exposure.[6] It is crucial to determine the cytotoxic concentration (CC50) for your specific cell line to distinguish off-target cytotoxicity from non-specific effects at high concentrations.

Q4: Does this compound affect mitochondrial function?

A4: Yes, there is evidence to suggest that this compound can induce mitochondrial toxicity. As a nucleoside analog, it can interfere with mitochondrial DNA replication, leading to mitochondrial depletion, swelling, and morphological changes in proximal tubular cells.[8]

Q5: How can I minimize the off-target effects of this compound in my experiments?

A5: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the EC50 (50% effective concentration) for your antiviral assay and use concentrations around this value.

  • Optimize incubation time: Shorter incubation times may reduce cytotoxicity.

  • Use appropriate cell models: Be aware that cells expressing high levels of organic anion transporters (OATs) will accumulate more this compound and be more susceptible to toxicity.[9]

  • Consider co-treatment with Probenecid: Probenecid is an inhibitor of OATs and can reduce the intracellular accumulation of this compound, thereby mitigating its cytotoxicity in vitro.[3][4]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Antiviral Concentrations

Potential Cause Troubleshooting Step
High expression of Organic Anion Transporters (OATs) in the cell line. Investigate the expression level of OAT1 and OAT3 in your cell line. Consider using a cell line with lower OAT expression or co-incubating with an OAT inhibitor like Probenecid.[3][9]
Cell line is particularly sensitive to DNA damage. Perform a cell viability assay (e.g., MTT or LDH release) to determine the CC50 of this compound for your specific cell line. Use concentrations well below the CC50 for antiviral experiments.
Incorrect drug concentration or prolonged incubation time. Verify the concentration of your this compound stock solution. Perform a time-course experiment to determine the optimal incubation time for antiviral activity with minimal cytotoxicity.

Issue 2: Unexpected Cell Cycle Arrest or Apoptosis

Potential Cause Troubleshooting Step
This compound-induced DNA damage is activating cell cycle checkpoints. Perform cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry to characterize the cell cycle arrest (typically at the S or G2/M phase).[6]
Activation of the intrinsic apoptotic pathway. Assess for markers of apoptosis such as Annexin V staining, caspase-3 activation, and DNA fragmentation.[1][5]
The cell line has a compromised DNA damage response pathway. Investigate the status of key DNA damage response proteins like p53, ATM, ATR, Chk1, and Chk2. Cells with deficient DNA repair mechanisms may be more susceptible to this compound-induced cell death.[6]

Issue 3: Inconsistent or Unreliable Assay Results

Potential Cause Troubleshooting Step
This compound interference with the assay readout. Run appropriate controls, including vehicle-treated cells and cells treated with a known inducer of the measured effect (e.g., staurosporine (B1682477) for apoptosis). Test for direct interference of this compound with the assay components in a cell-free system.[10]
Variability in cell health or experimental conditions. Ensure consistent cell seeding density, passage number, and culture conditions. Standardize all liquid handling steps to minimize variability.
Contamination of cell cultures. Regularly test for mycoplasma and other potential contaminants that could affect cell health and response to treatment.

Quantitative Data Presentation

Table 1: 50% Inhibitory Concentration (IC50) and 50% Cytotoxic Concentration (CC50) of this compound in Various Cell Lines

Cell LineCell TypeAssayIC50 (µM)CC50 (µM)Reference
HeLaHuman Cervical Carcinoma (HPV+)MTT15 (after 48h)>100[11]
SiHaHuman Cervical Carcinoma (HPV+)MTTVaries with timeVaries with time[6]
CaskiHuman Cervical Carcinoma (HPV+)MTTVaries with timeVaries with time[6]
UM-SCC-47Human HNSCC (HPV+)MTT4.3 (day 9)Not specified[6]
93-VU-147THuman HNSCC (HPV-)MTT53.7 (day 9)Not specified[6]
UPCI-SCC-72Human HNSCC (HPV-)MTT11.2 (day 9)Not specified[6]
NOKNormal Oral KeratinocytesMTT36.8 (day 9)Not specified[6]
Human Proximal Tubular CellsPrimary Human Renal CellsApoptosis~37 - 147 (10-40 µg/mL)Not specified[4]
HK-2Human Proximal Tubular Cell LineApoptosisInduces apoptosisNot specified[4]

Note: IC50 and CC50 values can vary significantly based on the assay method, incubation time, and specific laboratory conditions.

Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for cytotoxicity).

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

3. Caspase-3 Activity Assay

  • Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.

  • Procedure:

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells to release intracellular contents.

    • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric detection).

    • Incubate to allow for substrate cleavage.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Quantify caspase-3 activity relative to a standard curve or untreated controls.

4. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell. This enables the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with a solution containing PI.

    • Analyze the DNA content of the cells by flow cytometry.

Visualizations

Cidofovir_DNA_Damage_Response This compound This compound Cellular_Uptake Cellular Uptake (OATs) This compound->Cellular_Uptake Cidofovir_diphosphate This compound diphosphate (Active Metabolite) Cellular_Uptake->Cidofovir_diphosphate DNA_Polymerase Cellular DNA Polymerase Cidofovir_diphosphate->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Double-Strand Breaks DNA_Incorporation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation Chk1_Chk2->p53 p21 p21 Expression p53->p21 Cell_Cycle_Arrest S/G2-M Phase Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If repair fails Mitotic_Catastrophe Mitotic Catastrophe Cell_Cycle_Arrest->Mitotic_Catastrophe In susceptible cells Troubleshooting_Workflow Start Unexpected in vitro result with this compound High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Check_OATs Check OAT expression High_Cytotoxicity->Check_OATs Yes Unexpected_Phenotype Unexpected Phenotype? (e.g., cell cycle arrest) High_Cytotoxicity->Unexpected_Phenotype No Titrate_Concentration Perform CC50/IC50 Check_OATs->Titrate_Concentration Use_Probenecid Consider Probenecid Check_OATs->Use_Probenecid Solution Problem Identified & Addressed Titrate_Concentration->Solution Use_Probenecid->Solution Cell_Cycle_Analysis Perform Cell Cycle Analysis Unexpected_Phenotype->Cell_Cycle_Analysis Yes Inconsistent_Results Inconsistent Results? Unexpected_Phenotype->Inconsistent_Results No Apoptosis_Assay Perform Apoptosis Assays Cell_Cycle_Analysis->Apoptosis_Assay Western_Blot Analyze DNA Damage Response Proteins Apoptosis_Assay->Western_Blot Western_Blot->Solution Check_Controls Verify Assay Controls Inconsistent_Results->Check_Controls Yes Standardize_Protocol Standardize Protocol Check_Controls->Standardize_Protocol Mycoplasma_Test Test for Mycoplasma Standardize_Protocol->Mycoplasma_Test Mycoplasma_Test->Solution Apoptosis_Induction_Pathway Cidofovir_Damage This compound-induced DNA Damage p53_Activation p53 Activation Cidofovir_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Cidofovir Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on strategies to enhance the oral bioavailability of Cidofovir prodrugs.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does this compound (CDV) have poor oral bioavailability?

A1: this compound exhibits very low oral bioavailability, estimated to be less than 5%.[1][2] This is primarily due to the presence of a phosphonate (B1237965) group, which is negatively charged (anionic) at physiological pH.[3][4][5] This high polarity limits its ability to permeate through the lipophilic intestinal cell membranes, which is a critical step for absorption into the bloodstream.[3][6]

Q2: What is the primary prodrug strategy to improve this compound's oral bioavailability?

A2: The most successful and widely studied strategy is the esterification of the phosphonate group with an alkoxyalkyl group, creating lipid-cidofovir conjugates.[7][8] This approach masks the negative charge of the phosphonate, disguising the drug as a lysophospholipid.[8] This modification significantly increases the molecule's lipophilicity, which enhances its uptake from the gastrointestinal tract.[8][9] The most prominent example of this strategy is Brinthis compound (BCV or CMX001), a hexadecyloxypropyl ester of this compound.[3]

Q3: How do alkoxyalkyl ester prodrugs like Brinthis compound release the active drug?

A3: After oral administration and absorption, Brinthis compound is designed to release this compound intracellularly.[10] The phosphodiester bond is hydrolyzed by intracellular enzymes, liberating this compound.[10] The released this compound is then phosphorylated by cellular kinases to its active antiviral form, this compound diphosphate (B83284) (CDV-PP).[3][11] This intracellular release mechanism allows for higher concentrations of the active drug within target cells and lower plasma concentrations of free this compound, which helps reduce the risk of kidney toxicity associated with the parent drug.[8]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the development and evaluation of this compound prodrugs.

A. Synthesis and Formulation
Question / Problem Possible Cause & Recommended Solution
I'm experiencing low yields during the synthesis of the ether lipid ester linkage. Cause: Incomplete reaction or side reactions. Solution: Ensure anhydrous reaction conditions, as moisture can hydrolyze starting materials. Optimize the coupling agent (e.g., DCC, PyBOP) and reaction temperature. Consider using a protecting group strategy for the hydroxyl group on this compound to prevent side reactions.
My lipid prodrug is degrading in the formulation before administration. Cause: Hydrolysis of the ester bond, particularly in aqueous formulations or under non-neutral pH conditions. Solution: Develop a solid dosage form (e.g., tablet, capsule) to minimize hydrolytic degradation. For liquid formulations, use a non-aqueous vehicle or prepare as a suspension immediately before use. Conduct stability studies in biorelevant media like simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess stability.[3]
The prodrug exhibits poor solubility in common formulation vehicles. Cause: High lipophilicity of the lipid conjugate. Solution: Explore lipid-based formulation strategies such as self-emulsifying drug delivery systems (SEDDS) or nanoparticle formulations. These can improve the dissolution and absorption of highly lipophilic compounds. Recent studies have shown that some conjugates can form micelles, which may aid in stability and delivery.[3][12]
B. In Vitro Assays
Question / Problem Possible Cause & Recommended Solution
I'm observing high variability in my Caco-2 cell permeability assay results. Cause: Inconsistent cell monolayer integrity, efflux transporter activity, or premature prodrug hydrolysis by cellular esterases. Solution: Regularly verify monolayer integrity using TEER (Transepithelial Electrical Resistance) measurements. Use a broad-spectrum carboxyesterase inhibitor, such as bis(p-nitrophenyl) phosphate (B84403) (BNPP), in the assay medium to prevent premature cleavage and measure the permeability of the intact prodrug.[13] Ensure the prodrug concentration is not high enough to saturate transporters, which could affect results.
The prodrug is rapidly degrading in my liver microsome/S9 fraction stability assay. Cause: High activity of hepatic enzymes (e.g., esterases, oxidases) metabolizing the prodrug. Solution: This may be an inherent property of the molecule. To mitigate this, consider structural modifications to the prodrug moiety to slow metabolism. For example, introducing branching on the alkyl chain has been shown to increase stability in liver S9 fractions by potentially interfering with ω-oxidation.[2]
The in vitro antiviral potency of my prodrug is lower than expected compared to this compound. Cause: Inefficient intracellular conversion of the prodrug to the active this compound diphosphate. Solution: The entire metabolic activation pathway, from prodrug cleavage to subsequent phosphorylations, must be efficient. Quantify the intracellular levels of this compound and its phosphorylated metabolites (CDV-monophosphate and CDV-diphosphate) using LC-MS/MS to identify the rate-limiting step.
C. In Vivo Pharmacokinetic Studies
Question / Problem Possible Cause & Recommended Solution
The oral bioavailability in my animal model is still low despite the prodrug strategy. Cause: Significant first-pass metabolism in the liver or gut wall, or poor absorption due to formulation issues. Solution: Evaluate the stability of the prodrug in intestinal and liver homogenates to assess its susceptibility to first-pass metabolism.[5] Optimize the formulation to ensure the prodrug is adequately solubilized in the GI tract. Consider co-administration with a metabolic inhibitor (if ethically and scientifically justified for the experiment) to probe the extent of first-pass metabolism.
I'm seeing high inter-animal variability in plasma drug concentrations. Cause: Differences in GI transit time, food effects, or genetic variability in metabolic enzymes among animals. Solution: Standardize experimental conditions by fasting animals overnight before dosing. Ensure the formulation is homogenous and administered consistently. Increase the number of animals per group to improve statistical power and account for biological variability.
There is low conversion of the prodrug to this compound, resulting in low plasma levels of the parent drug. Cause: The prodrug may be absorbed but is not efficiently cleaved in tissues. Solution: This indicates the promoiety is too stable in vivo. Re-design the linker or ester chemistry to be more susceptible to endogenous enzymes. Compare in vitro stability in plasma and liver homogenates with the in vivo findings to build a predictive model.

Section 3: Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for this compound and its prominent alkoxyalkyl ester prodrug, Brinthis compound, demonstrating the significant improvement in oral bioavailability.

CompoundSpeciesDose & RouteOral Bioavailability (F%)Cmax (Peak Plasma Conc.)Tmax (Time to Peak)Reference
This compound HumanOral< 5%--[1][14]
This compound RatOral~3.5% (cyclic CDV)--[15]
Brinthis compound (CMX001) HumanOral (Tablet)13.4%Dose-proportional2-3 hours[10][16]
Brinthis compound (CMX001) HumanOral (Suspension)16.8%Dose-proportional2-3 hours[10][16]
Alkoxyalkyl Esters (general) MouseOral88-97%--[9]

Section 4: Key Experimental Protocols

A. Protocol: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a this compound prodrug by measuring its transport across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >250 Ω·cm².

  • Preparation of Solutions:

    • Apical (AP) Solution: Dissolve the test prodrug in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM). Include a non-absorbable marker like Lucifer Yellow to monitor monolayer integrity during the experiment.

    • Basolateral (BL) Solution: Use fresh transport buffer.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the AP solution to the apical chamber and the BL solution to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of the intact prodrug and any released this compound in the collected samples using a validated LC-MS/MS method.

    • Measure the concentration of Lucifer Yellow using a fluorescence plate reader to confirm monolayer integrity remained intact.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

B. Protocol: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a this compound prodrug in the presence of liver enzymes, providing an indication of its susceptibility to first-pass metabolism.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes and the test prodrug (at a final concentration of e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Include a negative control without the NADPH-regenerating system to account for non-enzymatic degradation.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent prodrug in the supernatant using a validated LC-MS/MS method.

  • Calculation:

    • Plot the natural logarithm of the percentage of remaining prodrug against time.

    • Determine the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).

    • Calculate the intrinsic clearance (Cl_int) based on the half-life and microsomal protein concentration.

Section 5: Visualizations

G cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Target Cell cluster_Intracellular Intracellular Activation Prodrug_Oral Oral Administration (Lipid Prodrug) Intestinal_Lumen Intestinal Lumen Prodrug_Oral->Intestinal_Lumen Dissolution Epithelium Intestinal Epithelium (Absorption) Intestinal_Lumen->Epithelium Passive Diffusion (Increased Lipophilicity) Portal_Vein Portal Vein Epithelium->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circ Systemic Circulation (Intact Prodrug) Liver->Systemic_Circ Metabolites & some intact prodrug Target_Cell Target Cell Systemic_Circ->Target_Cell Distribution Prodrug_Intra Intact Prodrug CDV This compound (CDV) Prodrug_Intra->CDV Enzymatic Cleavage CDV_MP CDV-Monophosphate CDV->CDV_MP Kinase CDV_DP CDV-Diphosphate (Active Metabolite) CDV_MP->CDV_DP Kinase Inhibition Inhibition of Viral DNA Polymerase CDV_DP->Inhibition

Caption: Metabolic activation pathway of an oral this compound lipid prodrug.

G start Prodrug Design & Synthesis in_vitro_screen In Vitro Screening start->in_vitro_screen Test Stability, Permeability (Caco-2), Antiviral Activity decision1 Good Potency & Permeability? in_vitro_screen->decision1 pk_study Animal Pharmacokinetic (PK) Study decision1->pk_study Yes stop1 Stop or Redesign decision1->stop1 No decision2 Favorable PK Profile? (e.g., Oral F% > 20%) pk_study->decision2 Evaluate Oral Bioavailability (F%), Cmax, Tmax efficacy_study Animal Efficacy Model decision2->efficacy_study Yes stop2 Stop or Redesign decision2->stop2 No lead_candidate Lead Candidate for Further Development efficacy_study->lead_candidate Demonstrate In Vivo Antiviral Effect

Caption: Experimental workflow for this compound prodrug evaluation.

References

Technical Support Center: Managing Cidofovir-Induced Apoptosis in Proximal Tubular Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cidofovir-induced apoptosis in proximal tubular cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: The primary mechanism of this compound-induced nephrotoxicity is apoptosis, or programmed cell death, in renal proximal tubular cells.[1][2][3][4] this compound is actively taken up from the blood into these cells by the human organic anion transporter-1 (OAT-1).[5][6] Its slow secretion back into the tubular lumen leads to high intracellular concentrations and a long half-life within the cells, triggering apoptotic pathways.[7][8]

Q2: What are the key molecular players involved in this compound-induced apoptosis in proximal tubular cells?

A2: Key molecular players include the activation of caspase-3, an essential executioner caspase in the apoptotic cascade.[3][4] The tumor suppressor protein p53 is also implicated, as its activation can contribute to tubular cell apoptosis and cell cycle arrest.[1] Additionally, oxidative stress and the c-Jun N-terminal kinase (JNK) signaling pathway are thought to play a role in mediating this compound's cytotoxic effects.[9][10]

Q3: How does probenecid (B1678239) protect against this compound-induced nephrotoxicity?

A3: Probenecid competitively inhibits the organic anion transporter-1 (OAT-1) on the basolateral membrane of renal proximal tubular cells.[8][9] This inhibition blocks the active uptake of this compound from the bloodstream into these cells, thereby reducing its intracellular concentration and mitigating its apoptotic effects.[7][8][11]

Q4: What is the typical time course and concentration range for observing this compound-induced apoptosis in vitro?

A4: In primary cultures of human proximal tubular cells, this compound-induced apoptosis is typically observed in a time- and concentration-dependent manner. Peak apoptosis is often seen at around 7 days of exposure, with effective concentrations ranging from 10-40 µg/mL.[3][4]

Troubleshooting Guides

Annexin V Staining

Q: I am observing high background fluorescence in my Annexin V staining. What could be the cause?

A: High background fluorescence in Annexin V staining can be due to several factors:

  • Rough cell harvesting: Mechanical stress during cell detachment can damage cell membranes, leading to false-positive results. Ensure gentle harvesting techniques.

  • Incorrect buffer: The binding of Annexin V to phosphatidylserine (B164497) is calcium-dependent. Use a calcium-containing binding buffer and avoid buffers with chelators like EDTA.

  • Late-stage apoptosis or necrosis: If cells have progressed to late-stage apoptosis or necrosis, their membranes will be permeable, allowing Annexin V to bind to internal phosphatidylserine. Co-staining with a viability dye like propidium (B1200493) iodide (PI) or 7-AAD can help differentiate these cell populations.

Q: My Annexin V signal is weak or absent, even in my positive control.

A: Weak or no signal could be due to:

  • Insufficient incubation time: Ensure you are incubating the cells with Annexin V for the recommended time (typically 10-15 minutes) at room temperature, protected from light.[12][13][14]

  • Low Annexin V concentration: The optimal concentration of Annexin V can vary between cell lines. It may be necessary to titrate the amount of Annexin V to find the optimal concentration for your specific experimental setup.

  • Apoptosis induction failure: Verify that your positive control for apoptosis induction is working as expected.

TUNEL Assay

Q: I am seeing a lot of non-specific staining in my TUNEL assay on kidney tissue sections. How can I reduce this?

A: Non-specific staining in TUNEL assays can be addressed by:

  • Optimizing proteinase K digestion: Over-digestion with proteinase K can damage DNA and lead to false positives. Titrate the concentration and incubation time of proteinase K.[15]

  • Using a neutral fixative: Acidic fixatives can cause DNA damage. Use a neutral buffered formalin or 4% paraformaldehyde.[16]

  • Proper washing: Insufficient washing can leave residual reagents that contribute to background staining. Increase the number of PBS washes after the TUNEL reaction.[16]

  • Blocking endogenous peroxidases: If using a chromogenic detection method, ensure adequate blocking of endogenous peroxidases in tissues like the kidney.[17]

Q: I am not detecting a signal in my TUNEL-positive control.

A: A lack of signal in the positive control could indicate:

  • Inactive TdT enzyme: Ensure the terminal deoxynucleotidyl transferase (TdT) enzyme has been stored correctly and has not expired.

  • Insufficient permeabilization: The TdT enzyme needs to access the nucleus. Optimize the permeabilization step to ensure adequate entry of the enzyme.

  • Degraded DNA: If the positive control tissue is not handled or stored properly, the DNA may be too degraded for the assay to work.

Caspase-3 Activity Assay

Q: My caspase-3 activity levels are inconsistent between replicates.

A: Inconsistent results in caspase-3 activity assays can be caused by:

  • Variable cell lysis: Ensure complete and consistent lysis of cells to release the caspase-3 enzyme. Keep samples on ice during preparation.

  • Inaccurate protein quantification: Normalize the caspase-3 activity to the total protein concentration of each lysate to account for variations in cell number.

  • Improper handling of reagents: Thaw reagents on ice and prepare fresh working solutions for each experiment.

Q: I am not observing an increase in caspase-3 activity after this compound treatment.

A: This could be due to:

  • Suboptimal time point: The peak of caspase-3 activation can be transient. Perform a time-course experiment to identify the optimal time point for measuring caspase-3 activity after this compound treatment.

  • Insufficient this compound concentration: Ensure the concentration of this compound is sufficient to induce apoptosis in your cell model.

  • Cell line resistance: Some cell lines may be more resistant to this compound-induced apoptosis.

Mitochondrial Membrane Potential (JC-1) Assay

Q: I am observing only green fluorescence and no red fluorescence, even in my control cells.

A: This indicates a loss of mitochondrial membrane potential in all cells and could be due to:

  • JC-1 precipitation: JC-1 has low solubility in aqueous solutions. Ensure it is fully dissolved and consider a brief incubation at 37°C to aid dissolution.[18][19]

  • Cell stress: If control cells are unhealthy or stressed, they may have depolarized mitochondria. Ensure optimal cell culture conditions.

  • Phototoxicity: JC-1 is light-sensitive. Protect stained cells from light as much as possible.[19]

Q: My JC-1 staining is too intense and difficult to analyze.

A: If the staining is too intense:

  • Reduce JC-1 concentration: The optimal concentration of JC-1 can vary. Try reducing the final concentration of the JC-1 staining solution.[19]

  • Decrease incubation time: A shorter incubation period may be sufficient for adequate staining without oversaturation of the signal.

Quantitative Data Summary

ParameterCell LineThis compound Concentration (µg/mL)ObservationReference
Apoptosis Induction Primary Human Proximal Tubular Cells10Significant increase in apoptosis[3][4]
20Further increase in apoptosis[3][4]
40Peak apoptosis observed[3][4]
HK-2 Cells10Significant increase in apoptosis[4]
20Further increase in apoptosis[4]
40Peak apoptosis observed[4]
Protective Effect of Probenecid Primary Human Proximal Tubular Cells10-40 (with Probenecid)Prevention of this compound-induced apoptosis[3][4]
HK-2 Cells10-40 (with Probenecid)Prevention of this compound-induced apoptosis[4]

Experimental Protocols

Annexin V Staining for Flow Cytometry

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin V Binding Buffer (calcium-containing)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Flow cytometry tubes

Procedure:

  • Induce apoptosis in your proximal tubular cells with the desired concentrations of this compound for the appropriate duration. Include untreated and positive controls.

  • Harvest the cells gently. For adherent cells, use a non-enzymatic cell dissociation solution or gentle scraping.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Annexin V Binding Buffer to the tube.

  • Add 5 µL of PI or 7-AAD solution.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3 Colorimetric Activity Assay

Materials:

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

  • 96-well plate

Procedure:

  • Treat proximal tubular cells with this compound to induce apoptosis.

  • Harvest and count the cells.

  • Lyse 1-5 x 10^6 cells in 50 µL of chilled cell lysis buffer.[20]

  • Incubate the lysate on ice for 10 minutes.[20]

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[20]

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL to each well. Adjust the volume with cell lysis buffer if necessary.

  • Add 50 µL of 2X Reaction Buffer containing DTT to each well.

  • Add 5 µL of the DEVD-pNA substrate.[20]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[20]

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Signaling Pathway and Workflow Diagrams

Cidofovir_Apoptosis_Pathway This compound This compound (extracellular) OAT1 OAT1 This compound->OAT1 Uptake Cidofovir_intra This compound (intracellular) OAT1->Cidofovir_intra ROS Oxidative Stress (ROS) Cidofovir_intra->ROS p53 p53 Activation Cidofovir_intra->p53 Probenecid Probenecid Probenecid->OAT1 Inhibition JNK JNK Pathway Activation ROS->JNK p53->JNK Mitochondria Mitochondrial Dysfunction p53->Mitochondria JNK->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway in proximal tubular cells.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Proximal Tubular Cells treat Treat with this compound +/- Probenecid start->treat harvest Harvest Cells treat->harvest annexin Annexin V / PI Staining harvest->annexin caspase Caspase-3 Activity Assay harvest->caspase tunel TUNEL Assay harvest->tunel jc1 JC-1 Staining (Mitochondrial Potential) harvest->jc1 flow Flow Cytometry annexin->flow plate_reader Microplate Reader caspase->plate_reader microscopy Fluorescence Microscopy tunel->microscopy jc1->flow jc1->microscopy results Quantify Apoptosis flow->results microscopy->results plate_reader->results

Caption: General experimental workflow for studying this compound-induced apoptosis.

References

Technical Support Center: Topical Delivery of Cidofovir in Cutaneous Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the topical delivery of Cidofovir for cutaneous models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering this compound topically to the skin?

The primary challenge is the hydrophilic (water-soluble) nature of this compound, which hinders its penetration through the lipophilic (fat-loving) stratum corneum, the outermost layer of the skin.[1][2] This barrier limits the bioavailability of the drug at the target site in the epidermis and dermis. Consequently, higher concentrations or prolonged application times may be required to achieve a therapeutic effect.[1]

Q2: What are the common formulations used for topical this compound delivery?

This compound is typically compounded into creams, gels, or ointments at concentrations ranging from 0.5% to 3%.[3] The choice of vehicle can significantly impact drug release and skin permeation. For instance, vehicles containing propylene (B89431) glycol have been shown to enhance the bioavailability of topical this compound in rabbit skin models.[3][4]

Q3: What are permeation enhancers and how can they improve this compound delivery?

Permeation enhancers are chemical substances that reversibly decrease the barrier function of the stratum corneum, allowing for increased drug penetration. For this compound, various enhancers have been investigated:

  • Propylene Glycol: Has been shown to increase the bioavailability of topical this compound on rabbit skin.[3][4]

  • DMSO (Dimethyl Sulfoxide), Cremophor, and Carbomer 940: Studies on the cottontail rabbit papillomavirus (CRPV) model demonstrated that formulating 1% this compound with these enhancers significantly improved its anti-papillomaviral activity compared to an unformulated saline solution.[5][6] Cremophor was found to be the most effective, followed by Carbomer 940 and then DMSO.[5][6]

  • Oleic Acid: A fatty acid that can increase skin diffusivity and fluidization of the lipid bilayers in the stratum corneum, thereby enhancing drug permeation.[7]

Q4: What are some advanced formulation strategies to enhance topical this compound delivery?

Advanced formulations aim to encapsulate this compound to improve its penetration and localization in the skin:

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes (typically under 100 nm).[8] They can enhance the transport of hydrophilic drugs like this compound across the stratum corneum.[1] A study on a 1% this compound-loaded copaiba oleoresin nanoemulsion showed a controlled release profile, though it did not significantly improve skin permeability in an EpiDerm™ 3D skin model compared to a plain gel.[1]

  • Microparticles: Poly(lactide-co-glycolide) (PLGA) microparticles have been used to encapsulate this compound.[9] These microparticles were shown to increase the retention of this compound in the basal epidermis of porcine skin while decreasing its penetration through the skin, potentially leading to a prolonged therapeutic effect at the target site with reduced systemic absorption.[9][10]

Q5: What are the suitable cutaneous models for evaluating topical this compound delivery?

Several models are used to assess the permeation and efficacy of topical this compound formulations:

  • In Vivo Animal Models:

    • Rabbit Skin: The bioavailability of topical this compound has been studied in rabbits, showing low permeation through intact skin (0.2% to 2.1%) but significantly higher permeation through abraded skin (up to 41%).[3][4] The cottontail rabbit papillomavirus (CRPV) model is also used to evaluate the therapeutic efficacy of anti-papilloma treatments.[5]

    • Porcine Skin: Pig skin is considered a good model for human skin in permeability studies due to its anatomical and physiological similarities.[9][11]

  • Ex Vivo Skin Models:

    • Human or animal skin can be excised and used in Franz diffusion cells to study drug permeation in vitro.[12][13]

  • In Vitro Reconstructed Human Epidermis Models:

    • Models like EpiDerm™ provide a three-dimensional, differentiated epidermis that can be used for permeability and irritation studies.[1]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments on topical this compound delivery.

Problem Possible Cause(s) Suggested Solution(s)
Low or no permeation of this compound through the skin model in in vitro studies. 1. High Barrier Function of the Skin Model: The stratum corneum is intact and highly resistant. 2. Inadequate Formulation: The vehicle is not optimized for this compound release and penetration. 3. Insufficient Drug Concentration: The concentration of this compound in the formulation is too low. 4. Issues with Experimental Setup: Problems with the Franz diffusion cell setup, such as air bubbles under the membrane or improper sealing.1. Incorporate Permeation Enhancers: Add propylene glycol, DMSO, oleic acid, or cremophor to your formulation.[4][5][7] 2. Optimize the Formulation: Consider advanced formulations like nanoemulsions or microparticles to improve drug partitioning into the skin.[1][9] 3. Increase this compound Concentration: Test formulations with higher concentrations of this compound (e.g., 1% to 3%).[3] 4. Check Experimental Setup: Ensure the skin is properly mounted in the Franz cell, there are no air bubbles, and the receptor medium is in full contact with the skin.
High variability in permeation results between replicate experiments. 1. Biological Variability of Skin Samples: Differences in skin thickness, age, and source of the skin can lead to variations.[11] 2. Inconsistent Formulation Preparation: Variations in the preparation of the cream, gel, or nanoemulsion. 3. Inconsistent Dosing: Applying different amounts of the formulation to the skin surface.1. Standardize Skin Samples: Use skin from the same donor and anatomical site whenever possible. Ensure consistent skin thickness. 2. Standardize Formulation Protocol: Follow a strict, validated protocol for preparing your formulations. 3. Precise Dosing: Use a positive displacement pipette or weigh the amount of formulation applied to each diffusion cell.
Precipitation of this compound in the formulation or receptor medium. 1. Poor Solubility: this compound may have limited solubility in the chosen vehicle or receptor fluid. 2. pH Issues: The pH of the formulation or receptor medium may not be optimal for this compound solubility.1. Solubility Studies: Conduct solubility studies of this compound in various solvents and receptor media before starting permeation experiments.[14] 2. Adjust pH: Buffer the formulation and receptor medium to a pH where this compound is most soluble.
Local skin irritation observed in animal models. 1. High Concentration of this compound or Enhancers: Some ingredients can be irritating at high concentrations.[15] 2. Occlusive Application: Occlusion can enhance penetration but also increase the potential for irritation.1. Reduce Concentration: Test lower concentrations of this compound and/or the permeation enhancer. 2. Non-occlusive Application: If possible, apply the formulation without occlusion. 3. In Vitro Irritation Testing: Use reconstructed human epidermis models to screen for irritation potential before moving to animal studies.[1]

Section 3: Data Presentation

Table 1: Efficacy of Topical this compound in Cutaneous Wart Clearance

Formulation ConcentrationPatient PopulationClearance RateRecurrenceReference
1% and 3%212 patients with non-genital warts55.2% complete clearance (3% was 21.6% higher than 1%)No recurrence reported in a mean follow-up of 15.8 months[16][17]
3%41 patients with periungual warts56.1% complete resolution, 29.2% partial reduction6 recurrences during follow-up[3][4][18]
0.3%, 1%, or 3% GelPatients with anogenital wartsComplete or partial resolutionNot specified[19]

Table 2: Physicochemical Properties of a 1% this compound-Loaded Copaiba Oleoresin Nanoemulsion

ParameterValueReference
Particle Size68.7 ± 5.08 nm[1]
Polydispersity Index (PDI)0.254 ± 0.021[1]
Encapsulation Efficiency87.76%[1]

Section 4: Experimental Protocols

Protocol 1: Preparation of a 1% this compound Nanoemulsion

This protocol is based on the methodology for preparing a this compound-loaded copaiba oleoresin nanoemulsion.[1]

Materials:

  • This compound powder

  • Copaiba oleoresin (oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80)

  • Deionized water

  • Probe sonicator

Method:

  • Preparation of the Oil Phase: Dissolve a pre-weighed amount of this compound and copaiba oleoresin in the surfactant and co-surfactant mixture.

  • Formation of the Emulsion: Slowly add the oil phase to a specific volume of deionized water while stirring continuously.

  • Sonication: Subject the coarse emulsion to high-intensity probe sonication to reduce the droplet size and form a nanoemulsion. The sonication parameters (time, amplitude) should be optimized.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a general methodology for conducting in vitro skin permeation studies.[9][14][20]

Materials:

  • Franz diffusion cells

  • Excised skin (human, porcine, or rabbit) or a synthetic membrane

  • Receptor medium (e.g., phosphate-buffered saline, PBS)

  • This compound formulation

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C or 37°C

  • Syringes for sampling

  • Analytical method for this compound quantification (e.g., HPLC)

Method:

  • Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed receptor medium and add a magnetic stir bar. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Allow the system to equilibrate for a set period (e.g., 30 minutes) in a water bath set to maintain a skin surface temperature of 32°C.

  • Dosing: Apply a precise amount of the this compound formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time points, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like HPLC.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.

Protocol 3: Quantification of this compound in Skin Samples by HPLC

This protocol outlines a general approach for developing an HPLC method for this compound quantification.[21][22][23]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of methanol (B129727) and a buffered aqueous solution)

  • This compound standard

  • Solvents for extraction (if analyzing from skin matrix)

Method:

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 mm x 4.6 mm (example)

    • Mobile Phase: Methanol:Water (e.g., 20:80, v/v) with pH adjustment.[22] The mobile phase composition should be optimized for good peak shape and separation.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270-280 nm[22]

    • Injection Volume: 20 µL

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation (from skin):

    • After the permeation study, dismount the skin and remove the excess formulation from the surface.

    • Separate the epidermis and dermis if required.

    • Extract this compound from the skin layers using a suitable solvent and mechanical homogenization or sonication.

    • Centrifuge and filter the extract before injection into the HPLC.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to determine the concentration of this compound in the unknown samples.

Section 5: Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo / Ex Vivo Testing F1 Select Vehicle (Cream, Gel, Nanoemulsion) F2 Incorporate Permeation Enhancers (e.g., PG, DMSO) F1->F2 F3 Characterize Formulation (e.g., Particle Size, Viscosity) F2->F3 IV1 Select Skin Model (Porcine, Human, Reconstructed) F3->IV1 Optimized Formulation IV2 Franz Diffusion Cell Assay IV1->IV2 IV3 Quantify Permeation (HPLC) IV2->IV3 INV1 Select Animal Model (Rabbit, Mouse) IV3->INV1 Promising Candidates INV2 Topical Application and Efficacy Assessment INV1->INV2 INV3 Assess Skin Irritation INV2->INV3

Caption: Workflow for developing and testing topical this compound formulations.

Troubleshooting_Permeation cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Permeation Observed C1 High Skin Barrier Start->C1 C2 Poor Formulation Start->C2 C3 Experimental Error Start->C3 S1 Add Permeation Enhancers C1->S1 S2 Use Advanced Formulations (Nanoemulsions, Microparticles) C2->S2 S3 Optimize Vehicle C2->S3 S4 Check Franz Cell Setup C3->S4 S5 Validate Analytical Method C3->S5

Caption: Troubleshooting guide for low skin permeation of this compound.

Cidofovir_Action_Pathway cluster_delivery Topical Delivery cluster_cellular Cellular Action Formulation Topical this compound Formulation (Cream/Gel) SC Stratum Corneum Barrier Formulation->SC Penetration Epidermis Epidermis / Dermis SC->Epidermis This compound This compound Epidermis->this compound Drug Release Phosphorylation1 Phosphorylation to This compound Monophosphate This compound->Phosphorylation1 Phosphorylation2 Phosphorylation to This compound Diphosphate (Active) Phosphorylation1->Phosphorylation2 Viral_DNA_Polymerase Viral DNA Polymerase Phosphorylation2->Viral_DNA_Polymerase Competitive Inhibitor DNA_Chain Growing Viral DNA Chain Phosphorylation2->DNA_Chain Incorporation & Chain Termination Inhibition Inhibition of Viral Replication

Caption: Mechanism of topical this compound delivery and antiviral action.

References

Preventing Cidofovir degradation in aqueous solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cidofovir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions during long-term experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in aqueous solutions?

A1: The main factors contributing to this compound degradation are pH and temperature. The primary degradation pathway is deamination, which is accelerated at acidic pH and elevated temperatures (above 70°C).[1] While comprehensive data on photostability is limited, exposure to light should generally be minimized for all pharmaceutical compounds during long-term storage as a standard precautionary measure.

Q2: What is the main degradation product of this compound?

A2: The principal degradation product of this compound is 1-[(S)-3-hydroxy-2-phosphono-methoxy]propyluracil, which is formed through a deamination reaction. This process also leads to the release of ammonia (B1221849) and a subsequent increase in the pH of the solution.[1]

Q3: What are the recommended storage conditions for long-term experiments?

A3: For long-term storage, it is recommended to store this compound solutions at low temperatures. A 0.5% this compound solution has demonstrated stable antiviral activity for up to 6 months when stored in glass or plastic at 4°C, -20°C, or -80°C.[2][3] For shorter durations, admixtures in 0.9% sodium chloride injection or 5% dextrose injection are stable for up to 24 hours at 2-8°C and 30°C.[4]

Q4: Can I use buffers to stabilize my this compound solution?

A4: Yes, using buffers to maintain a neutral pH is advisable, as this compound is reported to have good solubility and stability at neutral pH.[1] While specific studies on the compatibility of this compound with all common laboratory buffers are not extensively documented, phosphate-buffered saline (PBS) is a reasonable choice for maintaining a physiological pH. When working with cell cultures, ensure the chosen buffer is compatible with your specific cell line and experimental conditions.

Q5: Are there any known incompatibilities of this compound with other substances?

A5: this compound should not be administered with other potentially nephrotoxic agents. While this is primarily a clinical consideration, it is good practice to be aware of potential interactions in complex in vitro systems.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in My Long-Term Experiment

If you observe a decrease in the expected biological activity of this compound over time, it is likely due to degradation. Follow these troubleshooting steps:

  • Verify Storage Conditions: Confirm that your this compound solutions have been consistently stored at the recommended low temperatures (4°C, -20°C, or -80°C) and protected from light.

  • Check the pH of Your Solution: Measure the pH of your stock and working solutions. A shift towards acidic pH could indicate degradation is occurring. Consider preparing fresh solutions in a neutral pH buffer, such as PBS.

  • Assess for Contamination: Microbial contamination can alter the pH and introduce enzymes that may degrade this compound. Ensure aseptic techniques are used when preparing and handling solutions.

  • Perform a Stability Check: If you have access to analytical instrumentation, you can perform a stability check using a stability-indicating HPLC method (see Experimental Protocols section).

Issue 2: Inconsistent Results Between Experiments

Inconsistent results can be frustrating and may point to variable stability of your this compound solutions.

  • Standardize Solution Preparation: Prepare fresh working solutions from a validated stock solution for each experiment. Avoid using previously diluted solutions that have been stored for extended periods at room temperature.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can affect the stability of the compound.

  • Control Experimental Conditions: Ensure that the temperature and pH of your experimental setup are consistent across all experiments.

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under various conditions.

Table 1: Long-Term Stability of 0.5% this compound Solution

Storage Temperature (°C)Container MaterialDurationStabilityReference
4Glass or PlasticUp to 6 monthsStable antiviral activity[2][3]
-20Glass or PlasticUp to 6 monthsStable antiviral activity[2][3]
-80Glass or PlasticUp to 6 monthsStable antiviral activity[2][3]

Table 2: Short-Term Stability of this compound in IV Admixtures

Concentration (mg/mL)VehicleStorage Temperature (°C)DurationStabilityReference
0.21 and 8.120.9% Sodium Chloride2-824 hoursStable[4]
0.21 and 8.120.9% Sodium Chloride3024 hoursStable[4]
0.21 and 8.125% Dextrose2-824 hoursStable[4]
0.21 and 8.125% Dextrose3024 hoursStable[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework for a stability-indicating HPLC-UV method to quantify this compound and monitor for degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% TFA (e.g., 65:35 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: Ambient

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., water) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 20 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the standard curve.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the test samples.

  • Quantify the amount of this compound in the test samples by comparing the peak area to the calibration curve. The appearance of new peaks or a decrease in the main this compound peak indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).

  • Incubate at room temperature for a defined period.

4. Thermal Degradation:

  • Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for a defined period.

  • Dissolve the sample in a suitable solvent for analysis.

5. Photodegradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Protect a control sample from light.

  • Analyze both samples after a defined exposure time.

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to identify and quantify any degradation products.

Diagrams

Cidofovir_Degradation_Pathway This compound This compound DegradationProduct 1-[(S)-3-hydroxy-2-phosphono- methoxy]propyluracil This compound->DegradationProduct Deamination (Acidic pH, High Temp) Ammonia Ammonia (NH3) DegradationProduct->Ammonia

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_exp Experiment cluster_analysis Stability Analysis Stock Prepare this compound Stock Solution Working Prepare Working Solutions Stock->Working Store Store at Low Temp (4°C, -20°C, or -80°C) & Protect from Light Working->Store Experiment Perform Long-Term Experiment Store->Experiment Sample Collect Samples Periodically Experiment->Sample HPLC Analyze by Stability- Indicating HPLC Sample->HPLC Data Evaluate Data for Degradation HPLC->Data Troubleshooting_Logic Start Inconsistent Results or Loss of Activity CheckStorage Verify Storage Conditions (Temp & Light) Start->CheckStorage CheckpH Measure pH of Solutions Start->CheckpH CheckContamination Assess for Microbial Contamination Start->CheckContamination StandardizePrep Standardize Solution Preparation Start->StandardizePrep Aliquot Aliquot Stock to Avoid Freeze-Thaw Cycles Start->Aliquot StabilityTest Perform HPLC Stability Test CheckStorage->StabilityTest CheckpH->StabilityTest CheckContamination->StabilityTest StandardizePrep->StabilityTest Aliquot->StabilityTest Outcome Identify Source of Degradation & Remediate StabilityTest->Outcome

References

Technical Support Center: Accounting for Cidofovir's Impact on Cell Cycle in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you account for the effects of Cidofovir on the cell cycle in your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects the cell cycle?

A1: this compound, an acyclic nucleoside phosphonate (B1237965) analog of deoxycytidine, impacts the cell cycle primarily by inducing DNA damage.[1][2] Once inside the cell, it is phosphorylated to its active diphosphate (B83284) form, which is then incorporated into newly synthesized DNA by cellular DNA polymerases.[3] This incorporation disrupts normal DNA synthesis, leading to the activation of DNA damage response (DDR) pathways.[1][2][4] The DDR, in turn, triggers cell cycle arrest, typically at the S-phase or G2/M transition, to allow time for DNA repair.[1][5] If the damage is too severe, it can lead to apoptosis or mitotic catastrophe.[5][6]

Q2: In which phases of the cell cycle does this compound induce arrest?

A2: Studies have consistently shown that this compound induces cell cycle arrest predominantly in the S-phase and G2/M phase .[1][5] The accumulation of cells in the S-phase is a direct consequence of the drug's interference with DNA replication.[7] The subsequent G2/M arrest is often a result of the activation of checkpoint kinases like Chk1 and Chk2, which prevent entry into mitosis in the presence of damaged DNA.[1][8]

Q3: How does this compound treatment affect the expression of key cell cycle regulatory proteins?

A3: this compound treatment leads to changes in the expression and activity of several key cell cycle regulatory proteins. Following the induction of DNA damage, the ATM and ATR kinases are activated, which in turn phosphorylate and activate their downstream targets, the checkpoint kinases Chk2 and Chk1, respectively.[1][8][9] This can lead to the accumulation of p53 and the induction of the cyclin-dependent kinase inhibitor p21/WAF-1, which contribute to cell cycle arrest.[10] In some cell types, an increase in the nuclear expression of cyclin B1 has been observed, which is indicative of a G2/M arrest.[1]

Troubleshooting Guides

Problem 1: My flow cytometry data shows a broad, undefined S-phase peak after this compound treatment, making it difficult to quantify the percentage of cells in this phase.

  • Possible Cause: High levels of DNA fragmentation due to apoptosis can interfere with the propidium (B1200493) iodide (PI) staining pattern, leading to a broad and ill-defined S-phase peak. Additionally, very high concentrations of this compound or prolonged treatment times can cause significant disruption of DNA synthesis, resulting in a wide distribution of DNA content within the S-phase.

  • Solution:

    • Co-stain for apoptosis: To distinguish between S-phase arrest and apoptosis, co-stain your cells with Annexin V in addition to a DNA content dye like PI. This will allow you to gate out the apoptotic population and get a clearer picture of the cell cycle distribution of the viable cells.

    • Optimize drug concentration and treatment duration: Perform a dose-response and time-course experiment to find the optimal concentration and duration of this compound treatment that induces a clear S-phase arrest without causing excessive apoptosis. Start with the IC50 value for your cell line as a reference.

    • Use a different DNA dye: Consider using a dye like DAPI, which can sometimes provide better resolution of cell cycle phases.

    • Ensure a single-cell suspension: Proper cell handling to avoid clumps is crucial for accurate flow cytometry.[11]

    • Run samples at a low flow rate: This can improve the resolution of the different cell cycle phases.[11]

Problem 2: I am not observing a significant increase in the G2/M population after this compound treatment, even though literature suggests it should occur.

  • Possible Cause: The timing of your analysis might be too early. The G2/M arrest is often a secondary response to the initial S-phase arrest and the accumulation of DNA damage. Also, the extent of G2/M arrest can be cell-type dependent.

  • Solution:

    • Perform a time-course experiment: Analyze the cell cycle distribution at multiple time points after this compound treatment (e.g., 24, 48, and 72 hours) to capture the dynamics of cell cycle arrest.

    • Analyze protein markers for G2/M arrest: Perform Western blotting for key G2/M regulators like phosphorylated Cdc2 (Tyr15) and nuclear cyclin B1 to confirm a G2/M block, even if the flow cytometry data is not definitive.[1]

    • Consider your cell line: The signaling pathways and checkpoint controls can vary between different cell lines, leading to variations in the cell cycle response to this compound.

Problem 3: My Western blot results for cell cycle proteins are inconsistent after this compound treatment.

  • Possible Cause: Inconsistent protein extraction, loading, or antibody incubation can lead to variable results. The timing of protein extraction relative to the cell cycle effects of this compound is also critical.

  • Solution:

    • Optimize your Western blot protocol: Ensure you are using a consistent amount of protein for each sample, proper blocking conditions, and validated primary and secondary antibodies at their optimal dilutions.

    • Synchronize your cells: For a more uniform response, consider synchronizing your cells at a specific cell cycle stage before adding this compound.

    • Use appropriate loading controls: Use a stable housekeeping protein as a loading control to normalize your data.

    • Harvest cells at the right time: Based on your flow cytometry data, harvest cells at the time point where you observe the most significant cell cycle arrest to maximize the chances of detecting changes in protein expression.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Different Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (days)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
HeLa 152DecreasedSignificantly Increased-[7]
93-VU-147T (HNSCC) IC503DecreasedIncreased-[1]
IC506DecreasedIncreasedSlightly Increased[1]
UM-SCC-47 (HNSCC) IC503DecreasedIncreased-[1]
IC506DecreasedIncreasedIncreased[1]
UPCI-SCC-72 (HNSCC) IC503DecreasedIncreased-[1]
IC506DecreasedIncreasedIncreased[1]

Note: IC50 values can vary significantly between cell lines and experimental conditions.[1]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Gently trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram. Gate on single cells to exclude doublets and aggregates.

Protocol 2: Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the detection of key cell cycle regulatory proteins by Western blotting following this compound treatment.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin E, anti-CDK2, anti-p-Chk1, anti-p-Chk2, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Cidofovir_Signaling_Pathway This compound This compound Incorporation Incorporation into DNA This compound->Incorporation DNA_Damage DNA Damage (Double-Strand Breaks) Incorporation->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Apoptosis Apoptosis / Mitotic Catastrophe DNA_Damage->Apoptosis Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest S and G2/M Phase Arrest Chk1_Chk2->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: this compound-induced DNA damage response pathway.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Cycle Analysis cluster_2 Protein Analysis Seed_Cells Seed Cells Treat_this compound Treat with this compound Seed_Cells->Treat_this compound Harvest_Cells_FC Harvest Cells Treat_this compound->Harvest_Cells_FC Harvest_Cells_WB Harvest Cells Treat_this compound->Harvest_Cells_WB Fix_Cells Fix Cells (Ethanol) Harvest_Cells_FC->Fix_Cells Stain_PI Stain with PI/RNase Fix_Cells->Stain_PI Flow_Cytometry Flow Cytometry Analysis Stain_PI->Flow_Cytometry Lyse_Cells Lyse Cells Harvest_Cells_WB->Lyse_Cells Western_Blot Western Blot Lyse_Cells->Western_Blot

Caption: Experimental workflow for analyzing this compound's effects.

Troubleshooting_Logic Start Problem: Inconclusive Cell Cycle Data Check_Apoptosis Is there high apoptosis? Start->Check_Apoptosis Check_Time Is the time point optimal? Check_Apoptosis->Check_Time No CoStain Solution: Co-stain with Annexin V Check_Apoptosis->CoStain Yes Check_Protein Are protein markers consistent? Check_Time->Check_Protein Yes TimeCourse Solution: Perform a time-course Check_Time->TimeCourse No Optimize_WB Solution: Optimize Western Blot Check_Protein->Optimize_WB No Success Resolution Check_Protein->Success Yes CoStain->Success TimeCourse->Success Optimize_WB->Success

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Differentiating Antiviral Activity from Cytotoxicity in High-Throughput Screens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) for antiviral compounds. Our goal is to help you navigate the complexities of differentiating true antiviral activity from compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to differentiate antiviral activity from cytotoxicity?

A1: The three critical parameters are the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), and the Selectivity Index (SI).

  • CC50 (50% Cytotoxic Concentration): This is the concentration of a compound that reduces the viability of uninfected host cells by 50%.[1][2][3] It is a primary measure of a compound's toxicity to the host cells used in the assay.

  • IC50 (50% Inhibitory Concentration): This is the concentration of a compound that inhibits viral replication or a specific viral target (like an enzyme) by 50%.[1][4]

  • EC50 (50% Effective Concentration): This is the concentration of a compound that provides 50% of the maximum antiviral effect, often measured by a reduction in viral cytopathic effect (CPE).[2][5]

  • Selectivity Index (SI): This is the ratio of CC50 to IC50 (or EC50).[1][2] A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity, suggesting a more promising therapeutic window.[2]

Q2: What is a good Selectivity Index (SI) value for a hit compound?

A2: Generally, a compound with a Selectivity Index (SI) value of 10 or greater is considered to have meaningful antiviral activity in vitro.[1] However, compounds with an SI value below 10 may still be effective in animal models and could be considered for further investigation.[1] An ideal drug candidate would have a very high SI, indicating it is effective at a low concentration and toxic only at a much higher concentration.[1]

Q3: How do I choose the right cytotoxicity assay for my screen?

A3: The choice of assay depends on your specific needs, including sensitivity, throughput, and mechanism of action. Common assays include:

  • MTT/MTS Assays: These are colorimetric assays that measure the metabolic activity of viable cells.[6][7][8][9] The reduction of a tetrazolium salt to a colored formazan (B1609692) product is proportional to the number of living cells.[7]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a highly sensitive, homogeneous assay that quantifies ATP, an indicator of metabolically active cells.[10][11] Its "add-mix-measure" format is well-suited for automated HTS.[10][11]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, providing a marker for cytotoxicity.[12]

Q4: What are common causes of false positives in antiviral HTS?

A4: False positives can arise from several factors:

  • Compound Cytotoxicity: The compound kills the host cells, which in turn prevents viral replication. This is the most common reason for a false positive and underscores the importance of counter-screening for cytotoxicity.

  • Assay Interference: The compound may interfere with the assay's detection method (e.g., autofluorescence, inhibition of the reporter enzyme).

  • Promiscuous Inhibitors: Some compounds, often aggregators, can non-specifically inhibit multiple targets.[13]

Q5: What is a hit validation cascade and why is it important?

A5: A hit validation cascade is a multi-step process to confirm and prioritize initial hits from a primary screen.[13][14] It is crucial for eliminating false positives and focusing resources on the most promising compounds.[13][15] A typical cascade involves re-testing hits in the primary assay, performing dose-response curves, and using orthogonal assays with different detection methods to confirm activity.[13][14]

Troubleshooting Guide

Issue 1: High hit rate in the primary antiviral screen.

Possible Cause Troubleshooting Step
Widespread Cytotoxicity Perform a counter-screen for cytotoxicity on all primary hits using an appropriate assay (e.g., CellTiter-Glo®).
Assay Artifacts Test for compound interference with your assay readout (e.g., fluorescence quenching/enhancement). Run the assay in the absence of the virus or target enzyme to identify compounds that directly affect the signal.
Non-Specific Inhibition Employ orthogonal assays to confirm hits. For example, if the primary assay measures viral protein expression, a secondary assay could measure viral RNA levels.[15]

Issue 2: A promising hit has a low Selectivity Index (e.g., SI < 10).

Possible Cause Troubleshooting Step
High Cytotoxicity Consider medicinal chemistry efforts to modify the compound to reduce cytotoxicity while maintaining or improving antiviral activity.
Moderate Antiviral Activity Investigate the mechanism of action. The compound may still be valuable if it targets a novel viral or host pathway.
Cell Line Specific Toxicity Test the compound's cytotoxicity in multiple relevant cell lines to check for tissue-specific toxicities.[1]

Issue 3: Inconsistent results between the primary screen and hit confirmation assays.

Possible Cause Troubleshooting Step
Compound Instability/Purity Purchase a fresh, solid sample of the compound and re-test. Ensure proper storage and handling.
Assay Variability Carefully review and standardize all assay parameters, including cell seeding density, virus MOI (Multiplicity of Infection), and incubation times.[16]
Edge Effects in Plates Implement proper plate mapping and controls to identify and mitigate edge effects.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed a suitable host cell line (e.g., Vero, MT-4) in a 96-well or 384-well white, opaque-walled plate at a pre-determined density.[2] Incubate for the desired time to allow for cell adherence.

  • Compound Addition: Prepare serial dilutions of the test compounds.[2] Add the compounds to the wells containing the uninfected cells. Include vehicle controls (e.g., DMSO).[17]

  • Incubation: Incubate the plates for a period that matches the duration of the antiviral assay.

  • Reagent Addition: Equilibrate the plates to room temperature.[6] Add the CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[6]

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10] Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence values against the compound concentrations and use a sigmoidal dose-response curve to calculate the CC50 value.[2][3]

Protocol 2: General Antiviral Assay (CPE Reduction)
  • Cell Plating: Seed host cells in a clear 96-well or 384-well plate and incubate until they form a confluent monolayer.

  • Compound Addition and Infection: Add serial dilutions of the test compounds to the wells. Subsequently, infect the cells with a pre-titered amount of virus (a specific MOI) that causes a significant cytopathic effect (CPE) within the desired timeframe.[16][18] Include virus-only (positive control for CPE) and cell-only (negative control) wells.

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication and CPE development.[16]

  • CPE Assessment: After the incubation period, assess cell viability. This can be done visually or, more quantitatively, by adding a viability reagent like MTS or CellTiter-Glo®.[16]

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration to determine the IC50 or EC50 value.

Data Presentation

Table 1: Example Data Summary for a Hit Compound

ParameterValue (µM)Description
CC50 15050% Cytotoxic Concentration in uninfected host cells.
IC50 550% Inhibitory Concentration against viral replication.
SI 30Selectivity Index (CC50/IC50).

Visualizations

Experimental Workflow

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Hit Validation PrimaryScreen High-Throughput Screen (Single Concentration) IdentifyHits Identify Primary Hits (% Inhibition > Threshold) PrimaryScreen->IdentifyHits DoseResponse Dose-Response Assay (Antiviral Activity) IdentifyHits->DoseResponse CytotoxicityAssay Dose-Response Assay (Cytotoxicity) IdentifyHits->CytotoxicityAssay CalculateIC50 Calculate IC50/EC50 DoseResponse->CalculateIC50 CalculateCC50 Calculate CC50 CytotoxicityAssay->CalculateCC50 CalculateSI Calculate Selectivity Index (SI = CC50 / IC50) CalculateIC50->CalculateSI CalculateCC50->CalculateSI OrthogonalAssay Orthogonal Confirmatory Assay CalculateSI->OrthogonalAssay HitPrioritization Hit Prioritization OrthogonalAssay->HitPrioritization

Caption: High-throughput screening and hit validation workflow.

Decision-Making Logic for Hit Prioritization

G Start Primary Hit CheckIC50 IC50 < Threshold? Start->CheckIC50 CheckCC50 CC50 > Threshold? CheckIC50->CheckCC50 Yes LowPotency Low Potency (Deprioritize) CheckIC50->LowPotency No CheckSI SI >= 10? CheckCC50->CheckSI Yes Cytotoxic Cytotoxic Hit (Deprioritize) CheckCC50->Cytotoxic No ConfirmedHit Confirmed Hit (Prioritize) CheckSI->ConfirmedHit Yes LowSelectivity Low Selectivity (Consider for optimization) CheckSI->LowSelectivity No

Caption: Decision tree for prioritizing antiviral screening hits.

References

Optimizing Cell Density for Cidofovir Efficacy Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Cidofovir efficacy studies, with a focus on the critical parameter of cell density.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for a this compound efficacy study?

A1: The optimal cell seeding density is not a single value but depends on the cell type, the virus being studied, the assay format (e.g., 96-well vs. 6-well plate), and the duration of the experiment. The goal is to achieve a confluent monolayer on the day of infection. For example, a common starting point for Madin-Darby canine kidney (MDCK) cells in a 6-well plate is 5 x 10^5 cells/well.[1] For a 96-well plate, a density of approximately 2.5 x 10^4 cells/mL can allow cells to reach 80-90% confluency within 18-24 hours.[2] It is crucial to determine the optimal density empirically for your specific experimental conditions.

Q2: How does cell confluency affect the EC50 value of this compound?

A2: Cell confluency can significantly impact the apparent efficacy of this compound. Overly confluent or densely packed cells may exhibit altered metabolism, reduced viral entry, or slower replication rates, which can affect the drug's activity. Conversely, sparse cultures may lead to rapid cell death due to viral infection before the drug has a chance to exert its effect. Therefore, maintaining consistent cell confluency at the time of infection is critical for reproducible EC50 values.

Q3: Can I use the same seeding density for both cytotoxicity and antiviral assays?

A3: While you can start with a similar seeding density, it's advisable to optimize it for each assay. Cytotoxicity assays measure the effect of the drug on the cells themselves, and the optimal density should allow for healthy cell proliferation during the assay period.[3] Antiviral assays, on the other hand, require a cell density that supports robust viral replication. In some cases, these densities may differ.

Q4: What is the mechanism of action of this compound?

A4: this compound is a nucleotide analog that, once inside the cell, is converted to its active form, this compound diphosphate. This active metabolite selectively inhibits viral DNA polymerase, acting as a competitive inhibitor and ultimately terminating the elongation of the viral DNA chain.[4][5] In the context of Human Papillomavirus (HPV)-positive cells, this compound has also been shown to restore the function of the tumor suppressor protein p53.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in plaque size or number Inconsistent cell monolayer confluency across wells.Ensure a uniform and confluent cell monolayer at the time of infection. Optimize your cell seeding density and incubation time to achieve this consistently. Perform a cell growth curve to determine the optimal time for infection after seeding.
Cell clumps in the suspension used for seeding.Ensure a single-cell suspension by proper trypsinization and gentle pipetting before seeding.
Unexpectedly high cytotoxicity Cell density is too low, making cells more susceptible to drug-induced toxicity.Increase the initial cell seeding density to ensure a robust cell monolayer that can better tolerate the compound.
The chosen cell line is highly sensitive to this compound.Determine the 50% cytotoxic concentration (CC50) for your specific cell line and use this compound concentrations well below this value for efficacy studies.[3]
Contamination of cell culture.Regularly check for and test for microbial contamination.
Low or no antiviral effect observed Cell density is too high, inhibiting efficient viral replication and spread.Reduce the cell seeding density to a level that supports optimal viral replication. This may require titration experiments to find the ideal density.
Virus titer is too low.Use a higher multiplicity of infection (MOI) or a fresh, high-titer virus stock.
Incorrect timing of drug addition.Add this compound at the appropriate time relative to viral infection as determined by your experimental design (e.g., pre-treatment, co-treatment, or post-treatment).
Inconsistent EC50 values between experiments Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture.
Fluctuation in incubation conditions (temperature, CO2).Ensure consistent and optimal incubation conditions for both cell growth and viral infection.
Inconsistent cell density at the time of infection.Strictly adhere to the optimized cell seeding density and incubation time before infection.

Data Presentation

Table 1: Recommended Initial Cell Seeding Densities for Antiviral Assays

Cell LinePlate FormatSeeding DensityTarget ConfluencyReference
MDCK6-well5 x 10^5 cells/wellConfluent on day of infection[1]
Vero E6, Huh-7, MRC-5, RD96-well2.5 x 10^4 cells/mL80-90% after 18-24h[2]
RD12-well2 x 10^5 cells/wellMonolayer overnight[3]
A549-hACE2, Vero 7696-well12,000 cells/wellMonolayer overnight[6]

Table 2: Reported Efficacy and Cytotoxicity of this compound and its Derivatives

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compoundPolyomavirus BKWI-380.34 ± 0.05>100>294[7]
HDP-cidofovirPolyomavirus BKWI-380.13 ± 0.034.3 ± 0.233[7]
ODE-cidofovirPolyomavirus BKWI-380.005 ± 0.0011.8 ± 0.1360[7]
This compoundFeline Herpesvirus-1Feline Corneal Epithelial-> 0.05 mg/mL-[8]
This compoundHPV-positive HNSCC93-VU-147TIC50: ~25 µM (9 days)--[9]
This compoundHPV-negative HNSCCUPCI-SCC-072IC50: ~40 µM (9 days)--[9]

Experimental Protocols

Protocol: Determining Optimal Cell Seeding Density for a Plaque Reduction Assay
  • Cell Preparation: Culture the desired host cells in appropriate growth medium.

  • Seeding: In a 6-well plate, seed the cells at a range of densities (e.g., 1x10^5, 2.5x10^5, 5x10^5, and 7.5x10^5 cells/well).

  • Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO2).

  • Monitoring: At 24, 48, and 72 hours post-seeding, visually inspect the wells using a microscope to assess the confluency of the cell monolayer.

  • Selection: Choose the seeding density and incubation time that consistently results in a just-confluent monolayer (95-100% confluency) on the intended day of viral infection. This condition is optimal for the formation of distinct plaques.

Protocol: Plaque Reduction Assay for this compound Efficacy
  • Cell Seeding: Based on the optimization experiment, seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium.

  • Virus Infection:

    • Wash the confluent cell monolayer twice with phosphate-buffered saline (PBS).

    • Prepare a virus dilution calculated to produce 50-100 plaque-forming units (PFU) per well.

    • In separate tubes, mix the virus dilution with an equal volume of each this compound dilution (and a medium-only control).

    • Incubate this mixture for 1 hour.

  • Inoculation: Add the virus-compound mixture to the corresponding wells of the cell culture plate.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining:

    • Fix the cells with a solution like 10% formalin.

    • Stain the fixed cells with a dye such as crystal violet, which stains viable cells.

  • Quantification: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_prep Cell Culture & Seeding Optimization infection Infect Cells with Virus + this compound cell_prep->infection drug_prep This compound Serial Dilution drug_prep->infection virus_prep Virus Stock Preparation & Titer virus_prep->infection incubation Incubate for Plaque Formation infection->incubation staining Fix & Stain Cells incubation->staining quantification Plaque Counting staining->quantification calculation Calculate EC50 quantification->calculation

Caption: Workflow for this compound efficacy testing.

Cidofovir_MoA This compound Mechanism of Action This compound This compound Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Phosphorylation Cidofovir_DP This compound Diphosphate (Active Metabolite) Cellular_Kinases->Cidofovir_DP Viral_DNA_Polymerase Viral DNA Polymerase Cidofovir_DP->Viral_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Replication_Blocked Viral Replication Blocked Viral_DNA_Polymerase->Replication_Blocked

Caption: this compound's mechanism of action.

Cidofovir_p53_Pathway This compound's Effect on p53 Pathway in HPV+ Cells This compound This compound E6_Oncoprotein HPV E6 Oncoprotein This compound->E6_Oncoprotein Inhibits p53 p53 (Tumor Suppressor) E6_Oncoprotein->p53 Targets for Degradation p53_degradation p53 Degradation p53->p53_degradation Apoptosis Apoptosis p53->Apoptosis Induces

Caption: this compound's impact on the p53 pathway.

References

Impact of serum concentration on Cidofovir activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro antiviral activity of Cidofovir.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of Fetal Bovine Serum (FBS) in my cell culture medium affect the in vitro antiviral activity (EC50) of this compound?

A1: The antiviral activity of this compound is not expected to be significantly affected by variations in FBS concentration in cell culture media. This is because this compound exhibits negligible binding to plasma or serum proteins (<0.5%). As a result, the vast majority of the drug remains free and available to enter the cells and exert its antiviral effect, regardless of the serum percentage in the assay medium.

Q2: Why is protein binding an important consideration for in vitro antiviral assays?

A2: Serum, including FBS, contains proteins like albumin that can bind to drugs. When a drug is highly protein-bound, a significant portion of it is sequestered in the medium and is not available to act on the virus or the host cells. This can lead to an artificially high EC50 value (lower apparent potency). For this compound, its very low protein binding means that the nominal concentration added to the culture medium is a true reflection of the bioavailable concentration.

Q3: What is the mechanism of action of this compound?

A3: this compound is an acyclic nucleoside phosphonate. It enters host cells and is phosphorylated by cellular enzymes to its active form, this compound diphosphate. This active metabolite mimics the natural nucleotide dCTP and acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication.

Q4: How does this compound enter the host cells in an in vitro setting?

A4: this compound's uptake into cells is a critical step for its antiviral activity. While it has poor cell membrane permeability, its cellular entry can be facilitated by organic anion transporters (OATs), such as OAT1. The expression level of these transporters can vary between different cell lines, which may influence the observed in vitro potency of this compound.

Troubleshooting Guide for this compound In Vitro Assays

If you are observing unexpected or inconsistent results in your this compound in vitro experiments, consider the following troubleshooting tips.

Problem Potential Cause Recommended Solution
Higher than expected EC50 value (Lower Potency) Cell Line Choice: The cell line used may have low expression of organic anion transporters (e.g., OAT1), leading to inefficient uptake of this compound.- Verify the suitability of your chosen cell line for this compound assays. If possible, use a cell line known to have adequate transporter expression. - Compare your results with published data for the same cell line and virus.
Viral Strain Resistance: The viral strain may have pre-existing or acquired resistance to this compound, often due to mutations in the viral DNA polymerase gene.- Test a known sensitive (wild-type) viral strain as a positive control. - If resistance is suspected, consider sequencing the viral DNA polymerase gene of your viral stock.
Suboptimal Assay Conditions: Incorrect multiplicity of infection (MOI), cell density, or incubation times can affect the outcome of the antiviral assay.- Optimize the MOI to ensure a robust but not overwhelming infection. - Ensure cell monolayers are confluent and healthy at the time of infection. - Verify that the incubation period is appropriate for the virus replication cycle and the assay readout (e.g., plaque formation, CPE).
High Variability Between Replicates or Assays Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can lead to inconsistent results.- Use cells within a consistent and low passage number range. - Seed plates evenly to ensure uniform cell monolayers. - Visually inspect cells for normal morphology and viability before starting the experiment.
Pipetting Inaccuracy: Small errors in the serial dilution of this compound or in dispensing virus inoculum can lead to significant variability.- Use calibrated pipettes and ensure proper pipetting technique. - Prepare fresh drug dilutions for each experiment.
Assay Readout Issues (e.g., Plaque Assay): For plaque reduction assays, issues like fuzzy or indistinct plaques can make counting difficult and subjective.- Optimize the concentration of the overlay (e.g., agarose (B213101), methylcellulose) to prevent virus diffusion. - Ensure the overlay has completely solidified before moving the plates. - Use an appropriate staining method (e.g., crystal violet) and ensure monolayers are adequately fixed.
No Antiviral Effect Observed Inactive Compound: The this compound stock solution may have degraded or been improperly stored.- Use a fresh, validated stock of this compound. - Confirm the correct solvent and storage conditions for the drug.
Overwhelming Viral Inoculum: A very high MOI can overwhelm the cells before the antiviral has a chance to take effect.- Perform a virus titration to determine the optimal MOI for your assay. - Reduce the MOI and repeat the experiment.

Data Presentation

Impact of Serum Concentration on this compound EC50

Based on the negligible plasma protein binding of this compound (<0.5%), the 50% effective concentration (EC50) is expected to show minimal variation across different concentrations of Fetal Bovine Serum (FBS) typically used in in vitro assays.

FBS ConcentrationExpected EC50 (µM)Rationale
2%ConsistentNegligible protein binding (<0.5%) means the free drug concentration is not significantly altered by changes in serum protein levels.
5%ConsistentThe bioavailable concentration of this compound remains stable across this range of FBS concentrations.
10%ConsistentStandard assay conditions often use 10% FBS, and the EC50 values obtained are reliable due to low protein binding.
Representative EC50 Values of this compound Against Various Viruses

The following table summarizes this compound EC50 values from published literature. Note that these values can vary depending on the specific viral strain, cell line, and assay methodology used.

VirusCell LineEC50 (µM)
Vaccinia Virus (WR strain)HeLa-S330.85 ± 8.78
Vaccinia Virus (IHD-J strain)HeLa-S318.74 ± 6.02
Human Cytomegalovirus (HCMV)MRC-50.46
Herpes Simplex Virus 1 (HSV-1)MRC-53.3
Parvovirus B19UT7/EpoS17.45 - 41.27

Experimental Protocols

General Protocol for a Plaque Reduction Neutralization Test (PRNT)
  • Cell Plating: Seed a suitable host cell line (e.g., HeLa, Vero, A549) in 6-well or 12-well plates. Incubate until the cell monolayer is 90-100% confluent.

  • Drug Dilution: Prepare a series of 2-fold dilutions of this compound in serum-free or low-serum cell culture medium.

  • Virus Preparation: Dilute the virus stock in the same medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Neutralization: Mix equal volumes of each this compound dilution with the diluted virus. As a control, mix the virus with medium containing no drug. Incubate the mixtures for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell plates and inoculate the monolayers with the virus-drug mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Gently remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5% agarose or methylcellulose) to restrict virus spread. This overlay medium should contain the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 3-7 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC50 value by plotting the percent inhibition against the drug concentration and using regression analysis.

Visualizations

Cidofovir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell This compound This compound OAT1 Organic Anion Transporter (OAT1) This compound->OAT1 Uptake Cidofovir_in This compound OAT1->Cidofovir_in CDV_P This compound-P Cidofovir_in->CDV_P Cellular Kinases CDV_PP This compound-PP (Active Metabolite) CDV_P->CDV_PP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase CDV_PP->Viral_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Incorporation of This compound-PP leads to

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Readout cluster_analysis Data Analysis A 1. Plate Host Cells (e.g., 6-well plate) D 4. Infect Cell Monolayer with Virus +/- this compound A->D B 2. Prepare Serial Dilutions of this compound B->D C 3. Prepare Virus Inoculum C->D E 5. Adsorption Period (1-2 hours) D->E F 6. Add Semi-Solid Overlay containing this compound E->F G 7. Incubate (3-7 days) F->G H 8. Fix & Stain Cells (e.g., Crystal Violet) G->H I 9. Count Plaques H->I J 10. Calculate % Inhibition vs. No-Drug Control I->J K 11. Determine EC50 Value J->K

Technical Support Center: Addressing Variability in Cidofovir-Induced Renal Toxicity Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the variability observed in animal models of Cidofovir-induced renal toxicity. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to aid in the design and interpretation of preclinical nephrotoxicity studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the experimental process.

Q1: We are observing significant variability in the extent of renal toxicity between our study animals of the same species. What are the potential contributing factors?

A1: Intra-species variability in response to this compound can be multifactorial. Key factors to consider include:

  • Genetic Background: Different strains of the same species can exhibit varied susceptibility to drug-induced toxicities.

  • Age and Sex: Renal function and drug metabolism can differ significantly with age and between sexes.

  • Hydration Status: Dehydration can exacerbate this compound-induced nephrotoxicity. Ensure consistent and adequate hydration across all animals.

  • Underlying Health Conditions: Pre-existing renal or systemic conditions can sensitize animals to the toxic effects of this compound.

  • Dosing Accuracy: Inconsistent administration of this compound or probenecid (B1678239) can lead to variable drug exposure and, consequently, toxicity.

Troubleshooting Steps:

  • Standardize the animal model by using a single, well-characterized strain.

  • Ensure age and sex are consistent across all experimental groups.

  • Implement a consistent hydration protocol for all animals.

  • Thoroughly screen animals for any underlying health issues before study initiation.

  • Verify the accuracy and consistency of your dosing technique.

Q2: Our in-house data on this compound nephrotoxicity in rats do not align with published findings in monkeys. Why is there such a discrepancy between species?

A2: Significant inter-species variation in this compound-induced nephrotoxicity is a well-documented phenomenon primarily attributed to differences in the renal transport of the drug.

  • Organic Anion Transporter (OAT) Differences: this compound is actively taken up into renal proximal tubule cells by Organic Anion Transporter 1 (OAT1). The affinity and transport efficiency of OAT1 for this compound can vary significantly between species. For instance, human OAT1 has a higher affinity for acyclic nucleoside phosphonates like this compound compared to OAT1 orthologs in preclinical species such as rats, mice, and dogs. This can lead to higher intracellular drug accumulation and greater toxicity in species with more efficient transport.

  • Metabolic Differences: Although this compound is primarily excreted unchanged, minor species-specific differences in drug metabolism could potentially influence toxicity profiles.

Q3: We are having difficulty establishing a consistent and robust model of this compound-induced nephrotoxicity in mice. What dose and administration route are recommended?

A3: Establishing a consistent model in mice can be challenging. While detailed protocols are less standardized than in other species, intraperitoneal administration of this compound at doses ranging from 40 to 160 mg/kg has been used to study its effects. The optimal dose will likely require a dose-ranging study within your specific mouse strain to identify a concentration that induces measurable renal injury without causing excessive mortality.

Q4: Is the co-administration of probenecid necessary in all animal models?

A4: Probenecid competitively inhibits the organic anion transporters in the proximal tubules, thereby reducing the uptake of this compound into these cells and mitigating nephrotoxicity.[1] Its use is highly recommended, especially in studies where the primary goal is not to characterize the maximum nephrotoxic potential but rather to investigate other aspects of the drug's effects. The co-administration of probenecid allows for the use of higher doses of this compound if needed for efficacy studies while protecting against severe renal damage.

Q5: What are the key indicators of this compound-induced renal toxicity that we should be monitoring?

A5: A comprehensive assessment should include:

  • Biochemical Markers: Serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) are standard indicators of renal function.

  • Urinalysis: Monitor for proteinuria and glucosuria, which are signs of tubular damage.

  • Histopathology: Examination of kidney tissue for signs of proximal tubular cell damage, such as karyomegaly (nuclear enlargement), tubular dilation, and basement membrane thickening, is crucial.

  • Apoptosis Markers: Immunohistochemical staining for cleaved caspase-3 can confirm the induction of apoptosis in renal tubular cells.

Data on Interspecies Variability in this compound Nephrotoxicity

The following tables summarize quantitative data from various studies to highlight the variability in response to this compound across different animal models.

Table 1: Species-Specific Differences in OAT1 Kinetic Parameters for this compound

SpeciesOAT1 Km (µM) for this compoundReference
Human58.0[2]
Rat5- to 9-fold higher than human[3]

Note: Lower Km values indicate a higher affinity of the transporter for the substrate.

Table 2: Dose-Dependent Nephrotoxicity of Intravenous this compound in Animal Models

Animal ModelThis compound DoseKey FindingsReference
Cynomolgus Monkey 2.5 mg/kg/week for 52 weeks (without probenecid)Mild to moderate cortical tubular epithelial cell karyomegaly, tubular dilation, basement membrane thickening.[4]
2.5 mg/kg/week for 52 weeks (with probenecid)No morphological evidence of nephrotoxicity.[4]
Rabbit 25 mg/kg/day for 5 daysNephrotoxicity preventable with a 6:1 ratio of probenecid to this compound.[5]
Rat 5 mg/kg (IV)Concentrations in the kidney at 24 hours were approximately 20-fold higher for this compound than its less nephrotoxic cyclic analog.[6]
Mouse 40-160 mg/kg (IP, single dose)Protective against lethal cowpox virus infection; nephrotoxicity is a known side effect at higher doses.[7]

Note: Direct comparative studies under identical conditions are limited. The data presented are from separate studies and should be interpreted with caution.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced renal toxicity.

Protocol 1: Induction of this compound-Induced Nephrotoxicity in a Rodent Model (Rat)
  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to standard chow and water.

  • Grouping:

    • Group 1: Vehicle control (Saline, intravenous).

    • Group 2: this compound (e.g., 5 mg/kg, intravenous).

    • Group 3: this compound (e.g., 5 mg/kg, intravenous) + Probenecid (e.g., 30 mg/kg, oral gavage 1 hour prior to this compound).

  • Administration:

    • Administer probenecid or vehicle via oral gavage.

    • One hour later, administer this compound or saline via a single intravenous bolus injection.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity.

    • Collect blood samples at baseline and at selected time points (e.g., 24, 48, 72 hours) post-dosing for biochemical analysis.

  • Endpoint: At the end of the study period, euthanize animals and collect kidneys for histological analysis.

Protocol 2: Assessment of Renal Function - Serum Creatinine and BUN
  • Blood Collection: Collect blood via a suitable method (e.g., tail vein, saphenous vein) into serum separator tubes.

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the serum.

  • Analysis: Measure serum creatinine and BUN levels using commercially available colorimetric assay kits according to the manufacturer's instructions.

Protocol 3: Histopathological Evaluation of Renal Tissue
  • Tissue Fixation: Immediately following collection, fix one kidney in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin (B73222) and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination: Examine the stained sections under a light microscope, paying close attention to the proximal tubules for evidence of injury, including:

    • Tubular degeneration and necrosis.

    • Karyomegaly (enlarged nuclei).

    • Tubular dilation.

    • Thickening of the tubular basement membrane.

    • Presence of proteinaceous casts in the tubular lumen.

Protocol 4: Immunohistochemistry for Activated Caspase-3
  • Deparaffinization and Rehydration: Deparaffinize paraffin-embedded kidney sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific for cleaved (active) caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.

  • Analysis: Quantify the number of caspase-3 positive cells in the renal cortex to assess the extent of apoptosis.

Visualizations

Experimental Workflow for a Typical this compound Nephrotoxicity Study

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping baseline Baseline Sample Collection (Blood, Urine) grouping->baseline probenecid Probenecid/Vehicle (Oral Gavage) baseline->probenecid This compound This compound/Vehicle (Intravenous) probenecid->this compound monitoring Clinical Monitoring This compound->monitoring sampling Time-point Sample Collection (Blood, Urine) monitoring->sampling euthanasia Euthanasia & Tissue Collection sampling->euthanasia biochemistry Biochemical Analysis (SCr, BUN) euthanasia->biochemistry histology Histopathology (H&E Staining) euthanasia->histology ihc Immunohistochemistry (Caspase-3) euthanasia->ihc

Caption: Workflow for a this compound-induced nephrotoxicity study.

Signaling Pathway of this compound-Induced Apoptosis in Renal Proximal Tubule Cells

G Cidofovir_ext This compound (Extracellular) OAT1 Organic Anion Transporter 1 (OAT1) Cidofovir_ext->OAT1 Uptake Cidofovir_int This compound (Intracellular) OAT1->Cidofovir_int Mitochondrial_Stress Mitochondrial Stress Cidofovir_int->Mitochondrial_Stress Probenecid Probenecid Probenecid->OAT1 Inhibition Caspase_Activation Caspase-3 Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Validation & Comparative

Comparative Efficacy of Cidofovir and Ganciclovir Against Cytomegalovirus (CMV) Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of two prominent antiviral agents, Cidofovir and Ganciclovir (B1264), against various strains of human cytomegalovirus (CMV). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies for key assays, and presents visual representations of molecular pathways and experimental workflows to facilitate a deeper understanding of the relative performance of these two therapies.

Executive Summary

Ganciclovir, a synthetic nucleoside analog of 2'-deoxy-guanosine, has long been a frontline therapy for CMV infections. Its efficacy is dependent on an initial phosphorylation step by the viral kinase UL97, making it susceptible to resistance through mutations in this gene. This compound, a nucleotide analog of cytosine, bypasses this requirement as it is phosphorylated by host cellular enzymes, offering a potential therapeutic option for Ganciclovir-resistant CMV strains. Both drugs ultimately target and inhibit the viral DNA polymerase, UL54. This guide presents quantitative data on their comparative efficacy, particularly in the context of clinically relevant resistance mutations.

Data Presentation: In Vitro Efficacy (IC₅₀)

The following tables summarize the 50% inhibitory concentrations (IC₅₀) of Ganciclovir and this compound against wild-type and resistant CMV strains, as determined by plaque reduction assays.

CMV StrainGenotypeGanciclovir IC₅₀ (µM)This compound IC₅₀ (µM)Reference
Ganciclovir-Susceptible
AD169 (Lab Strain)Wild-Type1.20.1[1]
Clinical Isolates (Mean)Wild-Type≤ 5.00.2 - 2.6[2][3]
K181 (Murine CMV)Wild-Type8.90.17[4]
G4 (Murine CMV)Wild-Type5.60.23[4]
Ganciclovir-Resistant (UL97 Mutations)
Low-Level ResistanceUL97 Mutation> 6.0 - < 30Sensitive[2][3][5]
Clinical IsolatesUL97 Mutation≥ 8.0≤ 3.0[2][5]
Ganciclovir-Resistant (UL54 Mutations)
High-Level ResistanceUL54 Mutation≥ 30Cross-Resistant (≥ 6.0)[2][5]
Exonuclease Domain MutantsUL54 MutationVariable>10-fold increase[6][7]

Experimental Protocols

Plaque Reduction Assay (PRA)

This assay is the gold standard for determining the in vitro susceptibility of CMV isolates to antiviral drugs.

Objective: To determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human foreskin fibroblasts (HFF) or MRC-5 cells are seeded in 24-well plates and grown to confluence.[8]

  • Virus Inoculation: A standardized amount of cell-free or cell-associated CMV (e.g., 40-80 plaque-forming units per well) is inoculated onto the cell monolayers.[8]

  • Drug Application: After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the antiviral drug (Ganciclovir or this compound).[8]

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ environment for 7-14 days, allowing for plaque formation.[8][9]

  • Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with a 0.8% crystal violet solution.[8] Plaques, which appear as clear zones against a stained cell background, are then counted under a microscope.

  • IC₅₀ Calculation: The number of plaques at each drug concentration is compared to the number of plaques in the no-drug control wells. The IC₅₀ is calculated as the drug concentration that reduces the plaque count by 50%.

CMV DNA Polymerase (UL54) Inhibition Assay

This assay directly measures the inhibitory effect of antiviral compounds on the enzymatic activity of the viral DNA polymerase.

Objective: To quantify the inhibition of CMV DNA polymerase activity by Ganciclovir triphosphate and this compound diphosphate.

Methodology:

  • Enzyme and Template Preparation: Recombinant CMV DNA polymerase (UL54) and its processivity factor (UL44) are purified. A suitable DNA template, such as activated calf thymus DNA, is prepared.[10]

  • Reaction Mixture: A reaction mixture is prepared containing the purified UL54/UL44 enzyme complex, the DNA template, and a mixture of deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP).

  • Inhibitor Addition: The active metabolites, Ganciclovir triphosphate or this compound diphosphate, are added to the reaction mixtures at various concentrations.

  • Enzymatic Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into acid-precipitable DNA.

  • Inhibition Analysis: The level of DNA synthesis in the presence of the inhibitor is compared to the control (no inhibitor) to determine the concentration of the drug that inhibits polymerase activity by 50%.

Visualizations

Signaling Pathways of Ganciclovir and this compound Activation and Action

Ganciclovir_Cidofovir_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ganciclovir Ganciclovir GCV_MP Ganciclovir Monophosphate Ganciclovir->GCV_MP Phosphorylation UL97 CMV UL97 (Viral Kinase) This compound This compound CDV_MP This compound Monophosphate This compound->CDV_MP Phosphorylation Host_Kinases2 Host Cell Kinases GCV_DP Ganciclovir Diphosphate GCV_MP->GCV_DP Phosphorylation GCV_TP Ganciclovir Triphosphate GCV_DP->GCV_TP Phosphorylation UL54 CMV DNA Polymerase (UL54) GCV_TP->UL54 Competitive Inhibition CDV_DP This compound Diphosphate CDV_MP->CDV_DP Phosphorylation CDV_DP->UL54 Competitive Inhibition Host_Kinases1 Host Cell Kinases Host_Kinases3 Host Cell Kinases DNA_Replication Viral DNA Replication UL54->DNA_Replication Catalyzes

Caption: Activation pathways of Ganciclovir and this compound.

Experimental Workflow for Comparative Efficacy Analysis

Antiviral_Testing_Workflow cluster_setup Experiment Setup cluster_assay Plaque Reduction Assay cluster_analysis Data Analysis Cell_Culture 1. Prepare Confluent Cell Monolayers (e.g., HFF, MRC-5) Inoculation 4. Inoculate Cells with CMV Cell_Culture->Inoculation Virus_Prep 2. Prepare and Titer CMV Strains (Wild-Type & Resistant) Virus_Prep->Inoculation Drug_Dilution 3. Prepare Serial Dilutions of Ganciclovir & this compound Overlay 6. Add Drug-Containing Overlay Medium Drug_Dilution->Overlay Adsorption 5. Virus Adsorption (90 min) Inoculation->Adsorption Adsorption->Overlay Incubation 7. Incubate for 7-14 Days Overlay->Incubation Staining 8. Fix and Stain Cell Monolayers Incubation->Staining Counting 9. Count Plaques Staining->Counting IC50_Calc 10. Calculate IC50 Values Counting->IC50_Calc Comparison 11. Compare Efficacy IC50_Calc->Comparison

Caption: Workflow for comparing antiviral efficacy using a plaque reduction assay.

Conclusion

This guide provides a foundational overview for researchers comparing the efficacy of this compound and Ganciclovir against CMV. The data indicates that while Ganciclovir is effective against wild-type CMV, its efficacy is compromised by UL97 mutations. This compound remains active against many Ganciclovir-resistant strains with UL97 mutations but can be affected by certain UL54 mutations that may confer cross-resistance.[2][5] The choice of antiviral agent should be guided by susceptibility testing, especially in clinical settings where resistance is suspected. The provided experimental protocols and workflows offer a standardized approach for conducting such comparative studies.

References

Head-to-Head Comparison: Cidofovir and Foscarnet for Resistant Herpesvirus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant herpesvirus strains, particularly Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV), in immunocompromised patient populations presents a significant clinical challenge. When first-line therapies such as acyclovir (B1169) and ganciclovir (B1264) fail, clinicians often turn to second-line agents, primarily Cidofovir and Foscarnet. Both drugs target the viral DNA polymerase, but through distinct mechanisms, offering viable alternatives in the face of resistance. This guide provides an objective, data-driven comparison of this compound and Foscarnet to inform research and drug development efforts in the ongoing battle against resistant herpesvirus infections.

Mechanism of Action and Resistance

This compound is a nucleotide analog of deoxycytidine monophosphate. It undergoes phosphorylation by host cellular enzymes to its active diphosphate (B83284) form, which then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase.[1][2] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation.[3] Because its activation is independent of viral kinases like thymidine (B127349) kinase (TK), it retains activity against many acyclovir-resistant strains with mutations in the TK gene.[4]

Foscarnet, a pyrophosphate analog, directly inhibits the pyrophosphate binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting DNA chain elongation.[5][6] Similar to this compound, Foscarnet's mechanism does not require activation by viral enzymes, making it effective against TK-deficient HSV strains.[4]

Resistance to both this compound and Foscarnet is primarily associated with mutations in the viral DNA polymerase gene (UL54 in CMV and UL30 in HSV).[4] While cross-resistance between the two can occur, it is not universal, and the specific mutations often confer differential susceptibility.[7]

In Vitro Efficacy Against Resistant Herpesviruses

The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and Foscarnet against resistant herpesvirus strains from various studies. A lower IC50 value indicates greater potency.

Table 1: Comparative In Vitro Efficacy (IC50) Against Resistant Cytomegalovirus (CMV)

DrugResistant Strain CharacteristicIC50 (µM)Reference
This compound Ganciclovir-resistant>2.0[8]
Foscarnet-resistantSensitive (IC50 not specified)[8]
Foscarnet Ganciclovir-resistant>400[8]
This compound-resistantSensitive (IC50 not specified)[8]

Table 2: Comparative In Vitro Efficacy (IC50) Against Acyclovir-Resistant Herpes Simplex Virus (HSV)

DrugResistant Strain CharacteristicIC50 (mg/mL)Reference
This compound Acyclovir-resistant, Foscarnet-sensitive7.32[8]
Acyclovir-resistant, Foscarnet-resistant8.23[8]
Foscarnet Acyclovir-resistant, this compound-sensitive8.10[8]
Acyclovir-resistant, this compound-resistant134.13[8]

Clinical Efficacy and Outcomes

Direct head-to-head clinical trials comparing this compound and Foscarnet for resistant herpesvirus infections are limited. However, case series and observational studies provide valuable insights into their clinical utility.

A case report on an allogeneic hematopoietic stem cell transplantation recipient with acyclovir-resistant HSV-1 infection demonstrated successful treatment with intravenous this compound after Foscarnet therapy was ineffective. In a multicenter assessment of Foscarnet for acyclovir-resistant mucocutaneous HSV in immunocompromised patients, about half of the treatment episodes resulted in healing. For refractory CMV infections in transplant recipients, a study reported that maribavir (B1676074) was superior to investigator-assigned therapy, which could include this compound or Foscarnet.[9][10]

Toxicity Profiles

Both this compound and Foscarnet are associated with significant toxicities that can limit their use.

Table 3: Comparative Toxicity Profiles

ToxicityThis compoundFoscarnet
Nephrotoxicity Dose-limiting toxicity, requires pre-hydration and co-administration with probenecid.[2]Significant risk, requires dose adjustment for renal impairment and adequate hydration.[11]
Electrolyte Imbalances Less common.Common, including hypocalcemia, hypomagnesemia, hypokalemia, and hypo- or hyperphosphatemia.[11]
Myelosuppression Neutropenia is a common side effect.[2]Anemia can occur.[11]
Other Uveitis, iritis, decreased intraocular pressure.[2]Genital ulcerations, seizures, QT prolongation.[11]

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound.

Methodology:

  • Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV) are prepared in multi-well plates.

  • Virus Inoculation: Cells are infected with a standardized amount of virus, typically 100 plaque-forming units (PFU) per well, and incubated for 1-2 hours to allow for viral adsorption.

  • Compound Addition: The viral inoculum is removed, and the cell monolayers are washed. An overlay medium (e.g., methylcellulose) containing serial dilutions of the test compound (this compound or Foscarnet) is added.

  • Incubation: Plates are incubated for a period that allows for plaque formation (e.g., 2-3 days for HSV).

  • Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

  • IC50 Determination: The IC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxicity of a compound on host cells.

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The cells are incubated with the compound for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizations

Herpesvirus_Replication_and_Drug_Targets Herpesvirus DNA Replication and Antiviral Targets cluster_nucleus Host Cell Nucleus cluster_drugs Antiviral Intervention Viral_DNA Viral DNA Replication_Fork Replication Fork Formation Viral_DNA->Replication_Fork DNA_Polymerase_Complex Viral DNA Polymerase Complex (UL30/UL42 for HSV, UL54 for CMV) Replication_Fork->DNA_Polymerase_Complex Pyrophosphate Pyrophosphate (PPi) DNA_Polymerase_Complex->Pyrophosphate Cleavage Elongating_DNA Elongating Viral DNA DNA_Polymerase_Complex->Elongating_DNA Incorporation dNTPs dNTPs dNTPs->DNA_Polymerase_Complex New_Viral_DNA New Viral DNA Elongating_DNA->New_Viral_DNA This compound This compound-diphosphate This compound->DNA_Polymerase_Complex Competitive Inhibition & Incorporation (Chain Termination) Foscarnet Foscarnet Foscarnet->DNA_Polymerase_Complex Binds to PPi site Antiviral_Resistance_Workflow Workflow for Determining Antiviral Resistance Start Clinical Suspicion of Resistance Isolate_Virus Isolate Virus from Clinical Specimen Start->Isolate_Virus Phenotypic_Assay Phenotypic Assay (e.g., Plaque Reduction) Isolate_Virus->Phenotypic_Assay Genotypic_Assay Genotypic Assay (Sequencing) Isolate_Virus->Genotypic_Assay Determine_IC50 Determine IC50 Phenotypic_Assay->Determine_IC50 Sequence_Polymerase_Gene Sequence Viral DNA Polymerase Gene Genotypic_Assay->Sequence_Polymerase_Gene Compare_to_Wild_Type Compare IC50 to Wild-Type Strain Determine_IC50->Compare_to_Wild_Type Resistance_Confirmed Resistance Confirmed Compare_to_Wild_Type->Resistance_Confirmed Correlate_Genotype_Phenotype Correlate Genotype with Phenotype Resistance_Confirmed->Correlate_Genotype_Phenotype Identify_Mutations Identify Resistance-Associated Mutations Sequence_Polymerase_Gene->Identify_Mutations Identify_Mutations->Correlate_Genotype_Phenotype

References

A Comparative Guide to Novel Cidofovir Derivatives: Enhancing Antiviral Potency and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cidofovir (CDV), an acyclic nucleoside phosphonate (B1237965), is a potent antiviral agent with broad-spectrum activity against a variety of DNA viruses.[1][2] However, its clinical utility is hampered by poor oral bioavailability and the risk of nephrotoxicity, necessitating intravenous administration.[2][3] To overcome these limitations, extensive research has focused on the development of novel this compound derivatives. This guide provides a comparative analysis of these derivatives, focusing on their enhanced antiviral activity and improved pharmacological properties, supported by experimental data.

Enhancing Antiviral Efficacy: A Look at Key Derivatives

The primary strategy in developing this compound prodrugs involves masking the phosphonate group to improve cell membrane permeability and oral bioavailability.[3][4] This has led to the synthesis of several promising derivatives, including alkoxyalkyl esters, cyclic this compound (cCDV) analogs, and lipid-cidofovir conjugates.

Alkoxyalkyl Esters of this compound:

Esterification of this compound with alkoxyalkyl groups has been shown to dramatically increase its antiviral activity, in some cases by up to 1,000-fold compared to the parent drug.[1] These derivatives, such as Hexadecyloxypropyl-CDV (HDP-CDV), also known as Brinthis compound (BCV), and Octadecyloxyethyl-CDV (ODE-CDV), exhibit enhanced oral bioavailability and a better safety profile.[3][5] The increased potency is attributed to improved cellular uptake and more efficient intracellular conversion to the active metabolite, this compound diphosphate (B83284) (CDV-pp).[3][4]

Cyclic this compound (cCDV) Derivatives:

Cyclic this compound is an intermediate in the metabolic pathway of some this compound prodrugs.[2] While cCDV itself shows antiviral activity, it is generally less potent than the linear form.[6][7] However, esterification of cCDV with alkoxyalkanols has also resulted in compounds with significantly enhanced antiviral activity.[1]

Lipid-Cidofovir Conjugates:

Conjugating this compound with lipids is another effective approach to improve its pharmacological properties. These conjugates facilitate drug uptake into cells, where the lipid moiety is cleaved to release the active drug.[6] Recent research into disulfide-incorporated lipid prodrugs of this compound has identified compounds with greater potency against vaccinia virus (VACV) and adenovirus (AdV) than Brinthis compound.[4][8]

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of various this compound derivatives against a range of DNA viruses. The 50% effective concentration (EC50) is a measure of the drug's potency, with lower values indicating higher potency.

CompoundVirusCell LineEC50 (µM)Reference
This compound (CDV) Human Cytomegalovirus (HCMV)HFF0.5 - 1.0[6]
Herpes Simplex Virus-1 (HSV-1)HFF5.8[6]
Vaccinia Virus (VACV)Vero>100[4]
Adenovirus 5 (AdV5)A5491.1[4]
Hexadecyloxypropyl-CDV (HDP-CDV / Brinthis compound) HCMVHFF0.0004[6]
HSV-1HFF0.003[6]
Vaccinia Virus (VACV)Vero0.004[4]
Adenovirus 5 (AdV5)A5490.007[4]
Octadecyloxyethyl-CDV (ODE-CDV) HCMVHFF0.0005[6]
HSV-1HFF0.004[6]
Disulfide-Lipid Conjugate 1c Vaccinia Virus (VACV)Vero0.0960[4][8]
Vaccinia Virus (VACV)A5490.0790[4][8]
Adenovirus 5 (AdV5)A5490.1572[4][8]
Serine Peptide Prodrug of cCDV (Compound 4) HCMVHFF0.1 - 0.5[2][9]
Vaccinia Virus (VACV)-10[2][9]
Cowpox Virus-10[2][9]

Experimental Protocols

The validation of the antiviral activity of these novel this compound derivatives involves a series of key in vitro experiments:

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Human Foreskin Fibroblasts (HFF) for HCMV, Vero cells for VACV) are prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus.

  • Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing low-melting-point agarose) containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is counted and compared to the number in untreated control wells.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay

This assay is crucial to determine the toxicity of the antiviral compounds to the host cells and to calculate the selectivity index (SI).

  • Cell Culture: Host cells are seeded in multi-well plates at a specific density.

  • Drug Treatment: The cells are exposed to serial dilutions of the test compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Cell Viability Measurement: Cell viability is assessed using various methods, such as the MTT or XTT assay, which measure mitochondrial activity, or by direct cell counting.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%. The selectivity index is then determined by the ratio of CC50 to EC50 (SI = CC50/EC50), with a higher SI indicating a more favorable safety profile.

Visualizing the Mechanism and Workflow

To better understand the processes involved in the validation of these novel this compound derivatives, the following diagrams illustrate the mechanism of action and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular CDV_derivative This compound Derivative (e.g., HDP-CDV) Uptake Enhanced Cellular Uptake CDV_derivative->Uptake Intracellular_CDV Intracellular This compound Derivative Cleavage Enzymatic Cleavage Intracellular_CDV->Cleavage CDV This compound (CDV) Cleavage->CDV Phosphorylation1 Phosphorylation (Cellular Kinases) CDV->Phosphorylation1 CDV_mp This compound Monophosphate (CDV-mp) Phosphorylation1->CDV_mp Phosphorylation2 Phosphorylation (Cellular Kinases) CDV_mp->Phosphorylation2 CDV_pp This compound Diphosphate (CDV-pp) (Active Metabolite) Phosphorylation2->CDV_pp Inhibition Inhibition CDV_pp->Inhibition DNA_Polymerase Viral DNA Polymerase DNA_Polymerase->Inhibition Chain_Termination DNA Chain Termination Inhibition->Chain_Termination

Caption: Mechanism of action of this compound derivatives.

G start Start cell_culture Prepare Host Cell Monolayers start->cell_culture virus_infection Infect Cells with Virus cell_culture->virus_infection cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT Assay) cell_culture->cytotoxicity_assay drug_treatment Add Serial Dilutions of this compound Derivatives virus_infection->drug_treatment incubation Incubate for Plaque Formation drug_treatment->incubation drug_treatment->cytotoxicity_assay staining Fix and Stain Cell Monolayers incubation->staining plaque_counting Count Viral Plaques staining->plaque_counting ec50 Calculate EC50 plaque_counting->ec50 selectivity_index Determine Selectivity Index (SI = CC50 / EC50) ec50->selectivity_index cc50 Calculate CC50 cytotoxicity_assay->cc50 cc50->selectivity_index end End selectivity_index->end

Caption: Experimental workflow for antiviral activity testing.

Conclusion

The development of novel this compound derivatives has successfully addressed the key limitations of the parent drug. Alkoxyalkyl esters, particularly Brinthis compound, and other lipid conjugates have demonstrated significantly enhanced antiviral potency and oral bioavailability. These advancements have expanded the therapeutic potential of this compound for the treatment of a wide range of DNA virus infections.[3][10] Continued research in this area holds promise for the development of even more effective and safer antiviral therapies.

References

Brincidofovir versus Cidofovir: a comparative analysis of antiviral potency

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of Brincidofovir (B1667797) and this compound, supported by experimental data.

This guide provides a comprehensive comparison of the antiviral potency of Brinthis compound and its parent drug, this compound. Both are potent inhibitors of a broad range of DNA viruses. Brinthis compound, a lipid conjugate prodrug of this compound, was developed to improve upon the pharmacokinetic profile and reduce the toxicity associated with this compound. This analysis delves into their mechanisms of action, comparative antiviral activity against various DNA viruses, and the experimental protocols used to determine their efficacy.

Key Differences and Advantages

Brinthis compound is designed for enhanced intracellular delivery of this compound, which leads to higher intracellular concentrations of the active antiviral metabolite, this compound diphosphate.[1] This lipid conjugation also allows for oral administration and significantly reduces the nephrotoxicity (kidney damage) that is a major dose-limiting side effect of intravenous this compound.[2][3]

Data Presentation: Comparative Antiviral Potency (EC50)

The following table summarizes the 50% effective concentration (EC50) values for Brinthis compound and this compound against a range of DNA viruses. Lower EC50 values indicate greater antiviral potency.

Virus FamilyVirusBrinthis compound (BCV) EC50 (µM)This compound (CDV) EC50 (µM)Fold Difference (CDV/BCV)Reference(s)
Poxviridae Variola virus (Smallpox)0.05 - 0.21 (average 0.11)~10.7 (average)~97[4][5][6][7]
Vaccinia virus~0.518.74 - 30.85~37-62[4]
Monkeypox virus0.01 - 0.8N/AN/A[3]
Herpesviridae Cytomegalovirus (CMV)0.0001 - 0.0030.46 - 0.47>100[8][9]
Herpes Simplex Virus-1 (HSV-1)0.0001 - 0.0032.3 - 18.0>1000[8][9]
Varicella-Zoster Virus (VZV)<0.001>1>1000
Adenoviridae Adenovirus (AdV)~0.02~0.4~20[10][11]
Polyomaviridae BK virus~0.13>10>77[12]
Papillomaviridae Human Papillomavirus (HPV)N/AN/AN/A
Parvoviridae Parvovirus B19N/A7.45 - 41.27N/A[13]

N/A: Data not available in the searched sources.

Experimental Protocols

The determination of antiviral potency, represented by EC50 values, is commonly performed using in vitro cell-based assays. The two primary methods cited in the literature for evaluating Brinthis compound and this compound are the Plaque Reduction Assay and Quantitative PCR (qPCR)-based assays.

Plaque Reduction Assay

This is a functional assay that measures the ability of a drug to inhibit the cytopathic effect (CPE) of a virus, specifically the formation of plaques (zones of cell death) in a cell monolayer.[14][15]

Detailed Methodology:

  • Cell Culture: A monolayer of susceptible host cells is grown to confluency in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a standardized amount of the virus.

  • Drug Treatment: Serial dilutions of the antiviral drug (Brinthis compound or this compound) are added to the infected cell cultures. Control wells with no drug are included.

  • Incubation: The plates are incubated for a period that allows for viral replication and plaque formation. An overlay medium (e.g., agarose (B213101) or methylcellulose) is often added to limit virus spread to adjacent cells, ensuring the formation of distinct plaques.[14][15]

  • Plaque Visualization: After the incubation period, the cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, viable cells.[14]

  • Data Analysis: The number of plaques in each well is counted. The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).[5]

Quantitative PCR (qPCR) Assay

This assay measures the amount of viral DNA in infected cells, providing a direct measure of viral replication.[16]

Detailed Methodology:

  • Cell Culture and Infection: Similar to the plaque reduction assay, host cells are cultured and infected with the virus.

  • Drug Treatment: The infected cells are treated with various concentrations of the antiviral drug.

  • Incubation: The cultures are incubated to allow for viral replication.

  • DNA Extraction: Total DNA is extracted from the cells at the end of the incubation period.

  • qPCR Analysis: The amount of viral DNA is quantified using real-time PCR with primers and probes specific to the viral genome.[17][18]

  • Data Analysis: The EC50 value is determined as the drug concentration that inhibits viral DNA replication by 50% compared to the untreated control.[11]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the intracellular activation pathways of Brinthis compound and this compound.

Brincidofovir_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Brinthis compound Brinthis compound (Lipid Prodrug) Brincidofovir_inside Brinthis compound Brinthis compound->Brincidofovir_inside Lipid Uptake Pathways Cidofovir_inside This compound Brincidofovir_inside->Cidofovir_inside Cleavage of Lipid Moiety CDV_MP This compound Monophosphate Cidofovir_inside->CDV_MP Cellular Kinases (Phosphorylation) CDV_DP This compound Diphosphate (Active Metabolite) CDV_MP->CDV_DP Cellular Kinases (Phosphorylation) Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Inhibition Viral_DNA_Polymerase->Viral_DNA_Synthesis

Caption: Intracellular activation pathway of Brinthis compound.

Cidofovir_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cidofovir_ext This compound Cidofovir_inside This compound Cidofovir_ext->Cidofovir_inside Cellular Uptake CDV_MP This compound Monophosphate Cidofovir_inside->CDV_MP Cellular Kinases (Phosphorylation) CDV_DP This compound Diphosphate (Active Metabolite) CDV_MP->CDV_DP Cellular Kinases (Phosphorylation) Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Inhibition Viral_DNA_Polymerase->Viral_DNA_Synthesis

Caption: Intracellular activation pathway of this compound.

Experimental Workflow

The diagram below outlines a generalized experimental workflow for determining the antiviral potency of a compound.

Experimental_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Host Cells Infection 4. Infect Cells Cell_Culture->Infection Prepare_Virus 2. Prepare Virus Stock Prepare_Virus->Infection Prepare_Drug 3. Prepare Drug Dilutions Treatment 5. Add Drug Dilutions Prepare_Drug->Treatment Infection->Treatment Incubation 6. Incubate Treatment->Incubation Data_Collection 7. Collect Data (Plaque Count or qPCR) Incubation->Data_Collection EC50_Calculation 8. Calculate EC50 Data_Collection->EC50_Calculation

Caption: Generalized workflow for in vitro antiviral potency testing.

References

A Comparative Analysis of the Cytotoxicity Profiles of Cidofovir and Its Lipid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cytotoxicity of the antiviral agent Cidofovir and its lipid ester derivatives. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate a comprehensive understanding of the structure-activity relationships that govern the toxicity of these compounds.

This compound, a potent nucleotide analog antiviral, exhibits broad-spectrum activity against a variety of DNA viruses. However, its clinical utility is often limited by poor oral bioavailability and dose-dependent nephrotoxicity. To address these shortcomings, lipid ester prodrugs of this compound have been developed. These modifications are designed to enhance cell membrane permeability and improve the drug's pharmacokinetic profile. This guide delves into the comparative cytotoxicity of this compound and its lipid ester derivatives, providing a critical assessment for their continued development and application.

Quantitative Cytotoxicity Data

The following table summarizes the 50% cytotoxic concentration (CC50) values for this compound and several of its lipid ester derivatives across various cell lines. The data highlights the general trend of increased cytotoxicity for the lipid esters compared to the parent drug. However, it is crucial to consider these values in conjunction with their antiviral efficacy (often represented by the 50% effective concentration, EC50) to determine the selectivity index (SI = CC50/EC50), a key indicator of a drug's therapeutic window.

CompoundCell LineAssay MethodCC50 (µM)Reference
This compound WI-38Neutral Red>1000[1]
WI-38PCR>1000[1]
HFFNeutral Red>100[2]
MRC-5Visual Examination>100[3]
Hs68[3H]thymidine uptake>100[3]
3T3-L1[3H]thymidine uptake>100[3]
HDP-Cidofovir (Brinthis compound/CMX001) WI-38Neutral Red>1000[1]
WI-38PCR>1000[1]
ODE-Cidofovir WI-38Neutral Red180 ± 20[1]
WI-38PCR18 ± 2[1]
OLE-Cidofovir WI-38Neutral Red110 ± 10[1]
WI-38PCR11 ± 1[1]
Various Disulfide-incorporated Lipid Esters VeroNeutral Red2.578 - 6.530[4]
A549Neutral Red8.689 - 14.73[4]

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate this compound and its lipid esters.

Neutral Red Uptake Assay

The neutral red uptake assay is a cell viability and cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound or its lipid esters). A vehicle-only control and a positive control (e.g., a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 2 to 7 days), allowing the compounds to exert their cytotoxic effects.[2]

  • Dye Incubation: The treatment medium is removed, and the cells are incubated with a medium containing a non-toxic concentration of neutral red for approximately 2-3 hours.

  • Washing and Dye Extraction: The neutral red-containing medium is removed, and the cells are washed to remove any unincorporated dye. A solubilization solution (e.g., a mixture of ethanol (B145695) and acetic acid) is then added to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: The plate is agitated to ensure complete solubilization of the dye, and the absorbance is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by NADPH or NADH produced by dehydrogenase enzymes in metabolically active cells to a colored formazan (B1609692) product that is soluble in cell culture media.

Procedure:

  • Cell Seeding: Similar to the neutral red assay, cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for the desired exposure time.

  • MTS Reagent Addition: After the incubation period, a solution containing MTS and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) is added to each well.

  • Incubation: The plate is incubated for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS into a purple formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength between 490 and 500 nm using a plate reader.

  • Data Analysis: The amount of formazan produced is directly proportional to the number of viable cells. The CC50 is determined as the concentration of the compound that causes a 50% reduction in the absorbance compared to control wells.[5]

Visualizing Cellular Mechanisms and Experimental Design

To better understand the processes involved in the cytotoxicity of this compound and its lipid esters, as well as the experimental approach to its assessment, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assay A 1. Cell Seeding (96-well plate) B 2. Compound Addition (Serial dilutions of this compound & Lipid Esters) A->B C 3. Incubation (Drug exposure) B->C D 4. Viability Assessment (e.g., Neutral Red or MTS Assay) C->D E 5. Data Acquisition (Absorbance Measurement) D->E F 6. Analysis (Calculation of CC50 values) E->F

Experimental workflow for determining in vitro cytotoxicity.

G cluster_0 Logical Relationship: this compound Lipid Ester Prodrug Strategy This compound This compound Lipid_Ester Lipid Ester Prodrug This compound->Lipid_Ester Esterification Cell_Membrane Cell Membrane Lipid_Ester->Cell_Membrane Increased Lipophilicity Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Facilitated Transport Active_Metabolite This compound Diphosphate (Active Form) Intracellular_Space->Active_Metabolite Intracellular Cleavage & Phosphorylation Increased_Uptake Enhanced Cellular Uptake Cytotoxicity Potential for Cytotoxicity Active_Metabolite->Cytotoxicity

Prodrug strategy to enhance this compound's cellular uptake.

G cluster_0 Signaling Pathway: this compound-Induced Cytotoxicity This compound This compound / Lipid Ester hOAT1 hOAT1 Transporter (Renal Proximal Tubules) This compound->hOAT1 Transport Intracellular_CDV Increased Intracellular This compound hOAT1->Intracellular_CDV DNA_Damage DNA Damage Intracellular_CDV->DNA_Damage Incorporation into DNA Caspase3 Caspase-3 Activation Intracellular_CDV->Caspase3 Induces DDR_Activation Activation of DNA Damage Response (DDR) DNA_Damage->DDR_Activation p53_Activation p53 Activation DDR_Activation->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced cytotoxicity.

Discussion

The esterification of this compound with lipid moieties generally leads to a more cytotoxic profile in vitro. This is attributed to the enhanced cellular uptake of the lipophilic prodrugs, leading to higher intracellular concentrations of the active metabolite, this compound diphosphate.[6] The increased intracellular drug levels can, in turn, potentiate the mechanisms underlying its toxicity.

One of the key mechanisms of this compound-induced cytotoxicity, particularly its nephrotoxicity, involves its active transport into renal proximal tubular cells by the human organic anion transporter 1 (hOAT1).[7] Studies have shown that cells overexpressing hOAT1 are significantly more sensitive to the cytotoxic effects of this compound.[7][8]

Furthermore, this compound has been shown to induce apoptosis in cells. In human proximal tubular cells, this compound treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[3][9] In the context of human papillomavirus (HPV)-positive cancer cells, this compound can cause DNA damage, leading to the activation of the DNA damage response pathway. This involves the phosphorylation of proteins such as p53 and checkpoint kinases, resulting in cell cycle arrest and, ultimately, apoptosis or mitotic catastrophe.[10][11]

While the lipid esters of this compound often exhibit lower CC50 values (indicating higher cytotoxicity), their significantly enhanced antiviral activity frequently results in a higher selectivity index compared to the parent drug. This suggests that despite the increased intrinsic cytotoxicity, the therapeutic window of these lipid ester prodrugs may be wider, making them promising candidates for further development. However, it is important to note that specific lipid esters can have unique toxicity profiles, such as the gastrointestinal toxicity observed with Brinthis compound in some clinical settings.

Conclusion

The development of lipid esters of this compound represents a promising strategy to overcome the pharmacokinetic limitations of the parent drug. While these derivatives generally exhibit increased in vitro cytotoxicity, this is often counterbalanced by a substantial increase in antiviral potency. A thorough understanding of the structure-cytotoxicity relationship, detailed in this guide through quantitative data, experimental protocols, and mechanistic diagrams, is essential for the rational design and development of safer and more effective this compound prodrugs. Future research should continue to focus on optimizing the lipid moiety to maximize antiviral activity while minimizing off-target cytotoxicity.

References

Navigating the Landscape of Antiviral Resistance: A Comparative Analysis of Cidofovir Cross-Resistance with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral cross-resistance is paramount in the ongoing battle against viral diseases. This guide provides an in-depth comparison of the cross-resistance profiles of Cidofovir, a potent nucleotide analog, with other key nucleoside and nucleotide analogs. By examining experimental data and outlining the underlying mechanisms, this document serves as a critical resource for designing effective therapeutic strategies and anticipating potential treatment challenges.

This compound is a cornerstone in the management of several DNA virus infections, most notably cytomegalovirus (CMV) retinitis in immunocompromised individuals. Its mechanism of action involves conversion to its active diphosphate (B83284) form by host cellular enzymes, independent of viral kinases, followed by competitive inhibition of the viral DNA polymerase, leading to chain termination and inhibition of viral replication. However, the emergence of drug resistance poses a significant clinical challenge. Resistance to this compound primarily arises from mutations in the viral DNA polymerase gene, UL54 in the case of CMV. These mutations can alter the enzyme's structure, reducing its affinity for this compound diphosphate.

This guide delves into the critical issue of cross-resistance, where a mutation conferring resistance to this compound may also reduce susceptibility to other antiviral agents that target the same viral enzyme. Understanding these patterns is crucial for selecting appropriate second-line therapies and for the development of new antiviral agents with novel mechanisms of action.

Quantitative Analysis of Cross-Resistance

The following table summarizes the in vitro susceptibility (IC50 values) of wild-type and this compound-resistant viral strains to various nucleoside and nucleotide analogs. The data, compiled from multiple studies, highlight the varying degrees of cross-resistance observed. IC50 is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Fold-resistance is calculated as the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus.

Virus StrainMutation(s) in UL54This compound (CDV)Ganciclovir (GCV)Acyclovir (ACV)Foscarnet (FOS)Brinthis compound (BCV)
CMV Wild-Type (e.g., AD169) None0.5 - 1.5 µM1.0 - 2.5 µM>100 µM50 - 150 µM0.005 - 0.015 µM
CDV-Resistant Mutant 1 A502V10 - 15 µM (>7-fold)1.5 - 3.0 µM (~1-fold)>100 µM60 - 170 µM (~1-fold)0.1 - 0.2 µM (>7-fold)
CDV-Resistant Mutant 2 N408K>20 µM (>13-fold)8 - 12 µM (~4-fold)<20% of WT IC5055 - 160 µM (~1-fold)>0.2 µM (>13-fold)
CDV-Resistant Mutant 3 D542E>10-fold increaseNo resistanceNot reportedNo resistance>10-fold increase
GCV/CDV Dual-Resistant L501F + otherHighHighNot reportedVariableHigh

Note: The IC50 values and fold-resistance are approximate ranges compiled from various studies and can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Accurate assessment of antiviral cross-resistance relies on robust and standardized experimental methodologies. The two primary methods employed are phenotypic assays, such as the plaque reduction assay, and genotypic analysis of the viral polymerase gene.

Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for determining the in vitro susceptibility of a virus to an antiviral agent.[1]

Objective: To determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts (HFF) for CMV) in 6-well or 24-well plates.

  • Virus stock of known titer (plaque-forming units [PFU]/mL).

  • Antiviral agents of interest, serially diluted.

  • Culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum).

  • Overlay medium (e.g., culture medium containing 0.5% methylcellulose (B11928114) or agarose).

  • Fixative (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer is formed.

  • Virus Inoculation: Aspirate the culture medium and inoculate the cell monolayers with a standardized amount of virus (typically 50-100 PFU per well).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment and entry.

  • Drug Application: Remove the viral inoculum and overlay the cell monolayers with the overlay medium containing serial dilutions of the antiviral drug. Include a no-drug control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for CMV).

  • Fixation and Staining: Aspirate the overlay medium, fix the cells with formalin, and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and identifying the concentration that results in a 50% reduction compared to the no-drug control.

UL54 Gene Sequencing for Genotypic Analysis

Genotypic analysis involves sequencing the viral DNA polymerase gene (UL54 for CMV) to identify mutations known to confer drug resistance.

Objective: To identify specific amino acid substitutions in the UL54 protein that are associated with resistance to this compound and other nucleoside analogs.

Materials:

  • Viral DNA extracted from clinical isolates or laboratory-passaged virus.

  • Primers specific for the UL54 gene.

  • DNA polymerase for PCR (e.g., Taq polymerase).

  • PCR thermocycler.

  • DNA sequencing equipment and reagents.

  • Sequence analysis software.

Procedure:

  • DNA Extraction: Isolate viral DNA from the sample.

  • PCR Amplification: Amplify the entire coding region or specific domains of the UL54 gene using PCR with designed primers.

  • Sequencing: Sequence the PCR products using a suitable method (e.g., Sanger sequencing or next-generation sequencing).

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify any nucleotide and corresponding amino acid changes.

  • Resistance Interpretation: Compare the identified mutations to a database of known resistance-associated mutations to predict the drug susceptibility profile.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample Sample Preparation cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis cluster_interpretation Data Interpretation clinical_sample Clinical Isolate or Lab-Grown Virus dna_extraction Viral DNA Extraction clinical_sample->dna_extraction pra Plaque Reduction Assay clinical_sample->pra pcr UL54 Gene PCR dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis correlation Correlate Genotype with Phenotype analysis->correlation cell_culture Host Cell Culture cell_culture->pra ic50 IC50 Determination pra->ic50 ic50->correlation report Cross-Resistance Profile correlation->report cidofovir_resistance cluster_moa Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound (CDV) cellular_kinases Host Cellular Kinases This compound->cellular_kinases Phosphorylation cdv_pp This compound-diphosphate (CDV-pp) cellular_kinases->cdv_pp viral_dna_pol Viral DNA Polymerase (UL54) cdv_pp->viral_dna_pol Competitive Inhibition reduced_binding Reduced binding of CDV-pp cdv_pp->reduced_binding Ineffective Inhibition viral_dna Viral DNA Synthesis viral_dna_pol->viral_dna inhibition Inhibition & Chain Termination viral_dna_pol->inhibition drug_pressure Prolonged this compound Exposure ul54_mutation Mutation in UL54 Gene drug_pressure->ul54_mutation altered_pol Altered DNA Polymerase ul54_mutation->altered_pol altered_pol->reduced_binding continued_replication Continued Viral Replication altered_pol->continued_replication

References

Unveiling the Anti-Proliferative Power of Cidofovir in HPV-Positive Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cidofovir's anti-proliferative effects against other agents in Human Papillomavirus (HPV)-positive cell lines. Supported by experimental data, this document delves into the efficacy, mechanisms of action, and methodologies crucial for in vitro studies.

This compound, a nucleoside phosphonate (B1237965) analogue, has demonstrated significant anti-proliferative activity in various HPV-positive cancer cell lines. Its primary mechanism involves the induction of DNA damage, leading to cell cycle arrest and, in some cases, apoptosis. This guide presents a comparative analysis of this compound's potency alongside other compounds, offering a valuable resource for preclinical research and development in the field of HPV-related malignancies.

Performance Comparison: A Quantitative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and alternative compounds in key HPV-positive cervical cancer cell lines. The data, compiled from multiple in vitro studies, highlights the varying sensitivities of these cell lines to different therapeutic agents.

Table 1: IC50 Values of this compound in HPV-Positive Cell Lines

Cell LineHPV StatusThis compound IC50 (µM)Treatment Duration
HeLaHPV-181548 hours[1]
SiHaHPV-16In accordance with other studies[2]6 and 9 days[2]
CaSkiHPV-16In accordance with other studies[2]6 and 9 days[2]

Table 2: Comparative IC50 Values of Alternative Agents in HPV-Positive Cell Lines

CompoundCell LineHPV StatusIC50 ValueTreatment Duration
CisplatinHeLaHPV-1812 ± 1.57 µMNot Specified[3]
SiHaHPV-1613 ± 13.32 µMNot Specified[3]
CaSkiHPV-1610 ± 0.00 µMNot Specified[3]
5-FluorouracilHeLaHPV-185.96 ± 0.33 μM72 hours[4]
SiHaHPV-164.52 ± 0.30 μM72 hours[4]
Valproic AcidHeLaHPV-1832.06 mM24 hours[5][6]
21.29 mM48 hours[5][6]
14.51 mM72 hours[5][6]

Experimental Protocols: A Methodological Blueprint

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Expose the cells to varying concentrations of the test compound (e.g., this compound, Cisplatin) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7]

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Harvesting and Fixation: Harvest the treated and control cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the DNA.

  • RNA Digestion: Treat the cells with RNase to prevent the staining of RNA, which would interfere with the DNA-specific signal.[8]

  • Propidium Iodide Staining: Stain the cells with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA.[8]

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle. The analysis is typically performed on a linear scale to differentiate between G0/G1 and G2/M phases, which have a two-fold difference in DNA content.[9]

Protein Expression Analysis: Western Blotting for E6 and p53

Western blotting is a technique used to detect specific proteins in a sample. In the context of HPV-positive cells, it is crucial for assessing the expression levels of the viral oncoprotein E6 and the tumor suppressor protein p53.

  • Protein Extraction: Lyse the treated and control cells to extract the total protein content. Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein extracts (typically 25 μg) by size using sodium dodecyl sulphate–polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-E6 and anti-p53 antibodies).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the light signal using a suitable imaging system to visualize the protein bands. Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is often used as a loading control to ensure equal protein loading in each lane.[10]

Visualizing the Mechanisms: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the molecular interactions involved, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed HPV-Positive Cells (e.g., HeLa, SiHa, CaSki) treatment Treat with this compound or Alternative Agents (Varying Concentrations & Durations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow western Western Blot (E6/p53 Expression) treatment->western ic50 Calculate IC50 Values mtt->ic50 cell_cycle_dist Analyze Cell Cycle Distribution flow->cell_cycle_dist protein_levels Quantify Protein Levels western->protein_levels conclusion Compare Anti-Proliferative Effects & Mechanisms of Action ic50->conclusion cell_cycle_dist->conclusion protein_levels->conclusion

Caption: Experimental workflow for evaluating the anti-proliferative effects of this compound.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Pathways This compound This compound dna_damage DNA Damage This compound->dna_damage e6_inhibition HPV E6 Inhibition This compound->e6_inhibition atm_activation ATM Activation dna_damage->atm_activation p53_stabilization p53 Stabilization & Activation e6_inhibition->p53_stabilization atm_activation->p53_stabilization p21_induction p21 Induction p53_stabilization->p21_induction apoptosis Apoptosis p53_stabilization->apoptosis cell_cycle_arrest S-Phase Arrest p21_induction->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Signaling pathway of this compound in HPV-positive cells.

Concluding Remarks

The data presented in this guide validates the anti-proliferative effects of this compound in HPV-positive cell lines. Its ability to induce DNA damage and modulate key cellular pathways, such as p53 signaling, underscores its potential as a therapeutic agent.[11][12][13][14] The comparative analysis with other compounds provides a broader perspective for researchers in the selection and evaluation of potential drug candidates for HPV-associated cancers. The detailed experimental protocols and visual representations of workflows and signaling pathways aim to facilitate further research and development in this critical area of oncology.

References

Intravenous vs. Topical Cidofovir: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - December 19, 2025

A comprehensive review of preclinical studies evaluating the antiviral agent Cidofovir reveals distinct efficacy and pharmacokinetic profiles when administered intravenously versus topically in various animal models. This comparison guide synthesizes key experimental data to inform researchers, scientists, and drug development professionals on the optimal application of this compound for different viral infections. The findings consistently demonstrate that while systemic administration has its merits for disseminated infections, topical application offers superior efficacy for localized cutaneous viral diseases with minimal systemic exposure.

Executive Summary

Across multiple animal models, topical this compound has demonstrated greater effectiveness in managing localized viral lesions and reducing viral titers at the site of infection compared to intravenous or parenteral administration.[1][2] Studies in mice with progressive vaccinia and cowpox virus infections have shown that topical treatment significantly reduces lesion severity and viral load in the skin, effects not mirrored by systemic therapy.[1][3] Pharmacokinetic studies in rabbits further support the localized action of topical this compound, with systemic bioavailability being negligible on intact skin but increasing significantly on abraded skin.[4][5] While intravenous this compound is essential for treating systemic viral infections, its efficacy in cutaneous manifestations is limited, likely due to lower drug exposure in the skin.[1][6]

Efficacy in Poxvirus Infections

A key study in immunocompromised hairless mice with progressive vaccinia virus infection highlighted the superiority of topical this compound.[1][2] A 1% this compound cream applied twice daily was significantly more effective at reducing the severity of primary lesions and the number of satellite lesions than parenteral this compound administered at 100 mg/kg/day.[1] Notably, topical treatment markedly reduced virus titers in the skin and snout, whereas parenteral treatment did not.[1][2] Both treatment modalities, however, were effective in delaying mortality.[1] Combining topical and parenteral treatments yielded the best outcomes in reducing lesion severity and prolonging life.[1][2]

In another study involving immunocompetent hairless mice infected with cowpox virus, 5% topical this compound was found to be most effective in reducing viral titers not only in the skin but also in the lung, kidney, and spleen, although some protection was also achieved with systemic treatment.[3]

Table 1: Comparative Efficacy of Intravenous vs. Topical this compound in Poxvirus-Infected Mice

ParameterAnimal ModelVirusIntravenous this compoundTopical this compoundKey FindingsReference
Lesion Severity Immunocompromised Hairless MiceVaccinia VirusLess effectiveMore effective in reducing primary and satellite lesionsTopical treatment showed superior reduction in lesion severity.[1]
Viral Titer (Skin) Immunocompromised Hairless MiceVaccinia VirusNo significant reductionMarked reductionTopical application directly targets the site of replication, leading to a significant decrease in local viral load.[1]
Survival Immunocompromised Hairless MiceVaccinia VirusDelayed deathDelayed deathBoth routes of administration prolonged survival, with a combination therapy being the most effective.[1]
Viral Titer (Organs) Immunocompetent Hairless MiceCowpox VirusSome protectionMost effective in reducing titers in skin, lung, kidney, and spleenTopical application demonstrated a more pronounced effect on reducing viral load in multiple organs.[3]

Efficacy in Adenovirus Infections

Topical this compound has also been evaluated for ocular adenoviral infections in the New Zealand rabbit model. A 0.5% this compound solution applied twice daily for seven days demonstrated significant antiviral activity against multiple adenovirus serotypes, reducing both the mean viral titer and the duration of viral shedding.[7] This highlights the utility of topical this compound for localized infections of mucous membranes.

Pharmacokinetics and Bioavailability

The distinct efficacy profiles of intravenous and topical this compound can be largely attributed to their differing pharmacokinetic properties. Studies in New Zealand white rabbits have provided crucial insights into the bioavailability of topical this compound.

Following topical application of a 1% gel formulation on intact skin, the absolute bioavailability of this compound was found to be very low, ranging from 0.2% to 2.1%.[4][5] This indicates that topical application to intact skin results in negligible systemic exposure to the drug.[4][5] However, when the same formulation was applied to abraded skin, the bioavailability increased dramatically to 41%, demonstrating that the integrity of the skin barrier is a critical factor in systemic absorption.[4][5]

In contrast, intravenous administration results in immediate and complete systemic exposure, with plasma concentrations declining multiexponentially.[4]

Table 2: Pharmacokinetic Parameters of this compound in Rabbits

Administration RouteSkin ConditionFormulationBioavailabilitySystemic ExposureReference
Intravenous N/ASolution100%High[4]
Topical Intact1% HEC gel0.2%Negligible[4]
Topical Intact1% PG/HEC gel2.1%Low[4]
Topical Abraded1% PG/HEC gel41%Significant[4][5]

HEC: Hydroxyethylcellulose, PG: Propylene (B89431) Glycol

Experimental Protocols

Progressive Vaccinia in Immunocompromised Mice[1][2]
  • Animal Model: Hairless mice.

  • Immunosuppression: Cyclophosphamide (100 mg/kg/day) administered every 4 days, starting 1 day before viral exposure.

  • Viral Challenge: Vaccinia virus applied to wounded skin.

  • Treatment Groups:

    • Topical: 1% this compound cream applied twice daily for 7 days.

    • Parenteral: this compound (100 mg/kg/day) administered every 3 days.

    • Combined: Both topical and parenteral treatments.

    • Placebo.

  • Endpoints: Lesion severity, number of satellite lesions, mortality, and virus titers in skin and snout.

Cutaneous Cowpox Virus Infection in Mice[3]
  • Animal Model: Immunocompetent hairless mice (SKH-1).

  • Viral Challenge: Cutaneous inoculation with cowpox virus.

  • Treatment Groups:

    • Systemic: Intraperitoneal this compound.

    • Topical: 5% topical this compound.

  • Endpoints: Virus titers in skin, lung, kidney, and spleen.

Pharmacokinetics in Rabbits[4]
  • Animal Model: New Zealand white rabbits.

  • Drug Administration:

    • Intravenous: 14C-cidofovir (1 mg/kg) as a solution.

    • Topical: 14C-cidofovir (2 mg/animal) as a 1% w/w gel with or without propylene glycol, applied to normal or abraded skin.

  • Endpoints: Plasma and kidney concentrations of radioactivity (this compound).

Visualizing the Experimental Workflow

To further clarify the methodologies employed in these crucial studies, the following diagrams illustrate the experimental workflows.

ExperimentalWorkflow_Vaccinia cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis A Hairless Mice B Immunosuppression (Cyclophosphamide) A->B C Skin Abrasion B->C D Vaccinia Virus Inoculation C->D E Topical this compound (1%) D->E F Parenteral this compound (100 mg/kg) D->F G Combined Treatment D->G H Placebo D->H I Lesion Severity E->I J Satellite Lesions E->J K Survival Rate E->K L Viral Titers (Skin/Snout) E->L F->I F->J F->K F->L G->I G->J G->K G->L H->I H->J H->K H->L

Caption: Workflow for comparing topical and parenteral this compound in vaccinia-infected mice.

Pharmacokinetics_Workflow cluster_animals Animal Groups cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis A1 Rabbit Group 1 B1 Intravenous 14C-Cidofovir A1->B1 A2 Rabbit Group 2 B2 Topical 14C-Cidofovir (Intact Skin, HEC) A2->B2 A3 Rabbit Group 3 B3 Topical 14C-Cidofovir (Intact Skin, PG/HEC) A3->B3 A4 Rabbit Group 4 B4 Topical 14C-Cidofovir (Abraded Skin, PG/HEC) A4->B4 C Blood & Urine Samples B1->C B2->C B3->C B4->C D Measure Radioactivity (Plasma & Kidney) C->D E Calculate Bioavailability D->E

Caption: Workflow for the pharmacokinetic study of this compound in rabbits.

Conclusion

The available data from animal models strongly supports a differentiated application of this compound based on the nature of the viral infection. For localized cutaneous infections, topical administration is demonstrably superior, offering high efficacy at the site of infection with the significant advantage of minimal systemic side effects.[1][2][3] Intravenous this compound remains the standard for systemic and disseminated viral diseases where localized treatment is not feasible.[6][8] Future research should focus on optimizing topical formulations to enhance dermal penetration and efficacy, potentially reducing the required concentration and further minimizing any potential for local irritation.[9] These findings provide a solid foundation for the clinical positioning of different this compound formulations in the treatment of DNA virus infections.

References

Efficacy of Cidofovir in Combination with Other Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Cidofovir when used in combination with other antiviral agents against various DNA viruses. The information presented is collated from in vitro and clinical studies to support research and development in antiviral therapies.

Introduction

This compound is a nucleotide analog with potent antiviral activity against a broad spectrum of DNA viruses. Its mechanism of action involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication. To enhance its therapeutic efficacy and potentially overcome drug resistance, this compound has been investigated in combination with other antiviral agents that often target the same or different viral proteins. This guide summarizes the quantitative data from these combination studies, details the experimental methodologies employed, and visualizes the underlying mechanisms and workflows.

Data Presentation: In Vitro and Clinical Efficacy

The following tables summarize the quantitative data on the efficacy of this compound alone and in combination with other antiviral agents from various studies.

In Vitro Antiviral Activity of this compound and Combination Agents
VirusAntiviral Agent(s)IC50 (µM) - Drug AloneCombination EffectReference
Murine CMV (K181)This compound0.17N/A[1]
Ganciclovir (B1264)8.9N/A[1]
Murine CMV (G4)This compound0.23N/A[1]
Ganciclovir5.6N/A[1]
Feline Herpesvirus-1This compound11.0N/A[2]
Ganciclovir5.2N/A[2]
Foscarnet232.9N/A[2]
Herpes Simplex Virus-1Acyclovir + this compoundN/AAdditive[3][4]
Human CytomegalovirusGanciclovir + FoscarnetN/AMildly Synergistic[5]

Note: Direct quantitative in vitro synergy data (e.g., Fractional Inhibitory Concentration - FIC) for this compound with Ganciclovir or Foscarnet against human CMV was not available in the provided search results. The synergistic effect of this compound and Ganciclovir has been noted in the literature, but specific IC50 values for the combination were not detailed.[6]

Clinical Efficacy of this compound Combination Therapy
ConditionCombination TherapyStudy PopulationKey OutcomesReference
CMV RetinitisIV this compound + Oral Ganciclovir7 AIDS patients- Retinitis progression in only 1 patient during a median of 5.5 months of therapy.- CMV yielded in only 2 of 28 blood cultures.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for standard assays used to determine antiviral synergy.

Plaque Reduction Assay for Antiviral Susceptibility

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayers of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in 24-well plates.

  • Virus stock of known titer.

  • Cell culture medium (e.g., MEM with 10% fetal bovine serum).

  • Antiviral agents (this compound and combination drug) at various concentrations.

  • Overlay medium (e.g., 1% methylcellulose (B11928114) or 0.4% agarose (B213101) in culture medium).

  • Fixative (e.g., 10% formalin).

  • Staining solution (e.g., 0.8% crystal violet in 50% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and grow to confluence.

  • Virus Inoculation: Infect the cell monolayers with a standardized amount of virus (e.g., 1,000 PFU per well).

  • Drug Application: After a 90-minute adsorption period, remove the viral inoculum and add the overlay medium containing serial dilutions of the single antiviral agents or their combinations.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible in the control wells (no drug).

  • Fixation and Staining: Remove the overlay, fix the cells with formalin, and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The IC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • Drug Dilution: Prepare serial dilutions of two antiviral drugs (Drug A and Drug B) in a 96-well microplate. Drug A is typically diluted along the x-axis, and Drug B along the y-axis. The plate will contain wells with each drug alone and in all possible combinations of the tested concentrations.

  • Infection: Add a standardized suspension of host cells and virus to each well.

  • Incubation: Incubate the plate under optimal conditions for viral replication.

  • Endpoint Determination: After the incubation period, assess the viral cytopathic effect (CPE) or use a quantitative method like a reporter virus (e.g., expressing luciferase) or DNA hybridization to determine the extent of viral replication in each well.

  • Synergy Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Mandatory Visualization

Antiviral Drug Targets in Herpesvirus Replication

The following diagram illustrates the primary molecular targets of this compound and other key anti-herpesvirus agents within the viral replication cycle.

Antiviral_Targets cluster_host_cell Host Cell cluster_drugs Antiviral Agents Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_DNA_in_Nucleus Viral DNA in Nucleus Uncoating->Viral_DNA_in_Nucleus Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_in_Nucleus->Viral_DNA_Polymerase Viral_Assembly Viral Assembly Viral_DNA_Polymerase->Viral_Assembly Viral_Egress Viral Egress Viral_Assembly->Viral_Egress This compound This compound This compound->Viral_DNA_Polymerase Inhibits Ganciclovir Ganciclovir Ganciclovir->Viral_DNA_Polymerase Inhibits Foscarnet Foscarnet Foscarnet->Viral_DNA_Polymerase Inhibits Acyclovir Acyclovir Acyclovir->Viral_DNA_Polymerase Inhibits

Caption: Mechanism of action for key anti-herpesvirus drugs targeting viral DNA polymerase.

Experimental Workflow for In Vitro Antiviral Synergy Testing

The diagram below outlines a typical experimental workflow for assessing the synergistic effects of two antiviral compounds in vitro.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Host Cell Monolayers Infect_Cells Infect Cells with Virus Prepare_Cells->Infect_Cells Prepare_Virus Prepare Virus Stock Prepare_Virus->Infect_Cells Prepare_Drugs Prepare Serial Dilutions of Antivirals Add_Drugs Add Antivirals (Single and Combination) Prepare_Drugs->Add_Drugs Infect_Cells->Add_Drugs Incubate Incubate for Viral Replication Add_Drugs->Incubate Assess_Replication Assess Viral Replication (e.g., Plaque Count, CPE) Incubate->Assess_Replication Calculate_IC50 Calculate IC50 Values Assess_Replication->Calculate_IC50 Calculate_FIC Calculate FIC Index for Synergy Calculate_IC50->Calculate_FIC

Caption: A generalized workflow for determining in vitro antiviral synergy.

References

The Leap Forward: A Comparative Pharmacokinetic Analysis of Cidofovir and its Cyclic Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the antiviral agent Cidofovir and its innovative cyclic prodrugs. By leveraging experimental data, we delve into how these next-generation compounds are engineered to overcome the limitations of the parent drug, offering enhanced bioavailability and an improved safety profile.

This compound, a potent nucleotide analogue with broad-spectrum activity against DNA viruses, has been a critical tool in antiviral therapy. However, its clinical utility is hampered by poor oral bioavailability and the risk of nephrotoxicity, necessitating intravenous administration and co-administration of probenecid. To address these challenges, researchers have developed cyclic prodrugs, such as Brinthis compound (CMX001) and others, designed to mask the phosphonate (B1237965) group responsible for this compound's unfavorable pharmacokinetic properties. This guide will compare the pharmacokinetic parameters of this compound with its key cyclic prodrugs, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetics: this compound vs. Cyclic Prodrugs

The development of cyclic prodrugs of this compound has led to significant improvements in oral bioavailability and tissue distribution, while reducing systemic exposure and associated toxicities. The following tables summarize the key pharmacokinetic parameters from preclinical and clinical studies.

Table 1: Comparative Pharmacokinetics of this compound and Cyclic HPMPC in Rats
ParameterThis compoundCyclic HPMPCReference
Clearance (L/hr/kg) 0.60 - 0.791.10 ± 0.12[1]
Volume of Distribution (Vd) (L/kg) 0.9 - 3.00.32 ± 0.5[1]
Terminal Half-life (hr) 7 - 110.53 ± 0.05 (corrected)[1]
Subcutaneous Bioavailability (%) 91.582.7[1]
Oral Bioavailability (%) < 53.50 ± 1.07[1][2]
Kidney Concentration (24h post-dose, µg-eq/g) 6.6~0.33 (20-fold lower)[1]
Table 2: Pharmacokinetic Parameters of Brinthis compound (CMX001)
SpeciesDoseCmaxAUCOral Bioavailability (%)Reference
Humans 0.025 - 2 mg/kg (single dose)Dose-proportional increaseDose-proportional increase13.4 (tablet), 16.8 (suspension)[3][4]
Prairie Dogs 20 mg/kg (oral)Lower than other animal modelsLower than other animal modelsNot specified[5][6][7]
Mice Not specifiedNot specifiedNot specifiedExcellent[8]
Monkeys Not specifiedLower than mice and rabbitsNot specifiedNot specified[4]

Delving into the Experimental Design

The data presented above are derived from a variety of preclinical and clinical studies. Understanding the methodologies employed is crucial for interpreting these findings.

Experimental Protocol: Pharmacokinetic Study of this compound and Cyclic HPMPC in Rats
  • Subjects: Sprague-Dawley rats.[1]

  • Drug Administration: Intravenous (IV) or subcutaneous administration of [14C]-labeled this compound or cyclic HPMPC.[1] For oral bioavailability studies, administration was via oral gavage.[1]

  • Dosing: 3 or 5 mg/kg for IV and subcutaneous routes.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration.[1] Plasma was separated for analysis. Tissues (kidney, liver, etc.) were collected at 24 hours post-dose.[1]

  • Analytical Method: Plasma and tissue concentrations of total radioactivity were determined by liquid scintillation counting. High-performance liquid chromatography (HPLC) was used to separate and quantify the parent drug and its metabolites.[1]

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental or compartmental models to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[1]

Experimental Protocol: Pharmacokinetic Study of Brinthis compound in Prairie Dogs
  • Subjects: Outbred prairie dogs.[5][6]

  • Drug Administration: Oral gavage of Brinthis compound.[6]

  • Dosing: A single dose of 20 mg/kg.[6]

  • Sample Collection: Plasma samples were collected at predetermined time points.[5]

  • Analytical Method: Analysis of Brinthis compound plasma concentrations was performed using a validated analytical method (details not specified in the provided abstract).[5]

  • Pharmacokinetic Analysis: Plasma concentration data were used to determine key pharmacokinetic parameters like Cmax and AUC.[6][7]

Visualizing the Pathways and Processes

To better understand the metabolic fate of this compound and its prodrugs, as well as the typical workflow of a pharmacokinetic study, the following diagrams are provided.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Brinthis compound Brinthis compound Cidofovir_intra This compound Brinthis compound->Cidofovir_intra Lipid cleavage This compound This compound This compound->Cidofovir_intra Cellular Uptake (Pinocytosis) This compound-P This compound monophosphate Cidofovir_intra->this compound-P Phosphorylation This compound-PP This compound diphosphate (Active Metabolite) This compound-P->this compound-PP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase This compound-PP->Viral_DNA_Polymerase Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->Inhibition

Caption: Intracellular activation pathway of this compound and Brinthis compound.

Start Start Animal_Dosing Animal Dosing (e.g., Oral Gavage) Start->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (e.g., LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The development of cyclic prodrugs of this compound, most notably Brinthis compound, represents a significant advancement in antiviral therapy. These compounds exhibit superior pharmacokinetic profiles compared to the parent drug, characterized by enhanced oral bioavailability and a shift in distribution away from the kidneys, thereby reducing the risk of nephrotoxicity.[1][9] The lipid conjugation strategy employed in Brinthis compound facilitates intracellular delivery and subsequent conversion to the active this compound diphosphate, leading to potent antiviral activity.[10][11][12] While direct comparisons of pharmacokinetic parameters across different species should be made with caution, the collective evidence strongly supports the improved drug delivery properties of these prodrugs. Further research into novel prodrug strategies, such as serine peptide phosphoester conjugates, continues to refine the therapeutic potential of this compound-based antivirals.[2][13][14]

References

Cidofovir as a Radiosensitizing Agent: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cidofovir's radiosensitizing effects across various cancer cell lines, supported by experimental data and detailed methodologies.

This compound, an antiviral drug, has demonstrated significant potential as a radiosensitizing agent, particularly in virus-associated cancers. This guide synthesizes findings from multiple studies to assess its efficacy and mechanism of action in enhancing the effects of radiation therapy in cancer cells.

Comparative Efficacy of this compound as a Radiosensitizer

The radiosensitizing effects of this compound have been observed in both Human Papillomavirus (HPV)-positive and, to a lesser extent, HPV-negative cancer cell lines. The primary mechanism in HPV-positive cells involves the restoration of key tumor suppressor pathways.

Cell LineCancer TypeHPV StatusKey Molecular Effects of this compound + RadiationObserved OutcomesReference
HeLa, Me180Cervical CarcinomaHPV18+- Reduced E6/E7 expression- Restoration of p53 function- Inhibition of VEGF- Marked radiosensitization- Anti-angiogenic effect[1][2][3]
HEP2Head and Neck Squamous Cell Carcinoma (HNSCC)HPV+- Reduced E6/E7 expression- Accumulation of active p53 and pRb- Induction of p21- Marked radiosensitization[1]
UPCI:SCC090, CasKiHNSCC, Cervical CarcinomaHPV16+- Modest reduction in HPV-16 gene transcription- Modest p53 restoration- Enhanced effects of this compound with irradiation[4]
Raji, C15Burkitt Lymphoma, Nasopharyngeal CarcinomaEBV+- Downregulation of LMP1 and EBNA2 oncoproteins- Decreased Bcl-2, Increased Bax- Increased radiation-induced apoptosis- Enhanced radiosensitivity- Complete tumor remission in xenografts[5]
Various HNSCC cell linesHead and Neck Squamous Cell CarcinomaHPV+ and HPV-- Accumulation of DNA double-strand breaks (γ-H2AX)- Activation of DNA damage response (p-BRCA-1, p-Chk-1/2, p-p53)- S and G2/M phase arrest- Mitotic catastrophe- Cell growth inhibition (more profound in HPV+ cells)[6][7][8]

Signaling Pathways and Mechanisms of Action

This compound enhances radiosensitivity through distinct but interconnected signaling pathways, primarily revolving around DNA damage response and, in virus-positive cancers, the restoration of tumor suppressor functions.

HPV-Positive Cancer Cells

In HPV-positive cancers, this compound targets the viral oncoproteins E6 and E7. This action restores the function of the p53 and retinoblastoma (pRb) tumor suppressor proteins, leading to cell cycle arrest and apoptosis, thereby sensitizing the cells to radiation.[1] An additional anti-angiogenic effect is achieved through the p53-dependent repression of Vascular Endothelial Growth Factor (VEGF).[2][3]

HPV_Cidofovir_Radiosensitization cluster_this compound This compound Action cluster_viral Viral Oncoproteins cluster_suppressors Tumor Suppressors cluster_effects Cellular Effects This compound This compound E6 E6 Oncoprotein This compound->E6 Inhibits E7 E7 Oncoprotein This compound->E7 Inhibits p53 p53 E6->p53 Inhibits pRb pRb E7->pRb Inhibits p21 p21 Induction p53->p21 VEGF VEGF Repression p53->VEGF Represses CellCycleArrest S-Phase Arrest pRb->CellCycleArrest p21->CellCycleArrest Radiosensitization Radiosensitization CellCycleArrest->Radiosensitization VEGF->Radiosensitization

This compound's mechanism in HPV+ cancer cells.
General DNA Damage Response

This compound's incorporation into cellular DNA induces double-strand breaks, activating the DNA damage response pathway.[6][9] This leads to cell cycle arrest and, in some cases, mitotic catastrophe, processes that can enhance the cell-killing effects of ionizing radiation. This mechanism is observed in both HPV-positive and HPV-negative cell lines.[6][7]

DNA_Damage_Pathway This compound This compound DNA_Incorporation Incorporation into DNA This compound->DNA_Incorporation DSB DNA Double-Strand Breaks (γ-H2AX) DNA_Incorporation->DSB DDR DNA Damage Response Activation (p-ATM, p-Chk1/2) DSB->DDR CellCycleArrest S and G2/M Phase Arrest DDR->CellCycleArrest MitoticCatastrophe Mitotic Catastrophe CellCycleArrest->MitoticCatastrophe Radiosensitization Radiosensitization CellCycleArrest->Radiosensitization MitoticCatastrophe->Radiosensitization

This compound-induced DNA damage pathway.

Experimental Protocols

The following are summaries of methodologies commonly employed in the assessment of this compound's radiosensitizing properties.

Cell Viability and Proliferation (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 6-9 days).[6]

  • Irradiation: At a specific time point post-Cidofovir treatment, cells are irradiated with desired doses of ionizing radiation.

  • MTT Incubation: Following the treatment period, MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader to determine cell viability. The IC50 value (the drug concentration causing 50% growth inhibition) is then calculated.[6]

Western Blot Analysis for Protein Expression
  • Protein Extraction: Cells are treated with this compound and/or radiation, then lysed to extract total protein.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, γ-H2AX, E6, VEGF).[2] This is followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Preparation: Cells are cultured with this compound and/or radiation, harvested, and washed.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any treatment-induced cell cycle arrest.[6][7]

Experimental Workflow for Assessing Radiosensitization

The general workflow to determine the radiosensitizing effect of this compound involves treating cancer cell lines with the drug prior to irradiation and then assessing cellular outcomes.

Experimental_Workflow cluster_assays Post-Treatment Assays start Start: Cancer Cell Culture treatment Treatment with this compound start->treatment irradiation Irradiation (Various Doses) treatment->irradiation clonogenic Clonogenic Assay (Survival Fraction) irradiation->clonogenic viability Cell Viability Assay (e.g., MTT) irradiation->viability dna_damage DNA Damage Analysis (γ-H2AX Staining) irradiation->dna_damage protein_analysis Protein Expression (Western Blot) irradiation->protein_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) irradiation->cell_cycle analysis Data Analysis: Calculate Sensitizer Enhancement Ratio (SER) clonogenic->analysis viability->analysis end Conclusion on Radiosensitizing Effect analysis->end

General workflow for radiosensitization studies.

Conclusion

This compound demonstrates considerable promise as a radiosensitizing agent in cancer cell lines, with particularly strong effects in HPV-positive tumors. Its ability to restore p53 function and induce DNA damage provides a multi-pronged approach to enhancing the efficacy of radiation therapy. Further research, especially focused on quantitative measures like the Sensitizer Enhancement Ratio (SER) across a wider range of cancer types, will be crucial in translating these preclinical findings into clinical applications.

References

Cidofovir's In Vitro Selectivity: A Comparative Analysis of Viral vs. Human DNA Polymerase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of the inhibitory effects of Cidofovir on viral and human DNA polymerases. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the selective antiviral action of this compound. The data presented herein is compiled from multiple peer-reviewed studies and is intended to serve as a valuable resource for those engaged in antiviral research and development.

Executive Summary

This compound is a potent antiviral agent with broad-spectrum activity against a range of DNA viruses. Its mechanism of action relies on the selective inhibition of viral DNA polymerases by its active metabolite, this compound diphosphate (B83284) (CDVpp). This selectivity is crucial for its therapeutic efficacy, as it minimizes interference with host cell DNA replication. This guide presents quantitative data on the inhibition of various viral and human DNA polymerases by CDVpp, details the experimental protocols used to derive this data, and provides visual representations of the underlying molecular interactions and experimental workflows.

Data Presentation: Quantitative Comparison of Polymerase Inhibition

The antiviral selectivity of this compound is quantitatively demonstrated by comparing its inhibitory activity against viral DNA polymerases with its effect on human DNA polymerases. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key metrics used to assess this activity. A lower Ki or IC50 value indicates a more potent inhibition.

Polymerase TargetOrganism/VirusInhibition MetricValue (µM)
DNA PolymeraseHuman Cytomegalovirus (HCMV)Ki6.6[1]
DNA Polymerase αHumanKi51[1]
DNA Polymerase βHumanKi520[1]
DNA Polymerase γHumanKi299[1]
DNA PolymeraseVaccinia Virus (VV)IC504 (as this compound)[1][2]
DNA PolymeraseVariola VirusIC507 (as this compound)[2]
DNA PolymeraseAdenovirus 5 (AdV5)EC501.9-fold increase for resistant mutant (relative to WT)[3][4]

Note: The EC50 value for AdV5 reflects the effective concentration in a cell-based assay, which is influenced by factors beyond direct polymerase inhibition.

The data clearly illustrates that this compound diphosphate has a significantly higher affinity for viral DNA polymerases, particularly HCMV, as evidenced by the substantially lower Ki value compared to human DNA polymerases α, β, and γ.[1] This differential inhibition forms the basis of this compound's therapeutic window.

Experimental Protocols

The following section details the methodologies typically employed in in vitro studies to assess the inhibitory effect of this compound on DNA polymerases. These protocols are synthesized from descriptions found in the cited literature.

Purification of DNA Polymerases
  • Viral DNA Polymerases: Recombinant viral DNA polymerases, such as that from Vaccinia virus, are often expressed in and purified from infected cell lines (e.g., HeLa cells).[5] Purification protocols typically involve multiple chromatography steps to achieve a high degree of purity, which is verified by SDS-PAGE analysis.[5]

  • Human DNA Polymerases: Human DNA polymerases (α, β, and γ) are either purified from human cell lines or expressed and purified from recombinant systems.

In Vitro DNA Polymerase Inhibition Assay (Primer Extension Assay)

This assay measures the ability of a DNA polymerase to extend a primer annealed to a DNA template in the presence of deoxynucleotide triphosphates (dNTPs) and the inhibitor (CDVpp).

  • Reaction Mixture Preparation: A standard reaction mixture is prepared containing a reaction buffer (typically Tris-HCl with MgCl2 and DTT), a defined primer-template DNA duplex, the four dNTPs (dATP, dCTP, dGTP, dTTP), and the purified DNA polymerase. One of the dNTPs is often radiolabeled (e.g., [α-³²P]dCTP or [³H]dTTP) to enable detection of the synthesized DNA.

  • Inhibitor Addition: Serial dilutions of this compound diphosphate (CDVpp) are added to the reaction mixtures. A control reaction without the inhibitor is always included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the DNA polymerase and incubated at the optimal temperature for the specific enzyme (e.g., 37°C).

  • Reaction Termination: The reactions are stopped after a defined time by adding a stop solution, typically containing a chelating agent like EDTA to sequester Mg²⁺ ions, which are essential for polymerase activity.

  • Product Analysis:

    • Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphorimager or autoradiography film to visualize the radiolabeled DNA fragments. The intensity of the bands corresponding to the full-length extension product is quantified.

    • Filter-Binding Assay: Alternatively, the newly synthesized, radiolabeled DNA is precipitated using an acid (e.g., trichloroacetic acid, TCA), collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of polymerase inhibition is calculated for each concentration of CDVpp relative to the control. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in polymerase activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Inhibition Constant (Ki)

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed. The DNA polymerase assay is carried out with varying concentrations of both the natural substrate (dCTP) and the inhibitor (CDVpp). The data is then plotted using methods such as the Lineweaver-Burk plot to determine the Ki value.

Visualizations

Mechanism of Action of this compound

This compound Mechanism of Action cluster_cell Host Cell cluster_dna_replication Viral DNA Replication This compound This compound CDV-MP This compound Monophosphate This compound->CDV-MP Host Kinases CDV-DP This compound Diphosphate (Active Form) CDV-MP->CDV-DP Host Kinases Viral_DNA_Polymerase Viral DNA Polymerase CDV-DP->Viral_DNA_Polymerase Competitive Inhibition Growing_DNA_Chain Growing Viral DNA Chain Viral_DNA_Polymerase->Growing_DNA_Chain Incorporation Inhibition Inhibition of DNA Synthesis Growing_DNA_Chain->Inhibition Chain Termination dCTP dCTP (Natural Substrate) dCTP->Viral_DNA_Polymerase

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Polymerase Inhibition Assay

Polymerase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_Polymerase 1. Purify Viral & Human DNA Polymerases Prepare_Reagents 2. Prepare Primer-Template, dNTPs (radiolabeled), & CDVpp Setup_Reaction 3. Set up Reaction Mixtures (with varying [CDVpp]) Prepare_Reagents->Setup_Reaction Incubate 4. Initiate with Polymerase & Incubate (e.g., 37°C) Setup_Reaction->Incubate Terminate 5. Terminate Reaction (e.g., with EDTA) Incubate->Terminate Separate_Products 6. Separate Products (PAGE) Terminate->Separate_Products Visualize 7. Visualize & Quantify (Autoradiography) Separate_Products->Visualize Calculate_IC50 8. Calculate IC50 Value Visualize->Calculate_IC50

Caption: Experimental workflow for the in vitro DNA polymerase inhibition assay.

References

Bridging the Gap: Correlating In Vitro IC50 Values of Cidofovir with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cidofovir, a potent antiviral agent, has demonstrated broad-spectrum activity against a variety of DNA viruses. A critical aspect of preclinical and clinical development is understanding the relationship between its in vitro antiviral potency, commonly measured as the 50% inhibitory concentration (IC50), and its efficacy in vivo. This guide provides a comprehensive comparison of this compound's performance across different viral families, presenting available data to help elucidate this correlation.

Data Presentation: In Vitro Potency vs. In Vivo Outcomes

The following tables summarize the in vitro IC50 values of this compound against various DNA viruses and the corresponding in vivo efficacy observed in preclinical and clinical studies. It is important to note that a direct statistical correlation is often challenging to establish due to the variability in experimental models and conditions.

Virus FamilyVirusIn Vitro IC50 (µg/mL)Animal ModelIn Vivo Efficacy
Poxviridae Vaccinia Virus1.32 - 4[1][2]MiceHigh efficacy in protecting against lethal respiratory infection with a single dose.[1][3]
Parapoxviruses (Orf)0.21 - 0.27[1]Lambs, HumansSuccessful treatment of orf virus infections in lambs and recalcitrant cases in immunocompromised patients.[1][3]
Monkeypox Virus12 ± 1[4]Not SpecifiedEffective in suppressing virus replication.[4]
Herpesviridae Feline Herpesvirus-111.0 µMCatsReduced duration of ocular viral shedding, but associated with local toxicity.[5]
Canine Herpesvirus-1Similar to HSV-1DogsReduced duration of ocular viral shedding, but with associated ocular toxicity.[6]
Adenoviridae Human Adenovirus (various serotypes)In the same range as HAdV 5 reference strainRabbits, Pediatric HSCT patientsSignificant antiviral activity against multiple serotypes in the rabbit ocular model.[7] Clinical improvement and virologic clearance in a majority of pediatric hematopoietic stem cell transplant recipients.[8][9][10]
Papillomaviridae Human PapillomavirusNot specified in IC50 values, but shows antiproliferative effectsRabbitsTopical treatment with formulated this compound led to complete cures of papillomas.[11]
Polyomaviridae BK VirusInhibits replicationHumansData on clinical efficacy is currently lacking and considered insufficient.[12]

Mechanism of Action of this compound

This compound is an acyclic nucleoside phosphonate (B1237965) analog of deoxycytidine monophosphate.[13] Its antiviral activity is independent of viral-encoded thymidine (B127349) kinase, making it effective against certain resistant viral strains.

Cidofovir_Mechanism cluster_cell Host Cell cluster_inhibition Inhibition of Viral Replication CDV This compound (CDV) CDV_MP CDV-monophosphate (CDV-p) CDV->CDV_MP Host Cell Kinases CDV_DP CDV-diphosphate (CDV-pp) (Active Metabolite) CDV_MP->CDV_DP Host Cell Kinases CDV_PC CDV-p-choline (Intracellular Reservoir) CDV_MP->CDV_PC vDNA_poly Viral DNA Polymerase CDV_DP->vDNA_poly Competitive Inhibition viral_DNA Viral DNA Synthesis CDV_DP->viral_DNA Incorporation & Chain Termination/Slowing vDNA_poly->viral_DNA dCTP dCTP dCTP->vDNA_poly Natural Substrate InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Animal_Selection Animal Model Selection Virus_Challenge Viral Challenge (e.g., intranasal, intravenous) Animal_Selection->Virus_Challenge Treatment_Group Treatment Group (this compound) Virus_Challenge->Treatment_Group Control_Group Control Group (Placebo/Vehicle) Virus_Challenge->Control_Group Clinical_Signs Monitor Clinical Signs (e.g., weight loss, morbidity) Treatment_Group->Clinical_Signs Viral_Load Measure Viral Load (e.g., qPCR, Plaque Assay) Treatment_Group->Viral_Load Survival Assess Survival Rates Treatment_Group->Survival Control_Group->Clinical_Signs Control_Group->Viral_Load Control_Group->Survival

References

Safety Operating Guide

Proper Disposal of Cidofovir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Cidofovir, a potent antiviral agent, is classified as a hazardous drug due to its potential for carcinogenicity, mutagenicity, and reproductive toxicity.[1] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound and related waste materials in a research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. Personnel handling this compound waste must be trained in the management of cytotoxic and hazardous agents.

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent exposure. This includes:

  • Gloves: Two pairs of chemotherapy-rated gloves are recommended.

  • Gown: A disposable, impermeable, long-sleeved gown should be worn.

  • Eye Protection: Safety goggles or a face shield are necessary to protect from splashes.

  • Respiratory Protection: An N95 respirator or a higher level of respiratory protection may be required, particularly when there is a risk of aerosolization.

In the event of direct contact with the skin or mucous membranes, the affected area should be washed thoroughly with soap and water, and eyes should be rinsed extensively with water.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials that have come into contact with it must follow a segregated waste stream designated for cytotoxic and hazardous drugs.

Step 1: Waste Segregation at the Point of Generation

Immediately segregate all this compound-contaminated waste from regular laboratory trash. This waste is categorized as hazardous and cytotoxic and must be handled accordingly.

Step 2: Use of Designated Waste Containers

All this compound waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic/chemotherapy waste. These containers are often color-coded (e.g., yellow or purple lids) to distinguish them from other waste streams.

Step 3: Types of this compound Waste and Their Containment

  • Unused or Expired this compound: Bulk quantities of unused or expired this compound are considered hazardous waste. They should be disposed of in their original vials, which are then placed into a designated hazardous waste container.

  • Contaminated Labware: All labware that has come into contact with this compound, including pipette tips, tubes, flasks, and culture dishes, must be disposed of in the designated cytotoxic waste containers.

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[2]

  • Contaminated PPE: All used PPE, such as gloves, gowns, and masks, should be carefully removed to avoid self-contamination and placed in the designated cytotoxic waste container.

  • Spill Cleanup Materials: Any materials used to clean up a this compound spill, such as absorbent pads and wipes, are considered hazardous waste and must be disposed of in the designated cytotoxic waste container.

Step 4: Container Management and Labeling

Waste containers should not be overfilled and must be securely sealed when three-quarters full to prevent spills and leaks. Each container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."

Step 5: Storage and Collection

Sealed hazardous waste containers should be stored in a designated, secure, and well-ventilated area, away from general laboratory traffic, until they are collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step 6: Final Disposal Method

The universally recommended method for the final disposal of this compound and other cytotoxic waste is high-temperature incineration .[3][4][5][6][7] This process ensures the complete destruction of the hazardous compounds. This compound waste should not be autoclaved as this process does not guarantee the destruction of the chemical structure. Landfilling is also not a suitable disposal method.

Quantitative Data for Disposal

While specific concentration limits for classifying this compound as hazardous waste may vary by local regulations, any material contaminated with this compound should be treated as hazardous. The key quantitative parameter for its disposal is the incineration temperature.

ParameterRecommended Value
Incineration Temperature 800°C - 1200°C[3][4]
A minimum of 1100°C is often cited for complete destruction of cytotoxic drugs.[5][7]

Experimental Protocols

Currently, there are no widely accepted or recommended experimental protocols for the chemical inactivation or neutralization of this compound in a standard laboratory setting for disposal purposes. The stability of the molecule and the potential for hazardous byproducts from incomplete reactions make chemical degradation a complex and non-standard procedure. Therefore, the established and recommended protocol is the segregation and subsequent high-temperature incineration of all this compound-contaminated waste.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process involved.

CidofovirDisposalWorkflow This compound Disposal Workflow start Generation of this compound Waste ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe segregate Segregate at Point of Generation (Cytotoxic/Hazardous Waste) container Place in Designated Leak-Proof, Labeled Container (e.g., Yellow/Purple Lid) segregate->container sharps_container Contaminated Sharps in Designated Sharps Container segregate->sharps_container If Sharps ppe->segregate storage Store Sealed Container in Secure, Designated Area container->storage sharps_container->storage pickup Arrange for Pickup by EHS/Licensed Contractor storage->pickup incineration High-Temperature Incineration (>800°C) pickup->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

DisposalDecisionTree This compound Waste Disposal Decision Tree is_contaminated Is the material contaminated with this compound? treat_as_hazardous Treat as Cytotoxic/ Hazardous Waste is_contaminated->treat_as_hazardous Yes general_waste Dispose as General Laboratory Waste is_contaminated->general_waste No follow_protocol Follow Segregation and Disposal Protocol treat_as_hazardous->follow_protocol incinerate Final Disposal: High-Temperature Incineration follow_protocol->incinerate

Caption: Decision tree for handling materials potentially contaminated with this compound.

References

Safeguarding Against Cidofovir: A Guide to Personal Protective Equipment and Handling

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent antiviral agents like Cidofovir. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure compliance with safety standards. Adherence to these procedural, step-by-step guidelines is critical for personal and environmental safety.

This compound is a hazardous drug that is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1][2] It can also cause skin irritation and may be harmful if inhaled, ingested, or absorbed through the skin.[1][2] Therefore, stringent safety precautions are necessary during its handling and administration.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the minimum PPE requirements.

PPE CategoryMinimum RequirementsAdditional Recommendations
Gloves Nitrile gloves are required.[3]Double gloving is recommended for high-risk activities.
Eye Protection Safety glasses or goggles are mandatory if eye contact is possible.[4]A face shield should be worn in situations with a splash potential.[3]
Body Protection A lab coat or a closed-front surgical-type gown with knit cuffs is required.[3][5]Ensure the gown is resistant to chemotherapy drugs.
Head and Shoe Covers Head and shoe covers are also part of the minimum PPE requirements.[3]
Respiratory Protection Not generally required for routine handling of solutions.Use a respirator with a sufficient protection factor if aerosols or dust may be generated.[4]

Handling and Administration Workflow

Proper handling procedures are crucial to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely preparing and administering this compound.

This compound Handling Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_area Prepare in a Biological Safety Cabinet dilute Dilute this compound in 100mL 0.9% Saline prep_area->dilute 2. don_ppe Don Appropriate PPE don_ppe->prep_area 1. prehydrate Administer IV Saline Prehydration admin_probenecid Administer Oral Probenecid prehydrate->admin_probenecid 3. infuse Infuse this compound over 1 Hour admin_probenecid->infuse 4. doff_ppe Doff PPE Correctly infuse->doff_ppe 5. dispose Dispose of Waste in Labeled, Sealed Containers doff_ppe->dispose 6. cleanup Clean and Disinfect Work Area dispose->cleanup 7.

This compound Handling and Administration Workflow

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Spill Response StepAction
1. Evacuation Evacuate non-essential personnel from the area.[6]
2. Communication Report the emergency situation immediately.[6]
3. PPE Personnel involved in cleanup must wear appropriate PPE.[4]
4. Containment Contain the source of the spill if it is safe to do so.[6]
5. Collection Collect the spill with absorbent material.[6]
6. Cleaning Thoroughly clean the spill area.[6]
7. Disposal Place waste in an appropriately labeled, sealed container for disposal.[6]

First Aid Procedures

Immediate first aid is critical in case of accidental exposure.

Exposure RouteFirst Aid Action
Eye Contact Flush with water for at least 15 minutes with eyelids held open and seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing and flush the area with large amounts of water. Use soap and seek medical attention.[6]
Ingestion Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[6]
Inhalation Move to fresh air and keep the patient at rest. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.

This compound Disposal Plan cluster_container Containerization cluster_disposal Final Disposal sharps Used Needles and Syringes sharps_container Puncture-Proof Sharps Container sharps->sharps_container ppe Contaminated PPE (Gloves, Gown, etc.) waste_bag Leak-Proof, Labeled Waste Bag/Container ppe->waste_bag materials Unused Drug and Contaminated Materials materials->waste_bag incineration High-Temperature Incineration sharps_container->incineration waste_bag->incineration licensed_facility Dispose at a Licensed Hazardous Waste Facility incineration->licensed_facility

This compound Waste Disposal Workflow

All waste materials, including empty vials, syringes, contaminated gloves, and gowns, should be placed in a leak-proof, puncture-proof container.[5] Waste should be disposed of in accordance with all applicable federal, state, and local regulations for hazardous waste.[6] It is recommended that waste minimization be practiced.[6] The best available technology, such as destructive techniques for waste and wastewater, should be utilized to prevent environmental releases.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.